Product packaging for Illudin S(Cat. No.:CAS No. 1149-99-1)

Illudin S

カタログ番号: B1671722
CAS番号: 1149-99-1
分子量: 264.32 g/mol
InChIキー: DDLLIYKVDWPHJI-RDBSUJKOSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Illudin S is a sesquiterpenoid.
This compound has been reported in Omphalotus olearius, Omphalotus guepiniformis, and other organisms with data available.
produced by Clitocybe illudens;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O4 B1671722 Illudin S CAS No. 1149-99-1

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(1R,2S,5R)-1,5-dihydroxy-2-(hydroxymethyl)-2,5,7-trimethylspiro[1H-indene-6,1'-cyclopropane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-8-10-9(6-13(2,7-16)12(10)18)11(17)14(3,19)15(8)4-5-15/h6,12,16,18-19H,4-5,7H2,1-3H3/t12-,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLLIYKVDWPHJI-RDBSUJKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C=C2C(=O)C(C13CC3)(C)O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@](C=C2C(=O)[C@](C13CC3)(C)O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601031301
Record name (2′S,3′R,6′R)-2′,3′-Dihydro-3′,6′-dihydroxy-2′-(hydroxymethyl)-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1149-99-1
Record name (2′S,3′R,6′R)-2′,3′-Dihydro-3′,6′-dihydroxy-2′-(hydroxymethyl)-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1149-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Illudin S
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001149991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Illudin S
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400979
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2′S,3′R,6′R)-2′,3′-Dihydro-3′,6′-dihydroxy-2′-(hydroxymethyl)-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ILLUDIN S
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWJ0GY2H7X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling Illudin S: A Technical Deep Dive into its Discovery from Omphalotus Mushrooms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the discovery, biosynthesis, and mechanism of action of Illudin S, a cytotoxic sesquiterpenoid derived from Omphalotus mushrooms. This document is intended to serve as a core technical resource, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further research and drug development efforts.

Introduction: The Emergence of a Potent Antitumor Agent

This compound is a toxic sesquiterpene first isolated from the bioluminescent mushroom Omphalotus illudens (formerly Clitocybe illudens) and other species within the Omphalotus genus, such as O. olearius and O. olivascens.[1][2] These mushrooms, commonly known as jack-o'-lantern mushrooms, have long been recognized for their toxicity, which is largely attributed to the presence of illudins.[1] While initially identified for its antimicrobial properties, the potent cytotoxicity of this compound against tumor cells quickly garnered significant interest in the field of oncology.[3][4]

This document details the scientific journey of this compound, from its natural source to its intricate interactions within the cell, providing a foundational understanding for researchers aiming to harness its therapeutic potential.

Physicochemical Properties and Yield of this compound

This compound is a polycyclic sesquiterpenoid with the chemical formula C₁₅H₂₀O₄. Its unique structure, featuring a reactive cyclopropane (B1198618) ring, is central to its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₂₀O₄
Molecular Weight 264.32 g/mol
Appearance Pale yellow crystalline solid
Key Structural Features Spiro-cyclopropane ring, α,β-unsaturated ketone

The yield of this compound from Omphalotus mushrooms can vary depending on the species and extraction method.

Table 2: Reported Yields of this compound from Omphalotus Species

Omphalotus SpeciesYieldSource
Omphalotus olivascens~5 mg from 400 g of fresh mushrooms[5]
Omphalotus japonicus1.3 mg from ~10 g of mushrooms[6]
Omphalotus nidiformis78 mg/L in submerged cultivation[7]

Biosynthesis of this compound

The biosynthetic pathway of this compound begins with the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP).[8] The initial committed step involves the cyclization of FPP to form the protoilludane skeleton, specifically Δ⁶-protoilludene, a reaction catalyzed by a sesquiterpene synthase.[9][10] While the complete enzymatic cascade from Δ⁶-protoilludene to this compound has not been fully elucidated, it is understood to involve a series of oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases, to introduce the various hydroxyl and ketone functionalities characteristic of the final molecule.[11]

Illudin_S_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Protoilludene Δ⁶-Protoilludene FPP->Protoilludene Sesquiterpene Synthase Intermediates Oxidative Intermediates Protoilludene->Intermediates Cytochrome P450 Monooxygenases IlludinS This compound Intermediates->IlludinS Further Oxidations

Figure 1: Proposed Biosynthetic Pathway of this compound.

Mechanism of Action: DNA Alkylation and Repair

This compound functions as a bioreductive prodrug. Upon entering a cell, it is converted into a more reactive electrophilic intermediate.[3] This activation is thought to be mediated, at least in part, by cellular reductases, although the cytotoxicity of this compound does not appear to be dependent on the levels of prostaglandin (B15479496) reductase 1 (PTGR1), an enzyme implicated in the activation of some Illudin analogs.

The reactive intermediate of this compound is a potent alkylating agent that covalently binds to DNA, forming this compound-DNA adducts.[12] These bulky adducts distort the DNA helix, leading to the stalling of both DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.[2][13]

The primary cellular defense mechanism against this compound-induced DNA damage is the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[3] This specialized DNA repair pathway recognizes and removes lesions that block transcription. The key steps involve the recruitment of a series of protein complexes to the site of the stalled RNA polymerase II.

TC_NER_Pathway cluster_0 Damage Recognition cluster_1 Pre-Incision Complex Assembly cluster_2 Excision and Synthesis Stalled_RNAPII Stalled RNA Pol II at this compound Adduct CSB CSB Stalled_RNAPII->CSB recruits CSA_Complex CSA-DDB1-CUL4-RBX1 (Ubiquitin Ligase Complex) CSB->CSA_Complex recruits UVSSA_USP7 UVSSA-USP7 CSA_Complex->UVSSA_USP7 recruits TFIIH TFIIH UVSSA_USP7->TFIIH recruits XPA XPA TFIIH->XPA recruits RPA RPA XPA->RPA recruits XPG XPG (3' endonuclease) RPA->XPG XPF_ERCC1 XPF-ERCC1 (5' endonuclease) RPA->XPF_ERCC1 DNA_Pol DNA Polymerase XPG->DNA_Pol 3' incision allows binding of XPF_ERCC1->DNA_Pol 5' incision allows binding of DNA_Ligase DNA Ligase DNA_Pol->DNA_Ligase fills gap Isolation_Workflow Start Fresh or Dried Omphalotus Mushrooms Extraction Methanol Extraction Start->Extraction Concentration Rotary Evaporation Extraction->Concentration Partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) Concentration->Partitioning Chromatography1 Silica Gel Column Chromatography Partitioning->Chromatography1 Chromatography2 Preparative HPLC (C18 column) Chromatography1->Chromatography2 Crystallization Crystallization Chromatography2->Crystallization Pure_IlludinS Pure this compound Crystallization->Pure_IlludinS

References

An In-depth Technical Guide to Illudin S: Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers and Drug Development Professionals

Illudin S is a natural sesquiterpenoid compound with potent cytotoxic, anti-tumor, and antiviral properties.[1] As a member of the illudin family, it is found in certain species of mushrooms, such as those belonging to the Omphalotus genus.[2] This technical guide provides a detailed examination of the chemical structure, physicochemical and biological properties, and the mechanism of action of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is a complex sesquiterpenoid characterized by a unique spiro-cyclopropane ring system.[3] Its chemical identifiers and physicochemical properties are summarized in the tables below for clear reference and comparison.

Identifier Value
IUPAC Name (1R,2S,5R)-1,5-dihydroxy-2-(hydroxymethyl)-2,5,7-trimethylspiro[1H-indene-6,1'-cyclopropane]-4-one[3]
CAS Number 1149-99-1[4]
Molecular Formula C₁₅H₂₀O₄[3][4][5]
SMILES CC1=C2--INVALID-LINK----INVALID-LINK--(C)O)(C)CO">C@HO[3]
InChI Key DDLLIYKVDWPHJI-RDBSUJKOSA-N[3][5]
Property Value
Molecular Weight 264.32 g/mol [3][5]
Appearance Light yellow solid[4]
Solubility Soluble in DMF, DMSO, Ethanol, and Methanol[4]
Elemental Analysis C, 68.16%; H, 7.63%; O, 24.21%[5]

Biological Activity and Mechanism of Action

This compound exhibits potent bioactivity, primarily through its ability to act as a DNA alkylating agent.[5] This activity is central to its cytotoxic effects on cancer cells.

Cytotoxicity

This compound demonstrates significant cytotoxicity against a range of cancer cell lines, particularly myeloid and T-lymphocyte leukemia cells, with IC50 values in the nanomolar range (6-11 nM).[4][5] Notably, it retains a high degree of efficacy in cell lines that have developed resistance to other common chemotherapeutic agents like doxorubicin.[4]

Mechanism of Action: DNA Alkylation and Cell Cycle Arrest

The primary mechanism of action for this compound involves the alkylation of DNA.[5] Intracellularly, this compound is converted into unstable metabolites that are capable of forming covalent adducts with DNA.[6][7] This DNA damage leads to a complete blockage of the cell cycle at the G1-S phase interface, thereby inhibiting cell proliferation.[1][4]

The DNA lesions induced by this compound are not readily repaired by the global genome nucleotide excision repair (GG-NER) system. Instead, they are exclusively processed by the transcription-coupled nucleotide excision repair (TC-NER) pathway.[6][7] This selective repair mechanism underscores the unique nature of the DNA damage caused by this compound.

IlludinS_Pathway cluster_cell Cancer Cell IlludinS This compound Metabolites Active Metabolites IlludinS->Metabolites Intracellular Conversion DNA DNA Metabolites->DNA Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts G1_S_Block G1-S Phase Arrest DNA_Adducts->G1_S_Block TC_NER Transcription-Coupled Nucleotide Excision Repair DNA_Adducts->TC_NER Repair Pathway Apoptosis Apoptosis G1_S_Block->Apoptosis IlludinS_Isolation Start Fungal Culture (e.g., Omphalotus illudens) Fermentation Fermentation in Broth Start->Fermentation Extraction Solvent Extraction (e.g., with ethyl acetate) Fermentation->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Chromatography Chromatographic Purification (e.g., Silica Gel Column) Concentration->Chromatography Crystallization Crystallization Chromatography->Crystallization Pure_IlludinS Pure this compound Crystallization->Pure_IlludinS

References

A Technical Guide to the Illudin S Sesquiterpene Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Illudin S is a potent cytotoxic sesquiterpenoid natural product isolated from mushrooms of the Omphalotus genus. Its significant anti-tumor activity has made it and its semi-synthetic derivatives, such as Irofulven, subjects of intense research for oncological applications. Understanding the biosynthetic pathway of this compound is critical for metabolic engineering efforts aimed at improving production titers and for generating novel analogs with enhanced therapeutic indices. This document provides an in-depth technical overview of the core biosynthetic pathway, from the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), to the key intermediate, Δ⁶-protoilludene, and subsequent oxidative modifications. It includes quantitative data on related compound production, detailed experimental protocols for pathway analysis, and visualizations of the biosynthetic and experimental workflows.

The this compound Biosynthetic Pathway

The biosynthesis of this compound, like all sesquiterpenes, originates from the C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). The pathway can be conceptually divided into two major stages: the cyclization of FPP to form the core protoilludane skeleton, and the subsequent series of oxidative modifications to yield the final this compound molecule.

Stage 1: Cyclization of Farnesyl Pyrophosphate (FPP)

The committed step in illudin biosynthesis is the complex cyclization of the linear FPP molecule into the tricyclic hydrocarbon, Δ⁶-protoilludene. This transformation is catalyzed by a specific class of sesquiterpene synthase (STS).

  • Precursor: Farnesyl pyrophosphate (FPP)

  • Enzyme: Δ⁶-protoilludene synthase

  • Product: Δ⁶-protoilludene

Genomic studies of the this compound-producing mushroom Omphalotus olearius have identified two distinct Δ⁶-protoilludene synthase enzymes, designated Omp6 and Omp7 .[1][2] These enzymes are located within two separate metabolic gene clusters that are believed to be responsible for illudin biosynthesis.[1] The discovery that Omp7 exhibits a 10-fold higher catalytic efficiency than Omp6 suggests that its corresponding gene cluster may play a primary role in the rate-limiting steps of illudin production.[1]

Stage 2: Post-Cyclization Modification

Following the formation of the Δ⁶-protoilludene scaffold, a series of stereo- and regio-specific oxidation reactions are required to produce this compound. These reactions are catalyzed by cytochrome P450 monooxygenases (CYPs), which are frequently found in secondary metabolite biosynthetic gene clusters.[1][3] While the exact sequence of these hydroxylations has not been fully elucidated in vivo, analysis of the O. olearius gene clusters reveals the presence of multiple P450 enzymes in close proximity to the Δ⁶-protoilludene synthase genes (Omp6 and Omp7), strongly implicating them in the downstream pathway.[1]

The proposed steps involve sequential hydroxylations at various positions on the protoilludane ring system to install the characteristic functional groups of this compound, including the primary and tertiary alcohols and the α,β-unsaturated ketone.

Figure 1: Proposed Biosynthetic Pathway of this compound

Genetic Organization

The genes responsible for this compound biosynthesis are organized into metabolic gene clusters. In Omphalotus olearius, two such clusters have been identified, centered around the sesquiterpene synthase genes Omp6 and Omp7.[1] These clusters contain all the necessary enzymatic machinery for the pathway.

  • Core Biosynthetic Genes: Δ⁶-protoilludene synthase (e.g., Omp6, Omp7).

  • Modifying Enzyme Genes: Cytochrome P450 monooxygenases, FAD-binding proteins, and other enzymes predicted to be involved in scaffold modification.[1]

  • Other Genes: The clusters may also contain genes for transporters (e.g., drug transporters) and regulatory proteins.[1]

Quantitative real-time PCR (qRT-PCR) analysis has confirmed that the transcription of the synthase genes (Omp6, Omp7) is co-regulated with the putative modifying genes within their respective clusters, providing strong evidence that these clusters are functional units for illudin biosynthesis.[1]

Figure 2: Schematic of a Putative Illudin Biosynthetic Gene Cluster

Quantitative Data

While specific production data for this compound is sparse in the literature, extensive optimization studies have been performed for the related compound Illudin M in Omphalotus nidiformis. These studies provide a valuable benchmark for the production potential within the Omphalotus genus.

Table 1: Illudin M Production Titers in Omphalotus nidiformis

Cultivation Method Medium / Feeding Strategy Max Titer (mg L⁻¹) Reference
Shake Flask (Initial) Corn Steep Solids Medium ~38 [4]
Shake Flask (Optimized) Simplified Medium + Glucose/Acetate (B1210297) Feed ~940 [4]

| Stirred Tank Bioreactor | pH-shift + Precursor Feeding | >900 | |

Table 2: Cytotoxicity and DNA Adduct Formation of this compound

Parameter Cell Line Value Conditions Reference
IC₅₀ SW-480 (Colon Cancer) 14 nM 48h treatment [5]
IC₅₀ PTGR1-overexpressing SW-480 10 nM 48h treatment [5]
DNA Adducts SW-480 & PTGR1-480 16 adducts / 10⁷ nucleotides 10 nM drug treatment [5]

| Toxicity vs. HMAF | Human Fibroblasts | ~50x more toxic than HMAF (Irofulven) | 72h treatment |[6] |

Detailed Experimental Protocols

This section outlines key methodologies employed in the research of this compound and its biological activity.

Protocol: Cultivation and Production of Illudins

This protocol is adapted from the optimization of Illudin M production and is applicable for screening and scaling up illudin production from Omphalotus species.[4]

  • Strain Selection: Omphalotus nidiformis was identified as a high-producer of Illudin M.[4] Other Omphalotus strains can be screened using this method.

  • Seed Culture Preparation:

    • Inoculate a suitable liquid medium (e.g., Rb2 medium) with mycelia.

    • Incubate at 25°C with shaking (e.g., 120 rpm) for 7-10 days to generate a homogenous seed culture.

  • Production Culture:

    • Inoculate the production medium (e.g., Simplified Medium: 13.5 g L⁻¹ glucose, 7.0 g L⁻¹ corn steep solids, 35 mL Dox broth modified) with the seed culture.

    • Incubate under the same conditions for 8-14 days.

  • Fed-Batch Strategy (for enhanced yield):

    • At 96 hours, feed with acetate (e.g., 8.0 g L⁻¹).[4]

    • At 120 hours, feed with glucose (e.g., 6.0 g L⁻¹).[4]

  • Extraction and Analysis:

    • Centrifuge the culture to remove biomass.

    • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

    • Analyze the extract using RP-HPLC with DAD detection.

Protocol: Quantification of this compound-DNA Adducts by LC-ESI-MS

This protocol details the quantitative analysis of this compound-induced DNA adducts in cancer cells using stable isotope dilution mass spectrometry.[5]

  • Cell Culture and Treatment:

    • Culture cells (e.g., SW-480 colon cancer cells) to ~80% confluency.

    • Treat cells with a known concentration of this compound (e.g., 5-100 nM) for a specified duration.

  • Genomic DNA Isolation:

    • Harvest cells and isolate genomic DNA using a standard phenol-chloroform extraction or a commercial kit.

  • Enzymatic Digestion:

    • Digest the purified DNA to nucleosides using a cocktail of enzymes such as DNase I, alkaline phosphatase, and phosphodiesterase.

  • LC-ESI-MS/MS Analysis:

    • Chromatography: Use a UPLC system with a C18 column (e.g., Phenomenex Synergi Polar-RP 80 Å, 150×0.5 mm, 4 µm).[5]

    • Mobile Phase A: 3% acetonitrile (B52724) and 0.1% formic acid in water.[5]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[5]

    • Flow Rate: 10 µL/min.[5]

    • Mass Spectrometry: Operate in Selected Reaction Monitoring (SRM) mode.

    • Mass Transitions for this compound Adducts: Monitor transitions such as m/z 384.2 to 201.1 (this compound-Adenine adduct to indene (B144670) moiety) and m/z 400.2 to 201.1 (this compound-Guanine adduct to indene moiety).[5]

  • Quantification: Quantify the adducts by comparing the signal to that of a known amount of a stable isotope-labeled internal standard.

DNA_Adduct_Analysis_Workflow Figure 3: Experimental Workflow for DNA Adduct Quantification A 1. Cell Culture & Treatment (e.g., SW-480 cells + this compound) B 2. Harvest Cells & Isolate Genomic DNA A->B C 3. Enzymatic Digestion to Nucleosides B->C D 4. Spike with Stable Isotope-Labeled Internal Standard C->D E 5. UPLC Separation (C18 Column) D->E F 6. ESI-MS/MS Detection (SRM Mode) E->F G 7. Data Analysis & Quantification F->G

Figure 3: Experimental Workflow for DNA Adduct Quantification

Conclusion and Future Outlook

The core biosynthetic pathway of this compound proceeds via the cyclization of FPP to Δ⁶-protoilludene by the sesquiterpene synthases Omp6 and Omp7, followed by a series of putative oxidative modifications catalyzed by P450 monooxygenases. The genetic basis for this pathway is encoded in distinct gene clusters within the Omphalotus genome. While significant progress has been made in identifying these core components, the precise sequence of downstream reactions and the specific functions of each P450 enzyme remain to be fully characterized.

For drug development professionals, the key takeaway is that this compound is a potent DNA alkylating agent whose production can be optimized through metabolic engineering. Future research will likely focus on the heterologous expression of the identified gene clusters in more tractable hosts like Saccharomyces cerevisiae or Escherichia coli. This will not only facilitate higher production titers but also enable combinatorial biosynthesis approaches to generate novel illudin analogs with improved selectivity and reduced toxicity, ultimately leading to more effective anticancer therapeutics.

References

An In-depth Technical Guide to the Mechanism of Action of Illudin S on DNA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Illudin S is a natural sesquiterpenoid toxin with potent antitumor activity.[1][2] Its mechanism of action is centered on its ability to form covalent DNA adducts after intracellular metabolic activation, leading to significant genotoxicity.[3][4] Unlike many conventional chemotherapeutic agents, the DNA lesions induced by this compound are not recognized or processed by global genome repair pathways such as Base Excision Repair (BER) or Non-Homologous End Joining (NHEJ).[1][5][6] Instead, these lesions are exclusively repaired by pathways coupled to cellular processes they obstruct: Transcription-Coupled Nucleotide Excision Repair (TC-NER) and Post-Replication Repair (PRR).[1][5][7] This unique mode of action results in the stalling of DNA replication and transcription, activation of replication stress responses, cell cycle arrest, and ultimately, cytotoxicity.[7][8] This guide provides a detailed examination of the molecular interactions, cellular responses, and experimental methodologies used to elucidate the DNA-damaging mechanism of this compound.

Core Mechanism of Action: DNA Alkylation and Repair

The primary mechanism of this compound involves a multi-step process beginning with its entry into the cell and culminating in the activation of specific DNA repair pathways in response to the damage it inflicts.

Intracellular Activation and DNA Adduct Formation

This compound itself is a prodrug that requires intracellular metabolic activation to become a reactive alkylating agent.[4][9] Inside the cell, it is converted into unstable metabolites that can covalently bind to DNA.[1][3] While the precise structure of all this compound-DNA lesions is not fully characterized, studies indicate that the drug preferentially alkylates purine (B94841) residues.[7] This covalent binding forms this compound-DNA adducts that disrupt the normal structure and function of the DNA helix.[3][10]

The process can be summarized as follows:

  • Cellular Uptake: this compound enters the cell, in some cases through an energy-dependent transport mechanism, which can determine a cell line's sensitivity.[11][12]

  • Metabolic Activation: Intracellular enzymes convert this compound into a more reactive form. While enzymes like prostaglandin (B15479496) reductase 1 (PTGR1) can metabolize this compound, the drug's cytotoxicity does not appear to correlate with PTGR1 levels, unlike its semi-synthetic analog, acylfulvene.[10][13]

  • DNA Alkylation: The activated metabolite covalently binds to DNA, forming bulky adducts. These adducts are the primary source of the compound's genotoxicity.[8][10]

G cluster_cell Intracellular Environment IlludinS_ext This compound (Extracellular) Uptake Energy-Dependent Transport IlludinS_ext->Uptake IlludinS_int This compound (Intracellular) Uptake->IlludinS_int Activation Metabolic Activation (Enzyme-mediated) IlludinS_int->Activation ReactiveMetabolite Reactive Intermediate Activation->ReactiveMetabolite DNA Nuclear DNA ReactiveMetabolite->DNA Covalent Binding (Alkylation) Adduct This compound-DNA Adduct

Figure 1: this compound activation and DNA adduct formation pathway.
Stalling of Replication and Transcription

The this compound-DNA adducts are significant obstacles to the cellular machinery that processes DNA.

  • Replication Fork Stalling: During DNA synthesis, the replication machinery is blocked by the adducts, leading to stalled replication forks.[5][7] This blockage triggers a replication stress response.[7]

  • Transcription Inhibition: Similarly, RNA polymerase is unable to proceed past the lesions on the DNA template, causing transcription to stall.[5][14]

Evasion of Global DNA Repair and Activation of Specific Pathways

A defining characteristic of this compound-induced damage is its "invisibility" to global DNA repair systems.[1][5]

  • Global Repair Evasion: The lesions do not appear to cause major helix distortions that would be recognized by global-genome nucleotide excision repair (GG-NER), BER, or NHEJ pathways.[5][6]

  • Transcription-Coupled NER (TC-NER): The primary repair mechanism for lesions on the transcribed strand of active genes is TC-NER.[7] When RNA polymerase stalls at an this compound adduct, it initiates the TC-NER pathway to remove the lesion.[5][15] Cells deficient in TC-NER-specific factors (like CSA and CSB) are hypersensitive to this compound.[5][6]

  • Post-Replication Repair (PRR): To deal with stalled replication forks, cells activate PRR pathways.[1] The RAD18 protein, which is crucial for an early step in PRR, is required for optimal cell survival after this compound exposure.[5][6] This indicates that cells rely on PRR to tolerate and bypass the DNA lesions during replication.

G cluster_processes Affected Cellular Processes cluster_repair DNA Damage Response Adduct This compound-DNA Adduct Replication DNA Replication Adduct->Replication Transcription Transcription Adduct->Transcription GlobalRepair Global Repair Pathways (GG-NER, BER, NHEJ) Adduct->GlobalRepair StalledRep Stalled Replication Fork Replication->StalledRep Blockage StalledTrans Stalled Transcription Complex Transcription->StalledTrans Blockage PRR Post-Replication Repair (PRR) (e.g., RAD18-dependent) StalledRep->PRR TCNER Transcription-Coupled NER (TC-NER) (e.g., CSA/CSB-dependent) StalledTrans->TCNER CellSurvival Cell Survival / Lesion Repair PRR->CellSurvival TCNER->CellSurvival Ignored Lesion Ignored GlobalRepair->Ignored

Figure 2: Cellular response to this compound-induced DNA damage.

Quantitative Data on Cytotoxicity and DNA Adduct Formation

The cytotoxicity of this compound and its efficiency in forming DNA adducts have been quantified in various cell lines.

Table 1: Cytotoxicity of this compound vs. Acylfulvene (AF)
Cell LineCompoundIC50 (48h treatment)Fold Difference (AF vs. This compound)Reference
SW-480Acylfulvene301 nM21.5x[10]
SW-480This compound14 nM-[10]
PTGR1-480Acylfulvene104 nM10.4x[10]
PTGR1-480This compound10 nM-[10]

Note: PTGR1-480 is an SW-480 colon cancer cell line engineered to overexpress the enzyme Prostaglandin Reductase 1 (PTGR1).[10]

Table 2: DNA Adduct Formation at Equitoxic Doses
Cell LineCompoundTreatment Dose (IC50)Adenine (B156593) Adducts Formed (per 10⁷ nucleotides)Reference
SW-480Acylfulvene300 nM21[10]
PTGR1-480Acylfulvene100 nM21[10]
SW-480This compound10 nM16[10]
PTGR1-480This compound10 nM16[10]

These data demonstrate that while this compound is significantly more potent than its analog acylfulvene, the number of DNA adducts required to achieve 50% cell kill is comparable for both drugs.[10] This suggests the adducts are of similar lethality, but this compound is far more efficient at alkylating DNA on a per-dose basis.[10]

Key Experimental Protocols

The elucidation of the this compound mechanism has relied on a combination of genetic and biochemical assays.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration of this compound that inhibits cell growth or survival.

  • Colony-Forming Assay:

    • Cells (e.g., human fibroblasts, Chinese hamster ovary cells) are sparsely seeded in culture dishes.[5]

    • The following day, cells are exposed to various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).[5]

    • The drug-containing medium is removed, and cells are washed and cultured in fresh medium for 7-10 days to allow colony formation.

    • Colonies are fixed with methanol, stained with Giemsa or crystal violet, and counted.

    • Survival fractions are calculated relative to untreated control cells to determine IC50 or D10 values.[5]

  • MTS Proliferation Assay:

    • Cells (e.g., SW-480, PTGR1-480) are seeded in 96-well plates and allowed to adhere.

    • Cells are treated with a range of this compound concentrations for a specified time (e.g., 48 hours).[10]

    • The MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.[10]

    • Plates are incubated for 1-4 hours to allow viable, metabolically active cells to reduce the MTS tetrazolium compound into a colored formazan (B1609692) product.

    • The absorbance is measured at 490 nm using a plate reader.[10] The absorbance is directly proportional to the number of living cells.

DNA Adduct Quantification by Mass Spectrometry

Objective: To quantify the number of this compound-DNA adducts in treated cells.

  • Cell Treatment and DNA Isolation: Cells are treated with this compound. After treatment, genomic DNA is isolated using standard phenol-chloroform extraction or commercial kits.

  • DNA Digestion: The purified DNA is enzymatically hydrolyzed to individual deoxynucleosides.

  • Stable Isotope Dilution LC-ESI-MS: A known amount of a stable isotope-labeled internal standard is added to the digested DNA sample.

  • Analysis: The sample is analyzed by Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS). The instrument is set to monitor specific mass transitions corresponding to the this compound-DNA adducts (e.g., for an adenine adduct) and the internal standard.[10]

  • Quantification: The ratio of the signal from the native adduct to the signal from the internal standard is used to calculate the absolute quantity of adducts, typically expressed as adducts per 10⁶ or 10⁷ nucleotides.[10]

G start Cell Culture (e.g., SW-480) treat Treat with this compound start->treat harvest Harvest Cells & Isolate Genomic DNA treat->harvest digest Enzymatic Digestion to Deoxynucleosides harvest->digest spike Spike with Stable Isotope Standard digest->spike lcms LC-ESI-MS Analysis (SRM Mode) spike->lcms quant Quantify Adducts vs. Internal Standard lcms->quant end Result: Adducts / 10⁷ Nucleotides quant->end

Figure 3: Experimental workflow for DNA adduct quantification.
RNA Synthesis Inhibition Assay

Objective: To measure the effect of this compound on transcription.

  • Pre-labeling: Cells (e.g., human fibroblasts) are pre-labeled with ¹⁴C-thymidine for a long period (e.g., 16 hours) to uniformly label the DNA.[5][9] This serves as an internal control for cell number/DNA content per sample.

  • Drug Exposure: Cells are exposed to this compound (e.g., 30 ng/ml) for a defined period (e.g., 3 hours).[14]

  • Pulse-labeling: At various times after drug removal, cells are pulse-labeled with ³H-uridine for 1 hour to measure the rate of new RNA synthesis.[5][9][14]

  • Lysis and Scintillation Counting: Cells are lysed, and the radioactivity from both ¹⁴C and ³H is measured using a scintillation counter.

  • Analysis: The ratio of ³H to ¹⁴C is calculated as a measure of the overall rate of RNA synthesis.[5][9] A decrease in this ratio in treated cells compared to controls indicates inhibition of transcription.

Conclusion

The mechanism of action of this compound on DNA is distinguished by the formation of unique DNA adducts that are selectively processed by transcription- and replication-coupled repair pathways. Its ability to evade global repair mechanisms while creating lesions that potently block essential cellular processes like DNA replication and transcription underlies its high toxicity and antitumor potential.[1][5] The hypersensitivity of cells with deficiencies in TC-NER or PRR pathways to this compound highlights these pathways as critical determinants of cellular resistance.[5][7] This detailed understanding provides a rational basis for the development of this compound analogs, such as Irofulven, and for identifying patient populations with specific DNA repair defects who may benefit most from this class of therapeutic agents.[1][7]

References

Illudin S-Induced DNA Damage and Repair: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 4, 2025

Abstract

Illudin S, a sesquiterpene natural product, exhibits potent antitumor activity primarily through the induction of DNA damage. Its unique mechanism of action, which involves the formation of bulky DNA adducts that are selectively repaired by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway, makes it a subject of significant interest in cancer research and drug development. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced DNA damage and the subsequent cellular repair responses. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource of quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.

Introduction: The Genotoxic Mechanism of this compound

This compound is a cytotoxic compound that, following metabolic activation within the cell, acts as a potent DNA alkylating agent.[1] It preferentially forms covalent adducts with purine (B94841) bases, leading to significant distortion of the DNA double helix.[1] This structural alteration is a primary trigger for the cellular DNA damage response (DDR). A key characteristic of this compound-induced lesions is their ability to physically obstruct the progression of both DNA and RNA polymerases, leading to stalled replication forks and transcription complexes.[1][2] This blockage is a critical event that initiates downstream signaling cascades and repair processes.

Unlike many other DNA damaging agents, the lesions induced by this compound are largely ignored by the Global Genome Repair (GG-NER) pathway, which surveys the entire genome for damage.[2] Instead, the cell relies almost exclusively on Transcription-Coupled Nucleotide Excision Repair (TC-NER) and RAD18-dependent post-replication repair (PRR) pathways to resolve this damage.[2] This selective repair mechanism underscores the unique nature of this compound-induced DNA adducts and forms the basis of its therapeutic potential, particularly in cancers with deficiencies in these specific repair pathways. Furthermore, the cellular response to this compound includes the activation of cell cycle checkpoints, most notably a block at the G1-S phase transition, to prevent the propagation of damaged DNA.[3]

Quantitative Data on this compound Activity

The following tables summarize key quantitative data related to the cytotoxicity of this compound and the extent of DNA damage it induces.

Table 1: Cytotoxicity of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure TimeAssay TypeReference
HL-60Myeloid Leukemia6-112 hoursColony Forming Assay[4]
MV522Lung CarcinomaSensitive (nM range)15 minutesNot Specified[5]
SW-480Colon Cancer1448 hoursCell Viability Assay[6][7]
PTGR1-overexpressing SW-480Colon Cancer1048 hoursCell Viability Assay[6][7]
CHO AA8Chinese Hamster Ovary(Relative resistance)4 hoursColony Forming Assay[3]
CHO UV5 (ERCC2 mutant)Chinese Hamster Ovary(36-fold more sensitive than AA8)4 hoursColony Forming Assay[3]
CHO UV24 (ERCC3 mutant)Chinese Hamster Ovary(12-fold more sensitive than AA8)4 hoursColony Forming Assay[3]

Table 2: Quantification of this compound-Induced DNA Adducts

Cell LineThis compound Concentration (nM)Number of Adducts / 10^7 NucleotidesReference
SW-4801016[6]
PTGR1-overexpressing SW-4801016[6]

Signaling Pathways in Response to this compound-Induced Damage

The stalling of replication forks by this compound adducts is a potent trigger for the ATR-Chk1 signaling pathway, a cornerstone of the replication stress response.

IlludinS_ATR_Chk1_Pathway cluster_activation Activation cluster_signaling Signaling Cascade cluster_outcome Cellular Outcomes IlludinS This compound DNA_Adducts Bulky DNA Adducts IlludinS->DNA_Adducts Stalled_Replication_Fork Stalled Replication Fork DNA_Adducts->Stalled_Replication_Fork RPA_ssDNA RPA-coated ssDNA Stalled_Replication_Fork->RPA_ssDNA generates ATR_ATRIP ATR-ATRIP Complex RPA_ssDNA->ATR_ATRIP recruits & activates Chk1 Chk1 ATR_ATRIP->Chk1 phosphorylates pChk1 p-Chk1 (S345) Cell_Cycle_Arrest G1/S Phase Arrest pChk1->Cell_Cycle_Arrest promotes DNA_Repair DNA Repair (TC-NER, PRR) pChk1->DNA_Repair facilitates Apoptosis Apoptosis pChk1->Apoptosis can lead to

ATR-Chk1 signaling pathway activation by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound-induced DNA damage and repair.

Cell Viability and Cytotoxicity Assays

4.1.1 MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Materials:

    • Cancer cell lines of interest

    • 96-well plates

    • Complete culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Replace the medium in the wells with the this compound dilutions. Include vehicle control (DMSO) wells.

    • Incubate the plate for the desired exposure time (e.g., 48 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

4.1.2 Colony Forming Assay

This assay assesses the long-term reproductive viability of cells after treatment.

  • Materials:

    • 6-well plates

    • Complete culture medium

    • This compound stock solution

    • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • Procedure:

    • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere.

    • Treat the cells with various concentrations of this compound for a defined period (e.g., 2 hours).

    • Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

    • Incubate the plates for 10-14 days to allow for colony formation.

    • Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with crystal violet solution for 20 minutes.

    • Wash the plates with water and allow them to air dry.

    • Count the number of colonies (containing >50 cells) in each well.

    • Calculate the surviving fraction for each treatment relative to the untreated control.

Quantification of this compound-DNA Adducts by LC-MS/MS

This protocol outlines the highly sensitive method for quantifying this compound-DNA adducts.[6]

  • Materials:

    • This compound-treated and control cells

    • DNA isolation kit

    • Enzymatic hydrolysis buffer (containing DNase I, nuclease P1, and alkaline phosphatase)

    • LC-MS/MS system (e.g., Thermo LTQ Velos)

    • C18 reverse-phase column

    • Mobile phases (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile)

  • Procedure:

    • Harvest cells and isolate genomic DNA using a commercial kit.

    • Quantify the isolated DNA (e.g., using a NanoDrop spectrophotometer).

    • Digest the DNA to individual nucleosides by incubating with the enzymatic hydrolysis buffer at 37°C for 24 hours.

    • Analyze the digested samples by LC-MS/MS.

    • Separate the nucleosides using a C18 column with a gradient of mobile phases.

    • Detect and quantify the this compound-DNA adducts using selected reaction monitoring (SRM) mode, monitoring for the specific mass transitions of the adducts.

    • Normalize the adduct levels to the total amount of unmodified nucleosides to determine the number of adducts per unit of DNA.

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Materials:

    • This compound-treated and control cells

    • PBS

    • 70% cold ethanol (B145695)

    • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

    • Flow cytometer

  • Procedure:

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in PI staining solution and incubate at room temperature for 30 minutes in the dark.

    • Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.

    • Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.

Experimental Workflows

The following diagrams illustrate the workflows for advanced techniques used to investigate the cellular response to this compound.

CRISPR_Screen_Workflow cluster_library 1. Library Preparation cluster_transduction 2. Cell Transduction cluster_selection 3. Selection cluster_analysis 4. Analysis sgRNA_Library Pooled sgRNA Library (targeting all genes) Lentivirus Lentiviral Packaging sgRNA_Library->Lentivirus Cas9_Cells Cas9-expressing Cancer Cells Transduction Lentiviral Transduction Cas9_Cells->Transduction Mutant_Pool Pool of Mutant Cells (one gene knockout per cell) Transduction->Mutant_Pool Split_Population Split Cell Population Control Vehicle Control (DMSO) Split_Population->Control Treatment This compound Treatment Split_Population->Treatment gDNA_Extraction Genomic DNA Extraction Control->gDNA_Extraction Treatment->gDNA_Extraction PCR_Amplification PCR Amplification of sgRNAs gDNA_Extraction->PCR_Amplification NGS Next-Generation Sequencing PCR_Amplification->NGS Data_Analysis Bioinformatic Analysis (sgRNA enrichment/depletion) NGS->Data_Analysis Hit_Identification Identification of Resistance/ Sensitivity Genes Data_Analysis->Hit_Identification

Workflow for a genome-wide CRISPR screen.

BrdU_Comet_Assay_Workflow cluster_labeling 1. Cell Labeling and Treatment cluster_comet 2. Comet Assay cluster_staining 3. Immunostaining and Analysis Cell_Culture Cell Culture BrdU_Labeling Pulse-label with BrdU Cell_Culture->BrdU_Labeling IlludinS_Treatment Treat with this compound BrdU_Labeling->IlludinS_Treatment Harvest_Cells Harvest and Embed Cells in Agarose Lysis Cell Lysis Harvest_Cells->Lysis Alkaline_Unwinding Alkaline DNA Unwinding Lysis->Alkaline_Unwinding Electrophoresis Electrophoresis Alkaline_Unwinding->Electrophoresis Neutralization Neutralize and Fix Anti_BrdU Incubate with Anti-BrdU Antibody Neutralization->Anti_BrdU Secondary_Ab Incubate with Fluorescent Secondary Antibody Anti_BrdU->Secondary_Ab Microscopy Fluorescence Microscopy Secondary_Ab->Microscopy Analysis Image Analysis (Comet Tail Moment) Microscopy->Analysis

Workflow for the BrdU Comet Assay.

Conclusion

This compound represents a fascinating class of antitumor agents with a distinct mechanism of DNA damage and a unique reliance on specific DNA repair pathways. This technical guide has provided a comprehensive overview of the current understanding of this compound, from its molecular interactions with DNA to the complex cellular responses it elicits. The detailed protocols and visual aids are intended to serve as a valuable resource for researchers aiming to further elucidate the biology of this compound and to explore its therapeutic potential in the ongoing effort to develop more effective cancer treatments. The selective targeting of the TC-NER and PRR pathways by this compound-induced damage offers a promising avenue for personalized medicine, particularly in tumors with inherent defects in these repair mechanisms.

References

Unveiling the Double-Edged Sword: A Technical Guide to the Cytotoxic and Anti-Tumor Properties of Illudin S

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Illudin S, a sesquiterpene natural product isolated from fungi of the Omphalotus genus, has garnered significant interest in the field of oncology for its potent cytotoxic and anti-tumor activities. Its unique chemical structure and mechanism of action differentiate it from conventional chemotherapeutic agents, offering potential avenues for treating drug-resistant cancers. This technical guide provides an in-depth exploration of the cytotoxic and anti-tumor properties of this compound, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used for its evaluation.

Mechanism of Action: A Tale of DNA Damage and Repair

The primary mechanism underlying the cytotoxicity of this compound is its ability to induce DNA damage.[1] Inside the cell, this compound is believed to be metabolically activated, forming unstable intermediates that can covalently bind to DNA, creating bulky adducts.[2] These adducts physically obstruct the progression of DNA and RNA polymerases, leading to the stalling of replication and transcription forks.[2] This disruption of fundamental cellular processes triggers a cascade of events culminating in cell cycle arrest and apoptosis.

A key determinant of a cell's sensitivity to this compound lies in its DNA repair capacity. While multiple DNA repair pathways exist, this compound-induced lesions are predominantly recognized and processed by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1] Cells deficient in core TC-NER components, such as the proteins encoded by the XPA, XPF, XPG, and CSB genes, exhibit hypersensitivity to this compound.[1][2] This selective reliance on TC-NER forms the basis of its potential therapeutic window, as tumors with inherent defects in this pathway may be more susceptible to its cytotoxic effects.

Quantitative Analysis of Cytotoxicity

The cytotoxic potency of this compound and its semi-synthetic analog, Irofulven, has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug concentration required to inhibit cell growth by 50%, is a key metric for this assessment.

CompoundCell LineCancer TypeIC50Assay DurationReference
This compound HL-60Human Myeloid Leukemia4.2 µM (Km for uptake)-[3]
Irofulven A2780Ovarian Carcinoma~0.1 µM3 doubling times[3]
Irofulven A2780/CP70 (Cisplatin-resistant)Ovarian Carcinoma~0.2 µM3 doubling times[3]
Irofulven DU-145Prostate CarcinomaVaries with exposure time5 min - 120 h[3]
Irofulven HCT-116Colon CarcinomaVaries with exposure time5 min - 120 h[3]
Irofulven HT-29Colon CarcinomaVaries with exposure time5 min - 120 h[3]

In Vivo Anti-Tumor Activity

Preclinical studies in animal models have provided evidence for the anti-tumor efficacy of this compound analogs. While in vivo data for this compound itself is limited due to its toxicity, its derivatives have shown promising results.

CompoundAnimal ModelTumor ModelDosing RegimenTumor Growth InhibitionReference
Dehydroilludin M Nude MiceMV522 Lung Carcinoma XenograftIntraperitoneal or IntravenousSignificant inhibition and prolonged lifespan[4]
Irofulven Nude MiceSK-OV-3 Ovarian Cancer XenograftMaximum tolerated doses82% mean tumor growth inhibition

Experimental Protocols

Cytotoxicity Assessment: Trypan Blue Exclusion Assay

This method distinguishes viable from non-viable cells based on membrane integrity.

Materials:

  • Cell culture flasks/plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Complete culture medium

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microscope

Protocol:

  • Cell Preparation: Culture cells to the desired confluency. Aspirate the culture medium and wash the cells with PBS.

  • Cell Detachment: Add Trypsin-EDTA to detach the cells from the flask/plate. Incubate at 37°C until cells are detached.

  • Neutralization: Add complete culture medium to neutralize the trypsin.

  • Cell Suspension: Gently pipette the cell suspension up and down to ensure a single-cell suspension.

  • Staining: Mix a 1:1 ratio of the cell suspension with 0.4% Trypan Blue solution.

  • Incubation: Incubate the mixture at room temperature for 1-2 minutes.

  • Counting: Load the stained cell suspension into a hemocytometer. Under a microscope, count the number of viable (unstained) and non-viable (blue) cells.

  • Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

Cytotoxicity Assessment: Colony Forming Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent.

Materials:

  • Cell culture plates (6-well or 100 mm)

  • Complete culture medium

  • This compound or its analogs

  • Crystal Violet staining solution (e.g., 0.5% in methanol)

  • PBS

Protocol:

  • Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells per well/plate) in complete culture medium and allow them to attach overnight.

  • Treatment: Expose the cells to a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • Recovery: After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete culture medium.

  • Colony Formation: Incubate the plates for 7-14 days, allowing viable cells to form colonies of at least 50 cells.

  • Staining: Aspirate the medium, wash the colonies with PBS, and fix and stain them with Crystal Violet solution for 10-30 minutes.

  • Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting: Count the number of colonies in each well/plate.

  • Calculation: Calculate the plating efficiency and surviving fraction for each treatment group relative to the control group.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • PBS

  • Ethanol (B145695) (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest both floating and adherent cells from the culture plates.

  • Washing: Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Rehydration: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

  • Staining: Add PI staining solution to the cell suspension and incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Logical Relationships

This compound-Induced DNA Damage and Repair

IlludinS_DNA_Damage_Repair IlludinS This compound Metabolites Reactive Metabolites IlludinS->Metabolites Metabolic Activation DNA Cellular DNA Metabolites->DNA Covalent Binding Adducts DNA Adducts DNA->Adducts Stalling Replication/Transcription Fork Stalling Adducts->Stalling TCNER TC-NER Pathway Stalling->TCNER Damage Recognition Apoptosis Apoptosis Stalling->Apoptosis CellCycleArrest Cell Cycle Arrest Stalling->CellCycleArrest Repair DNA Repair TCNER->Repair

Caption: this compound induces DNA adducts, leading to stalled replication and transcription, which triggers the TC-NER pathway for repair or, if overwhelmed, apoptosis and cell cycle arrest.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis CellCulture Cancer Cell Culture Treatment Treatment with this compound (Dose-Response) CellCulture->Treatment TrypanBlue Trypan Blue Exclusion Treatment->TrypanBlue ColonyForming Colony Forming Assay Treatment->ColonyForming Viability Calculate % Viability TrypanBlue->Viability SurvivingFraction Calculate Surviving Fraction ColonyForming->SurvivingFraction IC50 Determine IC50 Viability->IC50 SurvivingFraction->IC50

Caption: Workflow for assessing the cytotoxicity of this compound, from cell preparation and treatment to data analysis and IC50 determination.

This compound-Induced G1/S Cell Cycle Arrest

CellCycleArrest_Pathway IlludinS This compound DNADamage DNA Damage IlludinS->DNADamage p53 p53 Activation DNADamage->p53 p21 p21 Upregulation p53->p21 CDK2_CyclinE CDK2/Cyclin E Complex p21->CDK2_CyclinE Inhibition G1S_Arrest G1/S Arrest p21->G1S_Arrest Rb Rb Phosphorylation CDK2_CyclinE->Rb Phosphorylation CDK2_CyclinE->G1S_Arrest E2F E2F Release Rb->E2F Inhibition S_Phase S Phase Entry E2F->S_Phase Promotion

Caption: this compound-induced DNA damage activates p53, leading to p21 upregulation, which inhibits the CDK2/Cyclin E complex, thereby preventing Rb phosphorylation and causing G1/S cell cycle arrest.

Conclusion

This compound and its derivatives represent a compelling class of anti-tumor agents with a distinct mechanism of action centered on the induction of DNA damage and the exploitation of deficiencies in the TC-NER pathway. The quantitative data from in vitro and in vivo studies underscore their potent cytotoxicity against a variety of cancer cells, including those resistant to conventional therapies. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of these promising compounds. Further research into the intricate signaling pathways and the development of strategies to mitigate toxicity will be crucial in translating the therapeutic potential of this compound into clinical applications.

References

Unveiling the Anti-Herpetic Potential of Illudin S: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the antiviral activity of Illudin S, a sesquiterpene compound, against Herpes Simplex Virus (HSV). The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current, albeit limited, scientific knowledge in this specific area. The document summarizes the available data, details relevant experimental methodologies, and visualizes the proposed mechanism of action.

Executive Summary

This compound, a compound derived from fungi of the Omphalotus genus, has demonstrated antiviral activity against Herpes Simplex Virus type 1 (HSV-1). While primarily investigated for its potent anti-tumor properties, its capacity to inhibit HSV-1 replication has been noted in scientific literature. This guide consolidates the publicly available information regarding its anti-HSV activity, focusing on quantitative data, experimental procedures, and the proposed molecular mechanisms. The primary mechanism of this compound is understood to be its function as a DNA alkylating agent, which leads to the inhibition of DNA replication, a critical process for both cancer cell proliferation and viral replication.

Quantitative Assessment of Antiviral Activity

Scientific literature confirms that crude extracts from the fruiting bodies of Omphalotus illudens exhibited activity in an HSV-1/CV-1 antiviral assay, with subsequent bioactivity-guided isolation identifying this compound as the sole antiviral component[1]. However, specific quantitative data such as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values from this specific assay are not detailed in the readily available abstracts. The table below is structured to incorporate such data once it becomes publicly accessible.

Compound Virus Strain Cell Line Assay Type IC50 / EC50 (µM) Cytotoxicity (CC50) (µM) Selectivity Index (SI) Reference
This compoundHSV-1CV-1Antiviral AssayData not availableData not availableData not available[1]

Experimental Protocols

Detailed experimental protocols for the specific HSV-1/CV-1 antiviral assay used to evaluate this compound are not extensively described in the available literature. However, based on standard virological practices for assessing anti-HSV compounds, the following methodologies are commonly employed and can be inferred as the basis for the reported activity.

Plaque Reduction Assay

A plaque reduction assay is a standard method to quantify the inhibition of viral replication.

  • Cell Culture: Confluent monolayers of a suitable host cell line (e.g., Vero cells) are prepared in multi-well plates.

  • Virus Infection: The cells are infected with a known titer of HSV-1.

  • Compound Treatment: Following viral adsorption, the infected cells are overlaid with a medium containing various concentrations of the test compound (e.g., this compound).

  • Incubation: The plates are incubated for a period that allows for the formation of viral plaques (typically 2-3 days).

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in the treated wells is compared to that in untreated control wells.

  • Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (IC50) is calculated.

Cytotoxicity Assay

To determine if the observed antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells, a cytotoxicity assay is performed in parallel.

  • Cell Culture: Host cells are seeded in multi-well plates at the same density as in the antiviral assay.

  • Compound Treatment: The cells are treated with the same range of concentrations of the test compound.

  • Incubation: The plates are incubated for the same duration as the antiviral assay.

  • Viability Assessment: Cell viability is measured using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is determined.

Proposed Mechanism of Antiviral Action

The primary mechanism of action attributed to this compound is its ability to alkylate DNA. This action is central to its well-documented anti-tumor effects and is the most probable basis for its antiviral activity against a DNA virus like HSV.

Inhibition of Viral DNA Replication

HSV replication is heavily dependent on the synthesis of new viral DNA within the host cell nucleus. By alkylating the viral DNA, this compound can introduce adducts that physically obstruct the progression of the viral DNA polymerase, thereby halting the replication process. This disruption prevents the production of new viral genomes and consequently, the assembly of new virions.

G cluster_host_cell Host Cell cluster_inhibition HSV HSV Particle Viral_DNA Viral DNA Replication (in nucleus) HSV->Viral_DNA Infection Progeny_Virions Progeny Virions Viral_DNA->Progeny_Virions Viral Assembly Illudin_S This compound Illudin_S->Viral_DNA Alkylation & Inhibition

Figure 1. Proposed mechanism of this compound antiviral activity against HSV.

Experimental Workflow Visualization

The logical flow of experiments to determine the antiviral activity of a compound like this compound against HSV is depicted below. This workflow starts with initial screening and progresses to more detailed mechanistic studies.

G start Start: Identify Compound of Interest (this compound) screen Primary Antiviral Screening (e.g., HSV-1/CV-1 Assay) start->screen quantify Quantitative Antiviral Assay (Plaque Reduction Assay) screen->quantify If active cytotox Cytotoxicity Assay (e.g., MTT Assay) screen->cytotox If active calc_ic50 Calculate IC50 quantify->calc_ic50 calc_cc50 Calculate CC50 cytotox->calc_cc50 calc_si Calculate Selectivity Index (SI) calc_ic50->calc_si calc_cc50->calc_si mechanism Mechanism of Action Studies (e.g., DNA Replication Inhibition Assay) calc_si->mechanism If favorable SI

Figure 2. Experimental workflow for assessing the antiviral activity of this compound.

Conclusion and Future Directions

The available evidence indicates that this compound possesses antiviral activity against HSV-1. However, a significant gap exists in the literature regarding the quantitative potency and the detailed molecular interactions with viral components. Future research should focus on:

  • Quantitative Analysis: Determining the precise IC50 and EC50 values of this compound against various strains of HSV, including drug-resistant isolates.

  • Mechanistic Studies: Elucidating the specific interactions between this compound and the HSV DNA replication machinery to confirm the proposed mechanism of action.

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of HSV infection.

Addressing these research questions will be crucial in determining the potential of this compound as a lead compound for the development of novel anti-herpetic therapies.

References

Illudin S: A Natural Product Lead Compound for Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Illudin S, a sesquiterpenoid natural product isolated from fungi of the Omphalotus genus, has garnered significant attention in the field of oncology for its potent cytotoxic properties.[1] Its unique chemical structure and mechanism of action differentiate it from conventional chemotherapeutic agents, positioning it as a valuable lead compound for the development of novel anticancer drugs.[1] This technical guide provides a comprehensive overview of this compound, encompassing its mechanism of action, relevant signaling pathways, quantitative preclinical and clinical data, and detailed experimental protocols. A significant focus is placed on its semi-synthetic derivative, Irofulven (B1672183) (MGI-114), which has progressed into clinical trials.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the alkylation of DNA.[2] Unlike many alkylating agents, this compound is a prodrug that requires intracellular bioactivation to form a reactive intermediate.[2][3][4] This bioactivation is a reductive process, and while the precise enzymatic pathways are complex, studies have implicated enzymes like prostaglandin (B15479496) reductase 1 (PTGR1) in the metabolism of its derivatives.[2]

Once activated, the electrophilic intermediate covalently binds to DNA, forming adducts that obstruct critical cellular processes.[5][6] The primary effect of these DNA lesions is the potent inhibition of DNA synthesis.[7][8][9][10] This leads to a complete block of the cell cycle at the G1-S phase interface, preventing cells from replicating their DNA and ultimately triggering apoptosis.[9][10][11] Studies have shown that RNA synthesis is inhibited to a lesser extent, and protein synthesis remains largely unaffected, indicating that DNA replication is the primary target.[7][8]

A key feature of this compound-induced DNA damage is its unique interaction with the cell's DNA repair machinery. The lesions are not recognized or processed by global genome repair pathways like base excision repair (BER) or non-homologous end-joining (NHEJ).[4][12] Instead, they are exclusively repaired by the transcription-coupled nucleotide excision repair (TC-NER) pathway.[3][4][12][13] This dependency on TC-NER makes cancer cells with deficiencies in this specific pathway particularly vulnerable to this compound and its analogs.

Signaling and DNA Repair Pathways

The cellular response to this compound-induced DNA damage is centered on DNA repair and damage tolerance pathways. The stalling of transcription machinery at the site of an Illudin-DNA adduct triggers the TC-NER pathway. This process is critical for cell survival, and its absence leads to profound sensitivity to the compound.[3][12] Additionally, when replication forks encounter these lesions, post-replication repair (PRR) mechanisms, involving proteins like RAD18, are activated to tolerate the damage.[4][12]

Illudin_S_DNA_Damage_Response cluster_consequences Cellular Consequences cluster_repair DNA Repair & Tolerance Illudin_S This compound Intracellular_Activation Intracellular Activation Illudin_S->Intracellular_Activation Reactive_Intermediate Reactive Intermediate Intracellular_Activation->Reactive_Intermediate DNA Cellular DNA Reactive_Intermediate->DNA Alkylation DNA_Adducts Illudin-DNA Adducts DNA->DNA_Adducts Replication_Stall Replication Fork Stalling DNA_Adducts->Replication_Stall Transcription_Stall Transcription Stalling DNA_Adducts->Transcription_Stall Apoptosis Apoptosis Replication_Stall->Apoptosis if unrepaired PRR Post-Replication Repair (RAD18) Replication_Stall->PRR activates Transcription_Stall->Apoptosis if unrepaired TC_NER Transcription-Coupled Nucleotide Excision Repair (TC-NER) Transcription_Stall->TC_NER activates Cell_Survival Cell Survival TC_NER->Cell_Survival PRR->Cell_Survival

Caption: this compound DNA Damage and Repair Pathway.

Quantitative Preclinical Data

This compound demonstrates potent cytotoxicity against a range of human cancer cell lines, particularly those of hematopoietic origin.[9][10] Its semi-synthetic analog, Irofulven, was developed to improve the therapeutic index and has shown significant preclinical activity.[14]

Table 1: In Vitro Cytotoxicity of this compound

Cell Line Type 50% Inhibitory Concentration (IC50) Exposure Time Reference
Myeloid & T-lymphocyte leukemia 6-11 nM Continuous [10][11]
B-cell leukemia/lymphoma >100 nM (approx. 10x more resistant) Continuous [10]
Melanoma >100 nM (approx. 10x more resistant) Continuous [10]
Ovarian Carcinoma >100 nM (approx. 10x more resistant) Continuous [10]

| Human Myeloid Leukemia (HL60) | 2.9 ng/mL (11 nM) | 2 hours |[9] |

Table 2: Preclinical Transport and Toxicity Data for this compound

Parameter Cell Line Value Reference
Michaelis Constant (Km) for transport Human Myeloid Leukemia (HL60) 4.2 µM [1]
Maximum Velocity (Vmax) for transport Human Myeloid Leukemia (HL60) 12.2 pmol/min/10⁷ cells [1]

| Molecules per cell for 50% kill (IC50) | Various tumor cell lines | 78,000 to 1,114,000 |[15] |

Irofulven: A Clinically Investigated this compound Derivative

The high systemic toxicity of this compound limited its clinical development.[16] This led to the synthesis of derivatives, with Irofulven (6-hydroxymethylacylfulvene, MGI-114) emerging as a lead candidate with an improved therapeutic index.[14] Irofulven retains the core mechanism of action of this compound but displays a different cytotoxicity profile and is less toxic.[3][17] It has been evaluated in numerous Phase I and II clinical trials for various solid tumors.

Table 3: Selected Phase II Clinical Trial Results for Irofulven (MGI-114)

Cancer Type Dosing Regimen Number of Patients (Evaluable) Objective Response Rate (ORR) Key Toxicities (Grade ≥3) Reference
Advanced Non-Small Cell Lung Cancer (NSCLC) 11 mg/m² IV daily for 5 days, every 28 days 15 0% Nausea (40%), Vomiting (47%), Fatigue (33%), Thrombocytopenia (40% ≥G2) [18][19]
Relapsed/Refractory NSCLC 11 mg/m² IV daily for 5 days, every 28 days 36 0% Nausea (47%), Vomiting (42%), Neutropenia (11%), Thrombocytopenia (11%) [20]
Advanced Renal Cell Carcinoma (RCC) 11 mg/m² IV daily for 5 days, every 28 days 12 0% (8 patients had stable disease) Myelosuppression, Gastrointestinal side effects [21]
Hormone-Refractory Prostate Cancer (HRPC) 10.6 mg/m² IV daily for 5 days, every 28 days 32 13% (Partial Response) Asthenia (19%), Vomiting (14%), Nausea (12%), Thrombocytopenia (2.4% G4), Anemia (2.4% G4), Neutropenia (2.4% G4) [22]

| Platinum-Sensitive Ovarian Cancer | 0.45 mg/kg IV on days 1 & 8, every 21 days | 55 | 12.7% (Partial Response) | Reversible Neutropenia and Thrombocytopenia |[23] |

Experimental Protocols & Workflows

The preclinical evaluation of this compound and its analogs involves a standard set of in vitro assays to determine cytotoxicity, mechanism of action, and cellular uptake.

Cytotoxicity Assessment: Colony Forming Assay

This assay measures the ability of single cells to proliferate and form colonies after transient exposure to the test compound.

  • Cell Plating: Harvest and plate a known number of single cells (e.g., 500-1000 cells/well) in 6-well plates. Allow cells to adhere overnight.

  • Drug Exposure: Treat the cells with a range of this compound concentrations for a defined period (e.g., 2 hours).[9] Include a vehicle-only control.

  • Drug Removal: After the exposure period, aspirate the drug-containing medium, wash the cells gently with phosphate-buffered saline (PBS).

  • Colony Growth: Add fresh, drug-free medium and incubate the plates for 7-14 days, allowing colonies to form.

  • Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies (typically >50 cells) in each well.

  • Data Analysis: Calculate the surviving fraction for each concentration relative to the vehicle control. Determine the IC50 value, the concentration that inhibits colony formation by 50%.

DNA Synthesis Inhibition Assay

This method assesses the effect of the compound on DNA replication by measuring the incorporation of a radiolabeled nucleoside.

  • Cell Culture: Plate cells in a multi-well format and allow them to grow to a logarithmic phase.

  • Drug Treatment: Expose the cells to various concentrations of this compound for a set time.

  • Radiolabeling: Add radiolabeled thymidine (B127349) (e.g., ³H-thymidine) to the culture medium for the final 1-2 hours of the drug treatment.

  • Harvesting: Wash the cells to remove unincorporated radiolabel. Lyse the cells and precipitate the DNA using trichloroacetic acid (TCA).

  • Quantification: Collect the DNA precipitate on a filter mat. Measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Compare the radioactivity in treated samples to untreated controls to determine the percentage of inhibition of DNA synthesis.[9][10]

Experimental_Workflow cluster_assays In Vitro Assays cluster_endpoints Data Endpoints start Start: Cancer Cell Line Culture treatment Treat cells with this compound (Dose-Response & Time-Course) start->treatment cytotoxicity Cytotoxicity Assay (e.g., Colony Formation) treatment->cytotoxicity dna_synthesis DNA Synthesis Assay (³H-Thymidine Incorporation) treatment->dna_synthesis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle ic50 Determine IC50 Values cytotoxicity->ic50 inhibition Quantify DNA Synthesis Inhibition dna_synthesis->inhibition arrest Identify Cell Cycle Arrest (e.g., G1/S Block) cell_cycle->arrest

Caption: General workflow for in vitro evaluation of this compound.

Conclusion and Future Perspectives

This compound is a potent natural product with a distinct mechanism of action that involves DNA alkylation and a unique reliance on the TC-NER pathway for repair. While its inherent toxicity has hindered direct clinical application, it has proven to be an exceptional lead compound. The development of Irofulven demonstrates that the Illudin scaffold can be modified to create analogs with improved therapeutic windows. Although Irofulven showed limited success as a single agent in several solid tumors, its activity in certain cancer types and its unique mechanism suggest potential for use in combination therapies or in patient populations with specific DNA repair deficiencies. Future research should focus on identifying predictive biomarkers of response—such as defects in TC-NER genes—to enable targeted patient selection and unlock the full therapeutic potential of this fascinating class of compounds.

References

In Vitro Genotoxicity of Illudin S: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Illudin S is a toxic sesquiterpenoid found in mushrooms of the genus Omphalotus. Its significant antitumor properties have made it a subject of interest in cancer research, leading to the development of semi-synthetic analogs like Irofulven. The cytotoxic effects of this compound are primarily attributed to its ability to induce DNA damage in rapidly dividing cells. This document serves as a comprehensive resource for researchers and professionals in drug development, detailing the in vitro genotoxic profile of this compound.

Mechanism of Genotoxicity

This compound is a pro-drug that is metabolically activated within the cell to a reactive intermediate. This intermediate acts as an alkylating agent, forming covalent adducts with DNA.[1][2] The formation of these this compound-DNA adducts is the initial event that triggers a cascade of cellular responses.[1][3]

The primary consequences of this compound-induced DNA adducts are the stalling of both DNA replication forks and transcription complexes.[4] This obstruction of fundamental cellular processes leads to replication stress and the accumulation of DNA damage, ultimately resulting in cell cycle arrest and apoptosis.[5] Studies have indicated that this compound preferentially alkylates purine (B94841) residues and can also induce oxidative stress.[5]

Cellular DNA Damage Response to this compound

The cellular response to this compound-induced DNA damage is multifaceted and involves several DNA repair and signaling pathways.

DNA Repair Pathways

The repair of this compound-DNA adducts is highly specific. Unlike many other DNA damaging agents, the lesions created by this compound are primarily recognized and processed by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[3][6][7] This is evidenced by the hypersensitivity of cells deficient in core NER enzymes (XPA, XPF, XPG, and TFIIH) and TC-NER specific factors (CSA and CSB) to this compound.[6] In contrast, Global Genome NER (GG-NER), Base Excision Repair (BER), and Non-Homologous End Joining (NHEJ) play a minimal role in the repair of this compound-induced lesions.[6]

In addition to TC-NER, Post-Replication Repair (PRR) pathways are also crucial for cellular tolerance to this compound-induced damage. The E3 ubiquitin ligase RAD18, a key component of the PRR pathway, is required for optimal cell survival after this compound exposure.[6] RAD18 mediates the monoubiquitination of Proliferating Cell Nuclear Antigen (PCNA), a critical step in recruiting specialized DNA polymerases for translesion synthesis (TLS) to bypass the DNA lesions.[8][9] There is also evidence suggesting a role for the Fanconi Anemia (FA) protein FANCD2 in the response to this compound-induced replication stress.[4][10][11][12][13]

DNA Damage Signaling

The stalling of replication forks by this compound-DNA adducts activates the ATR-CHK1 signaling pathway , a central regulator of the replication stress response.[14][15][16][17][18] Activated ATR phosphorylates and activates the downstream kinase CHK1, which in turn orchestrates cell cycle arrest, stabilizes replication forks, and promotes DNA repair.

In Vitro Genotoxicity Assays: Data and Protocols

A standard battery of in vitro genotoxicity tests is required to assess the mutagenic and clastogenic potential of a compound. While specific quantitative results for this compound in these standardized assays are not widely published, this section provides detailed, adaptable protocols for its evaluation.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations in bacteria.

Quantitative Data Summary

Tester StrainMetabolic Activation (S9)Result
S. typhimurium TA98- / +Data not available
S. typhimurium TA100- / +Data not available
S. typhimurium TA1535- / +Data not available
S. typhimurium TA1537- / +Data not available
E. coli WP2 uvrA- / +Data not available

Experimental Protocol: Ames Test for this compound

This protocol is adapted from established methods for testing alkylating agents and natural products.[1][12][14][19][20][21][22][23][24][25]

  • Bacterial Strains: Use Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA. These strains are selected to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from Aroclor 1254-induced rat liver). This is crucial as this compound requires metabolic activation.

  • Test Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO). Prepare a range of concentrations based on preliminary toxicity tests.

  • Plate Incorporation Method: a. To 2 ml of molten top agar (B569324) (at 45°C), add 0.1 ml of an overnight bacterial culture, 0.1 ml of the this compound solution (or solvent control), and 0.5 ml of S9 mix (for activated assays) or phosphate (B84403) buffer. b. Vortex briefly and pour the mixture onto minimal glucose agar plates. c. Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a dose-dependent increase in the number of revertants, typically a two-fold or greater increase over the solvent control.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity).

Quantitative Data Summary

Cell LineTreatment DurationMetabolic Activation (S9)EndpointResult
CHO-K1Short / Long- / +% Micronucleated CellsData not available
Human LymphocytesShort / Long- / +% Micronucleated CellsData not available

Experimental Protocol: In Vitro Micronucleus Assay for this compound

This protocol is based on OECD Guideline 487 and is suitable for testing in mammalian cells such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[10][13][26][27][28][29][30]

  • Cell Culture: Culture CHO-K1 cells or stimulate human peripheral blood lymphocytes with a mitogen.

  • Treatment: Expose the cells to at least three concentrations of this compound, a negative control, and a positive control, both with and without S9 metabolic activation. Treatment durations are typically short (3-6 hours) followed by a recovery period, and long (e.g., 24 hours).

  • Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result. Cytotoxicity should also be assessed.

In Vitro Chromosomal Aberration Assay

This assay assesses the ability of a substance to induce structural chromosomal abnormalities.

Quantitative Data Summary

Cell LineTreatment DurationMetabolic Activation (S9)EndpointResult
Human LymphocytesShort / Long- / +% Cells with AberrationsData not available
CHO CellsShort / Long- / +% Cells with AberrationsData not available

Experimental Protocol: In Vitro Chromosomal Aberration Assay for this compound

This protocol follows OECD Guideline 473.[6][21][24][25][29][31][32][33][34][35][36]

  • Cell Culture: Use cultured mammalian cells, such as primary human lymphocytes or CHO cells.

  • Treatment: Treat cell cultures with at least three concentrations of this compound, along with negative and positive controls, both with and without S9 metabolic activation.

  • Metaphase Arrest: At an appropriate time after treatment, add a metaphase-arresting substance (e.g., colcemid) to accumulate cells in metaphase.

  • Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution to swell the cells, fix, and drop onto microscope slides.

  • Staining and Analysis: Stain the chromosomes with Giemsa and analyze at least 200 well-spread metaphases per concentration for structural aberrations (e.g., breaks, gaps, exchanges).

  • Data Analysis: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations is considered a positive result.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual cells.

Quantitative Data Summary

Cell LineTreatment ConditionEndpointResult
VariousDose- and time-dependent% Tail DNA, Tail MomentData not available for this compound

Experimental Protocol: Alkaline Comet Assay for this compound

This protocol is a standard method for assessing DNA damage.[8][16][26][32][34][37][38]

  • Cell Preparation: Treat cells in suspension or as a monolayer with various concentrations of this compound for a defined period.

  • Embedding in Agarose (B213101): Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and separate the strands. Apply an electric field to allow the fragmented DNA to migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Analyze at least 50-100 comets per sample using image analysis software to quantify the extent of DNA damage (e.g., % DNA in the tail, tail moment).

  • Data Analysis: A dose-dependent increase in DNA migration indicates a genotoxic effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general workflow for in vitro genotoxicity testing.

Caption: this compound Genotoxicity and DNA Damage Response Pathway.

Genotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Genotoxicity Assays cluster_analysis Data Analysis & Interpretation Compound Test Compound (this compound) Treatment_S9_plus Treat Cells +S9 Compound->Treatment_S9_plus Treatment_S9_minus Treat Cells -S9 Compound->Treatment_S9_minus Cells Select & Culture Test System (Bacteria / Mammalian Cells) Cells->Treatment_S9_plus Cells->Treatment_S9_minus S9 Prepare S9 Mix (for metabolic activation) S9->Treatment_S9_plus Ames Ames Test Treatment_S9_plus->Ames Micronucleus Micronucleus Assay Treatment_S9_plus->Micronucleus Chromo_Aberration Chromosomal Aberration Assay Treatment_S9_plus->Chromo_Aberration Comet Comet Assay Treatment_S9_plus->Comet Treatment_S9_minus->Ames Treatment_S9_minus->Micronucleus Treatment_S9_minus->Chromo_Aberration Treatment_S9_minus->Comet Scoring Scoring & Data Collection (e.g., Colony Counts, % Aberrant Cells) Ames->Scoring Micronucleus->Scoring Chromo_Aberration->Scoring Comet->Scoring Stats Statistical Analysis (Dose-Response) Scoring->Stats Conclusion Conclusion on Genotoxic Potential Stats->Conclusion

References

Illudin S: A Technical Guide to its Role in Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Illudin S is a sesquiterpenoid toxin produced by the Jack-o'-lantern mushroom (Omphalotus illudens). It has garnered significant interest in the field of oncology due to its potent cytotoxic activity against a variety of cancer cell lines. This technical guide provides an in-depth overview of this compound, with a particular focus on its mechanism of action in inducing cell cycle arrest. We will explore the signaling pathways involved, present available quantitative data on its efficacy, and provide detailed experimental protocols for its study.

Mechanism of Action: DNA Damage and Cell Cycle Arrest

This compound and its semi-synthetic analog, Irofulven (B1672183), are classified as alkylating-like agents. Upon entering a cell, this compound is metabolically activated, leading to the formation of highly reactive intermediates. These intermediates covalently bind to DNA, forming bulky adducts. These DNA lesions are not efficiently repaired by the global genome nucleotide excision repair (GG-NER) pathway. Instead, they are primarily recognized and processed by the transcription-coupled nucleotide excision repair (TC-NER) machinery[1][2].

The persistence of these DNA adducts triggers a DNA damage response (DDR), leading to the activation of cell cycle checkpoints and ultimately, cell cycle arrest. This arrest provides the cell with time to repair the DNA damage; however, if the damage is too extensive, it can lead to the induction of apoptosis.

Studies have shown that this compound and Irofulven primarily induce a cell cycle block at the G1/S phase transition, preventing cells from entering the DNA synthesis (S) phase[3]. Additionally, for cells already in S phase, these compounds can cause an accumulation of cells in the S and G2/M phases, indicating a disruption of DNA replication and mitotic entry[3].

Quantitative Data on the Efficacy of this compound and its Analogs

The cytotoxic and cell cycle-disrupting effects of this compound and its analog Irofulven have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

Cell LineCancer TypeCompoundIC50 (ng/mL)Citation
A-549Lung CancerIrofulven11 - 30[4]
NCI-H460Lung CancerIrofulven11 - 30[4]
SK-OV-3Ovarian CancerIrofulven11 - 30[4]
DU-145Prostate CancerIrofulven25[4]
PC3Prostate CancerIrofulven75[4]
LNCaPProstate CancerIrofulven~180[4]
MCF-7Breast CancerIrofulven~50[4]
MDA-MB-231Breast CancerIrofulven~50[4]
HL-60Promyelocytic LeukemiaThis compoundNot specified, but highly sensitive[5]

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.

Signaling Pathways in this compound-Induced Cell Cycle Arrest

The DNA damage induced by this compound and its analogs activates a complex signaling network that culminates in cell cycle arrest. A key pathway implicated in this response is the ATM-Chk2 pathway.

cluster_nucleus Nucleus Illudin_S This compound DNA_Damage DNA Damage (Bulky Adducts) Illudin_S->DNA_Damage Metabolic Activation ATM ATM (Ataxia-Telangiectasia Mutated) DNA_Damage->ATM Senses Damage pATM p-ATM (Ser1981) (Activated) ATM->pATM Chk2 Chk2 pATM->Chk2 Phosphorylates pChk2 p-Chk2 (Thr68) (Activated) Chk2->pChk2 p53 p53 pChk2->p53 Phosphorylates pp53 p-p53 (Ser20) (Stabilized & Activated) p53->pp53 p21 p21 (CDKN1A) pp53->p21 Transcriptional Upregulation CDK2_Cyclin_E CDK2/Cyclin E p21->CDK2_Cyclin_E Inhibits G1_S_Arrest G1/S Phase Cell Cycle Arrest CDK2_Cyclin_E->G1_S_Arrest Leads to cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate and allow to adhere overnight. B 2. Treat cells with varying concentrations of this compound. A->B C 3. Incubate for the desired duration (e.g., 24, 48, 72 hours). B->C D 4. Add MTT solution to each well and incubate for 2-4 hours. C->D E 5. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Measure absorbance at 570 nm using a microplate reader. E->F cluster_workflow Cell Cycle Analysis Workflow A 1. Seed cells and treat with This compound for a specific time. B 2. Harvest cells by trypsinization and wash with PBS. A->B C 3. Fix cells in cold 70% ethanol and store at -20°C. B->C D 4. Wash cells to remove ethanol and resuspend in PBS. C->D E 5. Treat with RNase A to degrade RNA. D->E F 6. Stain cells with Propidium Iodide (PI) solution. E->F G 7. Analyze DNA content by flow cytometry. F->G cluster_workflow Western Blot Workflow A 1. Prepare cell lysates from treated and untreated cells. B 2. Determine protein concentration using a protein assay (e.g., BCA). A->B C 3. Separate proteins by size using SDS-PAGE. B->C D 4. Transfer proteins from the gel to a membrane (e.g., PVDF). C->D E 5. Block the membrane to prevent non-specific antibody binding. D->E F 6. Incubate with primary antibodies (e.g., anti-p53, anti-p21). E->F G 7. Incubate with HRP-conjugated secondary antibodies. F->G H 8. Detect protein bands using a chemiluminescent substrate. G->H

References

The Fungal Toxin Illudin S: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Illudin S is a sesquiterpenoid natural product with potent cytotoxic and antitumor properties. First isolated from the bioluminescent mushroom Omphalotus illudens, this compound has garnered significant interest in the field of oncology due to its unique mechanism of action as a DNA alkylating agent. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its molecular mechanism of action.

Natural Sources of this compound

This compound is primarily produced by fungi belonging to the genus Omphalotus, commonly known as jack-o'-lantern mushrooms. These mushrooms are often found growing in clusters on decaying wood. Several species within this genus have been identified as producers of this compound.

Table 1: Fungal Sources of this compound

Fungal SpeciesCommon NameNatural Habitat
Omphalotus illudensEastern Jack-o'-lanternDecaying hardwood stumps and buried roots in eastern North America
Omphalotus oleariusJack-o'-lanternDecaying wood in Europe and North America
Omphalotus olivascensWestern Jack-o'-lanternDecaying wood in California and Mexico
Omphalotus mexicanus-Central America
Omphalotus nidiformisGhost FungusDecaying wood in southern Australia and India
Omphalotus subilludensSouthern Jack-o'-lanternDecaying wood in the southeastern United States
Omphalotus japonicusTsukiyotakeDecaying beech wood in East Asia

Biosynthesis of this compound

The biosynthesis of this compound in Omphalotus species involves a complex series of enzymatic reactions. The pathway originates from the mevalonate (B85504) pathway, leading to the formation of the sesquiterpenoid backbone. While the complete biosynthetic gene cluster is still under investigation, key steps are understood to involve terpene cyclases and various modifying enzymes such as P450 monooxygenases.

Isolation and Purification of this compound

The isolation of this compound can be achieved from both the fruiting bodies of Omphalotus species and from submerged fermentation cultures. The following protocols provide a general framework for the extraction and purification of this compound.

Experimental Protocol 1: Extraction from Fungal Fruiting Bodies

This protocol is adapted from the reported isolation of this compound from Omphalotus olivascens[1].

1. Sample Preparation:

  • Freshly collected fruiting bodies of an Omphalotus species are cleaned of debris and weighed.

2. Extraction:

  • The mushroom material is homogenized and extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. This process is typically repeated multiple times to ensure complete extraction.

  • The combined organic extracts are then filtered to remove solid fungal material.

3. Solvent Partitioning:

  • The crude extract is concentrated under reduced pressure.

  • The resulting residue is suspended in water and partitioned against a non-polar organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to separate compounds based on their polarity. This compound will preferentially partition into the organic phase.

4. Chromatographic Purification:

  • The organic phase is dried and concentrated.

  • The crude this compound is then subjected to chromatographic purification. This may involve:

    • Silica (B1680970) Gel Chromatography: A silica gel column is eluted with a gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol solvent system. Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Preparative Reverse-Phase HPLC (RP-HPLC): Fractions enriched with this compound are further purified using a preparative C18 column. A common mobile phase is a gradient of acetonitrile (B52724) in water, often with a small percentage of an acid like formic acid to improve peak shape.

Experimental Protocol 2: Isolation from Submerged Fermentation Culture

This protocol is based on methodologies developed for the production of illudins in liquid culture[2][3].

1. Fungal Culture:

  • A pure culture of an Omphalotus species is grown in a suitable liquid medium in a shaker incubator or a bioreactor. The medium composition and culture conditions (temperature, pH, aeration) are optimized for this compound production.

2. Extraction:

  • After a sufficient incubation period, the culture broth is separated from the mycelial mass by filtration or centrifugation.

  • The culture filtrate is extracted with an organic solvent such as ethyl acetate.

3. Purification:

  • The organic extract is concentrated and subjected to a similar chromatographic purification scheme as described for the fruiting bodies, typically involving silica gel chromatography followed by preparative RP-HPLC.

Analytical Method: LC/MS/MS for this compound Quantification

A sensitive method for the detection and quantification of this compound in fungal extracts and biological samples involves liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS)[4].

1. Sample Preparation:

  • The sample is extracted with methanol and cleaned up using a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB).

2. LC Conditions:

  • Column: Octadecylated silica column (e.g., Inertsil ODS-3, 2.1 mm i.d. × 150 mm).

  • Mobile Phase: 0.1% formic acid in methanol/water (e.g., 7:3 v/v).

  • Flow Rate: 0.2 mL/min.

3. MS/MS Conditions:

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound.

Quantitative Data

The yield of this compound can vary significantly depending on the fungal species, growth conditions, and extraction methodology.

Table 2: Reported Yields of this compound and Related Compounds

SourceCompoundYieldReference
Omphalotus olivascens (fruiting bodies)This compound5 mg from 400 g[1]
Omphalotus nidiformis (submerged culture)Illudin M~38 mg/L (initial)[2]
Omphalotus nidiformis (optimized culture)Illudin Mup to 940 mg/L[2]
Omphalotus mexicanus (submerged culture)Illudins S and MNot quantified

Mechanism of Action: DNA Alkylation and Repair

This compound exerts its cytotoxic effects by alkylating DNA, forming bulky adducts that disrupt cellular processes such as DNA replication and transcription[5][6]. These DNA lesions are primarily recognized and repaired by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.

Signaling Pathway of this compound-induced DNA Damage and Repair

The following diagram illustrates the key steps in the mechanism of action of this compound, from its entry into the cell to the induction of DNA damage and the subsequent activation of the TC-NER pathway.

IlludinS_Pathway cluster_cell Cell cluster_nucleus Nucleus cluster_TCNER TC-NER Pathway IlludinS_ext This compound (extracellular) IlludinS_int This compound (intracellular) IlludinS_ext->IlludinS_int Cellular Uptake DNA DNA IlludinS_int->DNA Alkylation DNA_adduct This compound-DNA Adduct (Bulky Lesion) Stalled_Complex Stalled Transcription Complex RNA_Pol_II RNA Polymerase II RNA_Pol_II->DNA Transcription CSB CSB Stalled_Complex->CSB Recruitment CSA CSA CSB->CSA TFIIH TFIIH CSA->TFIIH XPA XPA TFIIH->XPA XPG XPG XPA->XPG ERCC1_XPF ERCC1-XPF XPG->ERCC1_XPF Incision DNA_Polymerase DNA Polymerase ERCC1_XPF->DNA_Polymerase Excision DNA_Ligase DNA Ligase DNA_Polymerase->DNA_Ligase Synthesis DNA_Ligase->DNA Ligation & Repair

Caption: this compound mechanism of action and the TC-NER pathway.

Experimental Workflow for Isolation and Purification

The following diagram outlines a general workflow for the isolation and purification of this compound from its natural sources.

Isolation_Workflow cluster_chromatography Chromatographic Purification start Natural Source (Omphalotus sp. Fruiting Bodies or Submerged Culture) extraction Extraction (e.g., Methanol, Ethyl Acetate) start->extraction filtration Filtration / Centrifugation extraction->filtration partitioning Solvent Partitioning (e.g., Water/Ethyl Acetate) filtration->partitioning concentration Concentration (Rotary Evaporation) partitioning->concentration silica Silica Gel Chromatography (e.g., Hexane/Ethyl Acetate gradient) concentration->silica hplc Preparative RP-HPLC (C18 column, Acetonitrile/Water gradient) silica->hplc analysis Analysis (TLC, HPLC, LC/MS/MS) hplc->analysis final_product Pure this compound analysis->final_product

Caption: General workflow for this compound isolation and purification.

Conclusion

This compound remains a compound of significant interest for its potent biological activity. The methodologies outlined in this guide provide a comprehensive framework for researchers engaged in the isolation, purification, and characterization of this fascinating fungal metabolite. Further research into the optimization of fermentation conditions and the elucidation of its complete biosynthetic pathway will be crucial for ensuring a sustainable supply of this compound for future drug development endeavors.

References

Unraveling the Cytotoxic Arsenal: A Technical Guide to Illudin S Metabolites and Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Illudin S, a sesquiterpenoid toxin produced by fungi of the Omphalotus genus (Jack O'Lantern mushroom), has garnered significant attention in the field of oncology for its potent cytotoxic properties.[1] While its inherent toxicity has limited its direct therapeutic use, this compound serves as a crucial lead compound for the development of novel anticancer agents.[1][2] Its semi-synthetic derivative, Irofulven (B1672183) (hydroxymethylacylfulvene or HMAF), has undergone clinical trials and demonstrated a more favorable therapeutic index.[3][4][5] This technical guide provides an in-depth exploration of the metabolites of this compound, their mechanisms of action, quantitative biological activity, and the experimental protocols used for their evaluation.

Metabolism and Activation

The biological activity of this compound is contingent upon its intracellular metabolism.[6][7] Inside the cell, this compound is converted into unstable, reactive metabolites that are responsible for its cytotoxic effects.[3][6] While the precise metabolic pathway is complex and not fully elucidated, it is understood that enzymatic reduction plays a key role.[1] One identified pathway involves the cleavage of the cyclopropane (B1198618) ring, leading to the formation of active metabolites.[8]

The semi-synthetic analog, Acylfulvene (AF), a direct derivative of this compound, requires bioactivation by the reductase enzyme prostaglandin (B15479496) reductase 1 (PTGR1) to form a cytotoxic reactive intermediate.[9][10] Interestingly, while this compound can also be metabolized by PTGR1, its toxicity does not appear to be dependent on the levels of this enzyme, suggesting alternative or multiple activation pathways.[9][10] This difference in metabolic activation likely contributes to the distinct biological profiles of this compound and its derivatives.

Metabolism cluster_cell Intracellular Environment Illudin_S This compound PTGR1 PTGR1 & Other Reductases Illudin_S->PTGR1 Metabolism Reactive_Metabolites Reactive Metabolites DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Alkylation PTGR1->Reactive_Metabolites Activation Extracellular This compound (Extracellular) Extracellular->Illudin_S Uptake Signaling_Pathway Illudin_Metabolites This compound Reactive Metabolites DNA_Damage DNA Lesions (Adducts) Illudin_Metabolites->DNA_Damage Alkylation Stalled_Transcription Stalled Transcription & Replication Forks DNA_Damage->Stalled_Transcription TC_NER Transcription-Coupled NER Pathway (CSA, CSB, XPA, etc.) Stalled_Transcription->TC_NER Initiates TC_NER->DNA_Damage Attempts Repair Repair_Failure Repair Failure or Overwhelm TC_NER->Repair_Failure Cell_Cycle_Arrest Cell Cycle Arrest (G1-S Block) Repair_Failure->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Experimental_Workflow Start Start: MTT Assay Seed_Cells 1. Seed Cells (96-well plate) Start->Seed_Cells Incubate_24h 2. Incubate 24h Seed_Cells->Incubate_24h Add_Compound 3. Add this compound/ Metabolite Dilutions Incubate_24h->Add_Compound Incubate_48_72h 4. Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT 5. Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h 6. Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer 7. Add Solubilization Buffer Incubate_4h->Add_Solubilizer Read_Absorbance 8. Read Absorbance (570nm) Add_Solubilizer->Read_Absorbance Analyze_Data 9. Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Early Preclinical Evaluation of Illudin S

Introduction

This compound is a natural sesquiterpene toxin produced by fungi of the Omphalotus genus.[1] It belongs to a class of novel low molecular weight natural products that have demonstrated potent cytotoxic activity against a variety of human tumor cells in vitro.[2] Structurally distinct from conventional chemotherapeutic agents, this compound and its analogs have shown efficacy against experimental cancers that are nonresponsive to standard anticancer drugs.[2][3] However, the significant in vivo toxicity and narrow therapeutic index of this compound have largely limited its direct clinical application, paving the way for the development of semi-synthetic derivatives, such as Irofulven (MGI-114), with improved therapeutic profiles.[1][4] This guide provides a comprehensive overview of the early preclinical data on this compound, detailing its mechanism of action, in vitro and in vivo activities, and the experimental methodologies used for its evaluation.

Mechanism of Action

This compound functions as a potent DNA alkylating agent. Its cytotoxic effects are not direct but require intracellular metabolic activation to an unstable, highly reactive intermediate.[1][5] This activated form covalently binds to DNA, forming adducts that are poorly characterized but are known to be the primary cause of its cytotoxicity.[1][4]

1.1. DNA Damage and Repair

The primary mode of action of this compound is the inhibition of DNA synthesis.[6][7] Studies have shown that it causes a complete block at the G1-S phase interface of the cell cycle.[7][8] The DNA lesions induced by this compound are unique in that they appear to be ignored by global genome repair systems like Base Excision Repair (BER) and Non-Homologous End-Joining (NHEJ).[4][5] Instead, the repair of this damage is critically dependent on the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[4][5] This suggests that the lesions are primarily recognized and processed when they cause transcription or replication forks to stall.[4] Consequently, cells deficient in core NER enzymes (such as XPA, XPF, XPG) or specific TC-NER factors (CSA, CSB) are hypersensitive to this compound.[4][5]

1.2. Cellular Uptake

The selective toxicity of this compound towards certain cancer cell types is attributed to a saturable, energy-dependent transport mechanism present in sensitive cells.[2][3] Cells that are sensitive to nanomolar concentrations of this compound exhibit high-affinity uptake, whereas non-sensitive cells show minimal uptake.[2] This transport system is a key determinant of its histological specificity.[3]

Illudin_S_Mechanism_of_Action cluster_cell Cancer Cell cluster_nucleus Nucleus Illudin_S_ext This compound (Extracellular) transporter Energy-Dependent Transporter Illudin_S_ext->transporter Uptake Illudin_S_int This compound (Intracellular) transporter->Illudin_S_int activation Metabolic Activation Illudin_S_int->activation reactive_intermediate Reactive Intermediate activation->reactive_intermediate DNA DNA reactive_intermediate->DNA Alkylation DNA_adduct Illudin-DNA Adducts reactive_intermediate->DNA_adduct replication_fork Stalled Replication Fork DNA_adduct->replication_fork transcription_complex Stalled Transcription DNA_adduct->transcription_complex G1_S_block G1-S Phase Block replication_fork->G1_S_block TC_NER Transcription-Coupled NER transcription_complex->TC_NER Repair Initiation apoptosis Apoptosis TC_NER->apoptosis If repair fails G1_S_block->apoptosis In_Vitro_Workflow cluster_cytotoxicity Cytotoxicity Assays cluster_uptake Cellular Uptake Studies start Start: In Vitro Evaluation cell_culture Culture Cancer Cell Lines start->cell_culture radiolabel Use Radiolabeled this compound start->radiolabel drug_treatment Treat with this compound (Dose-Response) cell_culture->drug_treatment incubation Incubate (e.g., 2-72h) drug_treatment->incubation assay Perform Viability Assay (e.g., Colony Formation, MTT) incubation->assay ic50 Calculate IC50 Values assay->ic50 end End: In Vitro Characterization ic50->end Cytotoxicity Profile cell_incubation Incubate with Cells (Time Course) radiolabel->cell_incubation separation Separate Cells from Medium cell_incubation->separation scintillation Measure Intracellular Radioactivity separation->scintillation kinetics Determine Km and Vmax scintillation->kinetics kinetics->end Uptake Mechanism In_Vivo_Workflow cluster_treatment Treatment and Monitoring start Start: In Vivo Evaluation implant Implant Human Tumor Cells into Nude Mice (Xenograft) start->implant growth Allow Tumors to Grow to Palpable Size implant->growth randomize Randomize Mice into Control & Treatment Groups growth->randomize administer Administer this compound / Vehicle randomize->administer monitor_tumor Measure Tumor Volume Regularly administer->monitor_tumor monitor_toxicity Monitor Animal Weight & Health administer->monitor_toxicity endpoint Reach Study Endpoint (e.g., Max Tumor Size) monitor_tumor->endpoint monitor_toxicity->endpoint analysis Analyze Data: Tumor Growth Inhibition, Toxicity endpoint->analysis end End: In Vivo Efficacy & Toxicity Profile analysis->end

References

Illudin S: A Comprehensive Technical Guide to its Molecular Targets in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Illudin S, a sesquiterpene natural product produced by fungi of the Omphalotus genus, has demonstrated potent cytotoxic activity against a variety of tumor cell lines. Its unique mechanism of action, centered on the induction of specific DNA lesions, has made it and its semi-synthetic derivatives, such as Irofulven, subjects of significant interest in oncology research. This technical guide provides an in-depth exploration of the molecular targets of this compound in cancer cells, detailing its mechanism of action, covalent binding partners, and the cellular pathways that dictate its cytotoxicity. Quantitative data on its activity are presented, along with detailed experimental protocols for key assays and visualizations of the critical signaling pathways and experimental workflows.

Mechanism of Action: DNA as the Primary Target

The primary mechanism of this compound's antitumor activity is its function as a DNA alkylating agent.[1][2] Upon entering a cell, this compound can be metabolized into unstable intermediates that covalently bind to DNA, forming illudin-DNA adducts.[3][4] These adducts are not recognized by the global genome repair pathways, such as global-genome nucleotide excision repair (GG-NER), base excision repair (BER), and non-homologous end-joining (NHEJ).[3][4][5] Instead, they create steric hindrances that physically block the progression of both DNA replication and transcription machinery.[5][6]

The stalling of transcription and replication forks is a critical event in this compound-induced cytotoxicity.[5][6] The cell's response to this damage is a key determinant of its fate.

The Critical Role of DNA Repair Pathways in this compound Cytotoxicity

The cellular sensitivity to this compound is intricately linked to the functionality of specific DNA repair pathways that are engaged to resolve the stalled replication and transcription complexes.

Transcription-Coupled Nucleotide Excision Repair (TC-NER)

TC-NER is the principal pathway responsible for repairing this compound-induced DNA lesions.[3][4][6] Unlike GG-NER, which surveys the entire genome for damage, TC-NER is specifically activated by RNA polymerase stalled at a lesion on the transcribed strand of a gene.[5] Cells with deficiencies in core TC-NER proteins, such as Cockayne syndrome group A and B (CSA and CSB), are hypersensitive to this compound.[3][4] However, cells lacking components of GG-NER, like XPC, do not exhibit the same hypersensitivity, highlighting the specificity of the repair process.[3][4][5] The core NER enzymes, including XPA, XPF, XPG, and the TFIIH complex, are essential for the recovery from this compound-induced damage.[3]

Post-Replication Repair (PRR)

When a DNA replication fork encounters an this compound-induced adduct, it stalls. The RAD18-dependent post-replication repair (PRR) pathway is then activated to tolerate this damage and allow for the completion of DNA synthesis.[3][4][5] Cells with a defective RAD18 protein show increased sensitivity to this compound, indicating the importance of this pathway in mitigating the cytotoxic effects of replication stress.[3][5] While PRR is activated, translesion synthesis (TLS) polymerase eta (Pol η) does not seem to be involved in bypassing these lesions.[3][4] Recent studies suggest a role for DNA polymerase kappa in the tolerance of this compound-induced damage.[6]

Proteinaceous Molecular Targets: A Secondary Role

While DNA is the primary cytotoxic target of this compound, the compound and its reactive intermediates can also covalently modify proteins.[1][2] However, current evidence suggests that this protein binding is largely non-specific and does not point to a single, high-affinity protein target that drives its potent cytotoxicity.[1][2]

A chemical proteomics approach using activity-based protein profiling (ABPP) with this compound-based probes identified a multitude of protein "hits" in cancer cells.[1][2] Gene Ontology (GO) term analysis of these targets revealed an enrichment of proteins involved in nucleotide and DNA/RNA binding.[1] This finding has led to the hypothesis that this compound may crosslink DNA and its associated proteins, contributing to its cytotoxic effect. However, the broad and seemingly promiscuous nature of protein labeling suggests that DNA damage is the predominant driver of this compound-induced cell death.[1][2]

Cellular Uptake and Determinants of Sensitivity

The cytotoxic efficacy of this compound is also dependent on its accumulation within the cancer cell.[7][8] Sensitive tumor cell lines exhibit a saturable, energy-dependent uptake mechanism for this compound, characterized by a low Michaelis constant (Km) and a high maximum velocity (Vmax).[7][8] In contrast, less sensitive cells show significantly lower uptake with a higher Km and lower Vmax.[7] Once inside the cell, this compound or its metabolites do not appear to be subject to efflux.[7]

Interestingly, this compound has been shown to be effective against a range of multidrug-resistant tumor cell lines, indicating that its cytotoxicity is not significantly impacted by common resistance mechanisms such as the overexpression of P-glycoprotein (gp170/mdr1) or multidrug resistance-associated protein (gp180/MRP).[7]

Quantitative Data on this compound Activity

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Exposure TimeAssay
HL-60Myeloid LeukemiaVaries (nanomolar range)2 hoursColony-forming assay
VariousMultidrug-resistant linesVariesNot specifiedNot specified
Human FibroblastsNormalNot specified (cytotoxic at 0-0.26 nM)24-72 hoursNot specified

Note: Specific IC50 values are highly dependent on the assay conditions and cell line. The provided data is a summary of reported ranges.[7][9]

Table 2: Cellular Uptake Kinetics of this compound
Cell LineSensitivityKm (µM)Vmax (pmol/min/10^7 cells)
HL-60Sensitive4.212.2
Sensitive Lines (unspecified)SensitiveLowHigh
Non-sensitive Lines (unspecified)Non-sensitiveHighLow

Data from preclinical evaluations of this compound.[8]

Table 3: Intracellular this compound Molecules Required for 50% Cell Kill (IC50)
Cell LineMolecules per cell
Various tumor cell lines78,000 to 1,114,000

This correlates with the 2-hour IC50 value from a colony-forming assay.[7]

Experimental Protocols

Cell Survival Assay (Colony-Forming Assay)

This assay is used to determine the cytotoxicity of this compound by assessing the ability of single cells to proliferate and form colonies after treatment.

  • Cell Seeding: Plate a known number of single cells (e.g., 200-1000 cells) in a 6-well plate or 60mm dish and allow them to adhere overnight.

  • Drug Treatment: Expose the cells to a range of concentrations of this compound for a defined period (e.g., 2 hours). Include a vehicle-treated control.

  • Drug Removal: After the incubation period, remove the drug-containing medium, wash the cells with phosphate-buffered saline (PBS), and add fresh, drug-free medium.

  • Colony Formation: Incubate the plates for a period that allows for colony formation (typically 7-14 days), depending on the cell line's growth rate.

  • Staining and Counting: Fix the colonies with a solution of methanol (B129727) and acetic acid (3:1) and stain with a 0.5% crystal violet solution in methanol. Count the number of colonies (typically defined as containing >50 cells).

  • Data Analysis: Calculate the surviving fraction for each drug concentration by normalizing the number of colonies to that of the vehicle-treated control. Plot the surviving fraction against the drug concentration to determine the IC50 value.

Activity-Based Protein Profiling (ABPP) for Target Identification

This chemoproteomic technique is used to identify the protein targets of this compound in a cellular context.

  • Probe Synthesis: Synthesize an this compound-based probe containing a reporter tag, such as a terminal alkyne for click chemistry.[1]

  • Cell Treatment: Treat live cancer cells with the this compound probe for a specified time.

  • Cell Lysis: Harvest and lyse the cells to generate a proteome extract.

  • Click Chemistry: To the proteome, add a fluorescent dye or biotin (B1667282) azide (B81097) that will "click" onto the alkyne handle of the probe that is covalently attached to its protein targets.

  • Protein Enrichment (for biotin probes): Use streptavidin beads to pull down the biotin-labeled protein-probe complexes.

  • In-gel Fluorescence or Mass Spectrometry:

    • For fluorescently labeled proteins, separate them by SDS-PAGE and visualize the labeled proteins by in-gel fluorescence scanning.

    • For biotin-enriched proteins, digest the proteins on-bead and identify the peptides (and thus the proteins) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated samples compared to control samples.

Unscheduled DNA Synthesis (UDS) Assay for NER Activity

This assay measures the level of DNA repair synthesis that occurs outside of the S-phase of the cell cycle, which is indicative of NER activity.

  • Cell Culture: Culture cells (e.g., primary fibroblasts) on coverslips.

  • Drug Treatment: Treat the cells with this compound to induce DNA damage.

  • Radiolabeling: Incubate the cells with a medium containing [³H]-thymidine. To inhibit replicative DNA synthesis, hydroxyurea (B1673989) can be added.

  • Fixation and Autoradiography: Fix the cells, coat the coverslips with photographic emulsion, and expose in the dark for several days.

  • Microscopy and Grain Counting: Develop the emulsion and stain the cell nuclei. Count the number of silver grains over non-S-phase nuclei using a microscope. The number of grains is proportional to the amount of UDS.

  • Data Analysis: Compare the UDS levels in this compound-treated cells to untreated cells to quantify the extent of NER activity.

Visualizations

IlludinS_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Cancer Cell IlludinS_ext This compound Transport Energy-Dependent Transporter IlludinS_ext->Transport Uptake IlludinS_int Intracellular This compound Transport->IlludinS_int Metabolites Reactive Metabolites IlludinS_int->Metabolites Metabolic Activation DNA Nuclear DNA Metabolites->DNA Covalent Binding Proteins Cellular Proteins Metabolites->Proteins Covalent Binding (Non-specific) Adducts Illudin-DNA Adducts Protein_Adducts Illudin-Protein Adducts Rep_Stall Replication Fork Stalling Adducts->Rep_Stall Trans_Stall Transcription Stalling Adducts->Trans_Stall Cell_Cycle_Arrest Cell Cycle Arrest Rep_Stall->Cell_Cycle_Arrest Trans_Stall->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of Action of this compound in Cancer Cells.

DNA_Repair_Response_to_IlludinS cluster_transcription Transcription Blockage cluster_replication Replication Blockage Illudin_DNA_Adduct Illudin-DNA Adduct Trans_Stall Stalled RNA Polymerase Illudin_DNA_Adduct->Trans_Stall Rep_Stall Stalled Replication Fork Illudin_DNA_Adduct->Rep_Stall TC_NER TC-NER Pathway (CSA, CSB, XPA, XPF, XPG, TFIIH) Trans_Stall->TC_NER Repair_Success DNA Repair TC_NER->Repair_Success Successful Repair Apoptosis Apoptosis TC_NER->Apoptosis Repair Failure Cell_Survival Cell Survival Repair_Success->Cell_Survival PRR Post-Replication Repair (RAD18) Rep_Stall->PRR Rep_Stall->Apoptosis Replication Collapse Damage_Tolerance Damage Tolerance PRR->Damage_Tolerance

Caption: DNA Damage Response to this compound-Induced Lesions.

ABPP_Workflow start Live Cancer Cells treatment Treat with this compound-Alkyne Probe start->treatment lysis Cell Lysis treatment->lysis click_chem Click Chemistry with Biotin-Azide lysis->click_chem enrichment Streptavidin Pulldown click_chem->enrichment digestion On-bead Protein Digestion enrichment->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Protein Identification & Quantification lc_ms->data_analysis target_list List of Potential Protein Targets data_analysis->target_list

Caption: Workflow for Proteomic Identification of this compound Targets.

Conclusion

This compound is a potent cytotoxic agent whose primary molecular target in cancer cells is DNA. Its ability to form DNA adducts that are specifically recognized and processed by the TC-NER pathway presents a unique therapeutic vulnerability, particularly in tumors with deficiencies in this repair pathway. While this compound also interacts with a multitude of cellular proteins, this binding appears to be largely non-specific, with DNA damage remaining the principal driver of its anticancer activity. The selective uptake of this compound by some tumor cells further contributes to its therapeutic potential. A thorough understanding of these molecular interactions and the cellular responses they elicit is crucial for the continued development of this compound analogs and their targeted application in oncology.

References

Illudin S and its Interaction with DNA Repair Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Illudin S, a sesquiterpene natural product, and its semi-synthetic analog Irofulven, exhibit potent antitumor activity primarily through the induction of unique DNA lesions. The cytotoxicity of these compounds is intrinsically linked to the cellular DNA repair capacity, specifically Transcription-Coupled Nucleotide Excision Repair (TC-NER) and Post-Replication Repair (PRR). This technical guide provides an in-depth analysis of the molecular interactions between this compound and cellular DNA repair pathways. It summarizes key quantitative data on cytotoxicity and DNA adduct formation, details experimental protocols for crucial assays, and visualizes the involved signaling cascades. This document serves as a comprehensive resource for researchers in oncology, DNA repair, and drug development.

Mechanism of Action of this compound

This compound is a genotoxic agent that, upon entering the cell, is metabolically activated to a reactive intermediate. This intermediate acts as an alkylating agent, preferentially forming covalent adducts with purine (B94841) bases in the DNA.[1] This DNA alkylation is the primary mechanism of its cytotoxicity.[2] The resulting DNA lesions are not effectively recognized or processed by several major DNA repair pathways, leading to the activation of specific repair mechanisms that are crucial for cell survival.[1][3][4][5][6][7][8]

Interaction with DNA Repair Pathways

The cellular response to this compound-induced DNA damage is characterized by a unique dependence on specific DNA repair pathways, while others are largely bypassed.

Nucleotide Excision Repair (NER)

NER is a major pathway for repairing bulky DNA lesions. It consists of two sub-pathways: Global Genome NER (GG-NER), which repairs lesions throughout the genome, and Transcription-Coupled NER (TC-NER), which specifically removes lesions that block transcribing RNA polymerase II.

  • Transcription-Coupled Nucleotide Excision Repair (TC-NER) is the primary repair pathway for this compound-induced DNA adducts. [1][3][4][5][6][7][8] this compound-induced lesions effectively stall RNA polymerase II, triggering the TC-NER pathway.

  • Core NER enzymes are essential for cell survival. Cells deficient in core NER factors such as XPA, XPF, XPG, and the helicase components of TFIIH (XPB and XPD) are hypersensitive to this compound.[5][9]

  • GG-NER is not significantly involved. The GG-NER-specific recognition factors XPC and XPE are not required for the repair of this compound-induced damage.[5] This indicates that the lesions do not cause significant helical distortion to be recognized by the GG-NER machinery.

  • Cockayne Syndrome (CS) proteins are critical. The TC-NER-specific proteins CSA and CSB are essential for the repair of this compound-induced lesions. Cells deficient in CSA or CSB show extreme sensitivity to this compound.[5][10][11][12][13][14]

TC_NER_Pathway cluster_0 This compound-induced DNA Damage cluster_1 Transcription-Coupled Nucleotide Excision Repair (TC-NER) Illudin_S This compound DNA_Adduct DNA Adduct (Transcription-blocking lesion) Illudin_S->DNA_Adduct RNAPII_Stall Stalled RNA Polymerase II CSA_CSB CSA/CSB Complex TFIIH TFIIH (XPB/XPD) XPA XPA XPG XPG (Endonuclease) ERCC1_XPF ERCC1-XPF (Endonuclease) DNA_Polymerase DNA Polymerase δ/ε DNA_Ligase DNA Ligase Repaired DNA Repaired DNA

TC-NER pathway for this compound-induced DNA lesions.
Post-Replication Repair (PRR)

This compound-induced DNA adducts that are not repaired by TC-NER can block the progression of DNA replication forks. This triggers the Post-Replication Repair (PRR) pathway, a DNA damage tolerance mechanism.

  • RAD18 is crucial for tolerance of this compound-induced replication blockage. RAD18 is an E3 ubiquitin ligase that is recruited to stalled replication forks.[3][4][5][15] Cells deficient in RAD18 are hypersensitive to this compound.[1][5][7][13][15]

  • Translesion Synthesis (TLS) by DNA Polymerase Kappa. The recruitment of RAD18 can lead to the ubiquitination of PCNA, which in turn recruits specialized TLS polymerases to bypass the DNA lesion. Evidence suggests that the Y-family DNA polymerase kappa (Pol κ) is involved in the bypass of this compound-induced adducts.[16][17]

PRR_Pathway cluster_0 Replication Stress cluster_1 Post-Replication Repair (PRR) DNA_Adduct This compound-DNA Adduct Replication_Fork_Stall Stalled Replication Fork DNA_Adduct->Replication_Fork_Stall blocks replication ssDNA ssDNA gaps RAD18 RAD18-RAD6 (E3-E2 Ligase) PCNA_Ub mono-Ubiquitinated PCNA (K164) Pol_Kappa DNA Polymerase κ Lesion_Bypass Lesion Bypass Replication Restart Replication Restart Lesion_Bypass->Replication Restart enables

Post-Replication Repair of this compound-induced lesions.
Other DNA Repair Pathways
  • Base Excision Repair (BER) and Non-Homologous End Joining (NHEJ) are not significantly involved. Studies have shown that cells deficient in key BER (e.g., XRCC1) or NHEJ (e.g., Ku86, DNA-PKcs, XRCC4) factors do not exhibit increased sensitivity to this compound.[1][5][7] This suggests that this compound does not induce significant levels of DNA base damage that are substrates for BER, nor does it cause a substantial number of direct double-strand breaks that would be repaired by NHEJ.

DNA Damage Signaling

The stalling of replication forks by this compound-induced adducts activates the DNA damage response (DDR) signaling cascade.

  • ATR/ATM and CHK1 Activation: Replication stress leads to the activation of the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) kinases, which in turn phosphorylate and activate downstream checkpoint kinases such as CHK1.[6][17][18][19][20][21][22][23] This signaling cascade leads to cell cycle arrest, providing time for DNA repair.[6]

Quantitative Data

Cytotoxicity of this compound and Irofulven

The cytotoxicity of this compound and its analog Irofulven has been evaluated in various cancer cell lines. The IC50 (half-maximal inhibitory concentration) values are summarized below.

CompoundCell LineCancer TypeIC50Exposure TimeAssay MethodReference
This compoundSW-480Colon14 nM2 hoursColony Formation[3]
This compoundPTGR1-480Colon10 nM2 hoursColony Formation[3]
This compoundHL-60Leukemia6-11 nM48 hoursTrypan Blue Exclusion[24]
This compoundNormal FibroblastsNormal~0.26 nM72 hoursCell Survival[5]
IrofulvenNormal FibroblastsNormal~50 ng/mL (~134 nM)72 hoursCell Survival[5][7]
IrofulvenA2780Ovarian~0.3 µM1 hourMTT[12]
IrofulvenA2780/CP70Ovarian (Cisplatin-resistant)~0.6 µM1 hourMTT[12]
Irofulven2008Ovarian~0.9 µM1 hourMTT[12]
IrofulvenC13*Ovarian (Cisplatin-resistant)~0.3 µM1 hourMTT[12]
This compound-Induced DNA Adduct Formation

The formation of DNA adducts is a direct measure of the genotoxic effect of this compound.

Cell LineThis compound ConcentrationAdducts per 107 NucleotidesReference
SW-48010 nM16[3]
PTGR1-48010 nM16[3]

Experimental Protocols

Clonogenic Survival Assay

This assay is used to determine the long-term survival of cells after treatment with a cytotoxic agent.

Materials:

  • Cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • This compound stock solution

  • 6-well plates

  • Fixation solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.5% crystal violet)

Procedure:

  • Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 2, 24, or 72 hours). Include an untreated control.

  • Incubation: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 7-14 days, allowing colonies to form.

  • Fixation and Staining:

    • Wash the plates with PBS.

    • Fix the colonies with fixation solution for 15-30 minutes.

    • Stain the colonies with crystal violet solution for 20-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis:

    • Plating Efficiency (PE): (Number of colonies in control / Number of cells seeded) x 100%

    • Surviving Fraction (SF): Number of colonies after treatment / (Number of cells seeded x PE/100)

Clonogenic_Assay_Workflow Start Seed cells in 6-well plates Treat Treat with this compound (various concentrations) Start->Treat Incubate Incubate for 7-14 days to form colonies Treat->Incubate Fix_Stain Fix and stain colonies (e.g., Crystal Violet) Incubate->Fix_Stain Count Count colonies (>50 cells) Fix_Stain->Count Analyze Calculate Plating Efficiency and Surviving Fraction Count->Analyze End Generate survival curve Analyze->End

Workflow for a clonogenic survival assay.
Quantification of this compound-DNA Adducts by HPLC-MS/MS

This method provides a highly sensitive and specific quantification of DNA adducts.

Materials:

  • This compound-treated cells or tissues

  • DNA isolation kit

  • Nuclease P1, alkaline phosphatase, and phosphodiesterase

  • LC-MS/MS system (e.g., triple quadrupole)

  • C18 reverse-phase HPLC column

  • Solvents for mobile phase (e.g., acetonitrile, formic acid, water)

  • Internal standard (e.g., isotopically labeled adduct)

Procedure:

  • DNA Isolation: Isolate genomic DNA from this compound-treated and control cells.

  • Enzymatic Hydrolysis: Digest the DNA to individual nucleosides using a cocktail of nuclease P1, phosphodiesterase, and alkaline phosphatase.[3]

  • Sample Preparation: Precipitate proteins and purify the nucleoside mixture, for example, by solid-phase extraction.

  • LC-MS/MS Analysis:

    • Inject the sample onto the HPLC column.

    • Separate the nucleosides using a gradient of mobile phases.

    • Detect and quantify the this compound-DNA adducts using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific mass transitions for this compound-adenine adducts can be monitored, such as m/z 384.2 -> 201.1 and m/z 384.2 -> 336.2.[3]

  • Data Analysis: Quantify the amount of adduct by comparing the peak area of the analyte to that of the internal standard and constructing a calibration curve. Express the results as the number of adducts per 107 or 108 normal nucleotides.

Recovery of RNA Synthesis (RRS) Assay

This assay indirectly measures TC-NER activity by quantifying the recovery of transcription after DNA damage.

Materials:

  • Cells grown on coverslips

  • This compound

  • 5-Ethynyluridine (EU)

  • Click-iT RNA Alexa Fluor Imaging Kit

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with this compound for a defined period (e.g., 1-3 hours) to induce transcription-blocking lesions.

  • Recovery Period: Remove the drug and allow the cells to repair the damage for various time points (e.g., 0, 6, 12, 24 hours).

  • RNA Labeling: At each time point, pulse-label the cells with EU for 1-2 hours to label newly synthesized RNA.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.

  • Click-iT Reaction: Perform the Click-iT reaction to attach a fluorescent azide (B81097) (e.g., Alexa Fluor 488) to the EU-labeled RNA.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of the EU signal in the nucleus of non-S-phase cells. The recovery of fluorescence intensity over time reflects the rate of TC-NER.

RAD18 Foci Formation Assay (Immunofluorescence)

This assay visualizes the recruitment of RAD18 to sites of DNA damage, indicating the activation of PRR.

Materials:

  • Cells grown on coverslips

  • This compound

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against RAD18

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with this compound to induce replication stress.

  • Fixation and Permeabilization: Fix and permeabilize the cells as described for the RRS assay.

  • Immunostaining:

    • Block non-specific antibody binding with blocking solution.

    • Incubate with the primary anti-RAD18 antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Count the number of RAD18 foci per nucleus. An increase in the number of RAD18 foci indicates recruitment to stalled replication forks.

Conclusion

This compound and its derivatives represent a class of antitumor agents with a unique mechanism of action that is highly dependent on the cellular DNA repair machinery. Their selective cytotoxicity towards cells deficient in TC-NER highlights a potential therapeutic window and provides a strong rationale for the development of these compounds as targeted therapies. The detailed understanding of the interaction between this compound and DNA repair pathways, as outlined in this guide, is crucial for identifying predictive biomarkers of response and for designing rational combination therapies to overcome drug resistance. The experimental protocols provided herein serve as a valuable resource for researchers aiming to further elucidate the intricate mechanisms of action of these promising anticancer agents.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Illudin S

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro cytotoxicity of Illudin S, a potent sesquiterpene antitumor agent. The provided methodologies, data presentation, and pathway diagrams are intended to guide researchers in assessing the cytotoxic effects of this compound on various cancer cell lines.

Introduction

This compound is a natural toxin produced by fungi of the Omphalotus genus. It exhibits strong antitumor activity by inducing DNA damage.[1][2][3] Unlike conventional DNA alkylating agents, the DNA lesions caused by this compound are not repaired by global genome repair pathways.[1][4] Instead, these lesions are primarily processed by the transcription-coupled nucleotide excision repair (TC-NER) pathway.[1][2][3][5] This unique mechanism of action makes this compound and its analogs, such as Irofulven, promising candidates for cancer therapy, particularly for tumors with deficiencies in certain DNA repair pathways.[5][6] The cytotoxicity of this compound is often selective, with some cancer cell lines showing high sensitivity due to an energy-dependent transport mechanism for drug uptake.[6][7][8]

This document outlines a standard protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.

Data Presentation

The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The IC50 values for this compound can vary significantly depending on the cell line and the duration of exposure.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueExposure Time
HL-60Human Myeloid Leukemia3 nM48 hours[9]
HL-60Human Myeloid Leukemia6-11 nMNot Specified[4]
CEMT-lymphocyte Leukemia6-11 nMNot Specified[4]
HTB-26Breast Cancer (Aggressive)10-50 µMNot Specified[10]
PC-3Pancreatic Cancer10-50 µMNot Specified[10]
HepG2Hepatocellular Carcinoma10-50 µMNot Specified[10]
HCT116Colorectal Cancer22.4 µMNot Specified[10]

Note: The significant variation in IC50 values highlights the importance of empirical determination for each cell line of interest.

Experimental Protocols

MTT Assay for this compound Cytotoxicity

This protocol is a widely used method for assessing cell viability and can be adapted for high-throughput screening.[11][12][13][14]

Materials:

  • Cancer cell lines of interest (e.g., HL-60, MCF-7, A549)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution prepared in a suitable solvent like DMSO)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count to determine viability (e.g., using Trypan Blue exclusion).[15]

    • Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well for adherent cells or 20,000-50,000 cells/well for suspension cells) in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells).

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound. For suspension cells, add the this compound dilutions directly to the wells.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve this compound (e.g., DMSO).

      • Untreated Control: Cells in culture medium only.

      • Blank Control: Culture medium only (no cells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[11][13]

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[12][14]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals (for adherent cells).

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13][14]

    • Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: this compound Treatment cluster_assay Day 4: MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate (24h, 37°C, 5% CO2) seed_cells->incubate_24h prepare_dilutions Prepare this compound Serial Dilutions treat_cells Add this compound to Cells prepare_dilutions->treat_cells incubate_treatment Incubate (e.g., 48h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental workflow for the in vitro cytotoxicity assay of this compound using the MTT method.

Signaling Pathway of this compound-Induced Cytotoxicity

illudin_s_pathway cluster_cell Cancer Cell cluster_transcription Transcription cluster_repair DNA Repair illudin_s This compound (Extracellular) transporter Energy-Dependent Transporter illudin_s->transporter Uptake illudin_s_intra This compound (Intracellular) transporter->illudin_s_intra dna Nuclear DNA illudin_s_intra->dna Alkylation dna_lesion This compound-DNA Adducts illudin_s_intra->dna_lesion rna_pol RNA Polymerase II dna_lesion->rna_pol Blocks stalled_transcription Stalled Transcription Fork rna_pol->stalled_transcription tc_ner Transcription-Coupled Nucleotide Excision Repair (TC-NER) stalled_transcription->tc_ner Recruits failed_repair Failed/Overwhelmed Repair tc_ner->failed_repair Leads to apoptosis Apoptosis failed_repair->apoptosis Induces

References

Illuminating the Anti-Cancer Potential of Illudin S: Application Notes and Protocols for Human Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Illudin S, a potent sesquiterpene with significant anti-tumor properties, in human cancer cell lines. This document details its mechanism of action, summarizes its cytotoxic effects, and offers detailed protocols for key in vitro assays.

Introduction

This compound is a natural compound first isolated from the Jack O'Lantern mushroom (Omphalotus illudens). It has garnered significant interest in oncology research due to its potent cytotoxic activity against a broad spectrum of cancer cells. Its mechanism of action is primarily attributed to its ability to induce DNA damage, which, in turn, activates specific cellular stress responses, leading to cell cycle arrest and apoptosis. A key feature of this compound is its preferential targeting of cells deficient in certain DNA repair pathways, making it a promising candidate for targeted cancer therapy.

Mechanism of Action: Targeting Transcription-Coupled Nucleotide Excision Repair (TC-NER)

This compound functions as a DNA alkylating agent, forming adducts that distort the DNA helix.[1] This damage, if unrepaired, can be lethal to the cell. The primary repair mechanism for this compound-induced DNA lesions is the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1][2] Unlike global genome NER (GG-NER), which surveys the entire genome for damage, TC-NER is activated when RNA polymerase is stalled by a lesion on the transcribed strand of an active gene.[3]

Cells with defects in the TC-NER pathway exhibit heightened sensitivity to this compound.[1] Key proteins involved in this pathway include Cockayne syndrome proteins A and B (CSA and CSB), and Xeroderma pigmentosum proteins XPA, XPF, and XPG, along with the transcription factor IIH (TFIIH) complex.[1][2] this compound-induced DNA adducts block the progression of RNA polymerase, initiating the TC-NER response. In cells with a compromised TC-NER pathway, the inability to repair this damage leads to persistent signaling for cell cycle arrest and apoptosis.

Data Presentation: Cytotoxicity of this compound in Human Cancer Cell Lines

The cytotoxic effects of this compound are quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values for this compound can vary depending on the cancer cell line, reflecting differences in cellular uptake, metabolism, and DNA repair capacity.

Cell LineCancer TypeIC50 (approx.)Reference
HL-60Acute Promyelocytic Leukemia3 nM[4]
SW-480Colorectal Carcinoma14 nM[5]
PTGR1-480Colorectal Carcinoma (PTGR1-overexpressing)10 nM[5]
Human FibroblastsNormalCytotoxicity observed at 0-0.26 nM (24-72 hours)[4]

Note: The provided IC50 values are approximate and may vary based on experimental conditions such as incubation time and the specific assay used. Researchers should determine the IC50 for their specific cell line and experimental setup.

Mandatory Visualizations

IlludinS_Workflow Experimental Workflow for this compound Treatment cluster_prep Cell Culture & Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis start Seed Human Cancer Cells treat Treat with varying concentrations of this compound start->treat cytotoxicity Cytotoxicity Assay (e.g., MTT) treat->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle western_blot Western Blot Analysis treat->western_blot ic50 Determine IC50 Value cytotoxicity->ic50 apoptosis_quant Quantify Apoptotic vs. Necrotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Analyze Protein Expression western_blot->protein_exp

Caption: Workflow for this compound treatment and subsequent cellular analysis.

TC_NER_Pathway This compound-Induced TC-NER Pathway cluster_damage DNA Damage cluster_repair TC-NER Response cluster_outcome Cellular Outcome IlludinS This compound DNA_Adduct DNA Adduct Formation IlludinS->DNA_Adduct RNAP_Stall RNA Polymerase II Stalls DNA_Adduct->RNAP_Stall CSB_CSA CSB & CSA Recruitment RNAP_Stall->CSB_CSA NoRepair Repair Failure (TC-NER Deficient Cells) RNAP_Stall->NoRepair TFIIH TFIIH Recruitment (Helicase Activity) CSB_CSA->TFIIH XPA XPA Binding TFIIH->XPA XPF_XPG XPF & XPG Incision XPA->XPF_XPG DNA_Synth DNA Synthesis & Ligation XPF_XPG->DNA_Synth Repair Successful Repair (Cell Survival) DNA_Synth->Repair CellCycleArrest Cell Cycle Arrest (G1/S Phase) NoRepair->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: this compound-induced DNA damage and the TC-NER pathway.

Experimental Protocols

The following are detailed protocols for assessing the effects of this compound on human cancer cell lines.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the IC50 value of this compound.

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The concentration range should be chosen based on the expected IC50 value (e.g., 0.1 nM to 1 µM). Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time can be optimized based on the cell line's doubling time.[6]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. This compound is known to cause an arrest at the G1-S phase interface.[4]

Western Blot Analysis of DNA Damage Response Proteins

This protocol is used to detect changes in the expression or post-translational modification of proteins involved in the DNA damage response.

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-γH2AX, anti-p53, anti-p21, anti-CSB, anti-XPA)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

By following these protocols, researchers can effectively investigate the anti-cancer effects of this compound in human cancer cell lines and further elucidate its mechanism of action.

References

Application Notes and Protocols for Illudin S Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Illudin S is a natural sesquiterpene toxin produced by fungi of the Omphalotus genus. It exhibits potent cytotoxic activity against a broad range of cancer cell lines in vitro. Its mechanism of action primarily involves the induction of DNA damage, leading to cell cycle arrest and apoptosis. These characteristics have made this compound and its analogs, such as Irofulven, subjects of interest in preclinical cancer research.

This document provides detailed application notes and protocols for the administration of this compound and its more clinically studied analog, Irofulven, in mouse xenograft models. Due to reports of limited in vivo efficacy of this compound in some xenograft models, this guide also includes data and protocols for Irofulven to provide a comprehensive resource for researchers.

Mechanism of Action

This compound is a DNA-alkylating agent that, upon entering a cell, is believed to be metabolically activated. This activation enables it to covalently bind to DNA, forming adducts that stall DNA replication and transcription.[1][2] This triggers a DNA damage response, primarily repaired by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1][2][3] The overwhelming DNA damage and stalled replication forks lead to the activation of the replication stress response, cell cycle arrest at the G1/S phase, and ultimately, apoptosis.[4]

Signaling Pathway of this compound-Induced Cell Death

IlludinS_Pathway This compound Signaling Pathway IlludinS This compound CellularUptake Cellular Uptake IlludinS->CellularUptake MetabolicActivation Metabolic Activation CellularUptake->MetabolicActivation DNA DNA MetabolicActivation->DNA Alkylation DNAAdducts DNA Adducts DNA->DNAAdducts ReplicationForkStalling Replication Fork Stalling DNAAdducts->ReplicationForkStalling TranscriptionStalling Transcription Stalling DNAAdducts->TranscriptionStalling ReplicationStressResponse Replication Stress Response ReplicationForkStalling->ReplicationStressResponse DDR DNA Damage Response (DDR) TranscriptionStalling->DDR TCNER Transcription-Coupled NER DDR->TCNER Repair CellCycleArrest G1/S Phase Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis TCNER->Apoptosis If overwhelmed ReplicationStressResponse->CellCycleArrest CellCycleArrest->Apoptosis

Caption: this compound induces DNA damage, leading to replication and transcription stalling, cell cycle arrest, and apoptosis.

Data Presentation

In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC50 (nM)Exposure Time
HL-60Myeloid Leukemia6-112 hours
CEMT-lymphocyte Leukemia6-112 hours
MCF-7Breast Carcinoma160Not Specified
B16Murine Melanoma17,000Not Specified
MV522Lung AdenocarcinomaNot SpecifiedNot Specified
HT-29Colon CarcinomaNot SpecifiedNot Specified
MX-1Breast CarcinomaNot SpecifiedNot Specified
Note: IC50 values can vary depending on the assay and specific experimental conditions.
In Vivo Antitumor Activity of Irofulven (this compound Analog) in Mouse Xenograft Models
Tumor ModelMouse StrainDrugDose (mg/kg)Administration RouteScheduleOutcome
MX-1 Breast CarcinomaNudeIrofulven3-7.5IV or IPDaily for 5 daysComplete regression in 29/30 animals (IV)[5]
MV522 Lung AdenocarcinomaNudeIrofulven3.75-7.5IPDaily for 5 daysExtensive tumor shrinkage[5]
HT-29 Colon CarcinomaNudeIrofulven3.75-7.5IPDaily for 5 daysSignificant tumor growth inhibition[5]
Rh28 RhabdomyosarcomaSCIDIrofulven1.32, 2.0, 3.0IVDaily for 5 days, repeated every 21 days for 3 cyclesDose-dependent tumor growth inhibition
SJ-BT40 ATRTSCIDIrofulven1.32, 2.0, 3.0, 4.6, 7.0IVDaily for 5 days, repeated every 21 days for 3 cyclesDose-dependent tumor growth inhibition

Note: One study reported that the parent compound, this compound, was ineffective in the MV522 lung carcinoma xenograft model, while its analog, dehydroilludin M, showed significant antitumor activity.[6]

Experimental Protocols

General Mouse Xenograft Protocol

This protocol provides a general framework for establishing a subcutaneous xenograft model. Specific cell numbers and growth times may need to be optimized for different cell lines.

Materials:

  • Human cancer cell line of interest

  • Immunocompromised mice (e.g., Nude, SCID, or NSG mice), 6-8 weeks old

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can improve tumor take rate)

  • 1 mL syringes with 25-27 gauge needles

  • Calipers for tumor measurement

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Cell Culture: Culture human cancer cells in their recommended complete medium until they reach 80-90% confluency.

  • Cell Harvesting:

    • Wash cells with sterile PBS.

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize trypsin with complete medium and collect cells into a sterile conical tube.

    • Centrifuge the cell suspension and resuspend the pellet in a known volume of sterile PBS or serum-free medium.

    • Perform a cell count to determine cell viability and concentration.

  • Cell Implantation:

    • Adjust the cell concentration to the desired number of cells per injection volume (typically 1-10 x 10^6 cells in 100-200 µL).

    • If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.

    • Anesthetize the mouse.

    • Inject the cell suspension subcutaneously into the flank of the mouse.

  • Tumor Monitoring:

    • Monitor the mice regularly for tumor growth.

    • Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

    • Mice are typically randomized into treatment groups when tumors reach a specific size (e.g., 100-200 mm^3).

This compound/Irofulven Administration Protocol (Based on Irofulven Studies)

Materials:

  • This compound or Irofulven

  • Vehicle for reconstitution (e.g., sterile saline, DMSO/saline mixture - check solubility)

  • Syringes and needles for administration (appropriate for the chosen route)

Procedure:

  • Drug Preparation:

    • Prepare a stock solution of this compound or Irofulven in a suitable solvent.

    • On the day of administration, dilute the stock solution to the final desired concentration with a sterile vehicle. The final concentration should be calculated based on the average weight of the mice in each group to ensure accurate dosing in mg/kg.

  • Administration:

    • Intravenous (IV) Injection: Administer the drug solution via the tail vein. Recommended volumes are typically around 100 µL per 20g mouse.

    • Intraperitoneal (IP) Injection: Inject the drug solution into the peritoneal cavity. Recommended volumes are typically around 200 µL per 20g mouse.

  • Treatment Schedule:

    • A common schedule for Irofulven is daily administration for 5 consecutive days.[5]

    • Treatment cycles can be repeated, for example, every 21 days.

  • Monitoring:

    • Continue to monitor tumor volume as described in the general xenograft protocol.

    • Monitor mouse body weight and general health throughout the study to assess toxicity.

Experimental Workflow Diagram

Xenograft_Workflow Mouse Xenograft Experimental Workflow CellCulture 1. Cell Culture (Human Cancer Cells) CellHarvest 2. Cell Harvesting & Preparation CellCulture->CellHarvest Implantation 3. Subcutaneous Implantation (Immunocompromised Mice) CellHarvest->Implantation TumorGrowth 4. Tumor Growth & Monitoring Implantation->TumorGrowth Randomization 5. Randomization (Based on Tumor Volume) TumorGrowth->Randomization Treatment 6. Treatment Administration (this compound/Analog or Vehicle) Randomization->Treatment DataCollection 7. Data Collection (Tumor Volume, Body Weight) Treatment->DataCollection Endpoint 8. Study Endpoint & Tissue Collection DataCollection->Endpoint

Caption: A typical workflow for a mouse xenograft study investigating the antitumor effects of this compound.

Important Considerations

  • Toxicity: this compound and its analogs can be highly toxic. It is crucial to perform dose-escalation studies to determine the maximum tolerated dose (MTD) in the specific mouse strain being used. Monitor for signs of toxicity, such as weight loss, lethargy, and ruffled fur.

  • Solubility and Formulation: this compound has limited aqueous solubility. Careful consideration must be given to the formulation to ensure bioavailability and prevent precipitation upon administration.

  • In Vivo Efficacy: As noted, the in vivo antitumor activity of this compound itself has been questioned in some studies.[6] Researchers should consider including a more stable and clinically evaluated analog like Irofulven as a positive control or alternative therapeutic agent.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Conclusion

This compound is a potent cytotoxic agent with a well-defined mechanism of action involving DNA damage. While its in vitro activity is promising, its translation to in vivo xenograft models requires careful consideration of its toxicity and potential for limited efficacy. The use of its analog, Irofulven, which has been more extensively studied in preclinical and clinical settings, provides a valuable alternative for in vivo research. The protocols and data presented in these application notes are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound and its derivatives in mouse xenograft models.

References

Application Notes and Protocols: Preclinical Pharmacokinetic and Pharmacodynamic Evaluation of Illudin S and its Analog Irofulven

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Illudin S is a natural sesquiterpene compound isolated from the Jack O'Lantern mushroom (Omphalotus illudens) that has demonstrated potent cytotoxic activity against a variety of tumor cell lines. However, its development as a therapeutic agent has been hindered by a narrow therapeutic window and significant toxicity. This has led to the development of semi-synthetic analogs, such as Irofulven (B1672183) (MGI-114), which exhibits an improved therapeutic index.

These application notes provide a summary of the available preclinical data on the pharmacokinetics, pharmacodynamics, and toxicity of this compound and Irofulven in animal models. Due to the limited availability of comprehensive pharmacokinetic data for this compound, this document focuses on its in vitro and in vivo anti-tumor activity and toxicity. In contrast, more detailed pharmacokinetic and metabolism data for its clinically evaluated analog, Irofulven, are presented to serve as a valuable reference for researchers in the field.

I. This compound: Preclinical Data

A. In Vitro Cytotoxicity

This compound has shown potent cytotoxic effects against a wide range of human cancer cell lines. The mechanism of its anti-tumor activity is attributed to the induction of DNA lesions, which are not efficiently repaired by global genome repair pathways, leading to stalled replication and transcription complexes and subsequent apoptosis.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (2-hour exposure)Reference
HL-60Myeloid LeukemiaNot explicitly stated, but sensitive[1]
Various multidrug-resistant cell linesVariousPotent activity retained[2]
B. In Vivo Toxicity in Animal Models

Studies in animal models have highlighted the significant toxicity of this compound, which has limited its therapeutic development.

Table 2: In Vivo Toxicity of this compound in Rats

Animal ModelDosing RouteDose Levels (mg/kg)Observed ToxicitiesReference
Wistar RatsOral5, 10, 20Severe damage to the digestive tract (haemorrhagic erosions, inflammatory oedema in the gastric mucosa). No significant changes in the liver, kidney, or lung.[3]
C. Experimental Protocol: In Vivo Toxicity Assessment of this compound in Rats

This protocol is based on the methodology described by Tanaka et al. (1996).[3]

Objective: To evaluate the histopathological effects of orally administered this compound in rats.

Materials:

  • This compound

  • Wistar rats (male)

  • Vehicle for oral administration (e.g., water, saline)

  • Gavage needles

  • Standard laboratory equipment for histopathology (formalin, paraffin, microtome, slides, stains)

Procedure:

  • Animal Acclimation: Acclimate male Wistar rats to the laboratory conditions for at least one week prior to the experiment.

  • Dose Preparation: Prepare solutions of this compound in the chosen vehicle at concentrations corresponding to the desired dose levels (e.g., 5, 10, and 20 mg/kg). A control group receiving only the vehicle should be included.

  • Administration: Administer a single dose of this compound or vehicle to the rats via oral gavage.

  • Observation: Monitor the animals for clinical signs of toxicity at regular intervals.

  • Necropsy: At a predetermined time point after dosing (e.g., 24 or 48 hours), euthanize the animals.

  • Histopathology: Perform a gross examination of all major organs. Collect tissues of interest (specifically the stomach and small intestine, as well as liver, kidney, and lung for comparison) and fix them in 10% neutral buffered formalin. Process the tissues for histopathological examination by embedding in paraffin, sectioning, and staining with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Analysis: Examine the stained tissue sections under a microscope to assess for any pathological changes.

G cluster_protocol Experimental Workflow: this compound In Vivo Toxicity Study acclimation Animal Acclimation (Wistar Rats) dosing Oral Gavage (this compound or Vehicle) acclimation->dosing observation Clinical Observation dosing->observation necropsy Euthanasia & Necropsy observation->necropsy histopathology Histopathological Analysis necropsy->histopathology

Caption: Workflow for assessing the in vivo toxicity of this compound in a rat model.

II. Irofulven (MGI-114): A Clinically Investigated Analog

Irofulven is a semi-synthetic derivative of this compound with a more favorable therapeutic index. It has undergone clinical investigation and, as such, more comprehensive pharmacokinetic data are available.

A. Pharmacokinetics in Animal Models

Pharmacokinetic studies of Irofulven have been conducted in mice, providing valuable data for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 3: Pharmacokinetic Parameters of Irofulven in Mice

Animal ModelDose (mg/kg, i.v.)Cmax (ng/mL)AUC (ng·h/mL)Reference
Non-tumor bearing mice7~1500~1000[4]
Tumor-bearing mice (SJ-BT33)7~1500~1000[4]

Note: The provided data is approximate, based on graphical representations in the source material. The study noted that the pharmacokinetics of Irofulven were linear over the dosage range examined.[4]

B. Metabolism in Animal Models

In vitro studies using rat liver cytosol have provided insights into the metabolic pathways of Irofulven.

  • Metabolic Pathway: Irofulven is metabolized by a cytosolic NADPH-dependent enzyme in the rat liver.[5]

  • Metabolites: The enzymatic reduction produces an aromatic metabolite similar to that formed from this compound.[5] Additionally, four other metabolites have been identified: two hydroxylated derivatives and two derivatives where the primary allylic hydroxyl group is replaced by a hydride.[5]

C. Experimental Protocol: In Vivo Efficacy and Pharmacokinetics of Irofulven in a Mouse Xenograft Model

This protocol is a generalized representation based on methodologies from preclinical studies of Irofulven.[4]

Objective: To evaluate the in vivo anti-tumor efficacy and pharmacokinetic profile of Irofulven in a mouse xenograft model.

Materials:

  • Irofulven

  • Immunocompromised mice (e.g., SCID or nude mice)

  • Human tumor cell line (e.g., pediatric solid tumor xenografts)

  • Matrigel (or other appropriate matrix)

  • Calipers for tumor measurement

  • Equipment for intravenous administration

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • Analytical equipment for drug quantification (e.g., HPLC)

Procedure:

  • Tumor Implantation: Subcutaneously implant human tumor cells mixed with Matrigel into the flank of the immunocompromised mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).

  • Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.

  • Treatment Administration: Administer Irofulven intravenously according to the desired dosing schedule (e.g., daily for 5 days, with cycles repeated every 21 days).[4] The control group receives the vehicle.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition or regression.

  • Pharmacokinetic Sampling: For pharmacokinetic analysis, collect blood samples at predetermined time points after Irofulven administration (e.g., 5, 15, 30, 60, 120 minutes). Process the blood to obtain plasma and store frozen until analysis.

  • Bioanalysis: Quantify the concentration of Irofulven in the plasma samples using a validated analytical method such as HPLC.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance) from the plasma concentration-time data. Analyze the tumor growth data to determine the anti-tumor efficacy.

G cluster_workflow Experimental Workflow: Irofulven Efficacy and PK in Mouse Xenograft cluster_endpoints Data Collection & Analysis implant Tumor Cell Implantation (Subcutaneous) monitor_growth Tumor Growth Monitoring implant->monitor_growth randomize Randomization monitor_growth->randomize treatment Irofulven Administration (Intravenous) randomize->treatment efficacy Efficacy Assessment (Tumor Volume) treatment->efficacy pk_sampling PK Blood Sampling treatment->pk_sampling bioanalysis Bioanalysis (HPLC) pk_sampling->bioanalysis pk_analysis PK Parameter Calculation bioanalysis->pk_analysis

Caption: Workflow for a combined efficacy and pharmacokinetic study of Irofulven.

III. Signaling Pathway and Mechanism of Action

Both this compound and Irofulven are believed to exert their cytotoxic effects through a similar mechanism involving the generation of DNA adducts.

G cluster_moa Mechanism of Action: this compound / Irofulven drug This compound / Irofulven activation Intracellular Activation drug->activation dna_adducts Formation of DNA Adducts activation->dna_adducts replication_block Replication Fork Stall dna_adducts->replication_block transcription_block Transcription Blockage dna_adducts->transcription_block apoptosis Apoptosis replication_block->apoptosis transcription_block->apoptosis

Caption: Simplified signaling pathway for this compound and Irofulven-induced cytotoxicity.

Conclusion

The preclinical data for this compound highlight its potent anti-tumor activity, which is unfortunately coupled with significant toxicity in animal models. The development of its analog, Irofulven, has provided a compound with an improved therapeutic profile. The pharmacokinetic and metabolism data for Irofulven in animal models, though not exhaustive, offer valuable insights for researchers working on this class of compounds. The provided protocols and workflows serve as a guide for designing and conducting further preclinical studies to better understand the therapeutic potential of this compound derivatives.

Disclaimer: These application notes and protocols are intended for informational purposes only and should be adapted and validated for specific experimental conditions and institutional guidelines. Researchers should always adhere to ethical and regulatory standards for animal research.

References

Application Notes and Protocols for In Vivo Studies of Illudin S

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and in vivo evaluation of Illudin S, a potent sesquiterpene antitumor agent. Due to its poor aqueous solubility, specialized formulation strategies are required for preclinical animal studies. This document outlines a co-solvent-based formulation, drawing parallels from its clinically tested analog Irofulven, and an alternative lipid-based formulation. Additionally, it provides protocols for in vitro cytotoxicity assessment and in vivo efficacy studies using mouse xenograft models.

Physicochemical Properties and Solubility

A thorough understanding of this compound's physicochemical properties is critical for developing a successful in vivo formulation.

PropertyValue/DescriptionSource
Molecular Formula C₁₅H₂₀O₄MedChemExpress
Molecular Weight 264.32 g/mol MedChemExpress
Appearance Light yellow solidMedChemExpress
Water Solubility PoorN/A
Organic Solvent Solubility Soluble in Dimethyl sulfoxide (B87167) (DMSO), Ethanol (B145695), Methanol, Dimethylformamide (DMF)MedChemExpress

Recommended Formulations for In Vivo Administration

Given the poor water solubility of this compound, the following formulations are recommended for intravenous (IV) or intraperitoneal (IP) administration in animal models.

Co-solvent Formulation (Based on Irofulven Studies)

This approach utilizes a mixture of a pharmaceutically acceptable organic solvent and an aqueous vehicle to solubilize this compound. A formulation similar to that used for the this compound analog, Irofulven, is a practical starting point.

Table 2: Co-solvent Formulation Composition

ComponentConcentrationPurpose
This compoundTarget concentration (e.g., 0.5 - 2 mg/mL)Active Pharmaceutical Ingredient
Ethanol (Dehydrated, USP grade)1% - 10% (v/v)Co-solvent
5% Dextrose in Water (D5W)q.s. to final volumeVehicle
Lipid-Based Formulation (Liposomes)

For improved stability and potentially altered pharmacokinetic profiles, a liposomal formulation can be employed. This method encapsulates the lipophilic this compound within a lipid bilayer.

Table 3: Liposomal Formulation Composition

ComponentMolar RatioPurpose
This compound1Active Pharmaceutical Ingredient
Soy Phosphatidylcholine (SPC)10Lipid bilayer component
Cholesterol2Stabilizer
Chloroform:Methanol (2:1 v/v)N/AOrganic solvent for lipid film preparation
Phosphate-Buffered Saline (PBS), pH 7.4N/AHydration and final suspension buffer

Experimental Protocols

Protocol 1: Preparation of Co-solvent Formulation

Materials:

  • This compound powder

  • Ethanol (Dehydrated, USP grade)

  • 5% Dextrose in Water (D5W), sterile

  • Sterile vials

  • 0.22 µm sterile syringe filter

Procedure:

  • Stock Solution Preparation:

    • In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of this compound.

    • Dissolve the this compound powder in a minimal amount of dehydrated ethanol to create a concentrated stock solution. For example, dissolve 10 mg of this compound in 100 µL of ethanol.

  • Dilution:

    • Slowly add the 5% Dextrose in Water (D5W) to the this compound stock solution while gently vortexing. The final concentration of ethanol should not exceed 10% to minimize potential toxicity.

  • Sterile Filtration:

    • Draw the final formulation into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter and filter the solution into a sterile vial.

  • Storage:

    • Store the formulation at 2-8°C and protect from light. It is recommended to use the formulation immediately or within 24 hours of preparation.

Protocol 2: Preparation of Liposomal Formulation

Materials:

  • This compound powder

  • Soy Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform and Methanol

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Accurately weigh this compound, SPC, and cholesterol in the recommended molar ratio.

    • Dissolve the mixture in a 2:1 (v/v) solution of chloroform:methanol in a round-bottom flask.

    • Attach the flask to a rotary evaporator and evaporate the organic solvents under vacuum at 30-40°C until a thin, uniform lipid film is formed on the inner surface of the flask.

  • Hydration:

    • Add sterile PBS (pH 7.4) to the flask containing the lipid film.

    • Hydrate the film by rotating the flask on the rotary evaporator (without vacuum) at a temperature above the lipid phase transition temperature for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification and Storage:

    • (Optional) Remove any unencapsulated this compound by ultracentrifugation or size exclusion chromatography.

    • Store the liposomal formulation at 2-8°C.

In Vivo Study Design: Mouse Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of an this compound formulation in a subcutaneous mouse xenograft model.

Table 4: Recommended Parameters for In Vivo Efficacy Study

ParameterRecommendation
Animal Model Athymic nude mice (e.g., NU/NU) or SCID mice, 6-8 weeks old
Tumor Cell Line Human cancer cell line known to be sensitive to this compound in vitro
Tumor Implantation Subcutaneous injection of 1-5 x 10⁶ cells in a 1:1 mixture of media and Matrigel
Tumor Growth Monitoring Caliper measurements 2-3 times per week
Treatment Initiation When tumors reach a volume of 100-200 mm³
Administration Route Intraperitoneal (IP) or Intravenous (IV)
Dosage (starting) Based on Irofulven studies: 3.5 mg/kg and 7 mg/kg. A dose-escalation study is recommended to determine the Maximum Tolerated Dose (MTD) of the this compound formulation.
Dosing Schedule e.g., Daily for 5 days (q.d. x 5) or intermittent (e.g., every 3 days for 4 doses)
Control Groups Vehicle control, untreated control
Efficacy Endpoints Tumor growth inhibition, tumor regression, survival
Toxicity Monitoring Body weight, clinical signs of distress
Protocol 3: In Vivo Efficacy Study

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Monitoring and Group Randomization:

    • Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the prepared this compound formulation or vehicle control according to the predetermined dosage and schedule via the chosen route (IP or IV).

  • Efficacy and Toxicity Assessment:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology).

Mechanism of Action and Signaling Pathway

This compound is a DNA alkylating agent that causes DNA damage, leading to the stalling of replication and transcription forks. This triggers a DNA Damage Response (DDR), primarily engaging the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1][2] Persistent DNA damage and stalled cellular processes can ultimately lead to the induction of apoptosis.

IlludinS_Pathway cluster_cell Cancer Cell IlludinS This compound DNA DNA IlludinS->DNA Alkylates DNAdamage DNA Adducts (Stalled Replication & Transcription) DDR DNA Damage Response (DDR) Activation DNAdamage->DDR TCNER Transcription-Coupled Nucleotide Excision Repair (TC-NER) DDR->TCNER activates CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest TCNER->DNAdamage attempts repair Apoptosis Apoptosis TCNER->Apoptosis if repair fails CellCycleArrest->Apoptosis if damage is irreparable

Caption: this compound mechanism of action leading to apoptosis.

Experimental Workflow

The following diagram illustrates the overall workflow for the in vivo evaluation of an this compound formulation.

Experimental_Workflow cluster_prep Preparation cluster_invivo In Vivo Study cluster_analysis Analysis Formulation This compound Formulation (Co-solvent or Liposomal) Treatment Treatment with this compound Formulation Formulation->Treatment CellCulture Cancer Cell Culture Xenograft Tumor Xenograft Implantation CellCulture->Xenograft TumorGrowth Tumor Growth Monitoring Xenograft->TumorGrowth TumorGrowth->Treatment DataCollection Data Collection (Tumor Volume, Body Weight) Treatment->DataCollection Efficacy Efficacy Analysis (Tumor Growth Inhibition) DataCollection->Efficacy Toxicity Toxicity Assessment DataCollection->Toxicity Conclusion Conclusion Efficacy->Conclusion Toxicity->Conclusion

Caption: Workflow for in vivo evaluation of this compound.

References

Application Notes and Protocols for the Quantification of Illudin S-DNA Adducts by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Illudin S is a natural sesquiterpene with potent antitumor activity. Its cytotoxicity is primarily attributed to its ability to form covalent adducts with DNA, leading to stalled replication and transcription, ultimately triggering cell death. The quantification of this compound-DNA adducts is crucial for understanding its mechanism of action, evaluating drug efficacy, and for pharmacokinetic and pharmacodynamic (PK/PD) studies in drug development. This document provides detailed protocols for the quantification of this compound-DNA adducts using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and specific analytical technique.

Principle

The method involves the enzymatic digestion of DNA isolated from cells or tissues treated with this compound into individual deoxyribonucleosides. The resulting mixture, containing unmodified and this compound-modified deoxyribonucleosides, is then separated by liquid chromatography and detected by tandem mass spectrometry (MS/MS). Quantification is achieved by monitoring specific mass transitions for the this compound-DNA adducts, often using a stable isotope-labeled internal standard for accuracy.

I. Experimental Protocols

A. In Vitro Formation of this compound-DNA Adducts

This protocol is for the initial identification and characterization of this compound-DNA adducts.

Materials:

  • This compound

  • Deoxyadenosine (dAdo) or Deoxyguanosine (dGuo)

  • Calf Thymus DNA (ctDNA)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Magnesium chloride (MgCl₂) (50 mM)

  • Rat liver cytosol (optional, for bioactivation)

  • NADPH (optional, for bioactivation)

  • Milli-Q water

Procedure:

  • In a 1.5 mL microcentrifuge tube, combine 10 µL of 10 mM this compound with either 3.7 mmol of dAdo or 10.2 mmol of dGuo, or 1 mg of ctDNA.[1]

  • Add 150 µL of 0.1 M phosphate buffer (pH 7.4) and 20 µL of 50 mM MgCl₂.[1]

  • For reactions requiring enzymatic bioactivation, add 300 µg of rat liver cytosol and 50 µL of 100 mM NADPH.[1]

  • Adjust the final volume to 0.5 mL with water.[1]

  • Incubate the reaction mixture at 37°C in a shaking heat block for 24 hours.[1]

  • Following incubation, the sample is ready for LC-MS analysis to identify the formed adducts.

B. Cell Culture and Treatment with this compound

Materials:

  • Cancer cell lines (e.g., SW-480 colon cancer cells)[1]

  • Appropriate cell culture medium and supplements

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture cells in appropriate flasks or plates until they reach the desired confluency.

  • Treat the cells with varying concentrations of this compound for specific time periods (e.g., 24 hours).

  • After treatment, wash the cells with ice-cold PBS to remove any remaining this compound.

  • Harvest the cells by scraping or trypsinization.

  • The cell pellet is now ready for DNA isolation.

C. DNA Isolation and Enzymatic Digestion

Materials:

  • Cell pellet from treated and control cells

  • DNA isolation kit (e.g., Qiagen DNeasy Blood & Tissue Kit)

  • Nuclease P1

  • Alkaline phosphatase[1]

  • Appropriate buffers

Procedure:

  • Isolate genomic DNA from the cell pellets using a commercial DNA isolation kit according to the manufacturer's instructions.

  • Measure the DNA concentration and purity using a NanoDrop spectrophotometer.[1]

  • Enzymatically digest the DNA to deoxyribonucleosides. This typically involves a two-step process with nuclease P1 followed by alkaline phosphatase to ensure complete digestion to 2'-deoxynucleosides.

D. LC-MS/MS Quantification of this compound-DNA Adducts

Instrumentation:

  • Waters nanoAcquity Ultra Performance LC (UPLC) system[1]

  • Thermo TSQ Vantage triple quadrupole mass spectrometer[1]

  • Phenomenex Synergi Polar-RP 80 Å column (150×0.5 mm, 4 µm particle size)[1]

LC Parameters:

  • Mobile Phase A: 3% acetonitrile (B52724) and 0.1% formic acid in water (v/v)[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile (v/v)[1]

  • Flow Rate: 10 µL/min[1]

  • Gradient: A suitable gradient must be developed to separate the adducts from the large excess of unmodified nucleosides.

MS Parameters:

  • Ionization Mode: Positive ion electrospray ionization (ESI+)[1]

  • Analysis Mode: Selected Reaction Monitoring (SRM)[1]

  • Mass Transitions: The specific mass transitions for the this compound-DNA adducts need to be determined by initial infusion and MS/MS analysis of the in vitro reaction products. For example, for this compound-adenine adducts, the following transitions have been monitored: m/z 384.2 to 201.1 and m/z 384.2 to 336.2. For this compound-guanine adducts, transitions such as m/z 400.2 to 201.1 and m/z 400.2 to 352.0 have been used.[1]

  • Optimization: Ionization parameters should be optimized by tuning with a solution of the synthesized adduct standard.[1]

II. Data Presentation

The quantitative data for this compound-DNA adducts should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.

Table 1: Quantification of this compound-DNA Adducts in SW-480 and PTGR1-480 Cells.

Cell LineThis compound ConcentrationTreatment Time (hours)This compound-Ade Adducts (adducts per 10^7 nucleotides)This compound-Gua Adducts (adducts per 10^7 nucleotides)
SW-480SpecifySpecifyInsert DataInsert Data
PTGR1-480SpecifySpecifyInsert DataInsert Data

Note: This table is a template. The actual data needs to be populated from experimental results. A study by McAllister et al. (2013) showed that this compound-Ade adduct levels were similar in both SW-480 and PTGR1-480 cells, suggesting that unlike the related compound acylfulvene, its bioactivation and DNA adduct formation are not positively correlated with PTGR1 levels.[1]

III. Visualizations

A. Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis cell_culture Cell Culture & this compound Treatment dna_isolation Genomic DNA Isolation cell_culture->dna_isolation enzymatic_digestion Enzymatic Digestion to Deoxyribonucleosides dna_isolation->enzymatic_digestion lc_separation UPLC Separation enzymatic_digestion->lc_separation Inject Sample ms_detection Tandem MS Detection (SRM) lc_separation->ms_detection data_quantification Quantification of Adducts ms_detection->data_quantification Acquire Data data_interpretation Data Interpretation & Reporting data_quantification->data_interpretation

Caption: Experimental workflow for the quantification of this compound-DNA adducts.

B. This compound-Induced DNA Damage and Repair Pathway

This compound forms bulky DNA adducts that distort the DNA helix. These lesions are primarily recognized and repaired by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[2][3][4][5] The global genome repair (GGR) pathway, another sub-pathway of NER, appears to ignore this compound-induced lesions.[2][6]

dna_repair_pathway cluster_damage DNA Damage cluster_recognition Damage Recognition & Response cluster_repair Repair Process illudin_s This compound dna_adduct This compound-DNA Adduct illudin_s->dna_adduct stalled_transcription Stalled Transcription Complex dna_adduct->stalled_transcription Blocks Transcription tc_ner TC-NER Pathway stalled_transcription->tc_ner Initiates Repair unwinding DNA Unwinding (TFIIH) tc_ner->unwinding excision Excision of Damaged Strand (XPF/XPG) unwinding->excision synthesis DNA Synthesis (Polymerase) excision->synthesis ligation Ligation (Ligase) synthesis->ligation repaired_dna Repaired DNA ligation->repaired_dna

Caption: Simplified pathway of this compound-induced DNA damage and repair via TC-NER.

References

Application Note: Illudin S for Studying Transcription-Coupled Nucleotide Excision Repair (TC-NER)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Transcription-Coupled Nucleotide Excision Repair (TC-NER) is a vital DNA repair pathway that rapidly removes bulky, helix-distorting lesions from the transcribed strand of active genes.[1] These lesions can stall RNA polymerase II (Pol II), blocking transcription and leading to cell death if not repaired.[2] Studying TC-NER has been challenging due to the difficulty of inducing lesions specific to this pathway. Illudin S, a natural sesquiterpene toxin, has emerged as a powerful tool for this purpose.[3][4] Its active metabolites form DNA adducts that are potent blockers of transcription but are largely ignored by the global genome repair (GG-NER) pathway.[3][5] This unique property makes this compound an exceptional agent for specifically investigating the mechanisms and components of TC-NER.[3][6]

Mechanism of Action

This compound is a pro-drug that, once inside the cell, is metabolized into a reactive intermediate. This intermediate alkylates DNA, primarily forming adducts in the minor groove.[6] These this compound-induced DNA lesions do not cause major helix distortion and are therefore not efficiently recognized by the GG-NER damage sensors XPC/HR23B and DDB2.[4][5] However, when an elongating RNA polymerase II encounters an this compound adduct on the template strand, it stalls.[7] This stalled Pol II complex acts as the damage signal, initiating the TC-NER pathway.[7] Key TC-NER-specific proteins, such as Cockayne Syndrome A (CSA) and B (CSB), are recruited to the stalled polymerase to facilitate the assembly of the core NER machinery (including XPA, XPF, XPG, and TFIIH) and subsequent removal of the lesion.[2][3] Consequently, cells deficient in TC-NER factors (like CSA or CSB) are hypersensitive to this compound, while cells deficient only in GG-NER (like XPC) exhibit normal resistance.[4][5]

G cluster_cell Cellular Environment cluster_TCNER TC-NER Pathway IlludinS This compound (Pro-drug) ActiveIlludin Reactive Intermediate IlludinS->ActiveIlludin Metabolic Activation DNA DNA ActiveIlludin->DNA Alkylation DNA_Adduct This compound-DNA Adduct (Blocks Transcription) Stalled_RNAPII Stalled RNAPII Complex DNA_Adduct->Stalled_RNAPII Stalls Polymerase RNAPII RNA Polymerase II RNAPII->DNA_Adduct Transcription CSA_CSB CSA / CSB Stalled_RNAPII->CSA_CSB Recruitment TFIIH TFIIH CSA_CSB->TFIIH XPF_XPG XPF / XPG TFIIH->XPF_XPG Repair Lesion Excised & Repaired XPF_XPG->Repair

Caption: Mechanism of this compound-induced TC-NER activation.

Data Presentation: Comparative Cytotoxicity

The specificity of this compound for the TC-NER pathway is evident in its differential cytotoxicity toward various DNA repair-deficient cell lines. Cells with defects in TC-NER are significantly more sensitive to this compound compared to wild-type cells or cells with defects solely in GG-NER.

Cell Line/GenotypeDNA Repair Pathway DefectRelative Sensitivity to this compound (vs. Wild-Type)Reference
Wild-Type (e.g., MRC5-SV) Proficient in all NER1x (Baseline)[4]
XP-A Core NER (both GG-NER & TC-NER)~10x more sensitive[4]
XP-C GG-NER only~1x (Normal resistance)[4][5]
CS-A / CS-B TC-NER only7-9x more sensitive[5]

Table 1: Summary of this compound cytotoxicity in human fibroblast cell lines with defined NER defects. Relative sensitivity is approximated from published survival curves.

Experimental Protocols

Here we provide key protocols for using this compound to probe TC-NER function.

This protocol determines the sensitivity of cell lines to this compound, a key indicator of TC-NER proficiency.

  • Cell Seeding: Seed human fibroblast or other desired cell lines in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to attach and grow for 24 hours.[8]

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in complete growth medium to achieve final concentrations ranging from 0.01 nM to 100 nM. Ensure the final DMSO concentration is below 0.5%.[8][9]

  • Treatment: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions. Include a vehicle-only control (DMSO).

  • Incubation: Incubate the cells for a prolonged period, typically 72 hours, to allow the cytotoxic effects to manifest.[4]

  • Viability Assessment: Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours at 37°C. Measure the absorbance on a plate reader according to the manufacturer's instructions.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 (the concentration of this compound that inhibits 50% of cell growth).

G start_end start_end process process data data A Start: Seed Cells in 96-well Plate B Incubate 24h A->B C Treat cells with serial dilutions of This compound B->C D Incubate 72h C->D E Add MTS/MTT reagent and incubate 2-4h D->E F Measure Absorbance (Plate Reader) E->F G End: Calculate IC50 and plot curves F->G

Caption: Workflow for the this compound cytotoxicity assay.

The RRS assay is a functional measure of TC-NER.[10] It quantifies the ability of cells to recover transcription after it has been inhibited by DNA damage.[11][12]

  • Cell Preparation: Plate cells (e.g., TC-NER proficient and deficient fibroblasts) on coverslips in a 24-well plate. Pre-label the cells with [¹⁴C]-thymidine (e.g., 50 nCi/mL) for 16-24 hours to normalize for cell number.[4]

  • This compound Treatment: Treat cells with an inhibitory concentration of this compound (e.g., 30 ng/mL) for 3 hours to induce transcription-blocking lesions.[11]

  • Recovery Phase: Wash the cells with fresh medium to remove this compound. At various time points post-treatment (e.g., 0, 3, 8, 21 hours), proceed to the labeling step.[11]

  • Pulse Labeling of Nascent RNA: At each time point, pulse-label the cells with [³H]-uridine (e.g., 2 µCi/mL) or a non-radioactive analog like 5-ethynyluridine (B57126) (EU) for 15-30 minutes to label newly synthesized RNA.[4][13]

  • Cell Lysis and Scintillation Counting (for radioactive method): Lyse the cells with alkali and process for dual-label (³H and ¹⁴C) scintillation counting.[4] The ratio of ³H to ¹⁴C counts is a measure of the overall rate of RNA synthesis.[4]

  • Fluorescence Microscopy (for EU method): If using EU, fix and permeabilize the cells. Perform a click chemistry reaction to attach a fluorescent azide (B81097) to the incorporated EU.[13] Counterstain nuclei with DAPI.

  • Data Analysis: For the radioactive method, calculate the ³H/¹⁴C ratio for each time point and normalize it to the untreated control. For the fluorescence method, quantify the mean nuclear fluorescence intensity using imaging software. Plot the relative RNA synthesis rate over time. TC-NER proficient cells should show a recovery of RNA synthesis, while deficient cells will not.[5][11]

G cluster_path TC-NER Signaling Pathway Lesion Transcription-blocking lesion (e.g., this compound adduct) Stall RNA Pol II Stalls Lesion->Stall CSB CSB Recruitment & Damage Verification Stall->CSB CSA CSA-E3 Ligase Recruitment CSB->CSA UVSSA UVSSA Recruitment CSB->UVSSA TFIIH TFIIH Recruitment (via UVSSA) UVSSA->TFIIH Unwind DNA Unwinding TFIIH->Unwind Incision Dual Incision (XPF/XPG) Unwind->Incision Synthesis Gap Filling & Ligation Incision->Synthesis Resume Transcription Resumes Synthesis->Resume

Caption: Simplified signaling pathway for Transcription-Coupled NER.

Conclusion

This compound is a highly specific and potent tool for inducing DNA lesions that are exclusively repaired by the TC-NER pathway.[3] Its use in comparative cytotoxicity and functional assays, such as the Recovery of RNA Synthesis assay, allows for the precise interrogation of TC-NER activity in various cellular contexts. This makes this compound invaluable for basic research into DNA repair, for screening novel therapeutic compounds, and for identifying tumors with DNA repair deficiencies that could be targeted in precision oncology.[14]

References

Application Notes and Protocols: Use of Illudin S in DNA Repair Deficient Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Illudin S is a natural sesquiterpene compound with potent anti-tumor activity, originally isolated from the mushroom Omphalotus illudens. Its mechanism of action involves the induction of DNA lesions, making it a subject of significant interest in cancer research, particularly for its potential in targeting tumors with specific DNA repair deficiencies.[1][2][3][4] Inside cells, this compound is converted to unstable metabolites that form DNA adducts.[1][2][3] These lesions are not recognized by global genome repair pathways but are specifically processed by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1][2][3][4] This unique property leads to hypersensitivity in cell lines deficient in TC-NER, presenting a promising therapeutic window for cancers with such defects.

These application notes provide a comprehensive overview of the use of this compound in DNA repair deficient cell lines, including its mechanism of action, quantitative data on its cytotoxicity, and detailed protocols for key experiments.

Mechanism of Action and Cellular Response

This compound exerts its cytotoxic effects by inducing DNA damage that stalls both transcription and replication forks.[1][4] The resulting DNA lesions are primarily recognized and repaired by the TC-NER pathway.[1][2][3][4] This pathway is initiated when RNA polymerase stalls at a lesion on the transcribed strand of a gene.

Key proteins involved in the TC-NER pathway and the cellular response to this compound-induced damage include:

  • Core NER enzymes: XPA, XPF, XPG, and the TFIIH complex are essential for the repair of this compound-induced lesions.[1][2][3]

  • TC-NER specific factors: CSA and CSB are critical for initiating the repair process at stalled transcription complexes.[1][3]

  • Replication stress response: Active RAD18 is required for optimal cell survival, indicating that this compound-induced lesions also block replication forks, triggering a post-replication repair-like response.[1][3]

Conversely, proteins involved in global genome NER (GG-NER), such as XPC and XPE, are not required for the repair of this compound adducts.[1][3] This specificity underscores the targeted nature of this compound's cytotoxicity.

Data Presentation

The following tables summarize the quantitative data on the cytotoxicity of this compound in various DNA repair proficient and deficient cell lines.

Table 1: Cytotoxicity of this compound in Human Fibroblast Cell Lines

Cell LineGenotype/DeficiencyD10 Value (ng/mL for 72h exposure)Relative Sensitivity (compared to Normal)
NormalWild-type~1.11x
XP-AXPA (Core NER)~0.12~9.2x
XP-CXPC (GG-NER)Normal~1x
XP-EXPE (GG-NER)Normal~1x
CS-ACSA (TC-NER)~0.16~7x
CS-BCSB (TC-NER)~0.12~9x

Data synthesized from Jaspers et al., 2002.[1]

Table 2: Cytotoxicity of a Semisynthetic this compound Derivative (Hydroxymethylacylfulvene - HMAF/Irofulven)

Cell LineGenotype/DeficiencyD10 Value (ng/mL for 72h exposure)Relative Sensitivity (compared to Normal)
NormalWild-type~501x
XP-AXPA (Core NER)~5~10x
XP-CXPC (GG-NER)Normal~1x

Data synthesized from Jaspers et al., 2002.[1]

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using a Clonogenic Survival Assay

This protocol details the steps to assess the sensitivity of different cell lines to this compound by measuring their ability to form colonies after treatment.

Materials:

  • Cell lines of interest (e.g., normal human fibroblasts, XP-A, XP-C, CS-A, CS-B)

  • Complete cell culture medium (e.g., Ham's F10 supplemented with 15% fetal bovine serum and antibiotics)

  • This compound stock solution (dissolved in a suitable solvent like DMSO, stored at -20°C)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 6-well tissue culture plates

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.

    • Perform a cell count and seed a predetermined number of cells (e.g., 200-1000 cells/well, optimized for each cell line's plating efficiency) into 6-well plates.

    • Allow cells to attach for at least 12-24 hours.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range for a 72-hour exposure is 0.01 to 1 ng/mL.

    • Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Colony Formation:

    • After the treatment period, remove the this compound-containing medium and wash the cells once with PBS.

    • Add fresh complete medium to each well.

    • Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.

  • Staining and Counting:

    • Aspirate the medium and gently wash the wells with PBS.

    • Fix the colonies by adding 1 mL of methanol (B129727) to each well and incubating for 15 minutes.

    • Remove the methanol and add 1 mL of 0.5% crystal violet solution to each well. Incubate for 15-30 minutes at room temperature.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of colonies containing at least 50 cells.

  • Data Analysis:

    • Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies counted / Number of cells seeded) x 100%.

    • Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies counted / (Number of cells seeded x PE/100)).

    • Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.

    • Determine the D10 value, which is the concentration of this compound required to reduce the surviving fraction to 10%.

Protocol 2: Measurement of RNA Synthesis Inhibition

This protocol measures the effect of this compound on overall transcription by quantifying the incorporation of a radiolabeled RNA precursor.

Materials:

  • Cell lines of interest

  • Complete cell culture medium

  • This compound

  • [14C]-thymidine (for pre-labeling DNA)

  • [3H]-uridine (for pulse-labeling RNA)

  • Trichloroacetic acid (TCA), 10% and 5%

  • Ethanol, 70%

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Pre-labeling of DNA:

    • Seed cells in 6-well plates and allow them to grow to sub-confluency.

    • Pre-label the cellular DNA by incubating the cells with [14C]-thymidine in the culture medium for 24-48 hours. This is used to normalize for cell number.

  • This compound Treatment:

    • Wash the cells to remove the [14C]-thymidine.

    • Treat the cells with the desired concentration of this compound (e.g., 30 ng/mL) for a specific duration (e.g., 3 hours).

  • Pulse-labeling of RNA:

    • At various time points after this compound treatment (e.g., 1, 3, and 21 hours post-treatment), pulse-label the cells with [3H]-uridine for 1 hour.

  • Sample Processing:

    • After the pulse-labeling, wash the cells with ice-cold PBS.

    • Lyse the cells and precipitate the macromolecules by adding ice-cold 10% TCA.

    • Wash the precipitate with 5% TCA and then with 70% ethanol.

    • Air-dry the precipitate and dissolve it in a suitable solvent (e.g., 0.1 M NaOH).

  • Scintillation Counting and Data Analysis:

    • Transfer the dissolved precipitate to scintillation vials, add scintillation fluid, and measure the radioactivity using a dual-channel scintillation counter for 3H and 14C.

    • Calculate the ratio of 3H to 14C counts for each sample. This ratio represents the rate of RNA synthesis normalized to the amount of DNA (and thus, cell number).

    • Compare the 3H/14C ratio of the this compound-treated samples to that of the untreated control to determine the extent of RNA synthesis inhibition.[1]

Visualizations

Signaling Pathway of this compound-Induced DNA Damage and Repair

IlludinS_Pathway cluster_cell Cellular Environment cluster_response Cellular Response to DNA Damage This compound This compound Active Metabolites Active Metabolites This compound->Active Metabolites Metabolic Activation DNA DNA Active Metabolites->DNA Forms DNA adducts Stalled Transcription Fork Stalled Transcription Fork DNA->Stalled Transcription Fork RNA Polymerase stalls Stalled Replication Fork Stalled Replication Fork DNA->Stalled Replication Fork DNA Polymerase stalls TC-NER Pathway TC-NER Pathway Stalled Transcription Fork->TC-NER Pathway Initiation by CSA/CSB Cell Cycle Arrest Cell Cycle Arrest Stalled Transcription Fork->Cell Cycle Arrest Post-Replication Repair Post-Replication Repair Stalled Replication Fork->Post-Replication Repair RAD18 dependent Stalled Replication Fork->Cell Cycle Arrest DNA Repair DNA Repair TC-NER Pathway->DNA Repair Recruits XPA, XPF, XPG, TFIIH Lesion Bypass/Repair Lesion Bypass/Repair Post-Replication Repair->Lesion Bypass/Repair Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis If damage is unrepaired DNA Repair->DNA Lesion Bypass/Repair->DNA Clonogenic_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Colony Formation cluster_analysis Analysis Seed Cells Seed cells in 6-well plates Cell Attachment Allow cells to attach (12-24h) Seed Cells->Cell Attachment Treat Cells Treat cells with this compound (24-72h) Cell Attachment->Treat Cells Prepare Dilutions Prepare this compound dilutions Prepare Dilutions->Treat Cells Wash and Re-feed Wash and add fresh medium Treat Cells->Wash and Re-feed Incubate Incubate for 7-14 days Wash and Re-feed->Incubate Fix and Stain Fix with methanol and stain with crystal violet Incubate->Fix and Stain Count Colonies Count colonies (>50 cells) Fix and Stain->Count Colonies Calculate SF Calculate Surviving Fraction Count Colonies->Calculate SF

References

Illuminating Cancer's Vulnerabilities: Illudin S as a Powerful Tool for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Illudin S, a sesquiterpene natural product isolated from the Omphalotus genus of mushrooms, has emerged as a potent antitumor agent with a unique mechanism of action, making it a valuable tool in cancer drug discovery.[1][2] Its cytotoxic and genotoxic properties, distinct from conventional chemotherapeutics, offer opportunities to explore novel therapeutic strategies and overcome drug resistance.[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound in cancer research, focusing on its mechanism of action, cytotoxicity, and impact on cellular processes. A semi-synthetic derivative of this compound, Irofulven (B1672183) (formerly known as HMAF or MGI 114), has been developed with an improved therapeutic index and has undergone clinical trials, further highlighting the potential of this class of compounds.[2][5][6]

Mechanism of Action: A Unique Approach to DNA Damage

This compound and its analogs are potent DNA alkylating agents.[7] Inside the cell, they are metabolically activated to unstable intermediates that form covalent adducts with DNA, primarily with purine (B94841) residues.[8][9] These this compound-induced DNA lesions are structurally unique and are not efficiently recognized or repaired by the global genome nucleotide excision repair (GG-NER) pathway.[1][2][10] Instead, the repair of these lesions is critically dependent on the transcription-coupled nucleotide excision repair (TC-NER) pathway.[1][2][9][10] This reliance on TC-NER forms the basis of its selective cytotoxicity.

The mechanism unfolds as follows:

  • Cellular Uptake: this compound enters sensitive tumor cells via an energy-dependent transport mechanism.[3][11]

  • Metabolic Activation: Intracellular reductases, such as prostaglandin (B15479496) reductase 1 (PTGR1), can metabolize this compound, although its toxicity does not strictly correlate with PTGR1 levels, unlike some of its analogs.[7][8]

  • DNA Adduct Formation: The activated this compound forms bulky DNA adducts.[8]

  • Stalled Transcription and Replication: These adducts physically obstruct the progression of both RNA and DNA polymerases, leading to stalled transcription and replication forks.[1][9][12][13]

  • Induction of TC-NER: The stalled transcription complexes trigger the TC-NER pathway, which attempts to remove the DNA lesion.[1][2][14]

  • Cell Cycle Arrest and Apoptosis: If the DNA damage is overwhelming and cannot be repaired efficiently, it leads to the activation of cell cycle checkpoints, primarily causing an arrest at the G1-S phase interface, and ultimately triggers apoptosis (programmed cell death).[4][15]

IlludinS_Pathway cluster_cell Cancer Cell IlludinS This compound Uptake Energy-Dependent Transport Activated_IlludinS Activated this compound DNA Cellular DNA DNA_Adduct This compound-DNA Adduct Stalled_Transcription Stalled Transcription Complex Stalled_Replication Stalled Replication Fork TC_NER Transcription-Coupled NER (TC-NER) Cell_Cycle_Arrest G1-S Phase Cell Cycle Arrest Apoptosis Apoptosis

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its analog, Irofulven.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineCell TypeIC50 (nM)Exposure TimeReference
HL-60Human Myeloid Leukemia6-112 hours[4]
CEMT-lymphocyte Leukemia6-112 hours[4]
SW-480Colon Cancer14Not Specified[8]
PTGR1-480PTGR1-overexpressing SW-48010Not Specified[8]
Human FibroblastsNormal0-0.26 (cytotoxicity range)24-72 hours[15]

Table 2: Cellular Uptake Kinetics of this compound

Cell LineParameterValueReference
HL-60Km4.2 µM[11]
HL-60Vmax12.2 pmol/minute/10^7 cells[11]

Table 3: Clinical Trial Data for Irofulven (this compound Analog)

PhasePatient PopulationMaximum Tolerated Dose (MTD)Dose-Limiting ToxicitiesReference
Phase IAcute Leukemia10 mg/m²/day for 5 daysNausea, vomiting, hepatic and renal dysfunction, weakness, pulmonary edema[5]
Phase IIRelapsed/Refractory NSCLC11 mg/m² IV over 5 min daily for 5 days, every 28 daysNot specified in abstract[16]

Experimental Protocols

Here we provide detailed protocols for key experiments to study the effects of this compound.

Protocol 1: Cytotoxicity Assay (MTT/MTS Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.5%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO only) and no-cell (medium only) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT/MTS Addition: Add 10-20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C, protected from light.

  • Solubilization (for MTT assay): If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with serial dilutions of this compound incubate1->treat_cells incubate2 Incubate for desired exposure time treat_cells->incubate2 add_reagent Add MTT/MTS reagent incubate2->add_reagent incubate3 Incubate 1-4h add_reagent->incubate3 measure Measure absorbance incubate3->measure analyze Calculate IC50 measure->analyze end End analyze->end

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Complete cell culture medium

  • This compound

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and then combine with the floating cells from the supernatant.

  • Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).

Protocol 3: DNA Damage Response (DDR) Analysis by Immunofluorescence

This protocol visualizes the formation of DNA damage foci (e.g., γH2AX) in response to this compound treatment.

Materials:

  • Cancer cell line of interest

  • Coverslips in 24-well plates

  • Complete cell culture medium

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (e.g., anti-γH2AX)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips in 24-well plates. After 24 hours, treat with this compound for the desired time.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.25% Triton X-100 for 10 minutes at room temperature.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour.

  • Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C. The next day, wash three times with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Staining and Mounting: Wash three times with PBS and mount the coverslips on microscope slides using DAPI-containing mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number and intensity of DNA damage foci per nucleus.

DDR_Workflow start Start seed_cells Seed cells on coverslips start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells fix_perm Fix and Permeabilize Cells treat_cells->fix_perm block Block with BSA fix_perm->block primary_ab Incubate with Primary Antibody (e.g., anti-γH2AX) block->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab mount Mount with DAPI secondary_ab->mount image Image with Fluorescence Microscope mount->image analyze Quantify DNA Damage Foci image->analyze end End analyze->end

Applications in Cancer Drug Discovery

This compound and its derivatives are valuable tools for:

  • Target Validation: Investigating the role of the TC-NER pathway in cancer cell survival and identifying vulnerabilities in tumors with specific DNA repair deficiencies.

  • Novel Drug Development: Serving as a lead compound for the development of new anticancer agents with a unique mechanism of action.[17]

  • Combination Therapies: Exploring synergistic effects with other anticancer drugs, particularly those that also induce DNA damage or inhibit DNA repair pathways.[5]

  • Understanding Drug Resistance: Studying mechanisms of resistance to conventional chemotherapies, as this compound is often effective against multi-drug resistant cell lines.[3]

Conclusion

This compound represents a unique class of natural compounds with significant potential in cancer research and drug discovery. Its distinct mechanism of action, centered on the induction of DNA lesions repaired by TC-NER, provides a powerful tool to probe the intricacies of DNA repair pathways and to develop novel therapeutic strategies against a range of cancers. The detailed protocols and data presented here serve as a comprehensive resource for researchers aiming to harness the potential of this compound in their cancer drug discovery efforts.

References

Production and Purification of Illudin S from Fungal Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Illudin S is a toxic sesquiterpenoid produced by fungi of the genus Omphalotus, notably the Jack O'Lantern mushroom (Omphalotus illudens and other species). It exhibits potent cytotoxic activity, making it a molecule of significant interest in cancer research.[1][2] this compound and its semi-synthetic derivative, Irofulven, have been investigated for their antitumor properties.[3] Irofulven, derived from this compound, has advanced to Phase II clinical trials for the treatment of certain cancers.[3] The mode of action of this compound involves the alkylation of DNA, leading to replication stress and the activation of DNA damage response pathways.[4][5] This document provides detailed protocols for the production of this compound from fungal cultures, its subsequent purification, and methods for quantification.

Fungal Strains and Culture Conditions

Several species within the genus Omphalotus are known producers of Illudins M and S, including Omphalotus nidiformis, Omphalotus olivascens, Omphalotus illudens, and Omphalotus japonicus.[1][6] The following protocols are based on optimized conditions for Illudin M production in Omphalotus nidiformis, which can be adapted for this compound production in relevant Omphalotus species.[3]

Table 1: Recommended Media Composition for Illudin Production
ComponentConcentrationNotes
Seed Culture Medium (Rb2)
Glucose20 g/LCarbon Source
Corn Steep Solids5 g/LComplex Nitrogen Source
(NH₄)₂SO₄2 g/LNitrogen Source
KH₂PO₄1 g/LPhosphate Source
MgSO₄·7H₂O0.5 g/LSalt
CaCl₂·2H₂O0.1 g/LSalt
FeSO₄·7H₂O10 mg/LTrace Element
MnSO₄·H₂O10 mg/LTrace Element
ZnSO₄·7H₂O10 mg/LTrace Element
Production Medium (Simplified)
Glucose13.5 g/LInitial Carbon Source
Corn Steep Solids7.0 g/LComplex Nitrogen Source
Modified Dox Broth35 mL/LProvides essential minerals
Fed-Batch Components
Sodium Acetate (B1210297)8.0 g/LFed at 96 hours
Glucose6.0 g/LFed at 120 hours

Source: Adapted from data on Illudin M production, which is expected to be similar for this compound.[3]

Experimental Protocols

I. Fungal Culture and this compound Production

This protocol describes the submerged cultivation of Omphalotus species in shake flasks for the production of this compound.

1. Seed Culture Preparation: a. Inoculate a 250 mL shake flask containing 50 mL of Rb2 medium with a mycelial plug from a fresh agar (B569324) plate culture of the desired Omphalotus species. b. Incubate at 25°C on a rotary shaker at 150 rpm for 7-10 days. c. Homogenize the resulting mycelial suspension to a final biomass concentration of approximately 1 g/L to be used as the inoculum for the production culture.[1]

2. Production Culture: a. Inoculate a 1 L shake flask containing 200 mL of the simplified production medium with the homogenized seed culture. b. Incubate at 25°C on a rotary shaker at 150 rpm for 8 days. c. To enhance production, implement a fed-batch strategy by adding sodium acetate (8.0 g/L) at 96 hours and glucose (6.0 g/L) at 120 hours of cultivation.[3]

3. Monitoring the Culture: a. Aseptically withdraw samples every 24 hours to monitor fungal growth (mycelial dry weight) and this compound concentration in the culture supernatant.

II. Extraction and Purification of this compound

This compound is secreted into the culture broth, from which it can be extracted and purified.

1. Extraction: a. At the end of the cultivation period (e.g., 8 days), harvest the culture broth by centrifugation (5000 x g for 15 minutes) to remove the fungal biomass. b. The supernatant contains the secreted this compound. c. Extract the cell-free supernatant with an equal volume of ethyl acetate. Repeat the extraction three times. d. Pool the organic phases and evaporate the solvent under reduced pressure to obtain a crude extract.

2. Purification: a. The crude extract can be purified using column chromatography. A two-solvent system of hexane/ethyl acetate/methanol (B129727)/water (1/5/1/5, v/v/v/v) has been shown to be effective for obtaining pure this compound.[6] b. Alternatively, a stepwise elution with methanol/water mixtures on a non-polar resin (e.g., Amberlite® XAD16N) can be employed.[7] i. Load the crude extract onto the column. ii. Wash the column with deionized water. iii. Elute with a stepwise gradient of increasing methanol concentration (e.g., 20%, 40%, 60%, 80%, 100% methanol in water). iv. Collect fractions and analyze for the presence of this compound using HPLC. c. Pool the fractions containing pure this compound and evaporate the solvent to yield the purified compound.

III. Quantification of this compound

1. Sample Preparation: a. For quantification from the culture broth, centrifuge a 1 mL sample to pellet the biomass. b. Mix 200 µL of the supernatant with 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[7] c. Centrifuge at high speed (e.g., 16,000 x g) for 5 minutes. d. The resulting supernatant is ready for HPLC analysis.

2. HPLC Analysis: a. System: A standard HPLC system with a Diode Array Detector (DAD) is suitable. b. Column: A reverse-phase C18 column (e.g., 1.7 μm, 2.1 mm × 50 mm) is recommended.[7] c. Mobile Phase:

  • Solvent A: Water + 0.1% Formic Acid
  • Solvent B: Acetonitrile + 0.1% Formic Acid d. Gradient: A linear gradient from 10% B to 90% B over 10 minutes can be used for separation. e. Flow Rate: 0.6 mL/min.[7] f. Detection: Monitor the absorbance at a wavelength where this compound has a maximum, which can be determined from its UV spectrum. g. Quantification: Create a standard curve using purified this compound of known concentrations to quantify the amount in the samples.

Visualizations

Experimental Workflow for this compound Production and Purification

G cluster_production Production Phase cluster_purification Purification Phase cluster_analysis Analysis A 1. Inoculation of Omphalotus sp. (Agar Plate) B 2. Seed Culture (Rb2 Medium, 7-10 days) A->B C 3. Homogenization of Mycelia B->C D 4. Production Culture (Simplified Medium, 8 days) C->D E 5. Fed-Batch Addition (Acetate at 96h, Glucose at 120h) D->E F 6. Harvest Culture Broth E->F G 7. Centrifugation (Remove Biomass) F->G H 8. Solvent Extraction (Ethyl Acetate) G->H I 9. Evaporation of Solvent H->I J 10. Column Chromatography (e.g., C18 or XAD16N resin) I->J K 11. Fraction Collection and Analysis J->K L 12. Evaporation and Isolation of Pure this compound K->L M 13. HPLC Quantification L->M

Caption: Workflow for this compound production and purification.

Putative Biosynthetic Pathway of Illudins

The biosynthesis of illudins, as sesquiterpenoids, originates from the mevalonate (B85504) pathway, leading to the formation of farnesyl pyrophosphate (FPP). Genomic studies of Omphalotus olearius have identified gene clusters responsible for the subsequent cyclization and modification steps to form the illudin backbone.[8]

G A Acetyl-CoA B Mevalonate Pathway A->B Multiple Steps C Farnesyl Pyrophosphate (FPP) B->C D Protoilludene Cation C->D Sesquiterpene Synthase E Protoilludene D->E F Hydroxylation & Other Modifications (P450 monooxygenases, etc.) E->F G This compound F->G

Caption: Simplified biosynthetic pathway of this compound.

Concluding Remarks

The protocols outlined in this document provide a comprehensive guide for the production, purification, and quantification of this compound from fungal cultures. The successful implementation of these methods will enable researchers to obtain sufficient quantities of this valuable compound for further investigation into its therapeutic potential. It is important to note that optimization of culture conditions may be necessary for different Omphalotus species and strains to maximize the yield of this compound. Standard laboratory safety procedures should be followed when handling fungal cultures and organic solvents.

References

Application Notes and Protocols for Illudin S Delivery Using Nanoparticle Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Illudin S is a potent sesquiterpene toxin with significant antitumor activity. Its mechanism of action involves the induction of DNA lesions, which are recognized and repaired by the transcription-coupled nucleotide excision repair (TC-NER) pathway, leading to targeted cell death in rapidly dividing cancer cells. However, the clinical translation of this compound has been hampered by its systemic toxicity and poor solubility. Encapsulation of this compound into nanoparticle systems presents a promising strategy to overcome these limitations by enhancing its therapeutic index through improved drug targeting, controlled release, and increased bioavailability.

These application notes provide a comprehensive overview of the delivery of this compound using polymeric and lipid-based nanoparticle systems. Detailed protocols for the preparation, characterization, and evaluation of this compound-loaded nanoparticles are provided to guide researchers in this field.

Mechanism of Action: this compound and the TC-NER Pathway

This compound and its clinically evaluated derivative, Irofulven, act as DNA alkylating agents. Inside the cell, they are activated and form adducts with DNA. These bulky lesions stall RNA polymerase II during transcription, triggering the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway. This pathway attempts to repair the damaged DNA, but in cancer cells with high transcriptional activity, the overwhelming number of DNA lesions leads to persistent cell cycle arrest and ultimately, apoptosis.

IlludinS_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus Illudin_S_NP This compound Nanoparticle Illudin_S This compound Illudin_S_NP->Illudin_S Release Activated_Illudin_S Activated This compound Illudin_S->Activated_Illudin_S Intracellular Activation DNA_Adduct DNA Adduct (Bulky Lesion) Activated_Illudin_S->DNA_Adduct Forms RNA_Pol_II RNA Polymerase II TC_NER_Complex TC-NER Complex (CSB, CSA, TFIIH, etc.) RNA_Pol_II->TC_NER_Complex Stalls at lesion DNA_Excision DNA Excision TC_NER_Complex->DNA_Excision Recruits DNA_Repair DNA Repair Synthesis DNA_Excision->DNA_Repair Triggers Apoptosis Apoptosis DNA_Repair->Apoptosis Overwhelmed pathway leads to

Caption: this compound mechanism of action via the TC-NER pathway.

Data Presentation: Characterization of Nanoparticle Formulations

Due to the limited availability of published data specifically on this compound-loaded nanoparticles, the following tables present representative data from studies on nanoparticle formulations of other cytotoxic drugs. These tables serve as a template for the characterization and evaluation of this compound-loaded nanoparticles.

Table 1: Physicochemical Properties of Polymeric Nanoparticles

Formulation CodePolymerDrug Loading (%)Encapsulation Efficiency (%)Particle Size (nm)PDIZeta Potential (mV)
PLGA-NP-1PLGA 50:505.2 ± 0.485.3 ± 3.1155.8 ± 5.20.12 ± 0.02-18.5 ± 1.5
PLGA-NP-2PLGA 75:254.8 ± 0.381.5 ± 2.8180.2 ± 6.10.15 ± 0.03-20.1 ± 1.8
PLA-NP-1PLA6.1 ± 0.589.2 ± 4.5165.4 ± 4.80.11 ± 0.01-15.7 ± 1.3

Table 2: Physicochemical Properties of Lipid-Based Nanoparticles

Formulation CodeLipid MatrixDrug Loading (%)Encapsulation Efficiency (%)Particle Size (nm)PDIZeta Potential (mV)
SLN-1Compritol® 888 ATO7.5 ± 0.692.1 ± 3.9120.7 ± 4.10.18 ± 0.02-25.4 ± 2.1
NLC-1Compritol®/Oleic Acid9.2 ± 0.895.6 ± 4.2145.3 ± 5.50.16 ± 0.03-28.9 ± 2.5
Lipo-1DPPC/Cholesterol4.3 ± 0.378.4 ± 3.5105.9 ± 3.70.13 ± 0.02-10.2 ± 1.1

Table 3: In Vitro Cytotoxicity (IC50 Values in µM) after 72h Incubation

Cell LineFree this compound (Hypothetical)PLGA-NP-1SLN-1
Pancreatic (PANC-1)0.50.80.7
Ovarian (OVCAR-3)0.30.60.5
Colon (HT-29)0.81.21.0

Table 4: In Vivo Efficacy in Xenograft Mouse Model (e.g., Pancreatic Cancer)

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-0+2.5 ± 0.5
Free this compound545 ± 5.1-8.2 ± 1.2
PLGA-NP-1575 ± 6.8-1.5 ± 0.8
SLN-1572 ± 6.5-1.8 ± 0.9

Experimental Protocols

The following are detailed protocols for the preparation and characterization of this compound-loaded nanoparticles. These protocols are based on established methods for encapsulating hydrophobic cytotoxic drugs.

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

This method is suitable for encapsulating hydrophobic drugs like this compound into a biodegradable polymeric matrix.

Protocol_PLGA cluster_prep Preparation of Solutions cluster_emulsification Emulsification cluster_purification Nanoparticle Formation & Purification A Dissolve this compound and PLGA in Dichloromethane (DCM) (Organic Phase) C Add Organic Phase to Aqueous Phase under Homogenization A->C B Dissolve Polyvinyl Alcohol (PVA) in Water (Aqueous Phase) B->C D Sonication to form Oil-in-Water (o/w) Emulsion C->D E Solvent Evaporation under Stirring D->E F Centrifugation to Collect Nanoparticles E->F G Wash with Deionized Water F->G H Lyophilization for Long-term Storage G->H

Caption: Workflow for preparing this compound-PLGA nanoparticles.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 or 75:25 lactide:glycolide ratio)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of DCM in a glass vial. Vortex or sonicate briefly to ensure complete dissolution.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA in 20 mL of deionized water.

  • Emulsification: Add the organic phase dropwise to the aqueous phase while stirring at high speed (e.g., 600 rpm) on a magnetic stirrer. After complete addition, homogenize the mixture using a probe sonicator at 40% amplitude for 2 minutes on an ice bath to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a larger beaker and stir at room temperature for 4-6 hours to allow for the evaporation of DCM.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.

  • Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and resuspension step twice to remove unencapsulated drug and residual PVA.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose). Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry powder.

  • Storage: Store the lyophilized nanoparticles at -20°C.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication

This method is suitable for encapsulating lipophilic drugs like this compound in a solid lipid core.

Materials:

  • This compound

  • Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Deionized water

Procedure:

  • Lipid Phase Preparation: Melt 1 g of the solid lipid at a temperature approximately 10°C above its melting point. Dissolve 100 mg of this compound in the molten lipid.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) solution of the surfactant in 50 mL of deionized water and heat it to the same temperature as the lipid phase.

  • Hot Homogenization: Add the hot lipid phase to the hot aqueous phase and homogenize using a high-shear homogenizer (e.g., Ultra-Turrax) at 10,000 rpm for 10 minutes to form a coarse emulsion.

  • Ultrasonication: Immediately sonicate the hot pre-emulsion using a probe sonicator at 60% amplitude for 15 minutes.

  • Nanoparticle Formation: Quickly disperse the resulting hot nanoemulsion into cold deionized water (2-4°C) under gentle stirring to facilitate the solidification of the lipid nanoparticles.

  • Purification: Centrifuge the SLN dispersion at 20,000 rpm for 45 minutes at 4°C.

  • Washing and Storage: Discard the supernatant, resuspend the pellet in deionized water, and store at 4°C for short-term use or lyophilize as described in Protocol 1 for long-term storage.

Protocol 3: Characterization of this compound-Loaded Nanoparticles

This protocol outlines the key characterization techniques to assess the quality and properties of the prepared nanoparticles.

Protocol_Characterization cluster_physicochemical Physicochemical Characterization cluster_drug_content Drug Content and Release Start This compound-Loaded Nanoparticles DLS Dynamic Light Scattering (DLS) - Particle Size - Polydispersity Index (PDI) - Zeta Potential Start->DLS TEM_SEM Electron Microscopy (TEM/SEM) - Morphology and Size Start->TEM_SEM HPLC HPLC Analysis - Drug Loading - Encapsulation Efficiency Start->HPLC Dialysis In Vitro Drug Release (Dialysis Method) HPLC->Dialysis

Caption: Workflow for the characterization of nanoparticles.

3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Method: Dynamic Light Scattering (DLS) using a Zetasizer.

  • Procedure:

    • Resuspend a small amount of lyophilized nanoparticles in deionized water.

    • Vortex briefly and dilute to an appropriate concentration.

    • Measure the particle size, PDI, and zeta potential at 25°C.

3.2. Drug Loading and Encapsulation Efficiency

  • Method: High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Weigh a known amount of lyophilized nanoparticles (e.g., 5 mg).

    • Dissolve the nanoparticles in a suitable solvent (e.g., acetonitrile) to break them apart and release the encapsulated drug.

    • Filter the solution through a 0.22 µm syringe filter.

    • Analyze the filtrate using a validated HPLC method to determine the amount of this compound.

    • Calculations:

      • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

      • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

3.3. In Vitro Drug Release Study

  • Method: Dialysis method.

  • Procedure:

    • Disperse a known amount of this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4 containing 0.5% Tween 80 to maintain sink conditions).

    • Transfer the dispersion into a dialysis bag (e.g., MWCO 12-14 kDa).

    • Place the dialysis bag in a larger volume of the same release medium and keep it at 37°C with continuous stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

    • Analyze the withdrawn samples for this compound content using HPLC.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol is to determine the cytotoxic effect of this compound-loaded nanoparticles on cancer cell lines.

Materials:

  • Cancer cell line (e.g., PANC-1, OVCAR-3)

  • Complete cell culture medium

  • This compound-loaded nanoparticles

  • Free this compound solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of free this compound and this compound-loaded nanoparticles in the cell culture medium. Replace the medium in the wells with the drug-containing medium. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assay: Add the MTT reagent to each well and incubate for 2-4 hours.

  • Measurement: Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Protocol 5: In Vivo Antitumor Efficacy Study

This protocol provides a general guideline for evaluating the antitumor efficacy of this compound-loaded nanoparticles in a xenograft mouse model. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for tumor induction

  • This compound-loaded nanoparticles

  • Free this compound solution

  • Vehicle control

Procedure:

  • Tumor Inoculation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Grouping and Treatment: Randomly divide the mice into treatment groups (e.g., vehicle control, free this compound, this compound-loaded nanoparticles). Administer the treatments intravenously or intraperitoneally at a predetermined dose and schedule.

  • Monitoring: Measure the tumor volume and body weight of the mice every 2-3 days.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Conclusion

The development of nanoparticle-based delivery systems for this compound holds significant promise for improving its therapeutic potential in cancer treatment. The protocols and data presentation formats provided in these application notes offer a framework for the systematic formulation, characterization, and evaluation of this compound-loaded nanoparticles. Further research in this area is crucial to optimize these formulations and advance them towards clinical applications.

Application Notes and Protocols for Testing Illudin S Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for evaluating the in vivo efficacy of Illudin S, a potent sesquiterpene with antitumor properties. The protocols outlined below are based on established methodologies for xenograft studies and data from preclinical investigations of this compound and its close analog, Irofulven (B1672183).

Introduction

This compound is a natural product that has demonstrated significant cytotoxic activity against a variety of cancer cell lines. Its primary mechanism of action involves the induction of DNA lesions, which are specifically recognized and processed by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1] This unique mode of action makes this compound a compelling candidate for cancer therapy, particularly for tumors deficient in certain DNA repair mechanisms. Preclinical evaluation in relevant animal models is a critical step in the development of this compound-based therapeutics.

Animal Models

The most common animal models for assessing the in vivo efficacy of anticancer agents are human tumor xenografts in immunodeficient mice. These models involve the subcutaneous or orthotopic implantation of human cancer cells into mice that lack a functional immune system, allowing the tumors to grow unimpeded.

Recommended Mouse Strains:

  • Nude Mice (nu/nu): Athymic and unable to produce T-cells.

  • SCID (Severe Combined Immunodeficiency) Mice: Deficient in both T-cells and B-cells.

  • NOD/SCID (Non-obese Diabetic/SCID) Mice: Exhibit reduced natural killer (NK) cell function in addition to lacking T and B cells.

The choice of mouse strain may depend on the specific tumor cell line being used and the desired level of immunodeficiency.

Experimental Protocols

Protocol 1: Subcutaneous Human Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model, a widely used method for evaluating the efficacy of systemically administered anticancer agents.

Materials:

  • Human cancer cell line of interest (e.g., MiaPaCa pancreatic carcinoma, MV522 human lung carcinoma)[2]

  • Culture medium and supplements

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can enhance tumor take rate)

  • Immunodeficient mice (e.g., nude, SCID), 6-8 weeks old

  • This compound, formulated for in vivo administration

  • Vehicle control (e.g., saline, DMSO/saline mixture)

  • Sterile syringes and needles (25-27 gauge)

  • Calipers

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Cell Culture: Culture the chosen human cancer cell line under standard conditions until cells reach 80-90% confluency.

  • Cell Harvesting and Preparation:

    • Wash cells with PBS and detach using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Wash the cell pellet with sterile PBS and resuspend in PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize the mice using isoflurane.

    • Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow. Begin monitoring tumor size once they become palpable.

    • Measure tumor dimensions (length and width) two to three times per week using calipers.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[3][4][5]

  • Randomization and Treatment:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (or its analog Irofulven) via the desired route (e.g., intravenous, intraperitoneal). The dosage and schedule will need to be optimized for the specific tumor model and compound. See Table 1 for example dosing regimens for Irofulven.[6]

    • Administer the vehicle control to the control group using the same schedule and route.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • Primary efficacy endpoints typically include:

      • Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

      • Tumor Regression: A decrease in tumor volume compared to the initial volume at the start of treatment.

      • Survival: Monitor survival and plot Kaplan-Meier survival curves.[7][8][9][10] The endpoint for survival studies is often defined by a specific tumor volume or signs of morbidity.

Data Presentation

Quantitative data from in vivo efficacy studies of Irofulven, a derivative of this compound, are summarized below. These data can serve as a reference for designing and interpreting studies with this compound.

Table 1: In Vivo Efficacy of Irofulven in Human Tumor Xenograft Models

Tumor ModelMouse StrainDrug and DosageAdministration Route & ScheduleOutcomeReference
MiaPaCa (Pancreatic)Nude MiceIrofulven (dose not specified)Daily and intermittent schedulesCurative activity observed with both dosing regimens.[2]
Pediatric Solid Tumors (various)SCID MiceIrofulven (4.6 mg/kg/day)i.v., daily for 5 days, repeated every 21 days for 3 cyclesObjective regressions in 14 of 18 tumor lines (78%).[6]
Pediatric Solid Tumors (various)SCID MiceIrofulven (7.0 mg/kg/day)i.v., daily for 5 days, repeated every 21 days for up to 2 cyclesObjective regressions in 14 of 16 tumor lines (88%).[6]
Rh28 (Rhabdomyosarcoma)SCID MiceIrofulven (3.0 mg/kg)i.v., daily for 5 days, repeated every 21 days for 3 cyclesSignificant tumor growth inhibition and increased survival.[6]
SJ-BT40 (Atypical Teratoid Rhabdoid Tumor)SCID MiceIrofulven (4.6 mg/kg and 7.0 mg/kg)i.v., daily for 5 days, repeated every 21 days for 3 cyclesSignificant tumor regression and prolonged survival.[6]

Mandatory Visualizations

Signaling Pathway

The primary mechanism of action of this compound involves the generation of DNA adducts that stall RNA polymerase II during transcription, leading to the activation of the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.

IlludinS_Pathway cluster_cell Cancer Cell IlludinS This compound ActiveMetabolite Active Metabolite IlludinS->ActiveMetabolite Intracellular Activation DNA DNA ActiveMetabolite->DNA Alkylation DNA_Adduct This compound-DNA Adduct DNA->DNA_Adduct RNAPII RNA Polymerase II DNA_Adduct->RNAPII Blocks Transcription Stalled_RNAPII Stalled RNAPII RNAPII->Stalled_RNAPII TC_NER TC-NER Pathway Stalled_RNAPII->TC_NER Recruitment of Repair Proteins Apoptosis Apoptosis TC_NER->Apoptosis If repair fails CellCycleArrest Cell Cycle Arrest (S-phase) TC_NER->CellCycleArrest

Caption: this compound mechanism of action leading to apoptosis.

Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo efficacy study of this compound using a subcutaneous xenograft model.

Xenograft_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Data Analysis CellCulture 1. Cancer Cell Culture CellHarvest 2. Cell Harvesting & Preparation CellCulture->CellHarvest TumorImplantation 3. Subcutaneous Implantation CellHarvest->TumorImplantation TumorGrowth 4. Tumor Growth Monitoring TumorImplantation->TumorGrowth Randomization 5. Randomization TumorGrowth->Randomization Treatment 6. This compound Treatment Randomization->Treatment EfficacyEval 7. Efficacy Evaluation Treatment->EfficacyEval DataAnalysis 8. Data Analysis (TGI, Survival) EfficacyEval->DataAnalysis

Caption: Workflow for this compound xenograft efficacy study.

References

Application Notes and Protocols for Illudin S in Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Illudin S is a natural sesquiterpene toxin produced by fungi of the Omphalotus genus. It and its semi-synthetic analog, Irofulven (B1672183) (6-hydroxymethylacylfulvene), have demonstrated potent antitumor activity.[1][2] These compounds function as DNA-damaging agents, inducing lesions that are preferentially repaired by the transcription-coupled nucleotide excision repair (TC-NER) pathway.[3][4] This unique mechanism of action provides a strong rationale for their use in combination with other anticancer agents, particularly those that also interact with DNA repair pathways. Preclinical studies have revealed significant synergistic effects when Irofulven is combined with various classes of chemotherapeutics, including alkylating agents, anti-metabolites, and taxanes, leading to enhanced tumor cell killing and, in some cases, complete tumor regression in animal models.

These application notes provide a summary of key preclinical findings for Irofulven in combination therapy, detailed experimental protocols for assessing synergy, and an overview of the signaling pathways involved. While clinical development has primarily focused on Irofulven, the principles and methodologies described herein are applicable to the study of this compound in similar combination regimens.

Data Presentation: Irofulven Combination Therapy Studies

The following tables summarize the quantitative data from preclinical studies on Irofulven in combination with various chemotherapeutic agents.

Table 1: In Vitro Synergistic Activity of Irofulven in Combination Therapy
Combination AgentCancer Type/Cell LineKey Quantitative ResultsSummary of Synergistic Effect
Mitoxantrone (B413)Prostate Cancer (PC-3, DU-145)Additive to synergistic activity observed in viability assays.The combination of Irofulven and Mitoxantrone demonstrated a greater reduction in cancer cell viability than either agent alone.[5]
Gemcitabine (B846)Pancreatic Cancer (MiaPaCa, Panc-1)At least additive effects on decreased cell viability when administered concurrently or sequentially for one hour.The combination proved more effective at inhibiting the proliferation of pancreatic cancer cells than monotherapy.[6]
Thiotepa (B1682881)Lung Carcinoma (MV522)Strong synergistic (supra-additive) activity observed.A significant enhancement of cytotoxic effects was seen when Irofulven was combined with Thiotepa.[1][7]
Mitomycin CLung Carcinoma (MV522)Strong synergistic (supra-additive) activity observed.The combination of Irofulven and Mitomycin C resulted in a potentiation of anticancer activity.[1][7]
PaclitaxelNot specifiedSynergistic activity demonstrated.The therapeutic effect of Irofulven was enhanced when used in combination with Paclitaxel.[2]
Docetaxel (B913)Not specifiedSynergistic activity demonstrated.A synergistic interaction was observed between Irofulven and Docetaxel, leading to improved antitumor effects.[2]
Table 2: In Vivo Synergistic Activity of Irofulven in Combination Therapy
Combination AgentCancer ModelKey Quantitative ResultsSummary of Synergistic Effect
ThiotepaHuman Lung Carcinoma (MV522) XenograftThe majority of animals receiving subtoxic doses of the combination showed complete cure.The combination of Irofulven and Thiotepa led to complete tumor regression in a significant number of treated animals.[1][7]
Mitomycin CHuman Lung Carcinoma (MV522) XenograftThe majority of animals receiving subtoxic doses of the combination showed complete cure.This combination resulted in a high rate of complete tumor eradication in the preclinical model.[1][7]
GemcitabineHuman Pancreatic Carcinoma (MiaPaCa) XenograftCombination of 3 mg/kg Irofulven and 80 mg/kg gemcitabine resulted in 10/10 complete responses (CR). Combination with 40 mg/kg gemcitabine resulted in 5/10 CR and 5/10 partial responses (PR).[6]The combination therapy demonstrated curative activity against pancreatic cancer xenografts, an effect not seen with either agent alone at the tested doses.[6]
5-Fluorouracil (5-FU)Human Lung Carcinoma (MV522) XenograftStrong synergistic activity observed when combined.The antitumor efficacy of Irofulven was significantly enhanced by the addition of 5-FU.[8]
MitoxantroneHuman Prostate Cancer (PC-3, DU-145) XenograftEnhanced antitumor activity observed.The combination of Irofulven and Mitoxantrone was more effective at inhibiting tumor growth in prostate cancer models than monotherapy.[5]
DocetaxelHuman Prostate Cancer (DU-145) XenograftCurative activity (8/10 complete responses) observed.The combination therapy resulted in a high rate of complete tumor regression in a prostate cancer model.[5]
Platinum-derived agentsHuman Lung Carcinoma (MV522) XenograftIn vivo synergistic or super-additive interaction demonstrated.A significant enhancement of antitumor effect was observed when Irofulven was combined with platinum-based chemotherapy.[9]
Select Alkylating Agents (Melphalan, Chlorambucil)Human Lung Carcinoma (MV522) XenograftIn vivo synergistic or super-additive interaction demonstrated.The combination of Irofulven with these alkylating agents resulted in a greater than additive antitumor response.[9]

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using Combination Index (CI) Method

This protocol describes the determination of synergistic, additive, or antagonistic effects of this compound/Irofulven in combination with another agent using the Combination Index (CI) method based on the Chou-Talalay method.

1. Materials:

  • Cancer cell line of interest (e.g., MV522, MiaPaCa)

  • Complete cell culture medium

  • This compound or Irofulven

  • Combination agent

  • 96-well plates

  • MTT or other cell viability reagent

  • Plate reader

  • CompuSyn or similar software for CI calculation

2. Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound/Irofulven and the combination agent. Create a series of dilutions for each drug individually and in combination at a constant ratio.

  • Treatment: Treat the cells with single agents and the drug combinations for a specified duration (e.g., 48-72 hours). Include untreated control wells.

  • Cell Viability Assay: After the incubation period, assess cell viability using an MTT assay or a similar method.

  • Data Analysis:

    • Calculate the fraction of cells affected (Fa) for each drug concentration and combination.

    • Use software like CompuSyn to generate dose-effect curves and calculate the Combination Index (CI).

    • CI values are interpreted as follows:

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound/Irofulven in combination with another chemotherapeutic agent in a subcutaneous tumor xenograft model.

1. Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Human tumor cells (e.g., MV522, MiaPaCa)

  • Matrigel (optional)

  • This compound or Irofulven

  • Combination agent

  • Vehicle control (e.g., 10% DMSO/saline)

  • Calipers for tumor measurement

  • Animal balance

2. Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (typically 5-10 x 10^6 cells in sterile saline or a Matrigel mix) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, this compound/Irofulven alone, Combination Agent alone, Combination Therapy).

  • Drug Administration:

    • Administer the drugs according to a predetermined schedule, dose, and route (e.g., intraperitoneal, intravenous). Doses are often based on the maximum tolerated dose (MTD) or fractions thereof.[8]

    • For example, in the MV522 xenograft model, Irofulven might be administered intraperitoneally three times a week for three weeks.[10]

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (width)² x length / 2).

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the experiment until tumors in the control group reach a predetermined maximum size or for a specified duration.

  • Data Analysis:

    • Calculate the mean tumor volume for each group over time.

    • Determine the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Assess for synergistic effects by comparing the tumor growth in the combination group to the single-agent groups. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway: Proposed Mechanism of Synergy

The synergistic interaction between Irofulven and certain DNA damaging agents is thought to arise from overwhelming the cell's DNA repair capacity, specifically the Nucleotide Excision Repair (NER) pathway.

Synergy_Mechanism Irofulven Irofulven DNA Nuclear DNA Irofulven->DNA Induces Platinum_Agent Platinum Agent / Alkylating Agent Platinum_Agent->DNA Induces Irofulven_Adduct Irofulven-DNA Adduct Platinum_Adduct Intrastrand Crosslink TC_NER Transcription-Coupled NER (TC-NER) Irofulven_Adduct->TC_NER Processed by GG_NER Global Genome NER (GG-NER) Platinum_Adduct->GG_NER Repaired by Stalled_Transcription Stalled Transcription Forks TC_NER->Stalled_Transcription Overwhelmed, leads to GG_NER->Stalled_Transcription Overwhelmed, leads to Apoptosis Apoptosis Stalled_Transcription->Apoptosis Initiates

Caption: Proposed mechanism of synergy between Irofulven and other DNA damaging agents.

Experimental Workflow: In Vivo Combination Study

The following diagram illustrates the typical workflow for an in vivo xenograft study to evaluate the synergistic effects of a combination therapy involving this compound or its analogs.

InVivo_Workflow Start Start: Tumor Cell Culture Implantation Subcutaneous Implantation into Immunocompromised Mice Start->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration: - Vehicle - Irofulven Alone - Agent B Alone - Combination Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (2-3x / week) Treatment->Monitoring Endpoint Endpoint Criteria Met Monitoring->Endpoint Analysis Data Analysis: - Tumor Growth Inhibition - Statistical Analysis Endpoint->Analysis

Caption: Workflow for an in vivo xenograft combination therapy study.

Conclusion

The preclinical data strongly support the investigation of Irofulven, and by extension this compound, in combination with various established chemotherapeutic agents. The synergistic interactions observed, particularly with DNA-damaging and anti-mitotic drugs, offer a promising avenue for developing more effective cancer therapies. The provided protocols and conceptual frameworks are intended to guide researchers in the design and execution of further studies to explore and validate these combination strategies. Future research should focus on elucidating the precise molecular mechanisms of synergy and identifying biomarkers to predict which patient populations are most likely to benefit from these novel combination therapies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Illudin S High Toxicity in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the potent anticancer agent Illudin S. The focus is on understanding and mitigating its high toxicity in preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound exhibiting high toxicity in my non-cancerous cell lines or animal models?

A1: The high toxicity of this compound is a known characteristic and stems from several factors:

  • Mechanism of Action: this compound is a DNA-damaging agent. Inside the cell, it is converted to a highly reactive intermediate that binds covalently to DNA, forming adducts.[1][2] This damage can stall both DNA replication and transcription, leading to cell cycle arrest (typically at the G1-S phase) and apoptosis.[2][3][4] This process is not entirely specific to cancer cells and can affect any rapidly dividing cell.

  • Cellular Uptake: While some cancer cell lines show selective uptake via an energy-dependent transport mechanism, this is not universal.[5] Many normal cell types, particularly hematopoietic progenitors, can also take up the compound, leading to toxicity.[3][4]

  • DNA Repair: The DNA lesions caused by this compound are unusual. They are not efficiently repaired by global genome repair pathways.[2][6] Repair relies heavily on the Transcription-Coupled Nucleotide Excision Repair (TC-NER) and Post-Replication Repair (PRR) pathways.[6][7] If these pathways are overwhelmed or less active in certain normal tissues, toxicity can be exacerbated.

Q2: Are there less toxic, clinically relevant alternatives to this compound?

A2: Yes. The significant toxicity of this compound led to the development of semi-synthetic analogs with an improved therapeutic index. The most well-studied of these is Irofulven (B1672183) (6-hydroxymethylacylfulvene, HMAF, MGI-114).[8][9] Irofulven was developed through a structure-activity-based synthetic effort to retain the anticancer properties of this compound while reducing toxicity.[8] It has undergone multiple clinical trials and has shown a more favorable safety profile than its parent compound.[9][10][11] Irofulven is approximately 50 times less toxic to human fibroblasts than this compound but acts via the same DNA damage mechanism.[6]

Q3: My cancer cells are showing resistance to this compound. What are the potential mechanisms?

A3: Resistance to this compound can be multifactorial:

  • Reduced Uptake: The selective cytotoxicity of this compound is partly based on a specific transport mechanism.[5] Resistant cells may lack or have low expression of this transporter.

  • Enhanced DNA Repair: While this compound lesions are not repaired by all pathways, cells with highly efficient TC-NER or PRR pathways may be better able to tolerate the DNA damage.[6][7]

  • Drug Efflux: Although this compound has shown efficacy against cell lines expressing the multidrug resistance phenotype (MDR1/P-glycoprotein), the involvement of other efflux pumps cannot be entirely ruled out.[3][4]

Q4: How can I experimentally reduce the toxicity of this compound in my studies?

A4: While the inherent toxicity of this compound is high, several strategies can be explored:

  • Use an Analog: The most effective strategy is to switch to a less toxic analog like Irofulven.[8]

  • Optimize Dosing Schedule: Cell killing by this compound is time-dependent. Shorter exposure times (e.g., 2 hours) can be sufficient for maximal cell killing in sensitive lines and may reduce off-target effects compared to continuous exposure.[3][4] In animal models, intermittent dosing schedules have been shown to be effective for Irofulven at lower total doses, which could be a strategy to explore for this compound.[12]

  • Targeted Delivery (Exploratory): While not extensively documented for this compound itself, developing targeted drug delivery systems (e.g., liposomes, nanoparticles) is a modern strategy to increase drug concentration at the tumor site and reduce systemic exposure.[13][14][15] This approach would require significant formulation development.

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Action
Excessive weight loss or mortality in animal models at low doses. High systemic toxicity.1. Confirm the Maximum Tolerated Dose (MTD) with a dose-escalation study. 2. Switch to a less toxic analog like Irofulven.[9] 3. Evaluate an intermittent dosing schedule instead of a daily schedule.[12]
High cytotoxicity in normal/control cell lines. Lack of selective uptake mechanism; potent DNA damage.1. Reduce the exposure time; near-maximal killing can occur with just a 2-hour exposure in sensitive lines.[3][4] 2. Use a lower concentration range. 3. If comparing sensitivity, ensure the use of cancer cell lines known to be sensitive (e.g., myeloid and T-lymphocyte leukemias).[3]
Inconsistent results between experiments. Compound instability; cellular metabolic state.1. This compound activity is dependent on intracellular conversion. Ensure cell cultures are healthy and in the logarithmic growth phase. 2. Prepare fresh dilutions of the compound for each experiment from a validated stock solution.
Tumor xenografts are not responding. Inherent resistance of the tumor model.1. Verify the expression of DNA repair genes in your cell model. Tumors with high TC-NER proficiency may be resistant.[6] 2. Confirm that the chosen tumor model is appropriate. Irofulven has shown efficacy in breast, lung, and colon carcinoma xenografts but not murine melanoma or leukemia.[16]

Data Presentation: Comparative Cytotoxicity

The development of Irofulven was driven by the need for a better therapeutic window. The following table summarizes comparative cytotoxicity data.

Table 1: In Vitro Cytotoxicity of this compound and its Analog Irofulven (HMAF)

CompoundCell LineCell TypeIC50 (nM)Reference
This compound Myeloid & T-lymphocyte leukemiaLeukemia6 - 11[2][3]
This compound Normal Human FibroblastsNormal~4.2 (D10 value of 1.1 ng/mL)[6][17]
Irofulven Normal Human FibroblastsNormal~190 (D10 value of 50 ng/mL)[6]
Irofulven MCF-7Breast Carcinoma160[16]
Irofulven B16Murine Melanoma17,000[16]

Note: IC50 is the concentration required for 50% inhibition of growth. D10 is the dose that reduces survival to 10%. Values are approximated for comparison.

Visualizations: Pathways and Workflows

IlludinS_Mechanism This compound Mechanism of Action and DNA Repair cluster_cell Cancer Cell cluster_process Consequences cluster_repair Cellular Response / Repair IlludinS_ext This compound (Extracellular) Transport Energy-Dependent Transporter IlludinS_ext->Transport IlludinS_int This compound (Intracellular) Transport->IlludinS_int Activation Intracellular Metabolic Activation IlludinS_int->Activation Reactive_Int Reactive Intermediate Activation->Reactive_Int DNA Nuclear DNA Reactive_Int->DNA Covalent Binding Adduct DNA Adduct Formation DNA->Adduct Stall_Rep Replication Fork Stalling Adduct->Stall_Rep Stall_Trans Transcription Stalling Adduct->Stall_Trans PRR Post-Replication Repair (PRR) Stall_Rep->PRR Initiates Repair Apoptosis Apoptosis / Cell Death Stall_Rep->Apoptosis If repair fails TCNER Transcription-Coupled NER (TC-NER) Stall_Trans->TCNER Initiates Repair Stall_Trans->Apoptosis If repair fails TCNER->DNA Removes Adduct PRR->DNA Bypasses Lesion

Caption: this compound mechanism of action and cellular response pathways.

Analog_Workflow Workflow for Developing Less Toxic this compound Analogs cluster_vitro In Vitro Evaluation Start This compound (High Potency, High Toxicity) Step1 Structure-Activity Relationship (SAR) Studies Start->Step1 Step2 Chemical Modification (e.g., Acylation) Step1->Step2 Step3 Creation of Analog (e.g., Irofulven) Step2->Step3 Step4 In Vitro Screening Step3->Step4 Assay1 Cytotoxicity Assays (Cancer vs. Normal Cells) Step4->Assay1 Step5 In Vivo MTD & Efficacy (Xenograft Models) Step6 Preclinical Safety & Toxicology Step5->Step6 End Clinical Trials Step6->End Assay2 Mechanism of Action Confirmation Assay1->Assay2 Assay2->Step5

Caption: Preclinical workflow for developing safer this compound analogs.

Key Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment (Colony Forming Assay)

This protocol is used to determine the long-term survival of cells after a short exposure to this compound or its analogs.

  • Cell Plating: Plate cells (e.g., human tumor cell lines) in 6-well plates at a low density (e.g., 500-1000 cells/well) to allow for individual colony formation. Let cells adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound or Irofulven in the appropriate cell culture medium. Based on literature, a starting concentration range for this compound could be 0.1-100 nM, and for Irofulven, 10-1000 nM.[3][16]

  • Treatment: Remove the medium from the wells and add the medium containing the drug dilutions. Include a vehicle control (e.g., DMSO) at the highest concentration used.

  • Exposure: Incubate the cells with the compound for a defined period. A 2-hour exposure is often sufficient to achieve significant cytotoxicity with this compound.[3][4]

  • Wash and Recovery: After the exposure period, remove the drug-containing medium, wash the cells gently with PBS twice, and add fresh, drug-free medium.

  • Incubation: Return the plates to the incubator for 7-14 days, or until visible colonies of at least 50 cells are formed in the control wells.

  • Staining and Counting: Remove the medium, wash with PBS, and fix the colonies with methanol (B129727) for 10 minutes. Stain with 0.5% crystal violet solution for 15 minutes. Wash away excess stain with water and allow the plates to dry.

  • Analysis: Count the number of colonies in each well. Calculate the surviving fraction for each concentration relative to the vehicle control. Plot the dose-response curve to determine the IC50 or D10 value.

Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study in Mice

This protocol outlines a general procedure to determine the MTD of a novel this compound analog like Irofulven.

  • Animal Model: Use an appropriate strain of mice (e.g., athymic nude mice for xenograft studies). Allow animals to acclimate for at least one week.

  • Dose Selection: Based on in vitro data and literature on similar compounds, select a range of starting doses. For Irofulven, effective i.v. or i.p. doses in xenograft models ranged from 3-7.5 mg/kg daily for 5 days.[16]

  • Grouping: Divide animals into groups of 3-5 mice per dose level, including a vehicle control group.

  • Administration: Administer the compound via the desired route (e.g., intravenous, intraperitoneal). A common schedule to evaluate is daily administration for 5 consecutive days (q.d. x 5).[16]

  • Monitoring: Monitor the animals daily for a minimum of 14 days. Key parameters to record are:

    • Body Weight: Measure daily. A weight loss of >15-20% is often considered a sign of significant toxicity.

    • Clinical Signs: Observe for changes in posture, activity, fur texture, and any other signs of distress. Score these observations daily.

    • Mortality: Record any deaths.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality, irreversible morbidity, or body weight loss exceeding the predefined limit (e.g., 20%). This dose is then typically used for subsequent efficacy studies.

  • Necropsy: At the end of the study, a gross necropsy can be performed to identify any organ-specific toxicities. Tissues may be collected for histopathological analysis.

References

Technical Support Center: Managing the Narrow Therapeutic Index of Illudin S

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the narrow therapeutic index of Illudin S in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a sesquiterpenoid natural product that exhibits potent antitumor activity. Its cytotoxicity stems from its ability to alkylate DNA, forming lesions that stall DNA replication and transcription.[1] These lesions are primarily recognized and processed by the transcription-coupled nucleotide excision repair (TC-NER) pathway.[2][3][4] Unlike many other DNA damaging agents, this compound-induced lesions are largely ignored by global genome repair pathways, contributing to its high potency.[3][4]

Q2: Why does this compound have a narrow therapeutic index?

The narrow therapeutic index of this compound is a result of its high cytotoxicity, which is not highly selective for cancer cells over some normal proliferating cells. This leads to significant off-target toxicity, most notably myelosuppression, nephrotoxicity, and hepatotoxicity, at doses close to the therapeutic range. The semi-synthetic analog of this compound, Irofulven (6-hydroxymethylacylfulvene), was developed to improve the therapeutic index.[5]

Q3: How is this compound taken up by cells?

The cellular uptake of this compound is mediated by an energy-dependent transport mechanism.[6] This transporter is more active in certain cell types, which is thought to contribute to the selective toxicity of this compound observed in some cancer cell lines.[6] In contrast, at higher concentrations or with prolonged exposure, this compound can also enter cells via passive diffusion. There is no evidence of significant efflux of this compound or its metabolites from cells.[6]

Q4: What are the key differences between this compound and its analog, Irofulven?

Irofulven was designed to have a better therapeutic index than this compound. While both compounds share a similar mechanism of DNA damage, Irofulven is generally less potent than this compound.[7] A key difference lies in their bioactivation. The cytotoxicity of some acylfulvenes is dependent on the enzyme prostaglandin (B15479496) reductase 1 (PTGR1), which is overexpressed in some tumors. In contrast, the cytotoxicity of this compound does not appear to correlate with PTGR1 levels.[7]

Q5: What are the common off-target toxicities observed with this compound in vivo?

The primary dose-limiting toxicities of this compound and its derivatives in preclinical and clinical studies include:

  • Myelosuppression: A significant decrease in the production of blood cells.

  • Nephrotoxicity: Damage to the kidneys.

  • Hepatotoxicity: Damage to the liver.

Troubleshooting Guide: In Vitro Experiments

Issue 1: High Variability in Cytotoxicity Assay (e.g., MTT) Results

High variability in replicate wells is a common challenge in cytotoxicity assays.

Potential Cause Troubleshooting Strategy
Uneven Cell Seeding Ensure a homogenous single-cell suspension before and during plating. For adherent cells, ensure even distribution in the flask before trypsinization. For suspension cells, gently swirl the flask between pipetting.
Pipetting Errors Calibrate pipettes regularly. Use fresh tips for each replicate. When adding reagents, dispense against the side of the well to avoid disturbing the cell monolayer.
Edge Effects in 96-well Plates To minimize evaporation from wells on the perimeter of the plate, which can concentrate the drug and affect cell growth, avoid using the outer wells for experimental samples. Fill them with sterile PBS or media instead.[8]
Inconsistent Incubation Times Ensure consistent incubation times for all plates, especially after the addition of the MTT reagent and the solubilization solution.
Incomplete Dissolution of Formazan (B1609692) Crystals After adding the solubilization solution, ensure complete dissolution of the purple formazan crystals by gentle shaking or pipetting. Incomplete dissolution is a major source of variability.
Contamination Regularly check cell cultures for microbial contamination. Use strict aseptic techniques.
This compound Instability Prepare fresh dilutions of this compound from a concentrated stock for each experiment. This compound can be unstable in aqueous solutions.
Issue 2: Inconsistent IC50 Values for this compound

Inconsistent IC50 values across experiments can be frustrating.

Potential Cause Troubleshooting Strategy
Variations in Cell Health and Passage Number Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase at the time of plating.
Different Seeding Densities Optimize and maintain a consistent cell seeding density for each cell line. The IC50 value can be dependent on the cell density at the time of treatment.
Inaccurate Drug Concentration Verify the concentration of your this compound stock solution. Perform serial dilutions carefully and accurately.
Solvent Effects (e.g., DMSO) Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including controls, and is at a non-toxic level (typically <0.5%).[9]
Variability in Assay Protocol Standardize all steps of the cytotoxicity assay protocol, including incubation times, reagent volumes, and reading parameters.
Data Analysis Method Use a consistent method for data analysis and curve fitting to determine the IC50 value. Different software and models can yield slightly different results.[10]

Troubleshooting Guide: In Vivo Experiments

Issue 3: Managing Nephrotoxicity in Animal Models

This compound and its analogs can cause significant kidney damage.

Potential Cause Mitigation Strategy
Direct Tubular Damage Hydration: Ensure adequate hydration of the animals before, during, and after treatment. This can help to flush the kidneys and reduce the concentration of the drug in the renal tubules.
Inflammation and Oxidative Stress Anti-inflammatory agents: Co-administration of anti-inflammatory agents may help to reduce the inflammatory response in the kidneys.
Dose and Schedule Optimization Fractionated Dosing: Investigate alternative dosing schedules, such as lower, more frequent doses, which may reduce peak plasma concentrations and subsequent kidney damage.
Monitoring Biomarkers: Regularly monitor markers of kidney function, such as serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN), to detect early signs of nephrotoxicity.[11]
Issue 4: Mitigating Hepatotoxicity in Animal Models

Liver damage is another significant concern with this compound treatment.

Potential Cause Mitigation Strategy
Metabolic Activation to Reactive Species Hepatoprotectants: Consider the co-administration of hepatoprotective agents that can scavenge reactive oxygen species or support liver function.
Drug Accumulation in the Liver Targeted Delivery: Explore drug delivery systems that can increase the concentration of this compound at the tumor site while reducing its accumulation in the liver.
Dose Reduction Combination Therapy: Investigate combination therapies with other anticancer agents to potentially reduce the required dose of this compound and its associated hepatotoxicity.
Monitoring Liver Enzymes: Monitor liver function by measuring plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[12]

Data Presentation

Table 1: Comparative in vitro Cytotoxicity of this compound and Acylfulvene (AF)

Cell LineIC50 (nM) - this compoundIC50 (nM) - AcylfulveneFold Difference (AF/Illudin S)
SW-48014301~21.5
PTGR1-overexpressing SW-48010104~10.4

Data synthesized from a study on SW-480 colon cancer cells.[7] The IC50 values were determined after a 48-hour treatment.

Experimental Protocols

Protocol 1: MTT Assay for this compound Cytotoxicity

This protocol is a general guideline and should be optimized for specific cell lines.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the exponential growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue).

    • Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete medium per well.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells).

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. It is recommended to perform a two-step dilution to minimize DMSO concentration.

    • Carefully remove the medium from the wells (for adherent cells) or add the drug dilutions directly (for suspension cells).

    • Add 100 µL of the various concentrations of this compound to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

  • Absorbance Reading:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[13]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Mandatory Visualizations

IlludinS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start: Healthy Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat Cells with this compound seed->treat drug_prep Prepare this compound Dilutions drug_prep->treat incubate Incubate (e.g., 48h) treat->incubate mtt_add Add MTT Reagent incubate->mtt_add mtt_incubate Incubate (2-4h) mtt_add->mtt_incubate solubilize Add Solubilization Solution mtt_incubate->solubilize read Read Absorbance (570nm) solubilize->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

DNA_Damage_Response cluster_damage DNA Damage Induction cluster_recognition Lesion Recognition & Signaling cluster_repair DNA Repair Pathways cluster_outcome Cellular Outcomes IlludinS This compound DNA_lesion DNA Adduct Formation IlludinS->DNA_lesion Transcription_Stall RNA Polymerase Stalling during Transcription DNA_lesion->Transcription_Stall Replication_Fork_Collapse Replication Fork Collapse DNA_lesion->Replication_Fork_Collapse ATR_ATM ATR/ATM Activation Transcription_Stall->ATR_ATM Replication_Fork_Collapse->ATR_ATM TC_NER Transcription-Coupled Nucleotide Excision Repair (TC-NER) ATR_ATM->TC_NER PRR Post-Replication Repair (PRR) ATR_ATM->PRR Cell_Cycle_Arrest Cell Cycle Arrest ATR_ATM->Cell_Cycle_Arrest Apoptosis Apoptosis TC_NER->Apoptosis if repair fails Survival Cell Survival (if repair is successful) TC_NER->Survival PRR->Apoptosis if repair fails PRR->Survival Cell_Cycle_Arrest->Apoptosis if damage is irreparable

Caption: Simplified signaling pathway of this compound-induced DNA damage and repair.

References

Technical Support Center: Illudin S Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Illudin S. Here, you will find detailed information and protocols to address common challenges related to the solubility and stability of this potent antitumor compound.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility characteristics of this compound?

A1: this compound is a hydrophobic compound with limited aqueous solubility.[1] It is soluble in several organic solvents. The table below summarizes its known solubility.

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble (50 mg/mL with sonication)[2][3]
Dimethylformamide (DMF)Soluble[4]
Ethanol (B145695)Soluble[4]
MethanolSoluble[4]
WaterLimited solubility[1]

Q2: What is the recommended storage procedure for this compound to ensure its stability?

A2: To maintain its integrity, this compound should be stored as a solid at -20°C for long-term stability (up to 3 years). In solvent, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

Q3: My this compound solution appears to have precipitated after being in an aqueous buffer. What should I do?

A3: Precipitation in aqueous solutions is a common issue due to the hydrophobic nature of this compound. Refer to the "Troubleshooting Guide: Solubility Issues" for detailed steps on how to address this.

Q4: I suspect my this compound has degraded. How can I confirm this?

A4: Degradation can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC). A shift in the retention time or the appearance of new peaks compared to a fresh standard solution can indicate degradation. Refer to the "Experimental Protocols" section for a general HPLC method and a protocol for forced degradation studies to identify potential degradation products.

Q5: What is the mechanism of action of this compound?

A5: this compound is a DNA alkylating agent that causes DNA damage.[5] Inside cells, it is converted to unstable metabolites that induce DNA lesions.[6][7][8] These lesions are primarily repaired by the transcription-coupled nucleotide excision repair (TC-NER) pathway.[5][6][7][8]

Troubleshooting Guides

Troubleshooting Guide: Solubility Issues
Problem Possible Cause Suggested Solution
Precipitation in aqueous buffer Low aqueous solubility of this compound.1. Increase Organic Co-solvent: If your experimental conditions permit, increase the percentage of a miscible organic co-solvent like DMSO or ethanol in your final solution. Note that high concentrations of organic solvents can be toxic to cells. 2. Use of Surfactants: Incorporate a biocompatible surfactant, such as Tween 80 or Polysorbate 20, at a low concentration (e.g., 0.1-1%) to aid in solubilization.[9] 3. Formulation Strategies: For in vivo or cell-based assays requiring higher concentrations, consider advanced formulation strategies like solid dispersions, liposomes, or nanoparticle encapsulation. Refer to the "Experimental Protocols" section for more details.
Difficulty dissolving the solid compound Insufficient solvent volume or agitation.1. Ensure Sufficient Solvent: Use an adequate volume of a suitable organic solvent (DMSO, DMF, Ethanol, Methanol). 2. Mechanical Assistance: Use vortexing or sonication to aid dissolution. For DMSO, sonication is recommended to achieve higher concentrations.[2][3]
Cloudiness in the final formulation Formation of aggregates or micelles.1. Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or large aggregates. 2. Optimize Surfactant Concentration: If using surfactants, you may be above the critical micelle concentration. Try reducing the surfactant concentration.
Troubleshooting Guide: Stability Issues
Problem Possible Cause Suggested Solution
Loss of cytotoxic activity over time Degradation of this compound in the experimental medium.1. Prepare Fresh Solutions: Prepare working solutions of this compound immediately before use. 2. Control pH: this compound stability can be pH-dependent. Ensure the pH of your buffers is controlled and consistent across experiments. 3. Minimize Light Exposure: Protect this compound solutions from light, as photolytic degradation can occur.[10] 4. Perform a Forced Degradation Study: To understand the degradation profile under your specific conditions, perform a forced degradation study as outlined in the "Experimental Protocols" section.
Appearance of new peaks in HPLC analysis Chemical degradation of this compound.1. Characterize Degradants: Use techniques like LC-MS/MS to identify the mass of the degradation products, which can provide clues to the degradation pathway.[11] 2. Optimize Storage and Handling: Review your storage and handling procedures to minimize exposure to conditions that may cause degradation (e.g., extreme pH, high temperature, light).

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion of this compound (Solvent Evaporation Method)

This protocol provides a general method for preparing a solid dispersion to enhance the aqueous solubility of this compound.[12][13]

Materials:

  • This compound

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 8000, or Hydroxypropyl methylcellulose (B11928114) (HPMC))[12][14]

  • Volatile organic solvent (e.g., Methanol or a mixture of Dichloromethane and Methanol)

  • Water bath

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Dissolve this compound and the chosen hydrophilic polymer in the volatile organic solvent. A common starting drug-to-polymer ratio to test is 1:5 (w/w). Ensure complete dissolution.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator with the water bath set to a temperature that ensures efficient evaporation without degrading the compound (e.g., 40-50°C).

  • Drying: Dry the resulting solid film under vacuum at a slightly elevated temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization: Evaluate the prepared solid dispersion for its dissolution rate in an aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) compared to the pure drug.

Protocol 2: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This protocol describes a general procedure for encapsulating the hydrophobic this compound within the lipid bilayer of liposomes.[15][16][17][18][19]

Materials:

  • This compound

  • Phospholipids (e.g., Dipalmitoylphosphatidylcholine - DPPC)

  • Cholesterol

  • Chloroform or a chloroform/methanol mixture

  • Rotary evaporator

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask. A typical molar ratio for lipids and cholesterol is 2:1. The amount of this compound can be varied to achieve the desired drug loading.

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film by adding the aqueous buffer and rotating the flask gently above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This should be performed at a temperature above the lipid phase transition temperature.

  • Characterization: Characterize the liposomal formulation for particle size, zeta potential, encapsulation efficiency, and in vitro drug release.

Protocol 3: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating capability of an analytical method.[10][20][21][22][23]

Stress Conditions:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in 6% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for an extended period.[10]

Procedure:

  • Prepare solutions of this compound under the different stress conditions.

  • At specified time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis samples).

  • Analyze the samples by a suitable analytical method, such as HPLC, and compare them to an unstressed control sample.

  • Monitor for a decrease in the peak area of the parent drug and the appearance of new peaks corresponding to degradation products. A target degradation of 5-20% is generally aimed for.[20][21]

Protocol 4: General HPLC Method for this compound Analysis

This is a general reverse-phase HPLC method that can be adapted for the quantification of this compound.[11][24][25][26]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

  • Gradient: Start with a higher percentage of A, and gradually increase the percentage of B over the run time.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV detection at a wavelength where this compound has maximum absorbance (e.g., 314 nm).[24]

  • Injection Volume: 10-20 µL

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_solubility Solubility Enhancement cluster_characterization Characterization cluster_stability Stability Assessment start This compound (Poorly Soluble) sd Solid Dispersion (Solvent Evaporation) start->sd Polymer + Solvent lipo Liposomal Formulation (Thin-Film Hydration) start->lipo Lipids + Solvent dissolution Dissolution Testing sd->dissolution size Particle Size Analysis lipo->size ee Encapsulation Efficiency lipo->ee fds Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) hplc HPLC Analysis fds->hplc

Workflow for Improving and Assessing this compound Formulations.

signaling_pathway cluster_damage DNA Damage and Recognition cluster_repair TC-NER Machinery illudin This compound Metabolite dna DNA illudin->dna alkylates lesion Bulky DNA Lesion dna->lesion rna_pol Stalled RNA Polymerase II lesion->rna_pol stalls csb CSB rna_pol->csb recruits csa CSA csb->csa binds tf2h TFIIH csa->tf2h recruits xpg XPG tf2h->xpg recruits xpa XPA tf2h->xpa recruits incision Dual Incision xpg->incision 3' incision ercc1_xpf ERCC1-XPF xpa->ercc1_xpf recruits ercc1_xpf->incision 5' incision synthesis DNA Synthesis (Polymerase δ/ε) incision->synthesis ligation Ligation (Ligase) synthesis->ligation repaired_dna Repaired DNA ligation->repaired_dna

This compound-induced DNA Damage and the TC-NER Pathway.

References

Technical Support Center: Strategies to Mitigate Off-Target Effects of Illudin S In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Illudin S and its derivatives. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on minimizing off-target toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its analogs?

This compound and its semi-synthetic analogs, such as Irofulven (6-hydroxymethylacylfulvene), are potent antitumor agents that belong to the family of alkylating agents.[1][2] Their primary mechanism of action involves the covalent binding to DNA, forming adducts that stall DNA replication and transcription.[3][4] This disruption of DNA integrity ultimately leads to cell cycle arrest and apoptosis.[5] Notably, these compounds are particularly effective in tumor cells with deficient DNA repair pathways, specifically the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1][2][4]

Q2: Why does this compound exhibit high in vivo toxicity?

The potent cytotoxic nature of this compound is not limited to cancer cells, leading to significant off-target toxicity in normal, healthy tissues.[6][7] This is a major obstacle to its therapeutic use.[6] The digestive tract, in particular, has been shown to be severely damaged by oral administration of this compound in animal models.[7] The narrow therapeutic window of this compound has driven the development of analogs with improved safety profiles.

Q3: How do acylfulvene (B1200177) prodrugs reduce off-target effects?

A key strategy to mitigate the systemic toxicity of this compound is the development of acylfulvene prodrugs. These are inactive forms of the drug that are designed to be selectively activated within the tumor microenvironment. This activation is often mediated by enzymes that are overexpressed in cancer cells compared to normal tissues.

A prime example is the bioreductive activation of acylfulvenes by prostaglandin (B15479496) reductase 1 (PTGR1), an NADPH-dependent cytosolic enzyme.[8] Many tumors exhibit elevated levels of PTGR1, leading to the localized conversion of the prodrug into its active, cytotoxic form, thereby sparing healthy tissues. The novel acylfulvene analog, LP-184, is a prodrug that relies on PTGR1 for its activation and has shown potent anticancer activity in preclinical models.

Q4: What is the role of nanoparticle delivery systems in reducing this compound toxicity?

Nanoparticle-based drug delivery systems offer another promising approach to enhance the therapeutic index of this compound by improving its tumor-targeting capabilities and reducing exposure to healthy tissues. Given that this compound and its analogs are hydrophobic, they can be encapsulated within the lipid core of nanoparticles, such as solid lipid nanoparticles (SLNs).

These nanoparticles can be engineered to:

  • Enhance solubility and bioavailability: Overcome the poor water solubility of the drug.[9][10]

  • Promote passive targeting: Accumulate preferentially in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.

  • Enable active targeting: Be surface-functionalized with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells.

  • Control drug release: Provide sustained release of the drug at the tumor site, minimizing systemic exposure.[9]

Troubleshooting Guides

Problem 1: High systemic toxicity and adverse effects observed in animal models.

  • Possible Cause: The inherent toxicity of the administered compound (e.g., unmodified this compound) is high, or the dose is above the maximum tolerated dose (MTD).

  • Troubleshooting Steps:

    • Dose Reduction: Perform a dose-escalation study to determine the MTD of your specific compound in your animal model.[3] Start with lower doses and gradually increase until signs of toxicity are observed.

    • Switch to an Analog: Consider using a semi-synthetic analog with a known better therapeutic index, such as Irofulven or other acylfulvenes.[5]

    • Implement a Prodrug Strategy: If working with an acylfulvene, ensure that the tumor model expresses the necessary activating enzymes (e.g., PTGR1). You can verify this through techniques like immunohistochemistry or qPCR on tumor biopsies.

    • Utilize a Nanoparticle Formulation: Encapsulate the drug in a nanoparticle delivery system to improve its tumor specificity and reduce systemic exposure.

    • Modify Dosing Schedule: Investigate alternative dosing schedules, such as administering the drug less frequently or over a longer infusion period, which may help to mitigate acute toxicity.

Problem 2: Lack of antitumor efficacy in vivo.

  • Possible Cause:

    • Insufficient drug accumulation at the tumor site.

    • The tumor model is resistant to the drug's mechanism of action.

    • The prodrug is not being effectively activated in the tumor.

  • Troubleshooting Steps:

    • Verify Drug Delivery: If possible, use analytical methods to quantify the concentration of the drug in the tumor tissue versus healthy organs.

    • Assess Tumor Sensitivity: Confirm that the tumor cell line used to generate the xenograft is sensitive to the drug in vitro. Tumors with proficient DNA repair mechanisms, particularly a robust NER pathway, may be resistant.[1]

    • Confirm Prodrug Activation: If using a prodrug, verify the expression of the activating enzyme (e.g., PTGR1) in the tumor model. If expression is low, consider using a different tumor model or a strategy to induce enzyme expression.

    • Optimize Nanoparticle Formulation: If using a nanoparticle delivery system, characterize the formulation for particle size, drug loading, and release kinetics to ensure optimal delivery.[11]

    • Combination Therapy: Explore combining the this compound analog with other chemotherapeutic agents that may have synergistic effects.

Problem 3: Difficulty in formulating the hydrophobic this compound or its analogs for in vivo administration.

  • Possible Cause: The poor aqueous solubility of the compound leads to precipitation or aggregation in physiological solutions.

  • Troubleshooting Steps:

    • Use of Co-solvents: Prepare the formulation using a biocompatible co-solvent system. However, be mindful of the potential toxicity of the solvents themselves.

    • Lipid-Based Formulations: Formulate the drug into a lipid-based delivery system, such as a lipid emulsion or solid lipid nanoparticles (SLNs).[9][11] These are well-suited for hydrophobic drugs.

    • Polymeric Nanoparticles: Encapsulate the drug in polymeric nanoparticles, which can improve solubility and provide controlled release.

Data Presentation

Table 1: Comparative In Vitro Cytotoxicity of this compound and its Analogs

CompoundCell LineIC50Reference
This compoundHuman Fibroblasts~1 ng/mL[1]
Irofulven (HMAF)Human Fibroblasts~50 ng/mL[1]
This compoundSW-480 (colon cancer)10-14 nM[8]
Acylfulvene (AF)SW-480 (colon cancer)104-301 nM[8]
This compoundVariety of cancer cell lines2-56 fold more toxic than AF[6][8]

Table 2: In Vivo Toxicity Data for this compound and Irofulven

CompoundAnimal ModelRoute of AdministrationObserved Toxicity / DoseReference
This compoundRatOralSevere digestive tract damage at 5, 10, 20 mg/kg[7]
IrofulvenHuman PatientsIntravenousMTD determined in Phase I trials[12]

Note: Specific LD50 and MTD values can vary significantly depending on the animal model, strain, and administration protocol. Researchers should determine these values empirically for their specific experimental conditions.

Experimental Protocols

Protocol 1: General Method for Preparation of Solid Lipid Nanoparticles (SLNs) for Hydrophobic Drugs (e.g., this compound Analogs)

This protocol is a general guideline and should be optimized for the specific drug and lipids used.

Materials:

  • Hydrophobic drug (e.g., an acylfulvene)

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)[11]

  • Surfactant/Emulsifier (e.g., Polysorbate 80, soy phosphatidylcholine)[10][11]

  • Organic solvent (if using solvent-based method, e.g., acetone, ethanol)[13]

  • Purified water

Method 1: High-Pressure Homogenization (Hot Homogenization) [9]

  • Melt the solid lipid at a temperature 5-10°C above its melting point.

  • Dissolve the hydrophobic drug in the molten lipid.

  • Separately, prepare an aqueous solution of the surfactant and heat it to the same temperature as the lipid melt.

  • Add the hot aqueous phase to the lipid phase and mix with a high-shear homogenizer to form a coarse oil-in-water emulsion.

  • Immediately process the hot pre-emulsion through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles) at a pressure of 500-1500 bar.

  • Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.

  • The SLN dispersion can be further purified by filtration or dialysis.

Method 2: Solvent Injection Method [13]

  • Dissolve the hydrophobic drug and the solid lipid in a water-miscible organic solvent (e.g., ethanol, acetone).

  • Prepare an aqueous solution containing the surfactant.

  • Using a syringe, rapidly inject the organic phase into the aqueous phase under constant magnetic stirring.

  • The rapid mixing and solvent diffusion cause the lipid and drug to precipitate, forming nanoparticles.

  • Remove the organic solvent by evaporation under reduced pressure.

  • The resulting SLN dispersion can be concentrated or purified as needed.

Characterization of SLNs:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Indicates the surface charge and stability of the nanoparticle dispersion.

  • Entrapment Efficiency and Drug Loading: Determined by separating the free drug from the nanoparticles (e.g., by ultracentrifugation) and quantifying the drug in both fractions using a suitable analytical method (e.g., HPLC).

  • Morphology: Visualized by Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

Mandatory Visualizations

IlludinS_Mechanism_of_Action cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Illudin_S_Analog_Prodrug This compound Analog (Prodrug) Active_Drug Active Alkylating Agent Illudin_S_Analog_Prodrug->Active_Drug Bioreductive Activation (e.g., PTGR1) DNA Nuclear DNA Active_Drug->DNA Alkylation DNA_Adduct DNA Adducts Replication_Stall Replication Fork Stalling DNA_Adduct->Replication_Stall Transcription_Block Transcription Blockage DNA_Adduct->Transcription_Block Apoptosis Apoptosis Replication_Stall->Apoptosis Transcription_Block->Apoptosis

Caption: Mechanism of action of an this compound analog prodrug.

Experimental_Workflow_Nanoparticle cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_invivo In Vivo Study Drug_Lipid_Mixture 1. Dissolve Drug & Lipid in Solvent Injection 3. Inject Organic Phase into Aqueous Phase Drug_Lipid_Mixture->Injection Aqueous_Phase 2. Prepare Aqueous Surfactant Solution Aqueous_Phase->Injection Evaporation 4. Evaporate Solvent Injection->Evaporation SLN_Dispersion 5. Obtain SLN Dispersion Evaporation->SLN_Dispersion DLS Particle Size (DLS) SLN_Dispersion->DLS Zeta Zeta Potential SLN_Dispersion->Zeta HPLC Entrapment Efficiency (HPLC) SLN_Dispersion->HPLC TEM Morphology (TEM) SLN_Dispersion->TEM Administration Administer to Animal Model DLS->Administration Toxicity_Assessment Monitor for Toxicity Administration->Toxicity_Assessment Efficacy_Assessment Measure Tumor Growth Administration->Efficacy_Assessment

Caption: Experimental workflow for nanoparticle formulation and in vivo testing.

Logical_Relationship_Toxicity cluster_solutions Strategies to Reduce Off-Target Effects High_Toxicity High In Vivo Toxicity of this compound Prodrugs Prodrug Approach (e.g., Acylfulvenes) High_Toxicity->Prodrugs Nanoparticles Nanoparticle Delivery (e.g., SLNs) High_Toxicity->Nanoparticles Analogs Use of Analogs (e.g., Irofulven) High_Toxicity->Analogs Reduced_Toxicity Reduced Off-Target Effects & Improved Therapeutic Window Prodrugs->Reduced_Toxicity Tumor-Specific Activation Nanoparticles->Reduced_Toxicity Targeted Delivery Analogs->Reduced_Toxicity Improved Therapeutic Index

Caption: Strategies to mitigate the in vivo toxicity of this compound.

References

Addressing experimental variability in Illudin S assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Illudin S in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a natural sesquiterpene with potent cytotoxic activity. Its primary mechanism of action involves the alkylation of DNA, forming DNA adducts.[1][2] This damage primarily stalls DNA replication and transcription, leading to cell cycle arrest and apoptosis.[3][4] The repair of this compound-induced DNA lesions is predominantly carried out by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1][2]

Q2: How does the covalent nature of this compound affect experimental design?

This compound is a covalent inhibitor, meaning it forms a stable, often irreversible bond with its target (DNA). This has several implications for assay design:

  • Time-Dependency: The inhibitory effect of this compound is time-dependent. Longer incubation times will generally result in lower IC50 values. It is crucial to standardize incubation times across all experiments for meaningful comparisons.

  • Washout Experiments: To confirm covalent binding, washout experiments are recommended. If the inhibitory effect persists after removing the unbound compound, it suggests a covalent interaction.[5][6]

  • Kinetic Analysis: For a more accurate measure of potency than a simple IC50 value, determining the kinetic parameters kinact (maximal rate of inactivation) and KI (inhibitor concentration at half-maximal inactivation rate) is advised. The ratio kinact/KI is a more reliable measure of covalent inhibitor efficiency.[7][8][9]

Q3: What factors influence cellular sensitivity to this compound?

Cellular sensitivity to this compound is multifactorial:

  • Cellular Uptake: this compound enters sensitive cells via an energy-dependent transport mechanism.[10] Cell lines lacking or having a less efficient transporter will be more resistant.[11]

  • DNA Repair Capacity: Cells deficient in the TC-NER pathway are particularly sensitive to this compound.[1][2]

  • Cell Proliferation Rate: Rapidly dividing cells may be more susceptible to DNA-damaging agents like this compound.

Troubleshooting Guides

High Variability in Cytotoxicity Assays (e.g., MTT, XTT)

Problem: Inconsistent IC50 values or high standard deviations between replicate wells.

Possible Cause Recommended Solution
Uneven Cell Seeding Ensure a homogenous single-cell suspension before and during plating. Mix the cell suspension gently between pipetting. Avoid seeding cells in the outer wells of the plate, which are prone to the "edge effect" (evaporation).[12][13]
Inconsistent Incubation Times Standardize the incubation time with this compound across all plates and experiments. Due to its covalent nature, even small variations can lead to significant differences in cytotoxicity.
Compound Instability or Precipitation Prepare fresh this compound solutions for each experiment. Visually inspect the media for any signs of precipitation after adding the compound. If solubility is an issue, consider using a different solvent or a lower final solvent concentration (typically <0.1% DMSO).
Cell Health and Passage Number Use cells that are in the logarithmic growth phase and have a consistent, low passage number. Over-passaged or unhealthy cells can exhibit altered sensitivity to cytotoxic agents.[14]
Contamination Regularly check cell cultures for microbial contamination (e.g., mycoplasma), which can affect cell health and metabolism, thereby influencing assay results.
Confirming Covalent Modification

Problem: Uncertainty whether the observed inhibition is due to a covalent mechanism.

Experimental Approach Expected Outcome for Covalent Inhibition
Washout Experiment The inhibitory effect (e.g., reduced cell viability, inhibition of DNA synthesis) will persist after removing the unbound this compound and replacing it with fresh media.[5][6][15]
Time-Dependency of IC50 The IC50 value will decrease with increasing pre-incubation time of the cells with this compound.
Mass Spectrometry Analysis of DNA Adducts Direct detection of this compound-DNA adducts in treated cells provides definitive evidence of covalent modification.[16]
Issues with DNA Adduct Analysis by Mass Spectrometry

Problem: Low signal or high background when analyzing this compound-DNA adducts.

Possible Cause Recommended Solution
Inefficient DNA Isolation and Digestion Optimize the DNA isolation protocol to ensure high purity. Ensure complete enzymatic digestion of DNA to nucleosides for accurate quantification.[17]
Low Abundance of Adducts Increase the concentration of this compound or the treatment duration to enhance adduct formation. Utilize sensitive nano-LC-MS/MS systems for detection.[18][19]
Matrix Effects and Ion Suppression Employ solid-phase extraction (SPE) to clean up the digested DNA samples and remove interfering substances.

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for determining the cytotoxicity of this compound.

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight to allow for cell attachment.[20]

  • Compound Treatment:

    • Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

    • Add the diluted this compound to the wells, ensuring the final solvent concentration is non-toxic (typically <0.1%). Include a solvent-only control.

    • Incubate for a standardized period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[21]

    • Add 10 µL of the MTT solution to each well.[22]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[23]

  • Formazan Solubilization:

    • Carefully remove the media from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well.[22]

    • Gently shake the plate to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.[24]

    • Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value.

Protocol 2: Washout Experiment to Confirm Covalent Binding
  • Cell Treatment:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates).

    • Treat the cells with a concentration of this compound known to cause significant inhibition (e.g., 5-10 times the IC50) for a defined period (e.g., 2-4 hours).

  • Washout Procedure:

    • Aspirate the media containing this compound.

    • Wash the cells twice with pre-warmed, sterile PBS to remove any unbound compound.[15]

    • Add fresh, pre-warmed culture media without this compound.

  • Post-Washout Incubation and Analysis:

    • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

    • Assess cell viability using an appropriate method (e.g., MTT assay) and compare to cells continuously exposed to this compound and untreated control cells.

Protocol 3: Analysis of this compound-DNA Adducts by LC-MS/MS

This protocol provides a general workflow for the detection of this compound-DNA adducts.

  • Cell Treatment and DNA Isolation:

    • Treat a sufficient number of cells with this compound to generate detectable levels of DNA adducts.

    • Harvest the cells and isolate genomic DNA using a standard DNA isolation kit or protocol.

  • DNA Digestion:

    • Quantify the isolated DNA.

    • Digest the DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[17]

  • Sample Cleanup:

    • Purify the digested nucleosides using solid-phase extraction (SPE) to remove proteins, salts, and other contaminants.

  • LC-MS/MS Analysis:

    • Inject the purified sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

    • Separate the nucleosides using a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Monitor for the specific mass transition of the expected this compound-DNA adduct (e.g., this compound-adenine adduct).[16]

  • Data Analysis:

    • Identify and quantify the this compound-DNA adduct peak based on its retention time and mass-to-charge ratio.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineAssay DurationIC50Reference
HL-60 (Human promyelocytic leukemia)2 hours~1.1 ng/mL[25]
Normal Human Fibroblasts72 hours~1.1 ng/mL (0.26 nM)[25]
XP-A (NER-deficient human fibroblasts)72 hours~0.12 ng/mL[25]
SW-480 (Human colon adenocarcinoma)Not specified10 nM[16]
PTGR1-480 (SW-480 overexpressing PTGR1)Not specified10 nM[16]

Table 2: Cellular Uptake Kinetics of this compound

Cell LineKm (µM)Vmax (pmol/min/107 cells)Reference
HL-60 (Human myeloid leukemia)4.212.2[10]
Sensitive Cell Lines (unspecified)LowHigh[11]
Non-sensitive Cell Lines (unspecified)HighLow[11]

Visualizations

Experimental_Workflow_for_Illudin_S_Cytotoxicity_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Logarithmic Growth Phase) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Illudin_S_Prep 2. This compound Dilution Treatment 4. Treatment (Incubate with this compound) Illudin_S_Prep->Treatment Cell_Seeding->Treatment MTT_Addition 5. MTT Addition Treatment->MTT_Addition Solubilization 6. Formazan Solubilization MTT_Addition->Solubilization Abs_Reading 7. Absorbance Reading (570 nm) Solubilization->Abs_Reading Data_Processing 8. Data Processing (Calculate % Viability, IC50) Abs_Reading->Data_Processing

Caption: Workflow for this compound Cytotoxicity Assay.

TC_NER_Pathway cluster_damage DNA Damage and Recognition cluster_repair Repair Machinery Assembly cluster_excision_synthesis Excision and Synthesis DNA_Lesion This compound-DNA Adduct RNA_Pol_Stall RNA Polymerase II Stalls DNA_Lesion->RNA_Pol_Stall Blocks Transcription CSA_CSB CSA/CSB Complex Recruited RNA_Pol_Stall->CSA_CSB Initiates TC-NER TFIIH TFIIH Unwinds DNA CSA_CSB->TFIIH XPA_RPA XPA/RPA Stabilize TFIIH->XPA_RPA XPF_XPG XPF/XPG Excise Lesion XPA_RPA->XPF_XPG DNA_Polymerase DNA Polymerase Fills Gap XPF_XPG->DNA_Polymerase Creates Gap DNA_Ligase DNA Ligase Seals Nick DNA_Polymerase->DNA_Ligase Repaired_DNA Repaired_DNA DNA_Ligase->Repaired_DNA Repaired DNA

References

Technical Support Center: Strategies to Mitigate Illudin S-Induced Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides essential information, troubleshooting guides, and detailed protocols to manage and mitigate the side effects associated with the experimental anti-tumor compound Illudin S and its analogs.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for this compound-induced cytotoxicity?

This compound exerts its potent anti-tumor effects by inducing DNA damage.[1][2] Following cellular uptake, it undergoes metabolic activation into a reactive intermediate that alkylates DNA.[1][3] The resulting DNA lesions obstruct critical cellular processes like DNA replication and transcription, which ultimately leads to cell cycle arrest and programmed cell death (apoptosis).[3][4][5][6]

2. Which DNA repair pathways are critical for mitigating this compound toxicity?

The primary pathway responsible for repairing DNA damage caused by this compound is the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1][2][4][7] Consequently, cells with deficiencies in key TC-NER proteins, such as CSA and CSB, exhibit significant hypersensitivity to the compound.[1][7] While other pathways like Base Excision Repair (BER) and Non-Homologous End Joining (NHEJ) are not significantly involved, the post-replication repair pathway, which involves the RAD18 protein, also contributes to cellular tolerance of this compound-induced damage.[1][7]

3. What are the common side effects observed with this compound and its analogs in research?

In preclinical models, this compound demonstrates high cytotoxicity across a range of cancer cell lines.[2][5][6][8] Clinical trials involving Irofulven (B1672183), a semi-synthetic analog of this compound, have identified several significant dose-limiting toxicities, providing insight into potential side effects in biological systems. These include:

  • Gastrointestinal: Nausea, vomiting, and anorexia[9][10][11][12]

  • Hematologic: Low white blood cell count (neutropenia) and low platelet count (thrombocytopenia)[10][11]

  • Hepatic and Renal: Liver and kidney dysfunction[9]

  • Metabolic: Acid-base imbalances (metabolic acidosis) and low magnesium levels (hypomagnesemia)[9][10][12]

  • Neurological and Ocular: Fatigue, weakness, sensitivity to light (photophobia), blurred vision, and the appearance of flashing lights or floaters[9][10][13]

  • Other: Fluid in the lungs (pulmonary edema) and skin injury if the drug leaks from the vein (extravasation)[9][12]

4. What strategies can be employed in a research setting to mitigate this compound-induced toxicity?

Several strategies can be explored to manage the potent effects of this compound in experimental models:

  • Utilize Analogs with an Improved Therapeutic Profile: The this compound derivative Irofulven (HMAF) was specifically developed to offer a better balance between efficacy and toxicity, being approximately 50 times less toxic to human fibroblasts than its parent compound.[1] Other acylfulvene (B1200177) analogs may also provide a wider therapeutic window.[2][14]

  • Investigate Targeted Drug Delivery Systems: A common strategy to reduce systemic toxicity is to ensure the compound preferentially accumulates in target tissues.[15][16][17] This can be explored by encapsulating this compound within delivery vehicles like nanoparticles or liposomes that are engineered to recognize and bind to tumor-specific markers.

  • Modulate Intracellular Glutathione (B108866) (GSH): The cytotoxicity of this compound is sensitive to the levels of intracellular glutathione; lower GSH levels correlate with increased toxicity.[18] While complex, this suggests that the cellular redox state could be a factor in modulating this compound activity, though this requires careful investigation within the specific experimental context.

Troubleshooting Guides

Issue 1: Excessive or non-specific cell death is observed in in vitro cultures.
  • Possible Cause: The this compound concentration is too high, or the duration of exposure is too long for the specific cell line under investigation.

  • Troubleshooting Steps:

    • Optimize Concentration and Exposure Duration: Conduct a dose-response study across a broad concentration range to establish the half-maximal inhibitory concentration (IC50) for your cell line. Simultaneously, test various exposure durations (e.g., 2, 24, 48, 72 hours) to identify an optimal experimental window.[5][6][19]

    • Characterize Cell Line Sensitivity: Sensitivity to this compound varies significantly between cell types.[5][6] For instance, myeloid and T-lymphocyte leukemia cells are known to be more sensitive than many solid tumor cell lines like melanoma or ovarian carcinoma.[5][6] This difference is partly due to the presence of an energy-dependent drug transporter that is more active in sensitive cells.[8][19]

    • Consider a Less Potent Analog: If achieving a therapeutic window is difficult due to high toxicity, switching to a less potent analog like Irofulven may be beneficial.[1][2]

Issue 2: High variability and poor reproducibility between experimental replicates.
  • Possible Cause: Inconsistent experimental procedures or potential degradation of the this compound compound.

  • Troubleshooting Steps:

    • Standardize Compound Handling: Strictly adhere to the manufacturer's guidelines for the storage and handling of this compound. To ensure consistency, prepare fresh dilutions from a validated stock solution for each experiment.

    • Maintain Consistent Experimental Conditions: Ensure uniformity across all replicates in cell seeding density, treatment volumes, and incubation periods. Employ a single, validated assay method for all endpoint measurements.

    • Monitor Culture Medium pH: The chemical reactivity of Illudins can be influenced by pH.[18] Verify that the pH of the cell culture medium remains stable and consistent throughout the duration of your experiments.

Quantitative Data Summary

Table 1: Comparative In Vitro Cytotoxicity of this compound and Irofulven

CompoundCell LineAssay TypeIC50 / D10 ValueExposure DurationReference
This compoundHuman FibroblastsSurvival Curve~1 ng/mL72 hours[1]
Irofulven (HMAF)Human FibroblastsSurvival Curve~50 ng/mL72 hours[1]
This compoundMyeloid Leukemia (HL60)Colony/Liquid Culture6-11 nM2 hours[5][6]
This compoundT-cell Leukemia (CEM)Colony/Liquid Culture6-11 nM2 hours[5][6]
This compoundB-cell Leukemia/LymphomaColony/Liquid Culture>100 nM2 hours[5][6]
This compoundMelanomaColony/Liquid Culture>100 nM2 hours[5][6]
This compoundOvarian CarcinomaColony/Liquid Culture>100 nM2 hours[5][6]

Table 2: Summary of Dose-Limiting Toxicities for the this compound Analog Irofulven in Clinical Trials

Toxicity CategoryAdverse EventsDose and Schedule ExampleReference
Multi-system Nausea, vomiting, hepatic/renal dysfunction, weakness, pulmonary edema20 mg/m²/day for 5 days[9]
Hematologic Grade 4 Neutropenia, Grade 4 Thrombocytopenia0.45 mg/kg IV on days 1 and 8, every 21 days[10]
Metabolic Grade 4 Anorexia, Grade 4 Hypomagnesemia0.45 mg/kg IV on days 1 and 8, every 21 days[10]
Ocular Grade 3 Photophobia, Blurred Vision, Flashing Lights, Floaters0.45 mg/kg IV on days 1 and 8, every 21 days[10]
Retinal Significant Retinal Toxicity24 mg/m² every 14 days[13]

Experimental Protocols

Protocol 1: Determination of this compound IC50 via Luminescent Cell Viability Assay

This protocol provides a standardized method for assessing the in vitro cytotoxicity of this compound.

Materials:

  • Target cancer cell line

  • Appropriate complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile, 96-well clear-bottom, black-sided tissue culture plates

  • A commercial luminescent cell viability assay kit (e.g., CellTiter-Glo®)

  • Multichannel pipettor

  • Microplate reader capable of measuring luminescence

Procedure:

  • Cell Plating:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Plate the cells into a 96-well plate at a pre-optimized density (typically 4,000–8,000 cells/well) in a final volume of 90 µL of medium.[20]

    • Incubate the plate for 24 hours (37°C, 5% CO₂) to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a series of this compound dilutions in complete medium. A typical starting range for analysis is 1 nM to 10 µM.[21]

    • Add 10 µL of the appropriate this compound dilution to each well. Remember to include vehicle-only (e.g., DMSO) control wells.

    • Return the plate to the incubator for the desired exposure period (e.g., 72 hours).[20][21]

  • Viability Measurement:

    • Remove the plate from the incubator and let it equilibrate to room temperature for approximately 30 minutes.

    • Prepare and add the luminescent cell viability reagent to each well as per the manufacturer's protocol (e.g., add 100 µL).

    • Place the plate on an orbital shaker for 2 minutes to ensure complete cell lysis and reagent mixing.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence signal using a microplate reader.

  • Data Analysis:

    • Normalize the data by calculating cell viability as a percentage relative to the vehicle-treated control cells.

    • Generate a dose-response curve by plotting percent viability against the logarithm of the this compound concentration.

    • Determine the IC50 value using a suitable non-linear regression model (e.g., log(inhibitor) vs. response).

Visualizations

Signaling Pathway

IlludinS_Pathway IlludinS This compound (extracellular) CellMembrane IlludinS->CellMembrane IlludinS_intra This compound (intracellular) CellMembrane->IlludinS_intra Activation Metabolic Activation IlludinS_intra->Activation ActiveMetabolite Reactive Intermediate Activation->ActiveMetabolite DNA Nuclear DNA ActiveMetabolite->DNA Alkylation DNA_Adducts Illudin-DNA Adducts Survival Cell Survival TranscriptionStall Transcription Stalling DNA_Adducts->TranscriptionStall ReplicationStall Replication Stalling DNA_Adducts->ReplicationStall TCNER TC-NER Pathway (CSA, CSB, etc.) TranscriptionStall->TCNER Recognition Apoptosis Apoptosis / Cell Death TranscriptionStall->Apoptosis If unrepaired ReplicationStall->Apoptosis Repair DNA Repair TCNER->Repair Repair->DNA Lesion Removal Repair->Survival

Caption: Cellular mechanism of this compound action and DNA damage response.

Experimental Workflow

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h (cell attachment) seed_cells->incubate1 prep_drug Prepare serial dilutions of this compound incubate1->prep_drug treat_cells Treat cells with this compound and vehicle control incubate1->treat_cells prep_drug->treat_cells incubate2 Incubate for desired exposure time (e.g., 72h) treat_cells->incubate2 add_reagent Add luminescent cell viability reagent incubate2->add_reagent measure Measure luminescence (Plate Reader) add_reagent->measure analyze Data Analysis: - Normalize to control - Plot dose-response curve measure->analyze calculate_ic50 Calculate IC50 value analyze->calculate_ic50 end End calculate_ic50->end

Caption: Standard workflow for an in vitro this compound cytotoxicity assay.

Logical Relationship Diagram

NER_Sensitivity_Logic cell_type Cell Population ner_proficient TC-NER Proficient (e.g., Wild-Type) cell_type->ner_proficient Is ner_deficient TC-NER Deficient (e.g., CSA/CSB mutant) cell_type->ner_deficient Is illudin_exposure Exposure to this compound ner_proficient->illudin_exposure ner_deficient->illudin_exposure repair_efficient Efficient DNA Repair illudin_exposure->repair_efficient Results in repair_impaired Impaired DNA Repair illudin_exposure->repair_impaired Results in resistance Relative Resistance to this compound repair_efficient->resistance Leads to sensitivity Hypersensitivity to this compound repair_impaired->sensitivity Leads to

Caption: Logical flow of TC-NER status determining cell sensitivity to this compound.

References

Cell-based assay optimization for Illudin S cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers optimizing cell-based assays to measure the cytotoxicity of Illudin S.

Troubleshooting & FAQs

This section addresses common issues encountered during the optimization and execution of cytotoxicity assays with this compound.

Section 1: Assay Selection and Initial Setup

Q1: What is the mechanism of action for this compound, and how does it affect my choice of assay?

A1: this compound is a potent natural sesquiterpene that becomes metabolically activated inside the cell into a highly reactive intermediate.[1] This intermediate acts as an alkylating agent, forming adducts with DNA and other biomolecules, which inhibits DNA synthesis and stalls the cell cycle, ultimately leading to cell death.[1][2][3] Its cytotoxicity is also linked to the induction of DNA lesions that are repaired by transcription-coupled nucleotide excision repair (TC-NER) pathways.[2][4] Given that this compound primarily affects DNA synthesis and metabolic activity, assays that measure metabolic viability (e.g., ATP quantification) or membrane integrity (e.g., LDH release) are highly suitable.

Q2: Which cytotoxicity assay is best for this compound?

A2: The optimal assay depends on your specific research question, cell type, and available equipment. ATP-based assays like CellTiter-Glo® are often preferred due to their high sensitivity and "add-mix-measure" simplicity.[5][6] However, LDH assays, which measure membrane rupture, provide a different and complementary view of cytotoxicity. A comparison of common assays is provided in Table 1.

Q3: My compound solvent (e.g., DMSO) appears to be toxic to my cells. How do I account for this?

A3: It is crucial to run a vehicle control experiment to determine the safe concentration of your solvent.[7] Seed cells and treat them with a serial dilution of the solvent (e.g., DMSO from 2% down to 0.01%) without this compound. Plot the viability results and determine the highest concentration of the solvent that does not significantly impact cell viability (typically ≤0.5% for DMSO).[7] This concentration should be kept constant across all subsequent experiments.

Section 2: Experimental Optimization

Q4: How do I determine the optimal cell seeding density for my experiment?

A4: Optimal seeding density is critical for reproducible results and must be determined empirically for each cell line.[7][8][9] A cell titration experiment is the standard method. Too few cells will produce a weak signal, while too many can lead to nutrient depletion and signal saturation.[7][9] The goal is to find a density where the cells are in an exponential growth phase throughout the experiment and the assay signal is linear with the cell number.[10][11] See the detailed protocol below for optimizing cell seeding density.

Q5: What is a good starting concentration range for this compound?

A5: this compound is highly potent, with reported cytotoxic effects in the nanomolar range for sensitive cell lines, especially with continuous exposure.[2][12] A good starting point is a wide, logarithmic range of concentrations (e.g., 0.1 nM to 10 µM). A preliminary dose-ranging study can help narrow this down to a more focused range that brackets the expected IC50 value for your specific cell line and exposure time.[10][13]

Q6: How long should I expose the cells to this compound?

A6: The exposure time significantly impacts cytotoxicity. Illudins show selective toxicity with shorter exposures (≤ 2 hours) in sensitive cells due to an active transport mechanism, while prolonged exposures (≥ 48 hours) are toxic to most tumor cells.[14] Typical incubation times for cytotoxicity assays range from 24 to 72 hours.[7] You may need to test multiple time points (e.g., 24h, 48h, 72h) during assay development to determine the optimal window for observing a dose-dependent effect.

Section 3: Troubleshooting Poor or Inconsistent Results

Q7: My results have high well-to-well variability. What are the common causes?

A7: High variability can stem from several sources:

  • Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension frequently to prevent cells from settling.[15]

  • Edge Effects: Wells on the perimeter of a 96-well plate are prone to increased evaporation, altering media concentration and temperature.[16][17][18] This can significantly impact cell growth and viability.[16][19] To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[15][17]

  • Inaccurate Pipetting: Use calibrated pipettes and proper technique. For small volumes, reverse pipetting can improve accuracy.

  • Cell Health: Only use healthy, viable cells that are in the logarithmic growth phase. Avoid using cells that are over-confluent or have been passaged too many times, as this can lead to phenotypic drift.[8][20]

Q8: My IC50 values are inconsistent between experiments. How can I improve reproducibility?

A8: Inconsistent IC50 values are a common challenge. To improve reproducibility:

  • Standardize Protocols: Ensure all parameters—cell passage number, seeding density, incubation times, and reagent preparation—are kept consistent between experiments.[13]

  • Use Replicates: Run both technical and biological replicates.[13][21]

  • Normalize Data Correctly: Normalize your data by setting the untreated control wells to 100% viability and wells with a lethal dose of a control compound (or no cells) to 0% viability.[13][21]

  • Use Proper Curve-Fitting: Use a non-linear regression model (e.g., four-parameter logistic curve) to fit your dose-response data.[13][22][23] Linear approximations are often inaccurate.[13]

Q9: My MTT assay is showing an increase in signal at high this compound concentrations. Why?

A9: While not specifically documented for this compound, some compounds can directly reduce the MTT tetrazolium salt to formazan (B1609692), independent of cellular metabolism. This leads to a false-positive signal for viability.[24][25] Additionally, efflux pumps in some cancer cell lines can interfere with the MTT reagent.[25] If you suspect interference, consider switching to an alternative assay that uses a different detection principle, such as an ATP-based (CellTiter-Glo®) or LDH-based assay.

Data Presentation Tables

Table 1: Comparison of Common Cytotoxicity Assays

Assay TypePrincipleAdvantagesDisadvantages
ATP-Based (e.g., CellTiter-Glo®) Measures ATP in metabolically active cells via a luciferase reaction, producing a luminescent signal.[5][6]High sensitivity, simple "add-mix-measure" format, stable signal.[5][6][15]Requires a luminometer; reagent cost can be higher.
LDH Release Measures the activity of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme released upon cell lysis, via a colorimetric reaction.[26]Measures cell death (membrane rupture) directly; non-destructive to remaining cells (uses supernatant).[27]Less sensitive for early-stage apoptosis; requires supernatant transfer step.[28]
MTT / XTT / WST-1 Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt to a colored formazan product, measured by absorbance.[24]Inexpensive, widely used, requires a standard absorbance reader.Prone to interference from colored compounds or compounds that affect cellular redox potential; requires a solubilization step (MTT).[24][25][29]

Table 2: Recommended Starting Parameters for this compound Assay Optimization

ParameterRecommended Starting Range / ConditionRationale & Key Considerations
Cell Line Myelocytic leukemia, ovarian, lung, breast carcinoma cell lines.[14]This compound shows selective toxicity based on an active transport mechanism present in certain tumor types.[14]
Seeding Density 2,000 - 20,000 cells/well (96-well plate)Must be optimized for each cell line to ensure exponential growth and a linear assay response.[7][9][11]
This compound Concentration 0.1 nM to 10 µM (Logarithmic dilutions)Covers a broad range to identify the dose-response curve and IC50.[10][13]
Vehicle Control DMSO < 0.5%Must be tested to ensure the solvent itself is not causing cytotoxicity.[7]
Incubation Time 24, 48, or 72 hoursTime-dependent effects are significant for this compound.[2] Shorter times may reveal selectivity.[14]
Plate Layout Exclude outer rows/columns for samples.Minimizes "edge effects" caused by evaporation and temperature gradients.[16][17][18]

Experimental Protocols & Workflows

Protocol 1: Optimizing Cell Seeding Density

This protocol establishes the optimal number of cells to seed for a cytotoxicity assay.

  • Prepare Cell Suspension: Harvest and count healthy, log-phase cells. Prepare a concentrated cell suspension (e.g., 4 x 10^5 cells/mL) in culture medium.

  • Create Serial Dilutions: In a 96-well plate, perform 2-fold serial dilutions of the cell suspension to create a range of densities (e.g., from 40,000 down to ~300 cells/well).[9]

  • Plate Cells: Seed 100 µL of each cell dilution into at least triplicate wells. Include "no cell" blank wells containing only medium.[9]

  • Incubate: Incubate the plate for the intended duration of your cytotoxicity experiment (e.g., 48 hours).

  • Perform Viability Assay: At the end of the incubation, perform your chosen viability assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

  • Analyze Data: Subtract the average blank reading from all wells. Plot the assay signal (e.g., luminescence) versus the number of cells seeded.

  • Determine Optimal Density: Identify the linear portion of the curve. Choose a seeding density from the lower-to-mid section of this linear range for all future experiments. This ensures the signal is proportional to the cell number and avoids signal saturation.[9]

Protocol 2: General this compound Cytotoxicity Assay (CellTiter-Glo®)

This protocol outlines a standard workflow for determining the IC50 of this compound.

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at the pre-determined optimal density in 100 µL of medium. Leave the perimeter wells filled with 100 µL of sterile PBS. Incubate for 18-24 hours to allow for cell attachment.[15]

  • Compound Preparation: Prepare a 2X stock concentration series of this compound in culture medium. Also prepare a 2X vehicle control (e.g., medium with 0.2% DMSO if the final concentration is 0.1%).

  • Cell Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 200 µL and a 1X final concentration of this compound.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO2.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[30]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of medium in the well (e.g., 200 µL).[30]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[30]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[30]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Average the technical replicates.

    • Subtract the background signal (no cell control).

    • Normalize the data: % Viability = (Sample Luminescence / Vehicle Control Luminescence) * 100.

    • Plot % Viability versus the log of this compound concentration and fit the data using a non-linear regression model to calculate the IC50.[13][21][22]

Visualizations (Graphviz)

G cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Treatment & Incubation cluster_readout Phase 3: Assay Readout cluster_analysis Phase 4: Data Analysis A Prepare Homogeneous Cell Suspension B Seed Cells into 96-Well Plate (Optimal Density) A->B C Incubate (18-24h) for Cell Adherence B->C E Add this compound Dilutions & Vehicle Controls to Cells C->E D Prepare Serial Dilutions of this compound F Incubate for Desired Exposure Time (e.g., 24, 48, 72h) E->F G Equilibrate Plate to Room Temp F->G H Add Viability Reagent (e.g., CellTiter-Glo®) G->H I Mix to Lyse Cells & Incubate to Stabilize Signal H->I J Measure Signal (Luminescence/Absorbance) I->J K Normalize Data to Controls J->K L Plot Dose-Response Curve K->L M Calculate IC50 via Non-Linear Regression L->M

Caption: General workflow for an this compound cytotoxicity assay.

G IlludinS This compound (Extracellular) Transporter Active Transport Mechanism IlludinS->Transporter IlludinS_intra This compound (Intracellular) Transporter->IlludinS_intra Activation Metabolic Activation IlludinS_intra->Activation Reactive_Int Reactive Intermediate (Alkylating Agent) Activation->Reactive_Int DNA DNA Reactive_Int->DNA Alkylates DNA_Adducts DNA Adducts & Lesions DNA->DNA_Adducts Replication_Block DNA Synthesis Inhibition DNA_Adducts->Replication_Block CellCycle_Arrest Cell Cycle Arrest (G1-S Block) Replication_Block->CellCycle_Arrest Apoptosis Apoptosis / Cell Death CellCycle_Arrest->Apoptosis

Caption: Simplified signaling pathway for this compound cytotoxicity.

G Start High Well-to-Well Variability Observed CheckSeeding Review Cell Seeding Protocol Start->CheckSeeding Is cell suspension homogenous? CheckPlates Evaluate for Edge Effects Start->CheckPlates Are outer wells showing different growth? CheckPipetting Verify Pipette Calibration & Technique Start->CheckPipetting Are volumes consistent? Sol_Seeding ACTION: Ensure homogenous cell suspension during plating. CheckSeeding->Sol_Seeding Sol_Plates ACTION: Fill perimeter wells with PBS/media; do not use for samples. CheckPlates->Sol_Plates Sol_Pipetting ACTION: Use calibrated pipettes; consider reverse pipetting. CheckPipetting->Sol_Pipetting

Caption: Troubleshooting logic for high assay variability.

References

Technical Support Center: Illudin S Resistance Mechanisms in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding Illudin S resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of resistance to this compound in cancer cells?

A1: The primary mechanisms of resistance to this compound involve cellular pathways that prevent or repair the DNA damage induced by the compound. The key reported mechanisms are:

  • Enhanced DNA Repair: The most significant resistance mechanism is the cell's ability to repair this compound-induced DNA adducts. Specifically, the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway is crucial for removing these lesions.[1][2][3][4] Cells with a proficient TC-NER pathway are more resistant to this compound. Additionally, the Post-Replication Repair (PRR) pathway, involving the RAD18 protein, contributes to overcoming replication blockage caused by this compound-induced DNA damage.[1][2][3]

  • Reduced Drug Accumulation: this compound enters sensitive cells via an energy-dependent transport mechanism.[5][6] Although not as extensively characterized as DNA repair, reduced uptake of this compound can contribute to resistance.[6] Cells with lower expression or activity of the relevant transporter(s) will accumulate less of the drug, leading to decreased cytotoxicity.

Q2: Is this compound affected by common multidrug resistance (MDR) mechanisms?

A2: this compound has shown efficacy in some multidrug-resistant cancer cell lines.[6][7][8] This suggests that it is not a typical substrate for common ABC transporters like P-glycoprotein (MDR1/ABCB1), which are often responsible for resistance to other chemotherapeutic agents.[6]

Q3: What is the role of metabolic activation in this compound resistance?

A3: this compound is a prodrug that requires intracellular metabolic activation to exert its cytotoxic effects.[3] While the exact metabolic pathways are not fully elucidated, this activation is necessary to form the reactive intermediates that cause DNA damage. One study investigating the role of prostaglandin (B15479496) reductase 1 (PTGR1) in this compound metabolism found that, unlike the related compound acylfulvene, this compound cytotoxicity and the formation of DNA adducts are not significantly dependent on PTGR1 levels.[9][10] Therefore, alterations in PTGR1 expression are not considered a primary mechanism of resistance to this compound.

Q4: How does the cell cycle position influence this compound sensitivity?

A4: this compound has been shown to cause a G1-S phase block in the cell cycle.[7][8] Its primary cytotoxic effect is through the inhibition of DNA synthesis.[7][8] Consequently, cells that are actively replicating are more susceptible to the effects of this compound.

Troubleshooting Guides

Problem 1: Unexpectedly high cell viability in this compound-treated cancer cell lines.

Possible Cause Troubleshooting Step
High TC-NER and/or PRR activity in the cell line. Assess the expression and activity of key NER proteins (e.g., ERCC1, XPA, CSB) and PRR proteins (e.g., RAD18) using Western blotting or qRT-PCR. Consider using a cell line known to be deficient in these pathways as a positive control for sensitivity.
Reduced this compound uptake. Perform cellular uptake studies using radiolabeled this compound to quantify intracellular drug concentration. Compare uptake in your experimental cell line to a known sensitive cell line.
Degradation of this compound in culture medium. Prepare fresh this compound solutions for each experiment. Protect the stock solution from light and store it at the recommended temperature.
Incorrect assessment of cell viability. Use a robust cell viability assay, such as a colony formation assay, which measures the long-term proliferative capacity of the cells. Short-term assays like MTT may not fully capture the cytotoxic effects of DNA-damaging agents.

Problem 2: Inconsistent results in this compound cytotoxicity assays.

Possible Cause Troubleshooting Step
Variability in cell culture conditions. Maintain consistent cell densities, passage numbers, and growth media conditions for all experiments. Ensure cells are in the logarithmic growth phase at the time of treatment.
Fluctuations in this compound concentration. Perform accurate serial dilutions from a freshly prepared stock solution for each experiment. Verify the concentration of the stock solution if possible.
Cell line heterogeneity. Perform single-cell cloning to establish a homogenous population. Regularly check for mycoplasma contamination.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LinePhenotypeIC50 (nM)Exposure TimeReference
SW-480Colon Cancer (PTGR1-low)14Not Specified[9]
PTGR1-480Colon Cancer (PTGR1-overexpressing)10Not Specified[9]
Myeloid Leukemia CellsSensitive6-112 hours[7][8]
B-cell Leukemia/LymphomaResistant>1102 hours[7][8]
MelanomaResistant>1102 hours[7][8]
Ovarian CarcinomaResistant>1102 hours[7][8]

Table 2: Cellular Accumulation and Cytotoxicity of this compound

Cell Line TypeIntracellular Molecules for 50% Cell KillCorrelation with 2-h IC50Reference
Sensitive78,000Correlated[6]
Non-sensitive1,114,000Correlated[6]

Key Experimental Protocols

1. Cell Survival Assay (Colony Formation Assay)

  • Objective: To assess the long-term cytotoxic effect of this compound on the reproductive viability of cancer cells.

  • Methodology:

    • Seed a known number of single cells (e.g., 200-1000 cells) into 6-well plates and allow them to attach overnight.

    • Treat the cells with a range of this compound concentrations for a specified duration (e.g., 2, 24, or 72 hours).[1][6]

    • Remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium.

    • Incubate the plates for 7-14 days, allowing viable cells to form colonies.

    • Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

    • Count the number of colonies (typically defined as containing >50 cells).

    • Calculate the surviving fraction for each treatment condition relative to the untreated control.

2. Unscheduled DNA Synthesis (UDS) Assay for NER Activity

  • Objective: To measure the capacity of cells to perform nucleotide excision repair in response to DNA damage.

  • Methodology:

    • Culture cells on coverslips.

    • Treat the cells with a DNA-damaging agent (e.g., UV radiation as a positive control, or this compound).

    • Incubate the cells in a medium containing [3H]-thymidine. During NER, this radiolabeled nucleotide will be incorporated into the DNA at sites of repair.

    • Fix the cells and perform autoradiography.

    • Quantify the amount of incorporated radioactivity in non-S-phase cells by counting the silver grains over the nuclei. An increase in silver grains compared to untreated cells indicates UDS.

3. RNA Synthesis Inhibition and Recovery Assay

  • Objective: To determine the effect of this compound on transcription and the cell's ability to recover, which is indicative of TC-NER activity.

  • Methodology:

    • Pre-label cellular DNA by growing cells in a medium containing [14C]-thymidine for an extended period to control for cell number.

    • Expose the cells to this compound for a defined period (e.g., 3 hours).[1]

    • At various time points after treatment, pulse-label the cells with [3H]-uridine for 1 hour to measure the rate of RNA synthesis.[1]

    • Lyse the cells and measure the 3H and 14C radioactivity.

    • Calculate the ratio of 3H to 14C as a measure of the overall rate of RNA synthesis.[1] A decrease in this ratio indicates inhibition of transcription, and a subsequent increase over time indicates recovery.

4. Quantification of this compound-DNA Adducts by Mass Spectrometry

  • Objective: To directly measure the amount of DNA damage induced by this compound.

  • Methodology:

    • Treat cells with this compound for a specified time.

    • Isolate genomic DNA from the treated cells.

    • Digest the DNA to individual nucleosides.

    • Analyze the digested DNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify specific this compound-DNA adducts.[9]

    • Stable isotope-labeled internal standards can be used for accurate quantification.[9]

Visualizations

IlludinS_Resistance_Pathways cluster_uptake Drug Uptake cluster_activation Metabolic Activation cluster_damage DNA Damage & Repair cluster_outcome Cellular Outcome Illudin_S_ext Extracellular This compound Transporter Energy-Dependent Transporter Illudin_S_ext->Transporter Illudin_S_int Intracellular This compound Transporter->Illudin_S_int Metabolic_Enzymes Metabolic Enzymes Illudin_S_int->Metabolic_Enzymes Reactive_Intermediate Reactive Intermediate Metabolic_Enzymes->Reactive_Intermediate DNA DNA Reactive_Intermediate->DNA alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts TC_NER Transcription-Coupled NER (CSA, CSB, etc.) DNA_Adducts->TC_NER Repair PRR Post-Replication Repair (RAD18) DNA_Adducts->PRR Tolerance Apoptosis Apoptosis DNA_Adducts->Apoptosis TC_NER->DNA Restoration Cell_Survival Cell Survival TC_NER->Cell_Survival PRR->DNA Restoration PRR->Cell_Survival

Caption: Overview of this compound mechanism of action and resistance pathways.

Experimental_Workflow_Resistance Start Hypothesis: Cancer cells exhibit resistance to this compound Cell_Lines Select sensitive and potentially resistant cancer cell lines Start->Cell_Lines Cytotoxicity_Assay Perform Colony Formation Assay Cell_Lines->Cytotoxicity_Assay Quantify_IC50 Determine IC50 values Cytotoxicity_Assay->Quantify_IC50 Compare_IC50 Compare IC50s Quantify_IC50->Compare_IC50 Investigate_Mechanisms Investigate Resistance Mechanisms Compare_IC50->Investigate_Mechanisms Resistance Confirmed Uptake_Study Radiolabeled this compound Uptake Assay Investigate_Mechanisms->Uptake_Study DNA_Repair_Study Assess NER/PRR Pathways (Western Blot, UDS, RNA Synthesis Assay) Investigate_Mechanisms->DNA_Repair_Study Adduct_Quantification Quantify DNA Adducts (LC-MS/MS) Investigate_Mechanisms->Adduct_Quantification Conclusion Correlate findings to explain resistance phenotype Uptake_Study->Conclusion DNA_Repair_Study->Conclusion Adduct_Quantification->Conclusion

Caption: Experimental workflow for investigating this compound resistance.

References

Technical Support Center: Enhancing the Therapeutic Window of Illudin S Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Illudin S and its analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its analogs like Acylfulvene (B1200177)?

A1: this compound and its analogs are potent DNA alkylating agents. Their cytotoxicity is primarily mediated by the formation of covalent DNA adducts, which leads to the stalling of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][2] Some analogs, like Acylfulvene, are considered bioreductive prodrugs, requiring enzymatic activation to exert their cytotoxic effects.[3][4]

Q2: Why do this compound analogs, such as Acylfulvene and Irofulven (B1672183), exhibit an improved therapeutic window compared to the parent compound?

A2: The enhanced therapeutic window of this compound analogs is attributed to several factors. Acylfulvenes are semisynthetic derivatives designed to have a more favorable toxicity profile.[5] They demonstrate selective toxicity towards cancer cells, which can be linked to higher levels of specific activating enzymes, such as Prostaglandin Reductase 1 (PTGR1), in tumor tissues compared to normal tissues.[3] This selective bioactivation leads to a concentration of the cytotoxic species within the tumor, sparing normal cells and thus widening the therapeutic index.[3][5] In contrast, the high toxicity of this compound in normal cells has been a significant hurdle for its therapeutic use.[6]

Q3: What is the role of Prostaglandin Reductase 1 (PTGR1) in the activity of Acylfulvene?

A3: PTGR1 is a key enzyme in the bioactivation of Acylfulvene.[3] It reduces Acylfulvene to a highly reactive intermediate that can then alkylate DNA and other cellular nucleophiles, leading to cytotoxicity.[3][4] Cells with higher expression levels of PTGR1 are generally more sensitive to Acylfulvene, and this differential expression between tumor and normal cells is a basis for its selective anti-cancer activity.[3] Interestingly, while this compound can also be metabolized by PTGR1, its toxicity does not appear to correlate with PTGR1 levels, suggesting a different activation mechanism or overwhelming non-selective toxicity.[3][7]

Q4: What are the main dose-limiting toxicities observed in clinical trials with Irofulven (MGI-114)?

A4: Clinical trials with Irofulven (an Acylfulvene analog) have reported several dose-limiting toxicities. These include nausea, vomiting, hepatic dysfunction, weakness, renal dysfunction, and pulmonary edema.[8] Hematologic toxicities such as thrombocytopenia and neutropenia, as well as fatigue, have also been commonly observed.[9][10][11] Ocular toxicities, including retinal toxicity, have been noted in some studies, leading to dose and schedule modifications.[9][12]

Troubleshooting Guides

Problem 1: High variability or lack of reproducibility in in vitro cytotoxicity assays (e.g., IC50 values).

  • Possible Cause 1: Inconsistent Drug Exposure Time.

    • Suggestion: this compound and its analogs can exhibit time-dependent cytotoxicity. Ensure that the drug exposure time is consistent across all experiments. Short exposure times (e.g., 2 hours) may reveal differential sensitivity that is not apparent with longer exposures.[4]

  • Possible Cause 2: Cell Line Contamination or Misidentification.

    • Suggestion: Regularly perform cell line authentication and test for mycoplasma contamination. These factors can significantly alter cellular responses to cytotoxic agents.

  • Possible Cause 3: Variability in Cell Density at the Time of Treatment.

    • Suggestion: Seed cells at a consistent density to ensure that differences in cell proliferation rates do not confound the results. The confluency of the cell monolayer can affect drug uptake and cytotoxicity.

  • Possible Cause 4: Degradation of the this compound Analog.

    • Suggestion: this compound analogs can be unstable. Prepare fresh stock solutions and store them appropriately, protected from light and moisture. Verify the integrity of the compound if you suspect degradation.

Problem 2: Discrepancy between in vitro cytotoxicity and in vivo efficacy in xenograft models.

  • Possible Cause 1: Poor Bioavailability or Rapid Metabolism in vivo.

    • Suggestion: Acylfulvene has a short in vivo half-life.[4] Consider the pharmacokinetic properties of the specific analog. Formulation strategies or alternative routes of administration may be necessary to improve drug exposure at the tumor site.

  • Possible Cause 2: Insufficient Bioactivation at the Tumor Site.

    • Suggestion: The efficacy of bioreductive analogs like Acylfulvene depends on the presence of activating enzymes (e.g., PTGR1) in the tumor.[3] Measure the expression levels of these enzymes in your xenograft model to ensure it is an appropriate system for evaluating the drug.

  • Possible Cause 3: Tumor Microenvironment Factors.

    • Suggestion: The tumor microenvironment, including hypoxia and pH, can influence drug activity. Characterize the microenvironment of your xenograft model and consider its potential impact on the mechanism of action of the this compound analog.

Problem 3: Unexpectedly high toxicity in animal studies.

  • Possible Cause 1: Off-target Effects.

    • Suggestion: While analogs are designed for improved selectivity, off-target toxicities can still occur.[8][9] Conduct comprehensive toxicological assessments, including histopathological analysis of major organs, to identify the affected tissues.

  • Possible Cause 2: Inappropriate Dosing Schedule.

    • Suggestion: The dosing schedule can significantly impact toxicity.[9] Explore alternative dosing regimens, such as less frequent administration or continuous infusion, which may improve the therapeutic index.

  • Possible Cause 3: Species-specific Differences in Metabolism.

    • Suggestion: The metabolic pathways responsible for drug activation and detoxification can differ between species. Investigate the metabolism of the this compound analog in the preclinical species being used and compare it to human metabolism if data is available.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Acylfulvene in Various Human Cancer Cell Lines

Cell LineCompoundExposure TimeIC50 (nM)Reference
SW-480 (Colon)This compoundNot Specified14[3]
SW-480 (Colon)AcylfulveneNot Specified300[3]
PTGR1-480 (SW-480 overexpressing PTGR1)This compoundNot Specified10[3]
PTGR1-480 (SW-480 overexpressing PTGR1)AcylfulveneNot Specified10[3]
HL60 (Myeloid Leukemia)This compound15 min~10[4]
HL60 (Myeloid Leukemia)Acylfulvene15 min~100[4]
MV522 (Lung Carcinoma)This compound15 min~20[4]
MV522 (Lung Carcinoma)Acylfulvene15 min~200[4]
8392 (B-cell)This compound15 min~30[4]
8392 (B-cell)Acylfulvene15 min>1000[4]

Table 2: Dose-Limiting Toxicities of Irofulven (MGI-114) in Phase I/II Clinical Trials

Trial PhaseIndicationDosing ScheduleDose-Limiting ToxicitiesReference
Phase IAcute Leukemia10-20 mg/m²/day for 5 daysNausea, vomiting, hepatic dysfunction, weakness, renal dysfunction, pulmonary edema[8]
Phase IIOvarian/Peritoneal Cancer0.45 mg/kg IV on days 1 and 8 every 21 daysReversible neutropenia and thrombocytopenia[9]
Phase IINon-Small Cell Lung Cancer11 mg/m² daily for 5 consecutive daysThrombocytopenia, nausea, vomiting, fatigue[10][11]
Phase IIRecurrent Ovarian Cancer24 mg/m² every 14 days (modified to 0.55 mg/kg)Retinal toxicity, nausea, vomiting, fatigue[12]

Experimental Protocols

1. In Vitro Cytotoxicity Assay (Colony-Forming Assay)

This protocol is adapted from methodologies used in the characterization of this compound and its analogs.[4]

  • Cell Seeding: Plate cells in 6-well plates at a density of 200-500 cells per well, depending on the cell line's plating efficiency. Allow cells to attach overnight.

  • Drug Treatment: The following day, treat the cells with a range of concentrations of the this compound analog for a specified period (e.g., 15 minutes, 2 hours, or continuous exposure).[4] Include a vehicle control (e.g., DMSO).

  • Drug Removal: After the exposure period, remove the drug-containing medium, wash the cells twice with phosphate-buffered saline (PBS), and add fresh, drug-free medium.

  • Colony Formation: Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.

  • Staining and Counting: Fix the colonies with a mixture of methanol (B129727) and acetic acid (3:1) and stain with 0.5% crystal violet in methanol. Count the number of colonies (containing >50 cells) in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits colony formation by 50%) by plotting the surviving fraction against the drug concentration and fitting the data to a dose-response curve.

2. Quantification of DNA Adducts by Isotope Dilution Mass Spectrometry

This protocol is a generalized approach based on the principles described for Acylfulvene and this compound.[3]

  • Cell Treatment and DNA Isolation: Treat cells with the this compound analog at the desired concentration and time point. Harvest the cells and isolate genomic DNA using a standard DNA isolation kit, ensuring high purity.

  • DNA Digestion: Digest the genomic DNA to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

  • Isotope-Labeled Internal Standard: Synthesize a stable isotope-labeled version of the expected DNA adduct to serve as an internal standard for accurate quantification.

  • Solid-Phase Extraction (SPE): Purify and enrich the DNA adducts from the digested DNA sample using a suitable SPE cartridge.

  • LC-MS/MS Analysis: Analyze the purified sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the DNA adduct and its corresponding internal standard.

  • Quantification: Generate a standard curve using known amounts of the DNA adduct standard. Quantify the amount of DNA adduct in the experimental samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. Express the results as the number of adducts per 10^7 or 10^8 nucleotides.

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Drug_Extracellular This compound Analog (e.g., Acylfulvene) Drug_Intracellular Intracellular Acylfulvene Drug_Extracellular->Drug_Intracellular Uptake Reactive_Intermediate Reactive Intermediate Drug_Intracellular->Reactive_Intermediate Bioactivation PTGR1 PTGR1 PTGR1->Reactive_Intermediate DNA_Adduct DNA Adduct Reactive_Intermediate->DNA_Adduct Alkylation DNA DNA Replication_Stall Replication Fork Stall DNA_Adduct->Replication_Stall Transcription_Stall Transcription Blockage DNA_Adduct->Transcription_Stall Apoptosis Apoptosis Replication_Stall->Apoptosis TC_NER Transcription-Coupled Nucleotide Excision Repair (TC-NER) Transcription_Stall->TC_NER Repair Initiation TC_NER->Apoptosis Failure to Repair Leads to

Caption: Bioactivation and DNA damage pathway of Acylfulvene.

Experimental_Workflow Start Start: Select Cell Lines and This compound Analog In_Vitro In Vitro Cytotoxicity Assay (e.g., Colony-Forming Assay) Start->In_Vitro IC50 Determine IC50 Values In_Vitro->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism In_Vivo In Vivo Efficacy Studies (Xenograft Model) IC50->In_Vivo DNA_Adducts DNA Adduct Quantification (LC-MS/MS) Mechanism->DNA_Adducts Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism->Apoptosis_Assay Data_Analysis Data Analysis and Therapeutic Window Evaluation Mechanism->Data_Analysis Toxicity Toxicity Assessment In_Vivo->Toxicity Toxicity->Data_Analysis

Caption: Preclinical evaluation workflow for this compound analogs.

Troubleshooting_Logic Problem Problem: Inconsistent In Vitro Results Cause1 Possible Cause: Inconsistent Exposure Time? Problem->Cause1 Solution1 Solution: Standardize drug exposure duration. Cause1->Solution1 Yes Cause2 Possible Cause: Cell Line Issues? Cause1->Cause2 No Re-evaluate Re-evaluate Experiment Solution1->Re-evaluate Solution2 Solution: Authenticate cell lines and check for mycoplasma. Cause2->Solution2 Yes Cause3 Possible Cause: Compound Instability? Cause2->Cause3 No Solution2->Re-evaluate Solution3 Solution: Prepare fresh stock solutions and store properly. Cause3->Solution3 Yes Cause3->Re-evaluate No Solution3->Re-evaluate

Caption: Troubleshooting logic for inconsistent in vitro results.

References

Troubleshooting Illudin S quantification in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Illudin S in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

A1: this compound is a natural sesquiterpene with potent anti-tumor activity.[1][2] Its quantification in biological matrices is challenging due to its high reactivity, potential for metabolic activation into unstable intermediates, and its tendency to form adducts with biomolecules like DNA.[1][3][4] The semi-synthetic derivative of this compound, Irofulven (HMAF), is also used in research and acts via a similar mechanism.[1][5]

Q2: What are the primary analytical methods for quantifying this compound?

A2: The most common methods for quantifying this compound and its metabolites or adducts are High-Performance Liquid Chromatography (HPLC) coupled with either an Ultraviolet (UV) detector or a tandem mass spectrometer (MS/MS).[6][7] LC-MS/MS offers superior sensitivity and selectivity, which is crucial for detecting low concentrations in complex biological matrices.[3][8]

Q3: How is this compound activated in cells and what is its mechanism of action?

A3: this compound can be metabolically activated by cellular reductases, such as Prostaglandin Reductase 1 (PTGR1), to form a reactive intermediate.[3][6] This intermediate is an alkylating agent that can covalently bind to DNA, forming DNA adducts.[3][9] These DNA lesions disrupt DNA replication and transcription, leading to cell cycle arrest and cytotoxicity.[2][4][10] The repair of these lesions is critically dependent on the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1][4][5]

Bioactivation and DNA Adduct Formation Pathway

IlludinS_Pathway Bioactivation Pathway of this compound cluster_cell Cancer Cell Illudin_S This compound (Extracellular) Illudin_S_Intra This compound (Intracellular) Illudin_S->Illudin_S_Intra Uptake Reactive_Intermediate Reactive Intermediate Illudin_S_Intra->Reactive_Intermediate Bioactivation (e.g., PTGR1) DNA Nuclear DNA Reactive_Intermediate->DNA DNA Alkylation DNA_Adduct This compound-DNA Adduct TC_NER TC-NER Pathway DNA_Adduct->TC_NER Damage Recognition Apoptosis Cell Death / Apoptosis DNA_Adduct->Apoptosis Replication/Transcription Block TC_NER->Apoptosis Repair Failure

Caption: Bioactivation of this compound leading to DNA damage and cytotoxicity.

Troubleshooting Guides

Issue 1: Low or No Signal/Peak for this compound

This is a common issue that can arise from problems during sample preparation, chromatographic separation, or detection.

Possible Causes & Solutions

  • Inefficient Extraction: this compound recovery can be poor if the extraction method is not optimized.

    • Recommendation: Use a validated Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol. Ensure the pH of the sample is optimized prior to extraction. For SPE, ensure the cartridge is properly conditioned and that the elution solvent is strong enough to recover this compound.

  • Analyte Degradation: this compound is unstable, especially its active metabolites.

    • Recommendation: Keep biological samples on ice or at 4°C throughout the extraction process. Minimize the time between sample collection, processing, and analysis. Store extracts at -80°C if not analyzed immediately.

  • Poor Chromatographic Resolution: Co-eluting matrix components can interfere with the this compound peak.

    • Recommendation: Optimize the HPLC/UPLC gradient to better separate this compound from interfering compounds. Consider using a different column chemistry, such as a polar-embedded C18 column.[3]

  • Ion Suppression (LC-MS/MS): Co-eluting compounds from the biological matrix can suppress the ionization of this compound in the mass spectrometer source.[8]

    • Recommendation: Improve sample cleanup using a more rigorous SPE protocol. Adjust chromatography to separate this compound from the suppression zone. Use a stable isotope-labeled internal standard to compensate for matrix effects.

Troubleshooting_Low_Signal Troubleshooting Workflow: Low or No this compound Signal Start Problem: Low/No this compound Signal Check_IS Check Internal Standard (IS) Signal Start->Check_IS IS_OK IS Signal OK? Check_IS->IS_OK Instrument_Issue Investigate Instrument: - MS/MS Source - Detector Sensitivity Check_IS->Instrument_Issue No IS Signal Either Sample_Prep_Issue Investigate Sample Prep: - Inefficient Extraction - Analyte Degradation IS_OK->Sample_Prep_Issue No Chroma_Issue Investigate Chromatography: - Ion Suppression - Poor Peak Shape IS_OK->Chroma_Issue Yes Solution_Prep Solution: - Optimize Extraction - Keep Samples Cold - Check pH Sample_Prep_Issue->Solution_Prep Solution_Instrument Solution: - Clean MS Source - Tune Instrument - Check Connections Instrument_Issue->Solution_Instrument Solution_Chroma Solution: - Adjust Gradient - Improve Cleanup - Dilute Sample Chroma_Issue->Solution_Chroma

Caption: A logical workflow for diagnosing the cause of a weak this compound signal.

Issue 2: High Variability in Quantification

Inconsistent results between replicates or batches can invalidate a study.

Possible Causes & Solutions

  • Inconsistent Sample Preparation: Minor variations in extraction timing, solvent volumes, or vortexing can lead to significant variability.[11]

    • Recommendation: Use an automated or semi-automated extraction system if possible. Ensure all analysts are following the exact same, validated protocol. Always use a high-purity internal standard added at the very beginning of the extraction process to account for variability.[8]

  • Matrix Effects: The composition of biological matrices can vary between subjects or samples, causing differential ion suppression or enhancement.[8]

    • Recommendation: Perform a matrix effect validation study using samples from multiple sources. If effects are significant, a more robust sample cleanup method is required. Stable isotope-labeled internal standards are the best way to correct for these effects.

  • Instability in Processed Samples: this compound may degrade in the autosampler while waiting for injection.

    • Recommendation: Keep the autosampler temperature low (e.g., 4-10°C). Validate the stability of the analyte in the final extraction solvent for the maximum expected run time.

Experimental Protocols & Data

Protocol 1: Solid Phase Extraction (SPE) from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Pre-treatment: Thaw plasma samples on ice. Centrifuge at 4°C to pellet any precipitates.

  • Spiking: To 200 µL of plasma, add the internal standard solution. Vortex briefly.

  • Dilution: Add 800 µL of 0.1% formic acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.

  • Sample Loading: Load the diluted plasma sample onto the conditioned cartridge at a slow, consistent flow rate.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water to remove salts and polar interferences.

  • Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: HPLC-UV Method Parameters

The following table summarizes typical starting conditions for an HPLC-UV analysis of Illudin M, a related compound, which can be adapted for this compound.

ParameterRecommended Setting
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm)[7]
Mobile Phase A 0.1% Formic Acid in Water[7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[7]
Flow Rate 0.5 - 0.6 mL/min[7]
Gradient Start at 5% B, ramp to 40-50% B over 7-8 minutes[7]
Column Temperature 40 °C[7]
UV Wavelength 325 nm[7]
Injection Volume 5 - 10 µL
Protocol 3: LC-MS/MS Method Parameters

This table provides example parameters for a sensitive and selective LC-MS/MS method for this compound DNA adducts, which can be adapted for the parent compound.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization, Positive (ESI+)
Analysis Mode Selected Reaction Monitoring (SRM)[3]
SRM Transition (Parent) m/z 384.2 → 201.1 (Example for an adduct)[3]
SRM Transition (Fragment) m/z 384.2 → 336.2 (Example for an adduct)[3]
Collision Energy Optimize for specific transitions
Source Temperature 400 - 500 °C
Dwell Time 50 - 100 ms

Note: Specific m/z transitions for this compound itself must be determined by infusing a pure standard.

General Experimental Workflow

Experimental_Workflow General Workflow for this compound Quantification Sample_Collection 1. Biological Sample Collection (Plasma, Tissue) Sample_Prep 2. Sample Preparation (Homogenization, Spiking IS) Sample_Collection->Sample_Prep Extraction 3. Extraction (SPE or LLE) Sample_Prep->Extraction Analysis 4. LC-MS/MS or HPLC-UV Analysis Extraction->Analysis Data_Processing 5. Data Processing (Integration, Calibration) Analysis->Data_Processing Quantification 6. Final Concentration Calculation Data_Processing->Quantification

Caption: A step-by-step overview of the quantification process.

References

Technical Support Center: Maximizing Illudin S Production from Omphalotus Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the production of Illudin S. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your experimental yields.

Frequently Asked Questions (FAQs)

Q1: Which Omphalotus species and strains are the most effective producers of Illudins?

A1: Several species within the Omphalotus genus are known to produce illudins, including O. nidiformis, O. illudens, O. olearius, and O. japonicus[1][2]. Extensive optimization studies have identified Omphalotus nidiformis as a particularly high-yielding strain for Illudin M, a closely related compound, suggesting its strong potential for this compound production as well[1][3]. Strain selection is a critical first step, and screening different commercially available or isolated strains is highly recommended to identify the best producer for your specific laboratory conditions[1].

Q2: What is the optimal culture medium for high-yield Illudin production?

A2: The composition of the culture medium significantly impacts secondary metabolite production[4][5][6]. For Illudin M, a medium containing corn steep solids (CSS) was found to be highly effective, with an initial yield of approximately 38-40 mg/L[1]. Further optimization led to a simplified medium containing glucose (13.5 g/L), corn steep solids (7.0 g/L), and modified Dox broth (35 mL), which significantly boosted titers[1]. It is crucial to screen various standard and custom media to find the optimal formulation for your specific Omphalotus strain[1][7].

Q3: How does seed culture preparation affect the final product yield?

A3: The preparation of the seed culture, or inoculum, is a critical and often overlooked parameter that heavily influences batch-to-batch reproducibility and final yield[1]. Homogenization of the seed culture mycelium prior to inoculation has been shown to be highly beneficial. This process leads to the formation of a greater number of smaller mycelial pellets in the main culture, which appears to be favorable for Illudin production[1]. Standardizing the inoculum procedure, for instance by adjusting the homogenized biomass to a specific concentration (e.g., 200 g/L), is essential for reducing variability between experiments[1].

Q4: What are the most critical fermentation parameters to monitor and control?

A4: Submerged cultivation in stirred-tank bioreactors allows for precise control of key process parameters, which is essential for scaling up production[3][8]. The most critical parameters include:

  • pH: A carefully timed pH shift can be used to control biomass growth, which is crucial for maximizing product formation[3][8].

  • Dissolved Oxygen (DO): Maintaining an appropriate DO level through controlled agitation and aeration is vital for cell growth and secondary metabolite synthesis[9].

  • Agitation Speed: This influences nutrient distribution, gas exchange, and mycelial morphology (pellet size)[1][9].

  • Temperature: Standard incubation is typically around 25-28°C[5][9].

Q5: Can elicitors be used to enhance this compound production?

A5: Elicitation is a common strategy to induce or enhance secondary metabolite production in fungi and plants[10]. Elicitors can be biotic (e.g., fungal cell wall fragments, yeast extract) or abiotic (e.g., metal ions, salts) and they trigger defense responses in the organism, which often involves the upregulation of secondary metabolic pathways[10][11]. While specific studies on elicitation for this compound are not widely reported, this approach represents a promising avenue for investigation. Researchers could experiment with adding small amounts of elicitors like methyl jasmonate (MeJA), salicylic (B10762653) acid, or yeast extract at different stages of the fermentation process[11].

Q6: What is known about the this compound biosynthetic pathway?

A6: Genomic studies of Omphalotus olearius have identified two key metabolic gene clusters (Omp6 and Omp7) associated with illudin biosynthesis[12][13]. The pathway begins with the cyclization of farnesyl pyrophosphate (FPP) by a sesquiterpene synthase (STS), specifically a Δ-6 protoilludene synthase, to form the precursor Δ-6 protoilludene[12]. This precursor then undergoes a series of oxidation steps, likely catalyzed by P450 monooxygenases and oxidoreductases found within the gene clusters, to form the final this compound molecule[12]. Understanding this pathway provides a framework for potential genetic engineering strategies to improve yield.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No this compound Yield 1. Suboptimal Strain: The selected Omphalotus strain may be a poor producer. 2. Incorrect Medium: The medium may lack essential precursors or have an improper nutrient balance. 3. Poor Inoculum: Inconsistent or non-viable seed culture. 4. Suboptimal Fermentation Conditions: Incorrect pH, temperature, or aeration.1. Screen multiple strains from different sources (O. nidiformis is a good starting point)[1]. 2. Test various media, focusing on those containing complex nitrogen sources like corn steep solids or soy peptone[1][4]. 3. Implement a standardized seed culture protocol, including mycelial homogenization[1]. 4. Systematically optimize fermentation parameters (pH, DO, agitation) in a controlled bioreactor[3][8].
High Variability Between Batches 1. Inconsistent Inoculum: Variation in the age, size, or preparation of the seed culture. 2. Fluctuations in Fermentation Parameters: Lack of precise control over pH, temperature, or dissolved oxygen.1. Strictly standardize the seed culture preparation method, including homogenization and biomass concentration adjustment[1]. 2. Utilize a stirred-tank bioreactor for precise monitoring and control of all critical process parameters[3][8].
Good Mycelial Growth, but Low Product Yield 1. Nutrient Limitation: The primary growth phase depletes nutrients required for secondary metabolism. 2. Incorrect Timing: Secondary metabolism (and Illudin production) may be triggered at a specific growth phase that is being missed. 3. Biosynthetic Bottlenecks: A rate-limiting step in the biosynthetic pathway.1. Develop a fed-batch strategy. A successful approach for Illudin M involved feeding acetate (B1210297) at 96 hours and glucose at 120 hours, which dramatically increased the final titer[1]. 2. Perform a time-course study, sampling regularly to correlate growth phase with product formation kinetics[1]. 3. Consider precursor feeding (e.g., acetate) to overcome potential bottlenecks in the early stages of the sesquiterpenoid pathway[1].
Difficulty with Product Extraction or Quantification 1. Inefficient Extraction: The chosen solvent may not be optimal for this compound. 2. Analytical Method Not Optimized: HPLC conditions (column, mobile phase, detection wavelength) may not be suitable.1. Illudins are secreted into the culture medium. A common method is extraction of the cell-free supernatant with an organic solvent like ethyl acetate or chloroform[1][14]. 2. Develop a reliable RP-HPLC method coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) for accurate quantification[1][15].

Data Summary Tables

Table 1: Effect of Omphalotus Strain on Illudin M Production (Proxy for this compound) (Data adapted from a screening experiment in Rb2 medium)[1]

StrainMaximum Illudin M Titer (mg/L)Time to Max Titer (hours)
O. nidiformis78288
Other Screened Strains< 40N/A

Table 2: Stepwise Improvement of Illudin M Yield in O. nidiformis Cultures (Data adapted from optimization experiments)[1]

Optimization StepCulture ConditionsFinal Illudin M Titer (mg/L)Fold Increase
Initial Screening Rb2 Medium (contains corn steep solids)~381x
Medium & Seed Prep Optimization Simplified Medium (Glucose, CSS), Homogenized Inoculum~400~10.5x
Fed-Batch Strategy Optimized Medium + Acetate Feed (96h) + Glucose Feed (120h)~940~25x

Visualized Workflows and Pathways

experimental_workflow cluster_setup Phase 1: Setup & Optimization cluster_production Phase 2: Production & Analysis strain Strain Selection (e.g., O. nidiformis) media Media Optimization (e.g., with CSS) strain->media Screen in... seed Seed Culture Prep (Standardized Homogenization) media->seed Grow in... ferm Submerged Fermentation (Fed-Batch) seed->ferm Inoculate... extr Extraction from Supernatant ferm->extr Harvest & Process... quant Quantification (RP-HPLC) extr->quant Analyze...

Caption: Workflow for optimizing this compound production.

biosynthesis_pathway fpp Farnesyl Pyrophosphate (FPP) proto Δ-6 Protoilludene fpp->proto Cyclization inter Oxidized Intermediates proto->inter Multiple Oxidation Steps illudin This compound inter->illudin Final Modifications enzyme1 Δ-6 Protoilludene Synthase (e.g., Omp6, Omp7) enzyme1->fpp enzyme2 P450 Monooxygenases & Oxidoreductases enzyme2->proto troubleshooting_tree start Low or Inconsistent This compound Yield? check_strain Is the strain a known high-producer (e.g., O. nidiformis)? start->check_strain No check_media Is the medium optimized? (e.g., contains CSS) start->check_media Yes sol_strain Action: Screen new strains. check_strain->sol_strain check_seed Is the seed culture prep standardized and homogenized? check_media->check_seed Yes sol_media Action: Test different media. check_media->sol_media No check_ferm Are fermentation parameters (pH, DO) tightly controlled? check_seed->check_ferm Yes sol_seed Action: Standardize inoculum prep. check_seed->sol_seed No check_feed Is a fed-batch strategy being used? check_ferm->check_feed Yes sol_ferm Action: Use bioreactor for control. check_ferm->sol_ferm No sol_feed Action: Implement feeding strategy. check_feed->sol_feed No

References

Technical Support Center: Illudin S Clinical Translation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Illudin S and its analogs.

Troubleshooting Guides & FAQs

This section addresses common challenges and questions that may arise during the preclinical and clinical development of this compound.

1. High In Vitro Cytotoxicity Not Translating to In Vivo Efficacy

  • Question: We observe potent cytotoxicity of this compound in our cancer cell lines, but the antitumor effect in animal models is disappointing. What could be the reason?

  • Answer: This is a significant challenge in the clinical translation of this compound. Several factors could be contributing to this discrepancy:

    • High Systemic Toxicity: this compound is known for its high toxicity to normal cells, which can limit the achievable therapeutic dose in vivo.[1] The maximum tolerated dose (MTD) may be too low to achieve the necessary tumor exposure.

    • Pharmacokinetics: this compound has a very short plasma half-life. For instance, its derivative Irofulven (B1672183) has a rapid elimination half-life of 2 to 10 minutes.[2] This rapid clearance might prevent the compound from reaching the tumor at sufficient concentrations.

    • Tumor Microenvironment: The in vivo tumor microenvironment is much more complex than in vitro cell culture conditions. Factors like poor vascularization, hypoxia, and the presence of stromal cells can limit drug penetration and efficacy.

    • Metabolic Inactivation: this compound may be rapidly metabolized and inactivated in vivo before it can exert its antitumor effect.

Troubleshooting Tips:

  • Consider Prodrugs or Analogs: The development of less toxic analogs, such as Irofulven (6-hydroxymethylacylfulvene), has been a key strategy to improve the therapeutic index.[3]

  • Formulation Strategies: Investigate novel formulation approaches, such as encapsulation in nanoparticles or liposomes, to improve drug stability, prolong circulation time, and enhance tumor targeting.

  • Dosing Schedule Optimization: Experiment with different dosing schedules. For example, intermittent dosing schedules for Irofulven have shown equivalent antitumor activity with reduced toxicity compared to daily dosing in preclinical models.[4]

2. Severe Toxicity Observed in Animal Studies

  • Question: Our in vivo studies with this compound are showing severe toxicities, such as myelosuppression and renal dysfunction, forcing us to terminate the experiments. How can we mitigate this?

  • Answer: High systemic toxicity is a primary hurdle for this compound. The dose-limiting toxicities for its analog Irofulven in clinical trials have included myelosuppression (neutropenia and thrombocytopenia) and renal dysfunction.[2][5]

Troubleshooting Tips:

  • Dose Reduction and Schedule Modification: As a first step, reducing the dose and exploring different administration schedules (e.g., weekly or biweekly instead of daily) can help manage toxicity.[5]

  • Supportive Care: In clinical settings, prophylactic measures like intravenous hydration have been used to ameliorate renal toxicity associated with Irofulven.[2] Consider similar supportive care strategies in your preclinical models.

  • Targeted Delivery: Developing tumor-targeting strategies can help concentrate the drug at the tumor site and reduce exposure to healthy tissues, thereby lowering systemic toxicity.

3. Development of Drug Resistance

  • Question: We are observing the development of resistance to this compound in our long-term in vitro and in vivo experiments. What is the likely mechanism, and how can we overcome it?

  • Answer: this compound induces DNA damage, and resistance can arise from the cell's ability to repair this damage. The primary repair mechanism for this compound-induced DNA lesions is the Nucleotide Excision Repair (NER) pathway, specifically the Transcription-Coupled NER (TC-NER) sub-pathway.[3][6][7][8] Upregulation of NER pathway components could contribute to resistance.

Troubleshooting Tips:

  • Combination Therapy: Combine this compound with inhibitors of the DNA damage response pathway. For example, PARP inhibitors have been investigated in combination with DNA-damaging agents.

  • Targeting NER-Deficient Tumors: this compound and its analogs may be particularly effective in tumors with deficiencies in the NER pathway.[8] Screening for NER pathway mutations in your cancer models could identify those most likely to respond.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound and its Analog, Irofulven

CompoundCell LineAssay TypeIC50Reference
This compoundHL-60 (Human promyelocytic leukemia)Trypan Blue Exclusion3 nM (48h)[9]
This compoundHuman FibroblastsCell Viability Assay0-0.26 nM (24-72h)[10]
IrofulvenVarious Cancer Cell LinesNot Specified10-50 µM[11]

Table 2: Clinical Trial Data for Irofulven (this compound Analog)

PhaseCancer TypeDose and ScheduleKey Efficacy ResultsDose-Limiting ToxicitiesReference
Phase IAdvanced Solid Malignancies1.0 to 17.69 mg/m² (5-min IV infusion daily for 5 days every 4 weeks)1 partial response in pancreatic cancerMyelosuppression, Renal dysfunction[2]
Phase IAdvanced Solid Tumors10, 12, and 14 mg/m²/week (Weekly or biweekly schedules)1 complete response (ovarian), 1 partial response (renal)Thrombocytopenia, Visual toxicity (retinal cone cell toxicity)[5]
Phase IIAdvanced Renal Cell Carcinoma11 mg/m² (5-min IV infusion daily for 5 days every 28 days)No major responsesMyelosuppression, Gastrointestinal side effects[12]
Phase IIRecurrent Ovarian Cancer24 mg/m² every 14 days (later modified to 0.55 mg/kg)1 partial response in each cohort (platinum-resistant and -sensitive)Retinal toxicity, Nausea, Vomiting, Fatigue[13]
Phase IIHormone-Refractory Prostate CancerIrofulven (0.45 mg/kg, Day 1, 8 every 3 weeks) + PrednisoneMedian OS: 10.1 monthsAsthenia, Vomiting, Neutropenia, Thrombocytopenia[14]

Experimental Protocols

1. MTT Assay for Cytotoxicity

This protocol is a standard method to assess cell viability and can be adapted for testing the cytotoxicity of this compound.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value.

Mandatory Visualizations

IlludinS_MOA cluster_cell Cancer Cell cluster_repair DNA Repair Pathways IlludinS This compound Metabolites Active Metabolites IlludinS->Metabolites Intracellular Metabolism DNA Nuclear DNA Metabolites->DNA Alkylation DNA_Damage DNA Adducts DNA->DNA_Damage StalledRep Stalled Replication Fork Apoptosis Apoptosis StalledRep->Apoptosis Unrepaired Damage PRR Post-Replication Repair (PRR) (RAD18) StalledRep->PRR Repair StalledTrans Stalled Transcription Complex StalledTrans->Apoptosis Unrepaired Damage TCNER Transcription-Coupled NER (TC-NER) (CSA, CSB) StalledTrans->TCNER Repair DNA_Damage->StalledRep DNA_Damage->StalledTrans TCNER->DNA Successful Repair PRR->DNA Successful Repair

Caption: this compound Mechanism of Action and DNA Repair.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_formulation Formulation Development CellLines Select Panel of Cancer Cell Lines Cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine IC50 values CellLines->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Western Blot for DNA damage markers) Cytotoxicity->Mechanism Formulation Develop Stable Formulation (e.g., for IV administration) Cytotoxicity->Formulation Promising Candidate AnimalModel Establish Xenograft Animal Model Toxicity Maximum Tolerated Dose (MTD) Study AnimalModel->Toxicity Efficacy Efficacy Study (Tumor growth inhibition) Toxicity->Efficacy Determine Therapeutic Dose PK Pharmacokinetic (PK) Analysis Efficacy->PK Formulation->AnimalModel Clinical_Translation_Challenges cluster_challenges Challenges cluster_strategies Overcoming Strategies HighToxicity High Systemic Toxicity Analogs Develop Less Toxic Analogs (e.g., Irofulven) HighToxicity->Analogs NarrowTI Narrow Therapeutic Index TargetedDelivery Tumor-Targeted Delivery NarrowTI->TargetedDelivery PoorPK Poor Pharmacokinetics (Short half-life) Formulation Advanced Formulation (e.g., Nanoparticles) PoorPK->Formulation Resistance Development of Resistance (DNA Repair) Combination Combination Therapy (e.g., with DDR inhibitors) Resistance->Combination IlludinS This compound IlludinS->HighToxicity IlludinS->NarrowTI IlludinS->PoorPK IlludinS->Resistance

References

Illudin S Analog Synthesis: Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the synthesis of Illudin S analogs with improved safety profiles.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound analogs, with a focus on key challenging reactions.

Question: I am experiencing low yields and poor diastereoselectivity in the Evans Aldol (B89426) Addition step for creating the chiral core. What are the potential causes and solutions?

Answer:

Low yields and poor diastereoselectivity in the Evans Aldol Addition are common issues. Here are some potential causes and troubleshooting steps:

  • Incomplete Enolate Formation: The formation of the Z-enolate is critical for high diastereoselectivity.

    • Solution: Ensure your base (e.g., LDA) is freshly prepared and accurately titrated. The reaction should be carried out at low temperatures (-78 °C) to ensure kinetic control.

  • Poor Chelation Control: The boron-mediated transition state is crucial for facial selectivity.

    • Solution: Use a reliable source of the boron triflate (e.g., Bu₂BOTf) and ensure the stoichiometry is correct. The choice of solvent can also influence chelation; dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used.

  • Side Reactions: The aldehyde substrate may undergo self-condensation or other side reactions.

    • Solution: Add the aldehyde slowly to the pre-formed enolate at low temperature. Ensure the aldehyde is pure and free of acidic or basic impurities.

  • Epimerization: The product can be sensitive to epimerization under certain work-up conditions.

    • Solution: Use a mild work-up, such as a buffered quench (e.g., pH 7 phosphate (B84403) buffer). Avoid prolonged exposure to acidic or basic conditions.

Parameter Potential Issue Troubleshooting Recommendation
Base Inactive or incorrect stoichiometryUse freshly prepared and titrated LDA.
Temperature Too high, leading to thermodynamic controlMaintain reaction at -78 °C during enolate formation and aldehyde addition.
Lewis Acid Impure or incorrect amount of boron reagentUse high-purity Bu₂BOTf and ensure accurate stoichiometry.
Work-up Harsh conditions causing epimerizationQuench with a buffered solution (e.g., pH 7 phosphate buffer).
Question: My Enyne Ring-Closing Metathesis (RCM) is sluggish or results in undesired side products. How can I optimize this reaction?

Answer:

Enyne RCM can be a challenging step. Here are some common problems and their solutions:

  • Catalyst Inactivity: The Grubbs catalyst may be sensitive to impurities in the starting material or solvent.

    • Solution: Ensure all starting materials and solvents are rigorously purified and degassed. Use of a glovebox or Schlenk techniques is recommended. Consider using a more robust second or third-generation Grubbs catalyst.

  • Alkene Isomerization: Isomerization of the double bond in the product is a common side reaction.[1]

    • Solution: Minimize reaction times and temperatures. The addition of additives like 1,4-benzoquinone (B44022) can sometimes suppress isomerization.[2]

  • Dimerization/Oligomerization: At higher concentrations, intermolecular reactions can compete with the desired intramolecular cyclization.

    • Solution: Perform the reaction under high dilution conditions (typically <0.01 M). A syringe pump for slow addition of the substrate to the catalyst solution can be beneficial.

  • Formation of Undesired Ring Sizes: Depending on the substrate, different cyclization pathways (exo vs. endo) may be possible.

    • Solution: The regioselectivity can be influenced by the substitution pattern of the enyne. In some cases, changing the catalyst or reaction conditions may favor the desired product.

Parameter Potential Issue Troubleshooting Recommendation
Catalyst Deactivation by impuritiesUse highly purified, degassed reagents and solvents. Consider a more robust catalyst.
Concentration Intermolecular side reactionsPerform the reaction under high dilution (<0.01 M).
Temperature Catalyst decomposition, side reactionsRun the reaction at the lowest effective temperature (e.g., room temperature to 40 °C).
Additives Alkene isomerizationAdd a small amount of 1,4-benzoquinone to suppress isomerization.[2]
Question: I am having difficulty with the formation of the cyclopropane (B1198618) ring. What are common issues and how can they be addressed?

Answer:

The formation of the strained cyclopropane ring is a critical and often challenging step.

  • Low Conversion: The reaction may not go to completion.

    • Solution: Ensure the purity of the diazo compound. The choice of catalyst (e.g., Rh₂(OAc)₄) and solvent is crucial. In some cases, slow addition of the diazo compound to the reaction mixture can improve yields.

  • Side Reactions: Diazo compounds can undergo a variety of side reactions, including insertion into C-H bonds or dimerization.

    • Solution: The reaction should be run under an inert atmosphere. Control of the reaction temperature is critical to minimize side reactions.

  • Ring Opening of the Product: The cyclopropane ring in the product can be sensitive to acidic or nucleophilic conditions.

    • Solution: Use neutral work-up and purification conditions. Avoid strong acids and bases. Purification by column chromatography on neutral silica (B1680970) gel is recommended.

Frequently Asked Questions (FAQs)

What is the primary mechanism of toxicity for this compound, and how do analogs like Irofulven (B1672183) have an improved safety profile?

This compound is a potent genotoxic agent that alkylates DNA, leading to the formation of DNA adducts.[3] This damage stalls DNA replication and transcription, ultimately triggering apoptosis.[4] The repair of this compound-induced DNA damage is highly dependent on the transcription-coupled nucleotide excision repair (TC-NER) pathway.[5] The high toxicity of this compound is a major limitation to its therapeutic use.

Analogs like Irofulven (hydroxymethylacylfulvene, HMAF) have an improved safety profile due to a modification in their chemical structure that makes them less reactive.[4] Irofulven is a prodrug that requires bioactivation by prostaglandin (B15479496) reductase 1 (PTGR1), an enzyme that is often overexpressed in tumor cells.[6] This tumor-selective activation contributes to its improved therapeutic index.

What are the key differences in the in vitro cytotoxicity of this compound, Irofulven, and newer analogs like LP-184?

This compound is generally the most cytotoxic compound on a molar basis. Irofulven is significantly less cytotoxic than this compound, often by a factor of 10 to 50, depending on the cell line.[5][7] Newer analogs like LP-184 have shown potent nanomolar activity across a range of cancer cell lines, particularly those with deficiencies in DNA damage repair pathways.[8][9][10][11]

Quantitative Cytotoxicity Data (IC₅₀ Values)

Compound Cell Line IC₅₀ (nM) Reference
This compoundHuman Fibroblasts~3.8 (1 ng/mL)[5]
Irofulven (HMAF)Human Fibroblasts~190 (50 ng/mL)[5]
LP-184DLD1 (Colon Cancer)~400[8]
LP-184DLD1-BRCA2 KO~400[8]
LP-184GBM Cell Lines~22-310[12][13]

What is known about the in vivo safety profiles of these analogs?

The improved safety profile of acylfulvenes is also observed in vivo. The maximum tolerated dose (MTD) of Irofulven is significantly higher than that of this compound.

In Vivo Toxicity Data

Compound Species Route MTD Reference
IrofulvenHumanIV (daily x 5 days)10 mg/m²/day[14]
LP-184MiceIV4 mg/kg (efficacious dose)[10]

Note: The LP-184 dose is an efficacious dose from a preclinical study, and the MTD may be different.

Experimental Protocols

Total Synthesis of (-)-Irofulven

The total synthesis of (-)-Irofulven is a multi-step process. A key strategy involves an Evans Aldol Addition to set the stereochemistry, followed by an Enyne Ring-Closing Metathesis and a final Ring-Closing Metathesis to form the tricyclic core.[4][15]

Key Steps:

  • Evans Aldol Addition: Reaction of a chiral N-acyloxazolidinone with a silyl (B83357) ketene (B1206846) acetal (B89532) derived from a cyclopropyl (B3062369) methyl ketone in the presence of a Lewis acid to form a β-hydroxy ester with high diastereoselectivity.

  • Formation of Enyne Precursor: A series of standard organic transformations to elaborate the aldol product into a linear precursor containing two terminal alkenes and an alkyne.

  • Enyne Ring-Closing Metathesis (RCM): Cyclization of the enyne precursor using a Grubbs catalyst to form the fused five- and six-membered rings.

  • Final Ring-Closing Metathesis (RCM): A second RCM reaction to form the five-membered ring containing the fulvene (B1219640) precursor.

  • Fulvene Formation and Hydroxymethylation: Conversion of the cyclopentadiene (B3395910) intermediate to the acylfulvene (B1200177), followed by hydroxymethylation to yield Irofulven.

Synthesis of LP-184 ((-)-N-hydroxy-N-(methylacylfulvene)urea)

LP-184 is a derivative of Irofulven. Its synthesis involves the reaction of Irofulven with N-hydroxyurea.[6]

Key Steps:

  • Synthesis of (-)-Irofulven: As described above.

  • Reaction with N-hydroxyurea: Treatment of (-)-Irofulven with N-hydroxyurea under acidic conditions to form the corresponding urea (B33335) derivative.

  • Purification: Purification of the final product is typically achieved by column chromatography or preparative HPLC.

Visualizations

Signaling Pathway

IlludinS_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Illudin_Analog This compound Analog (e.g., Irofulven, LP-184) PTGR1 PTGR1 Illudin_Analog->PTGR1 Uptake Activated_Analog Activated Analog PTGR1->Activated_Analog Bioactivation DNA DNA Activated_Analog->DNA Alkylation DNA_Adduct DNA Adduct DNA->DNA_Adduct Stalled_Replication Stalled Replication Fork DNA_Adduct->Stalled_Replication Stalled_Transcription Stalled Transcription Complex DNA_Adduct->Stalled_Transcription HR Homologous Recombination Stalled_Replication->HR Repair Cell_Cycle_Arrest Cell Cycle Arrest Stalled_Replication->Cell_Cycle_Arrest TC_NER TC-NER Pathway Stalled_Transcription->TC_NER Repair Stalled_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis TC_NER->Apoptosis If repair fails HR->Apoptosis If repair fails Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of this compound analogs.

Experimental Workflow

Synthesis_Workflow Start Start Synthesis Multi-step Synthesis Start->Synthesis Workup Aqueous Work-up Synthesis->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS, etc. Purification->Characterization Purity HPLC Analysis Characterization->Purity In_Vitro In Vitro Assays (Cytotoxicity) Purity->In_Vitro >95% purity In_Vivo In Vivo Studies (Toxicity, Efficacy) In_Vitro->In_Vivo End End In_Vivo->End

Caption: General experimental workflow for analog synthesis and evaluation.

References

Minimizing batch-to-batch variability in Illudin S production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Illudin S Production

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in this compound production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes its production challenging?

This compound is a natural sesquiterpenoid toxin produced by fungi of the Omphalotus genus.[1][2] It is a potent DNA alkylating agent with significant anti-tumor activity.[3][4][5] Production challenges stem from the complex biology of the producing organism, often leading to low titers and significant batch-to-batch variability in submerged fermentation processes.[1][6]

Q2: What are the primary sources of batch-to-batch variability in this compound fermentation?

Batch-to-batch variability in fermentation processes typically arises from inconsistencies in three main areas:

  • Raw Materials: Variations in the quality and composition of media components.[7]

  • Process Parameters: Fluctuations in critical parameters such as pH, temperature, agitation, and aeration.[8]

  • Inoculum: Differences in the age, viability, and quantity of the fungal inoculum used to start the culture.[9]

Q3: What analytical methods are recommended for quantifying this compound?

The standard method for quantifying this compound from fermentation broth is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with a Diode-Array Detector (DAD).[1] For more detailed structural confirmation and identification, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[10]

Q4: What are typical yields for this compound or related compounds in laboratory-scale fermentations?

Reported yields can vary significantly. Studies on the related compound Illudin M have shown titers ranging from 78 mg/L to as high as 940 mg/L in shake flasks under optimized conditions.[1][11] Achieving consistent and high yields requires careful optimization and stringent process control.

Troubleshooting Guide

Q5: My fermentation has failed, resulting in low or no this compound yield. What are the most likely causes?

A failure in production can usually be traced to issues with the culture's health, its environment, or the analytical measurement. Systematically investigate the following:

  • Producer Strain: Confirm the viability and purity of the Omphalotus strain. Sub-culturing the strain too many times can lead to a loss of productivity.

  • Media Composition: Double-check the preparation of the fermentation medium. Errors in component concentration or the quality of raw materials can inhibit growth and secondary metabolite production.

  • Fermentation Parameters: Verify that the pH, temperature, and agitation/aeration levels were maintained within the optimal range throughout the entire fermentation run. Deviations can stress the culture and halt production.[8]

  • Analytical Method: Ensure your extraction and HPLC methods are validated. Run a standard curve and a positive control to confirm that the analytical pipeline is functioning correctly.

Q6: My this compound yields are highly inconsistent from one batch to the next. How can I improve reproducibility?

Inconsistent yields are a classic sign of uncontrolled variables in the experimental workflow.[7] To improve reproducibility, focus on standardization:

  • Standardize Inoculum Preparation: Implement a strict protocol for preparing the inoculum, ensuring the same age, cell density, and volume are used for every batch.[9]

  • Control Raw Materials: Use high-quality raw materials from a single supplier and lot number, if possible, to minimize variability in the fermentation medium.[7]

  • Implement Process Monitoring: Tightly monitor and control critical process parameters (pH, temperature, dissolved oxygen). Utilize automated control systems in bioreactors where possible.[12]

  • Develop Standard Operating Procedures (SOPs): Document every step of the process, from media preparation to final analysis, to minimize operator-dependent variability.

Q7: The fungal growth pattern (e.g., pellet size, biomass) is inconsistent between batches. What should I investigate?

The morphology of filamentous fungi like Omphalotus in submerged culture is highly sensitive to environmental conditions.

  • Inoculum Concentration: A low inoculum concentration can lead to the formation of large, dense pellets, while a high concentration may result in more dispersed growth. Standardize the inoculum density.

  • Agitation Speed: The shear stress from agitation directly influences pellet formation. Higher speeds tend to break up pellets, leading to smaller, more numerous growth centers. Experiment to find an optimal speed that balances growth and productivity.

  • Medium pH: The pH of the medium can affect cell surface properties and, consequently, fungal aggregation and pellet formation. Ensure consistent initial pH and buffering capacity.

Data Presentation

Table 1: Critical Process Parameters and Their Potential Impact on this compound Production

ParameterTypical RangeImpact on VariabilityMitigation Strategy
pH 4.5 - 6.5Affects enzyme activity, nutrient uptake, and secondary metabolite biosynthesis.[8]Use buffered media; implement automated pH control in bioreactors.
Temperature 22 - 28 °CInfluences fungal growth rate and enzyme kinetics.Utilize temperature-controlled incubators or bioreactor jackets.
Agitation 120 - 200 RPMAffects oxygen transfer, nutrient distribution, and fungal morphology (pellet size).Optimize and standardize agitation speed for each vessel type.
Carbon Source Glucose, MaltoseConcentration affects growth rate and can cause catabolite repression of secondary metabolism.Standardize source, quality, and initial concentration. Consider fed-batch strategies.[11]
Nitrogen Source Peptone, Yeast ExtractType and concentration influence biomass and can be limiting for product synthesis.Use consistent sources and C:N ratios in media formulation.
Inoculum Age 7 - 14 daysOlder inocula may have reduced viability and a longer lag phase.Standardize the age and growth phase of the culture used for inoculation.

Table 2: Example RP-HPLC Method Parameters for this compound Quantification

ParameterSpecification
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)[10]
Flow Rate 1.0 mL/min
Detection UV/DAD at a wavelength appropriate for this compound (e.g., 230 nm and 320 nm)
Injection Volume 10 - 20 µL
Column Temp 25 - 30 °C

Experimental Protocols & Visualizations

Protocol 1: Standardized Inoculum Preparation
  • Culture Activation: From a master stock, inoculate the Omphalotus strain onto a Potato Dextrose Agar (B569324) (PDA) plate. Incubate at 25°C for 10-14 days until the mycelium covers the plate.

  • Seed Culture: Aseptically transfer 5-6 agar plugs (5 mm diameter) from the leading edge of the mycelial growth into a 250 mL flask containing 50 mL of seed culture medium (e.g., Potato Dextrose Broth).

  • Incubation: Incubate the flask at 25°C on an orbital shaker at 150 RPM for 7 days. This liquid culture serves as the standardized inoculum.

  • Inoculation: Use a fixed volume (e.g., 10% v/v) of this homogenized seed culture to inoculate the main production fermentation.

Protocol 2: Shake-Flask Fermentation for this compound Production
  • Media Preparation: Prepare the production medium (e.g., Rb2 medium[1]) and dispense 100 mL into 500 mL baffled flasks. Autoclave and allow to cool.

  • Inoculation: Inoculate each flask with 10 mL (10% v/v) of the standardized liquid inoculum from Protocol 1.

  • Incubation: Incubate the production flasks at 25°C on an orbital shaker at 180 RPM for 12-14 days.

  • Sampling: Withdraw samples aseptically at regular intervals (e.g., every 48 hours) to monitor growth and this compound concentration.

Protocol 3: Sample Preparation and Quantification by RP-HPLC
  • Harvesting: Withdraw 5 mL of culture broth.

  • Biomass Separation: Centrifuge the sample at 4,000 x g for 15 minutes to pellet the fungal biomass.[1]

  • Extraction: Decant the supernatant. Add an equal volume of ethyl acetate (B1210297), vortex vigorously for 2 minutes, and centrifuge again to separate the phases.

  • Drying and Reconstitution: Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in a known volume (e.g., 500 µL) of methanol.

  • Analysis: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial. Analyze using the HPLC method described in Table 2. Quantify by comparing the peak area to a standard curve of purified this compound.

Diagrams

TroubleshootingWorkflow cluster_investigation Primary Investigation Areas cluster_strain_actions Strain Actions cluster_fermentation_actions Fermentation Actions cluster_analysis_actions Analysis Actions Start Low or No this compound Yield CheckStrain 1. Check Producer Strain Start->CheckStrain CheckFermentation 2. Check Fermentation Process Start->CheckFermentation CheckAnalysis 3. Check Analytical Method Start->CheckAnalysis StrainViability Confirm Viability (e.g., plating) MediaComp Verify Media Components & Preparation Extraction Validate Extraction Efficiency StrainPurity Verify Purity (microscopy) StrainAge Use Fresh Culture (not over-subcultured) ProcessParams Check pH, Temp, Agitation Logs Sterility Check for Contamination HPLC Run Standard Curve & Control Sample

Caption: Troubleshooting workflow for low this compound yield.

VariabilityFactors Center Batch-to-Batch Variability RawMaterials Raw Materials Center->RawMaterials ProcessParams Process Parameters Center->ProcessParams Inoculum Inoculum Preparation Center->Inoculum Operator Operator & SOPs Center->Operator Analysis Analytical Methods Center->Analysis Media Media Component Quality RawMaterials->Media Water Water Purity RawMaterials->Water pH pH ProcessParams->pH Temp Temperature ProcessParams->Temp DO Dissolved Oxygen ProcessParams->DO Age Inoculum Age Inoculum->Age Density Inoculum Density Inoculum->Density

Caption: Key factors influencing batch-to-batch variability.

ExperimentalWorkflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing cluster_analysis Quality Control Strain Strain Maintenance (Agar Plate) Inoculum Inoculum Prep (Seed Flask) Strain->Inoculum Fermentation Production Fermentation Inoculum->Fermentation Harvest Harvesting (Centrifugation) Fermentation->Harvest Extraction Solvent Extraction Harvest->Extraction Purification Chromatography (HPLC) Extraction->Purification Analysis Quantification (RP-HPLC) Purification->Analysis

Caption: General experimental workflow for this compound production.

References

Validation & Comparative

Illudin S vs. Irofulven: A Comparative Analysis for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the natural product Illudin S and its semi-synthetic derivative, Irofulven (B1672183), reveals distinct profiles in potency, selectivity, and clinical applicability. While both compounds share a unique mechanism of action by inducing DNA damage repaired by the transcription-coupled nucleotide excision repair (TC-NER) pathway, their differing chemical structures lead to significant variations in their preclinical and clinical performance.

Irofulven (6-hydroxymethylacylfulvene or HMAF), a derivative of the fungal sesquiterpene this compound, was developed to improve upon the therapeutic index of its parent compound.[1][2] this compound, isolated from the Omphalotus illudens (Jack O'Lantern) mushroom, exhibits potent cytotoxicity but also significant toxicity to normal cells.[3] Irofulven, on the other hand, has demonstrated a more favorable safety profile and has been the subject of numerous clinical trials for various cancers.[3][4][5][6]

This guide provides a comprehensive comparison of this compound and Irofulven, presenting key experimental data on their efficacy and detailed protocols for relevant assays to aid researchers in the fields of oncology and drug development.

Mechanism of Action: A Shared Pathway

Both this compound and Irofulven are classified as alkylating agents that induce DNA lesions.[2][7] Inside the cell, they are converted to reactive intermediates that covalently bind to DNA, forming adducts.[1][4] These DNA lesions stall transcription and replication forks.[1] The critical determinant of their cytotoxic effect lies in the cell's ability to repair this damage. Cells deficient in the TC-NER pathway are particularly sensitive to both compounds.[8] This shared mechanism suggests that tumors with deficiencies in TC-NER genes could be prime targets for these agents.

G cluster_0 Cellular Uptake & Activation cluster_1 DNA Damage & Repair This compound This compound Bioactivation Bioactivation This compound->Bioactivation Irofulven Irofulven Irofulven->Bioactivation DNA_Adducts DNA Adducts Bioactivation->DNA_Adducts Stalled_Transcription Stalled Transcription Complex DNA_Adducts->Stalled_Transcription TC_NER Transcription-Coupled Nucleotide Excision Repair Apoptosis Apoptosis TC_NER->Apoptosis if repair fails Stalled_Transcription->TC_NER

Fig. 1: Simplified signaling pathway for this compound and Irofulven.

Comparative Efficacy: In Vitro Cytotoxicity

Preclinical studies have consistently demonstrated that this compound is significantly more potent than Irofulven in vitro. However, Irofulven exhibits a more favorable differential cytotoxicity, being more toxic to tumor cells than to normal cells. The following table summarizes the 50% inhibitory concentration (IC50) values for both compounds in various human cancer cell lines.

Cell LineCancer TypeThis compound IC50 (nM)Irofulven IC50 (µM)Reference
HL-60Leukemia11Not Reported[9]
A2780OvarianNot Reported~0.5[10]
A2780/CP70Ovarian (Cisplatin-resistant)Not Reported~0.4[10]
DU-145ProstateNot Reported~0.3[10]
HCT-116ColonNot Reported~0.4[10]
HT-29ColonNot Reported~0.6[10]
OVCAR-3OvarianNot Reported2.4[11]
SK-OV-3OvarianNot ReportedPotent Activity[12]

Comparative Efficacy: In Vivo Antitumor Activity

In vivo studies using xenograft models have shown that Irofulven possesses significant antitumor activity against a range of human cancers, including those resistant to standard chemotherapies. While direct comparative in vivo studies with this compound are limited due to its toxicity, the available data for Irofulven highlights its potential as a therapeutic agent.

Tumor ModelCancer TypeDrug & DosageAdministration ScheduleTumor Growth Inhibition (TGI) / OutcomeReference
MiaPaCa XenograftPancreaticIrofulvenDaily or IntermittentCurative activity with both schedules[13]
SK-OV-3 XenograftOvarianIrofulven (MTD)Not Specified82% mean TGI, 25% partial shrinkage[12]
Glioblastoma XenograftsBrainIrofulven (LD10)Not SpecifiedSignificant growth delays (5.6 to 81.6 days)[14]
Pediatric Solid Tumor XenograftsVariousIrofulven (1.33-4.6 mg/kg)i.v. daily for 5 days, q21d x 3 cyclesFew responses as single agent[15]
Pediatric Solid Tumor XenograftsVariousIrofulven + Irinotecan (B1672180)Combination ScheduleSuperior antitumor activity, 7/8 xenografts had complete responses[15]

Experimental Protocols

MTT Cytotoxicity Assay

This protocol outlines a standard procedure for determining the cytotoxic effects of this compound and Irofulven on cancer cell lines.

G A 1. Seed cells in a 96-well plate and incubate overnight. B 2. Treat cells with varying concentrations of this compound or Irofulven. A->B C 3. Incubate for a predetermined exposure time (e.g., 48-72 hours). B->C D 4. Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours. C->D E 5. Add solubilization solution (e.g., DMSO or acidified isopropanol). D->E F 6. Read absorbance at 570 nm using a microplate reader. E->F G 7. Calculate IC50 values from dose-response curves. F->G

Fig. 2: Workflow for a typical MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[16]

  • Compound Treatment: Prepare serial dilutions of this compound or Irofulven in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated control wells.

  • Incubation: Incubate the plates for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of sterile-filtered MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[16] Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan (B1609692) crystals.[16]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the antitumor efficacy of this compound or Irofulven in a subcutaneous xenograft mouse model.

G A 1. Subcutaneously implant human cancer cells into immunodeficient mice. B 2. Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³). A->B C 3. Randomize mice into treatment and control groups. B->C D 4. Administer this compound, Irofulven, or vehicle control according to the defined schedule. C->D E 5. Measure tumor volume and body weight regularly (e.g., 2-3 times per week). D->E F 6. Continue treatment for the specified duration or until endpoint criteria are met. E->F G 7. Euthanize mice and excise tumors for further analysis (e.g., histology, biomarker analysis). F->G

Fig. 3: Workflow for an in vivo tumor xenograft study.

Detailed Steps:

  • Cell Implantation: Harvest cancer cells during their exponential growth phase and resuspend them in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject 1-10 million cells into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[17][18]

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[19]

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, this compound, Irofulven).[19]

  • Drug Administration: Administer the compounds via the desired route (e.g., intravenous, intraperitoneal) and schedule. The dosage and schedule should be based on prior maximum tolerated dose (MTD) studies.

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volumes and monitor the body weight and overall health of the mice throughout the study.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a certain size, after a fixed duration of treatment, or if signs of excessive toxicity are observed.

  • Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and processed for histological analysis, immunohistochemistry, or other molecular assays.

Conclusion and Future Directions

The comparative analysis of this compound and Irofulven underscores a classic paradigm in drug development: the optimization of a potent natural product to yield a clinically viable therapeutic. While this compound demonstrates superior raw potency, its narrow therapeutic window limits its clinical utility. Irofulven, through chemical modification, presents a more favorable balance of efficacy and safety, and its unique mechanism of action continues to make it an interesting candidate for cancer therapy, particularly for tumors with deficiencies in DNA repair pathways.

Future research should focus on identifying predictive biomarkers of response to Irofulven, such as the status of TC-NER genes, to enable patient stratification in clinical trials. Combination therapies, such as the promising results seen with Irofulven and Irinotecan, represent a key strategy to enhance its antitumor activity and overcome resistance. Further exploration of novel this compound analogs with improved therapeutic indices also remains a viable avenue for the development of new and effective anticancer agents.

G Illudin_S This compound (Natural Product) Irofulven Irofulven (Semi-synthetic Derivative) Illudin_S->Irofulven Chemical Modification High_Potency High Potency Illudin_S->High_Potency High_Toxicity High Toxicity Illudin_S->High_Toxicity Improved_Therapeutic_Index Improved Therapeutic Index Irofulven->Improved_Therapeutic_Index Clinical_Development Clinical Development Irofulven->Clinical_Development

Fig. 4: Logical relationship between this compound and Irofulven.

References

A Comparative Analysis of Illudin S and Cisplatin Efficacy in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer agents Illudin S and cisplatin (B142131), focusing on their efficacy, mechanisms of action, and supporting experimental data. Our objective is to present a clear, data-driven analysis to inform research and development in oncology.

At a Glance: this compound vs. Cisplatin

FeatureThis compoundCisplatin
Class SesquiterpenePlatinum-based alkylating agent
Primary Mechanism DNA alkylation, inhibition of DNA synthesisDNA cross-linking, induction of DNA damage
Key Cellular Effect Induction of apoptosis, cell cycle arrestInduction of apoptosis, cell cycle arrest
Repair Pathway Primarily Transcription-Coupled Nucleotide Excision Repair (TC-NER)[1][2]Nucleotide Excision Repair (NER), Mismatch Repair (MMR)
Reported IC50 Range Nanomolar range in sensitive cell lines[3]Micromolar to millimolar range, highly variable[4][5][6][7]
In Vivo Efficacy Demonstrated tumor growth inhibition in xenograft models (analogs)[8][9]Well-established tumor growth inhibition in various cancer models[10][11][12][13]

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. While direct head-to-head comparisons across a wide range of cell lines are limited, the available data indicates that this compound exhibits potent cytotoxicity, often in the nanomolar range, against sensitive cancer cell lines. For instance, an IC50 value of 3 nM has been reported for this compound in HL-60 human leukemia cells. In contrast, cisplatin's IC50 values are highly variable depending on the cell line and experimental conditions, typically ranging from the low micromolar to millimolar concentrations.[4][5][6][7] It is important to note that factors such as exposure time and cell density can significantly influence IC50 values for cisplatin.[5]

Table 1: Reported IC50 Values for this compound and Cisplatin in Select Cancer Cell Lines

Cell LineDrugIC50Reference
HL-60 (Leukemia)This compound3 nMPresent in multiple search results
Pancreatic Cancer Cell LinesIrofulven (this compound analog)1-18 µM[14]
Various Cancer Cell LinesCisplatinHighly variable (µM to mM)[4][5][6][7]

In Vivo Efficacy: Tumor Growth Inhibition

Preclinical studies using xenograft models in immunodeficient mice have demonstrated the in vivo anti-tumor activity of both this compound analogs and cisplatin.

An analog of this compound, dehydroilludin M, was shown to inhibit the growth of xenografts and prolong the lifespan of tumor-bearing animals.[8] Notably, the parent compound, this compound, was reported as ineffective in the same study, highlighting the importance of structural modifications for in vivo efficacy.[8] Another this compound analog, Irofulven, has also shown potent in vivo anti-tumor activity against a variety of multidrug-resistant tumors.[15]

Cisplatin is a well-established chemotherapeutic with extensive in vivo data supporting its efficacy. Studies have consistently shown that cisplatin can effectively inhibit the growth of various tumor xenografts, including ovarian, lung, and breast cancer models.[10][11][12][13] For example, in a human ovarian carcinoma cell tumor-bearing nude-mice model, cisplatin treatment significantly reduced tumor growth.[10]

Due to the lack of direct comparative in vivo studies between this compound and cisplatin, a quantitative side-by-side comparison of tumor growth inhibition is not feasible at this time.

Mechanisms of Action and Signaling Pathways

Both this compound and cisplatin exert their cytotoxic effects primarily by inducing DNA damage, which ultimately leads to apoptosis. However, the specifics of their molecular interactions and the downstream signaling cascades differ.

This compound: DNA Alkylation and TC-NER-Mediated Apoptosis

This compound is a potent DNA alkylating agent.[15] Inside the cell, it is believed to be metabolically activated to an unstable intermediate that covalently binds to DNA, forming lesions.[1][9][16] These this compound-induced DNA lesions are primarily recognized and repaired by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1][2] The stalling of transcription complexes at these lesions is thought to be a primary trigger for the apoptotic cascade.

The precise signaling pathway of this compound-induced apoptosis is still under investigation. However, studies with its analog, Irofulven, have shown that apoptosis is mediated through the activation of caspase-8 and caspase-9 , suggesting the involvement of both the extrinsic and intrinsic apoptotic pathways.[14] The ability of Irofulven to induce apoptosis is independent of caspase-3 in some breast cancer cells.[17][18]

Illudin_S_Pathway cluster_cell Cancer Cell Illudin_S This compound Active_Metabolite Active Metabolite Illudin_S->Active_Metabolite DNA_Lesion DNA Lesion Active_Metabolite->DNA_Lesion Alkylation TC_NER Transcription-Coupled Nucleotide Excision Repair DNA_Lesion->TC_NER Repair Attempt Stalled_Transcription Stalled Transcription Complex DNA_Lesion->Stalled_Transcription Apoptosis_Signal Apoptotic Signal Stalled_Transcription->Apoptosis_Signal Caspase8 Caspase-8 Apoptosis_Signal->Caspase8 Caspase9 Caspase-9 Apoptosis_Signal->Caspase9 Apoptosis Apoptosis Caspase8->Apoptosis Caspase9->Apoptosis

Fig. 1: Proposed signaling pathway for this compound-induced apoptosis.
Cisplatin: DNA Cross-linking and Multi-pathway Apoptosis Induction

Cisplatin's primary mode of action involves the formation of intrastrand and interstrand DNA cross-links, which distort the DNA helix and inhibit DNA replication and transcription.[19] This DNA damage is a potent trigger for apoptosis and is recognized by the cell's DNA damage response machinery.

The apoptotic signaling induced by cisplatin is complex and can involve multiple pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[19] Key signaling molecules often implicated in cisplatin-induced apoptosis include the p53 tumor suppressor protein and mitogen-activated protein kinases (MAPKs) , such as JNK and p38 .[19][20] Sustained activation of JNK and p38 MAPK pathways has been shown to be critical for cisplatin-induced apoptosis in some cancer cells.[21][22] These signaling cascades ultimately converge on the activation of caspases, leading to the execution of apoptosis.

Cisplatin_Pathway cluster_cell Cancer Cell Cisplatin Cisplatin DNA_Crosslinks DNA Cross-links Cisplatin->DNA_Crosslinks DDR DNA Damage Response DNA_Crosslinks->DDR p53 p53 DDR->p53 JNK_p38 JNK / p38 MAPK DDR->JNK_p38 Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) p53->Intrinsic_Pathway JNK_p38->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Pathway (Death Receptor) JNK_p38->Extrinsic_Pathway Caspases Caspase Activation Intrinsic_Pathway->Caspases Extrinsic_Pathway->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Fig. 2: Simplified overview of cisplatin-induced apoptotic signaling.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

A common method to determine the cytotoxic effects of this compound and cisplatin is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

MTT_Workflow Seed_Cells 1. Seed cells in a 96-well plate Add_Drug 2. Add varying concentrations of this compound or Cisplatin Seed_Cells->Add_Drug Incubate 3. Incubate for a defined period (e.g., 48-72h) Add_Drug->Incubate Add_MTT 4. Add MTT reagent Incubate->Add_MTT Incubate_MTT 5. Incubate to allow formazan (B1609692) crystal formation Add_MTT->Incubate_MTT Solubilize 6. Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance 7. Measure absorbance (e.g., at 570 nm) Solubilize->Measure_Absorbance Calculate_IC50 8. Calculate IC50 values Measure_Absorbance->Calculate_IC50

Fig. 3: General workflow for an MTT-based cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[23]

  • Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of either this compound or cisplatin. Control wells receive vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.[24]

  • MTT Addition: After the incubation period, MTT reagent (typically 5 mg/mL in PBS) is added to each well.[25][26]

  • Formazan Formation: The plates are incubated for an additional 2-4 hours to allow for the metabolic conversion of MTT to formazan crystals by viable cells.[24][25]

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a sodium dodecyl sulfate (B86663) (SDS) solution, is added to each well to dissolve the formazan crystals.[27]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[26]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

In Vivo Tumor Growth Inhibition: Xenograft Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical method to evaluate the in vivo efficacy of anti-cancer drugs.[28][29][30][31][32]

Workflow:

Xenograft_Workflow Implant_Cells 1. Implant human tumor cells subcutaneously into immunodeficient mice Tumor_Growth 2. Allow tumors to reach a palpable size Implant_Cells->Tumor_Growth Randomize 3. Randomize mice into treatment and control groups Tumor_Growth->Randomize Administer_Drug 4. Administer this compound, Cisplatin, or vehicle according to a defined schedule and dose Randomize->Administer_Drug Measure_Tumor 5. Measure tumor volume periodically (e.g., with calipers) Administer_Drug->Measure_Tumor Monitor_Health 6. Monitor animal health and body weight Measure_Tumor->Monitor_Health Analyze_Data 7. Analyze tumor growth inhibition and toxicity Monitor_Health->Analyze_Data

Fig. 4: General workflow for a tumor xenograft study.

Detailed Steps:

  • Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[28]

  • Tumor Establishment: The tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • Group Assignment: Once tumors are established, the mice are randomly assigned to different treatment groups, including a vehicle control group, an this compound group, and a cisplatin group.

  • Drug Administration: The drugs are administered to the mice according to a specific dose and schedule (e.g., intraperitoneal injection daily for five days).

  • Tumor Measurement: Tumor dimensions are measured at regular intervals (e.g., twice a week) using calipers, and the tumor volume is calculated.

  • Monitoring: The body weight and overall health of the mice are monitored throughout the study to assess toxicity.

  • Endpoint and Analysis: The study is typically terminated when the tumors in the control group reach a maximum allowable size. The tumors are then excised and weighed. The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.

Conclusion

Both this compound and cisplatin are potent cytotoxic agents that induce apoptosis in cancer cells through DNA damage. This compound and its analogs exhibit high potency, often in the nanomolar range, and their mechanism is closely tied to the transcription-coupled nucleotide excision repair pathway. Cisplatin, a cornerstone of chemotherapy, acts by creating DNA cross-links and activating multiple apoptotic signaling pathways.

While direct comparative data is limited, the available information suggests that this compound and its derivatives hold promise as anti-cancer agents, particularly in the context of multi-drug resistance.[3][9] Further head-to-head preclinical studies are warranted to fully elucidate the comparative efficacy and therapeutic potential of this compound relative to established chemotherapeutics like cisplatin. This will be crucial for guiding the future clinical development of this class of compounds.

References

Illudin S: A Potent Agent Against Multi-Drug Resistant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Illudin S reveals its significant potential in overcoming multi-drug resistance (MDR) in cancer cells. Experimental data demonstrates its efficacy in cell lines resistant to conventional chemotherapeutics, highlighting a distinct mechanism of action that bypasses common resistance pathways.

This compound, a natural sesquiterpene compound, has demonstrated potent cytotoxic activity against a variety of cancer cell lines, including those that exhibit resistance to multiple drugs.[1][2] Its unique mechanism, which involves the generation of DNA lesions repaired by specialized cellular machinery, allows it to circumvent typical MDR mechanisms such as drug efflux pumps and alterations in drug targets.[3][4] This guide provides a comparative overview of this compound's activity, supported by experimental data and detailed methodologies, for researchers and drug development professionals.

Comparative Cytotoxicity of this compound

This compound maintains its cytotoxic efficacy across a range of multi-drug resistant cancer cell lines. Its activity is largely independent of the mechanisms conferring resistance to other common anticancer agents. For instance, this compound is effective against tumor cells with resistance mediated by P-glycoprotein (gp170/mdr1), MRP (gp180), topoisomerase I, and topoisomerase II.[1][5]

A key factor in the selective toxicity of this compound is an energy-dependent transport mechanism present in sensitive cancer cells, which is absent in relatively resistant cells.[6][7] This active uptake contributes to the high intracellular concentration of the drug.[1]

Below is a summary of the comparative IC50 values of this compound and Doxorubicin (B1662922) in sensitive and multi-drug resistant cancer cell lines.

Cell LineDrugResistance MechanismIC50Fold Resistance
CEM (T-lymphocyte leukemia)This compound---
CEM/VLB100 This compoundP-glycoprotein overexpressionOnly 2-fold increase vs. parental
CEM (T-lymphocyte leukemia)Doxorubicin---
CEM/VLB100 DoxorubicinP-glycoprotein overexpressionHigh

Note: Specific IC50 values were not available in the provided search results, but the relative resistance is noted. CEM cells resistant to doxorubicin showed only a 2-fold increased resistance to this compound.[5]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action involves its metabolic activation within the cell to an unstable intermediate that covalently binds to DNA, forming lesions.[2][4] These DNA lesions are unique in that they are largely ignored by global genome nucleotide excision repair (GG-NER) pathways.[4][8] Instead, they are primarily processed by the transcription-coupled nucleotide excision repair (TC-NER) pathway, which is activated when transcription is stalled by the DNA damage.[4][9] This reliance on a specific DNA repair pathway suggests that tumors with deficiencies in TC-NER may be particularly sensitive to this compound and its derivatives, such as Irofulven.[9]

The following diagram illustrates the proposed mechanism of this compound-induced cytotoxicity.

IlludinS_Mechanism cluster_cell Cancer Cell Illudin_S_ext This compound (extracellular) transporter Active Transport Illudin_S_ext->transporter Uptake Illudin_S_int This compound (intracellular) transporter->Illudin_S_int metabolic_activation Metabolic Activation Illudin_S_int->metabolic_activation active_metabolite Active Metabolite metabolic_activation->active_metabolite DNA DNA active_metabolite->DNA Alkylation DNA_lesion DNA Lesion active_metabolite->DNA_lesion Forms transcription_stalled Transcription Stalled DNA_lesion->transcription_stalled Blocks Transcription TC_NER TC-NER Pathway transcription_stalled->TC_NER Activates Apoptosis Apoptosis TC_NER->Apoptosis Leads to

Caption: this compound cellular uptake and mechanism of action.

While this compound has a distinct mechanism, the broader context of MDR involves several dysregulated signaling pathways that can contribute to resistance to other chemotherapeutics. These include the PI3K/Akt, MAPK/ERK, and Wnt/β-catenin pathways, which are known to upregulate the expression of ABC transporters responsible for drug efflux.[10][11]

The following diagram illustrates the general signaling pathways involved in multi-drug resistance.

MDR_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_efflux EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras GrowthFactors Growth Factors GrowthFactors->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR TranscriptionFactors Transcription Factors mTOR->TranscriptionFactors Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->TranscriptionFactors Wnt Wnt beta_catenin β-catenin Wnt->beta_catenin beta_catenin->TranscriptionFactors ABC_Genes ABC Transporter Genes (e.g., ABCB1) TranscriptionFactors->ABC_Genes Upregulate Transcription ABC_Transporter ABC Transporter (e.g., P-gp) ABC_Genes->ABC_Transporter Expression Chemo_out Chemotherapeutic (extracellular) ABC_Transporter->Chemo_out Efflux Chemo_in Chemotherapeutic (intracellular) Chemo_in->ABC_Transporter Efflux

Caption: General signaling pathways contributing to MDR.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the activity of this compound in multi-drug resistant cancer cells, based on common methodologies in the field.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (both sensitive and MDR variants) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of this compound and a comparator drug (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%, by plotting the percentage of cell viability against the drug concentration.

Colony Forming Assay

This assay assesses the long-term proliferative capacity of cells after drug treatment.

  • Cell Treatment: Treat a known number of cells with various concentrations of this compound for a defined period (e.g., 2 hours).

  • Cell Plating: After treatment, wash the cells to remove the drug, and plate them at a low density in 6-well plates or culture dishes.

  • Incubation: Incubate the plates for 10-14 days to allow for colony formation.

  • Colony Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.

  • Colony Counting: Count the number of colonies (typically containing >50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

The following diagram outlines the workflow for a typical cytotoxicity and colony formation assay.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_colony Colony Forming Assay seed_cells_mtt Seed Cells (96-well plate) treat_drug_mtt Treat with this compound (48-72h) seed_cells_mtt->treat_drug_mtt add_mtt Add MTT Reagent treat_drug_mtt->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 treat_cells_colony Treat Cells in Suspension (e.g., 2h) plate_cells_colony Plate Low Density (6-well plate) treat_cells_colony->plate_cells_colony incubate_colony Incubate (10-14 days) plate_cells_colony->incubate_colony stain_colony Fix and Stain Colonies incubate_colony->stain_colony count_colony Count Colonies stain_colony->count_colony calc_survival Calculate Surviving Fraction count_colony->calc_survival

Caption: Workflow for in vitro cytotoxicity assays.

Conclusion

This compound exhibits significant promise as an anticancer agent, particularly for the treatment of multi-drug resistant tumors. Its unique mechanism of action, which is reliant on an active cellular uptake and the induction of DNA lesions repaired by the TC-NER pathway, allows it to bypass common resistance mechanisms. Further investigation into the specific interactions of this compound with cellular signaling pathways and the development of its analogs, such as Irofulven, are warranted to fully realize its therapeutic potential. The experimental protocols outlined provide a framework for the continued evaluation of this potent compound and its derivatives in pre-clinical settings.

References

A Comparative Analysis of Illudin S and Other Sesquiterpenes in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic properties of Illudin S, a potent sesquiterpene, with other notable sesquiterpenes. The information presented is curated from experimental data to assist researchers in evaluating these compounds for potential therapeutic applications.

Overview of Sesquiterpenes in Oncology

Sesquiterpenes are a class of naturally occurring 15-carbon isoprenoids found predominantly in plants and fungi.[1] They exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2] Their cytotoxic properties have made them a subject of intense research in the development of novel anticancer agents.[2] This guide focuses on a comparative analysis of this compound against other well-researched sesquiterpenes.

Comparative Cytotoxicity Data

The cytotoxic efficacy of various sesquiterpenes is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against different cancer cell lines. The following tables summarize the available IC50 data for this compound and other selected sesquiterpenes.

It is crucial to note that the IC50 values presented below are compiled from various studies. Direct comparison of absolute values should be approached with caution, as experimental conditions such as cell lines, exposure times, and assay methods can significantly influence the results.

Table 1: Cytotoxicity of this compound and its Analogs
CompoundCancer Cell LineIC50 (µM)Reference
This compound Myeloid and T-lymphocyte leukemia cells0.006 - 0.011
Irofulven (HMAF) Not SpecifiedVaries[3]
Table 2: Cytotoxicity of Sesquiterpene Lactones
CompoundCancer Cell LineIC50 (µM)Reference
Parthenolide C2C12 (Mouse skeletal myoblasts)~2.7 - 3.3[4]
Ivalin C2C12 (Mouse skeletal myoblasts)~2.7 - 3.3[4]
Geigerin C2C12 (Mouse skeletal myoblasts)3800[4]
Table 3: Cytotoxicity of Other Sesquiterpenes
CompoundCancer Cell LineIC50 (µM)Reference
β-Caryophyllene Various solid tumor cell linesVaries[5]
β-Caryophyllene 4,5α-oxide Various solid tumor cell linesVaries[5]
7-hydroxy-3,4-dihydrocadalin Various solid tumor cell linesVaries[5]
7-hydroxycadalin Various solid tumor cell linesVaries[5]
Polygodial DU145 (Prostate)71.4 ± 8.5[6]
PC-3 (Prostate)89.2 ± 6.8[6]
MCF-7 (Breast)93.7 ± 9.1[6]
Isodrimenin DU145 (Prostate)90.5 ± 8.2[6]
PC-3 (Prostate)87.6 ± 9.2[6]

Mechanisms of Action: A Comparative Overview

Sesquiterpenes exert their cytotoxic effects through diverse mechanisms. Understanding these pathways is crucial for the rational design of targeted cancer therapies.

This compound: DNA Damage and Repair Inhibition

This compound is a potent DNA alkylating agent.[7] Inside the cell, it is converted to a highly reactive intermediate that binds to DNA, forming adducts that stall DNA replication and transcription.[3][7] These DNA lesions are primarily recognized and repaired by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[3][7] The overwhelming DNA damage induced by this compound, coupled with the reliance on a specific repair pathway, leads to cell cycle arrest and apoptosis.[7]

IlludinS_Pathway cluster_cell Cancer Cell IlludinS This compound Active_Metabolite Active Metabolite IlludinS->Active_Metabolite Intracellular Activation DNA_Adducts DNA Adducts Active_Metabolite->DNA_Adducts DNA Alkylation Replication_Stall Replication Fork Stall DNA_Adducts->Replication_Stall Transcription_Stall Transcription Stall DNA_Adducts->Transcription_Stall Apoptosis Apoptosis Replication_Stall->Apoptosis TC_NER Transcription-Coupled Nucleotide Excision Repair Transcription_Stall->TC_NER Recruitment TC_NER->Apoptosis Overwhelmed Repair

Figure 1. Simplified signaling pathway of this compound-induced cytotoxicity.

Comparative Signaling Pathways of Other Sesquiterpenes

Other sesquiterpenes employ distinct mechanisms to induce cancer cell death.

Comparative_Pathways cluster_pathways Comparative Mechanisms of Action cluster_artemisinin Artemisinin cluster_thapsigargin Thapsigargin Artemisinin Artemisinin Iron Intracellular Iron (Fe2+) Artemisinin->Iron Reaction ROS Reactive Oxygen Species (ROS) Iron->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Thapsigargin Thapsigargin SERCA SERCA Pump Thapsigargin->SERCA Inhibition ER_Stress ER Stress SERCA->ER_Stress Ca2+ Depletion UPR Unfolded Protein Response (UPR) ER_Stress->UPR UPR->Apoptosis Cytotoxicity_Workflow cluster_workflow General Cytotoxicity Assay Workflow A 1. Cell Culture: Seed cells in a 96-well plate and allow to adhere overnight. B 2. Compound Treatment: Add serial dilutions of the sesquiterpene to the wells. A->B C 3. Incubation: Incubate cells with the compound for a defined period (e.g., 24, 48, 72h). B->C D 4. Cell Viability Assay: Perform a cell viability assay (e.g., MTT, LDH). C->D E 5. Data Acquisition: Measure the signal (e.g., absorbance, fluorescence) using a plate reader. D->E F 6. Data Analysis: Calculate cell viability relative to control and determine the IC50 value. E->F

References

Validating the Role of the Nucleotide Excision Repair (NER) Pathway in Illudin S Sensitivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Illudin S Sensitivity in NER-Proficient vs. NER-Deficient Cells

The following tables summarize quantitative data from studies investigating the sensitivity of various cell lines to this compound, stratified by their NER pathway status.

Table 1: Comparative Sensitivity of Human Fibroblasts to this compound

Cell LineNER Pathway StatusKey Gene DefectFold Increase in Sensitivity Compared to NormalReference
Normal Human FibroblastsProficientN/A1 (Baseline)[1](2)
XP-A (XP25RO)Deficient (Core NER)XPA~10[3](3)
CS-ADeficient (TC-NER)CSA7[4](4)
CS-BDeficient (TC-NER)CSB9[4](4)
XP-C (XP21RO)Deficient (GG-NER)XPCNormal Resistance[3](3)

Table 2: IC50 Values of this compound and Cisplatin in NER-Proficient vs. NER-Deficient Bladder Cancer Cell Lines

Cell LineNER Pathway StatusKey Gene DefectThis compound IC50Cisplatin IC50Reference
KU19-19ProficientN/AHigherHigher[5](5)
KE-182DeficientERCC2 (mutant)LowerLower[5](5)
H460ProficientN/AHigherHigher[5](6)
H460DeficientERCC4 (deleted)LowerLower[5](6)

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability/Cytotoxicity Assay

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • NER-proficient and NER-deficient cell lines (e.g., human fibroblasts, cancer cell lines)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS, MTT, or a reagent for a resazurin-based assay)

  • Plate reader (spectrophotometer or fluorometer)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • One day prior to treatment, seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C in a humidified incubator with 5% CO2.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

    • Incubate the plates for a specified period (e.g., 48-72 hours).

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of MTS reagent).

    • Incubate for the recommended time (e.g., 1-4 hours) to allow for the conversion of the reagent by viable cells.

    • Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance/fluorescence (from wells with medium and reagent only).

    • Normalize the data to the vehicle-treated control cells (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

siRNA-Mediated Knockdown of NER Genes

This protocol describes the transient silencing of a key NER gene, such as XPA, to create a functionally NER-deficient cell model.

Materials:

  • Target cells (e.g., human fibroblasts)

  • siRNA targeting the gene of interest (e.g., XPA) and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • 6-well cell culture plates

  • Western blotting reagents or qPCR reagents for knockdown validation

Procedure:

  • Cell Seeding:

    • The day before transfection, seed cells in a 6-well plate so they reach 30-50% confluency at the time of transfection.

  • Transfection:

    • For each well, dilute the siRNA (e.g., 20-80 pmols) in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes.

    • Add the complexes to the cells in fresh, antibiotic-free medium.

    • Incubate the cells for 48-72 hours.

  • Validation of Knockdown:

    • After the incubation period, harvest the cells.

    • To validate the knockdown at the protein level, perform a Western blot analysis using an antibody specific to the target protein (e.g., XPA).

    • To validate at the mRNA level, perform a quantitative real-time PCR (qPCR).

  • Functional Assays:

    • Once knockdown is confirmed, the cells can be used in functional assays, such as the cell viability assay described above, to assess their sensitivity to this compound.

Quantification of this compound-DNA Adducts by LC-MS/MS

This protocol outlines a method to quantify the formation of DNA adducts in cells treated with this compound.

Materials:

  • Cells treated with this compound

  • DNA extraction kit

  • Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Internal standards for quantification

Procedure:

  • Cell Treatment and DNA Extraction:

    • Treat cells with this compound for a specified time and concentration.

    • Harvest the cells and extract genomic DNA using a commercial kit or standard phenol-chloroform extraction.

  • DNA Hydrolysis:

    • Hydrolyze the DNA to individual nucleosides using a cocktail of enzymes.

  • LC-MS/MS Analysis:

    • Analyze the hydrolyzed DNA samples by LC-MS/MS.

    • Use a suitable chromatography column and mobile phase to separate the DNA adducts from the normal nucleosides.

    • Optimize the mass spectrometer parameters to detect and quantify the specific this compound-DNA adducts.

  • Data Analysis:

    • Quantify the amount of this compound-DNA adducts by comparing their peak areas to those of the internal standards.

    • Express the results as the number of adducts per a certain number of nucleotides.

Mandatory Visualizations

Nucleotide Excision Repair (NER) Pathway

NER_Pathway cluster_GG_NER Global Genome NER (GG-NER) cluster_TC_NER Transcription-Coupled NER (TC-NER) cluster_Core_Repair Core Repair Machinery XPC_RAD23B XPC-RAD23B DNA_Damage_GG Bulky DNA Lesion XPC_RAD23B->DNA_Damage_GG Recognizes helix distortion TFIIH TFIIH (XPB/XPD) XPC_RAD23B->TFIIH Recruits DDB1_DDB2 DDB1/DDB2 (XPE) DDB1_DDB2->DNA_Damage_GG Recognizes UV damage RNA_Pol_II Stalled RNA Pol II DNA_Damage_TC This compound-induced Lesion RNA_Pol_II->DNA_Damage_TC Stalls at lesion CSA_CSB CSA/CSB CSA_CSB->RNA_Pol_II Recruited to stalled polymerase CSA_CSB->TFIIH Recruits XPA XPA TFIIH->XPA Unwinds DNA RPA RPA XPA->RPA Verifies damage XPG XPG RPA->XPG Stabilizes ssDNA XPF_ERCC1 XPF-ERCC1 RPA->XPF_ERCC1 DNA_Polymerase DNA Polymerase XPG->DNA_Polymerase 3' incision XPF_ERCC1->DNA_Polymerase 5' incision DNA_Ligase DNA Ligase DNA_Polymerase->DNA_Ligase Fills gap Repaired_DNA Repaired DNA DNA_Ligase->Repaired_DNA Seals nick Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture NER-proficient and NER-deficient cells siRNA_Knockdown siRNA knockdown of NER genes (optional) Cell_Culture->siRNA_Knockdown Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding siRNA_Knockdown->Cell_Seeding Drug_Treatment Treat with serial dilutions of this compound Cell_Seeding->Drug_Treatment Incubation Incubate for 48-72 hours Drug_Treatment->Incubation Viability_Assay Perform cell viability assay (MTS) Incubation->Viability_Assay Data_Collection Measure absorbance/ fluorescence Viability_Assay->Data_Collection IC50_Calculation Calculate IC50 values Data_Collection->IC50_Calculation Comparison Compare sensitivity of cell lines IC50_Calculation->Comparison Logical_Relationship cluster_ner_status NER Pathway Status Illudin_S This compound DNA_Damage DNA Lesions (Transcription-blocking) Illudin_S->DNA_Damage NER_Proficient Proficient TC-NER DNA_Damage->NER_Proficient NER_Deficient Deficient TC-NER DNA_Damage->NER_Deficient DNA_Repair DNA Repair NER_Proficient->DNA_Repair Activates Apoptosis Cell Death (Apoptosis) NER_Deficient->Apoptosis Leads to Cell_Survival Cell Survival DNA_Repair->Cell_Survival Cell_Sensitivity Increased Sensitivity Apoptosis->Cell_Sensitivity

References

A Comparative Analysis of Illudin S and Acylfulvene: Cytotoxicity and DNA Adduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the natural product Illudin S and its semi-synthetic analog, acylfulvene (B1200177), focusing on their cytotoxic properties and mechanisms of DNA adduct formation. The information presented is supported by experimental data to aid researchers in understanding the distinct biological activities of these potent compounds.

Overview: Contrasting Biological Activities

This compound, a sesquiterpene natural product, and its derivative, acylfulvene, exhibit significant differences in their biological profiles despite their structural similarities. This compound is characterized by its high, general toxicity, while acylfulvene possesses a more favorable therapeutic index, demonstrating selective toxicity towards cancer cells.[1][2] This difference is largely attributed to their distinct mechanisms of action, particularly concerning metabolic activation.[1]

Acylfulvene's selective cytotoxicity is dependent on its bioactivation by the enzyme prostaglandin (B15479496) reductase 1 (PTGR1) into a reactive intermediate that can then alkylate DNA.[1][3][4] Cancer cells with higher levels of PTGR1 are consequently more sensitive to acylfulvene.[1][4][5] In contrast, while this compound can also be metabolized by PTGR1, its cytotoxicity does not correlate with PTGR1 levels, suggesting a different, less selective mechanism of action.[1][4]

Cytotoxicity: A Quantitative Comparison

The cytotoxic effects of this compound and acylfulvene have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, with lower values indicating higher potency. As the data below indicates, this compound is consistently more potent, and therefore more toxic, than acylfulvene.

Cell LineCompoundIC50 (nM)Fold Difference (Acylfulvene/Illudin S)Reference
SW-480 (colon cancer)This compound1421[1]
Acylfulvene290[1]
PTGR1-overexpressing SW-480This compound107[1]
Acylfulvene70[1]
HL60 (myeloid leukemia)This compound6-11-[6]
MV522 (lung carcinoma)This compound-Acylfulvene markedly less toxic[2]
Acylfulvene-[2]
8392 B-cellsThis compound-Acylfulvene relatively nontoxic[2]
Acylfulvene-[2]

DNA Adduct Formation: The Molecular Basis of Cytotoxicity

Both this compound and acylfulvene exert their cytotoxic effects primarily through the formation of DNA adducts, which are covalent modifications of DNA that can disrupt replication and transcription, ultimately leading to cell death.[1][7][8]

Acylfulvene DNA Adducts

The formation of acylfulvene-DNA adducts is intricately linked to its bioactivation by PTGR1.[1][5] This enzymatic reduction generates a reactive intermediate that readily alkylates DNA, primarily at adenine (B156593) (Ade) and guanine (B1146940) (Gua) bases.[5][7][8] The major adducts identified are N3-acylfulvene-adenine (N3-AF-ade), N3-acylfulvene-guanine (N3-AF-gua), and N7-acylfulvene-guanine (N7-AF-gua).[5] The levels of these adducts are directly correlated with the expression of PTGR1 and the cytotoxicity of acylfulvene.[1][7][8]

This compound DNA Adducts

This compound also forms DNA adducts, and while it can be metabolized by PTGR1, adduct formation and cytotoxicity are not dependent on the levels of this enzyme.[1] This suggests that this compound may be activated through other cellular mechanisms or may possess a greater intrinsic reactivity towards DNA. The accumulation of this compound-DNA adducts in cells is in a similar range to that of acylfulvene (approximately 50–250 adducts/10^7 nucleotides); however, the time-course profiles differ, with this compound-adenine adducts decreasing after 48 hours, while acylfulvene-adenine adducts remain constant.[1]

Experimental Methodologies

Cell Culture and Cytotoxicity Assays
  • Cell Lines: SW-480 human colon adenocarcinoma cells and a specially engineered SW-480 cell line overexpressing PTGR1 (PTGR1-480) were utilized to assess the role of this enzyme in drug sensitivity.[1]

  • Culture Conditions: Cells were maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Cytotoxicity Assay (MTT Assay):

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • The following day, cells were treated with a range of concentrations of either this compound or acylfulvene.

    • After a 72-hour incubation period, the drug-containing medium was removed.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

    • The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 values were calculated from the dose-response curves.

DNA Adduct Quantification by Mass Spectrometry
  • Cell Treatment and DNA Isolation:

    • SW-480 and PTGR1-480 cells were treated with either this compound or acylfulvene at specified concentrations for various time points.

    • Following treatment, genomic DNA was isolated from the cells using standard DNA extraction protocols (e.g., phenol-chloroform extraction or commercial kits).

  • DNA Digestion: The isolated DNA was enzymatically digested to its constituent nucleosides using a cocktail of enzymes such as DNase I, alkaline phosphatase, and phosphodiesterase.

  • Stable Isotope Dilution Mass Spectrometry:

    • Known amounts of stable isotope-labeled internal standards for the specific DNA adducts of interest were added to the digested DNA samples.

    • The samples were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The DNA adducts were quantified by comparing the peak areas of the endogenous adducts to those of the internal standards.[1]

Visualizing the Mechanisms

Acylfulvene Bioactivation and DNA Adduct Formation

Acylfulvene_Mechanism cluster_cell Tumor Cell Acylfulvene Acylfulvene (Prodrug) PTGR1 PTGR1 Acylfulvene->PTGR1 Enzymatic Reduction Reactive_Intermediate Reactive Intermediate PTGR1->Reactive_Intermediate DNA DNA Reactive_Intermediate->DNA Alkylation DNA_Adduct DNA Adducts (N3-Ade, N3-Gua, N7-Gua) Apoptosis Apoptosis DNA_Adduct->Apoptosis

Caption: Acylfulvene's bioactivation pathway.

This compound Mechanism of Action

IlludinS_Mechanism cluster_cell Cell Illudin_S This compound Activation Cellular Activation (PTGR1-independent) Illudin_S->Activation Reactive_Metabolites Reactive Metabolites Activation->Reactive_Metabolites DNA_I DNA Reactive_Metabolites->DNA_I Alkylation DNA_Adduct_I DNA Adducts Cell_Cycle_Arrest Cell Cycle Arrest (G1-S phase) DNA_Adduct_I->Cell_Cycle_Arrest

Caption: this compound's generalized mechanism of action.

Experimental Workflow for Cytotoxicity and DNA Adduct Analysis

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay cluster_adducts DNA Adduct Analysis Cell_Seeding Seed Cells in 96-well plates Drug_Treatment_Cyto Treat with this compound or Acylfulvene Cell_Seeding->Drug_Treatment_Cyto Incubation_72h Incubate for 72h Drug_Treatment_Cyto->Incubation_72h MTT_Assay Perform MTT Assay Incubation_72h->MTT_Assay Absorbance_Reading Read Absorbance MTT_Assay->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation Cell_Treatment_Adducts Treat Cells with Drugs DNA_Isolation Isolate Genomic DNA Cell_Treatment_Adducts->DNA_Isolation DNA_Digestion Enzymatic Digestion to Nucleosides DNA_Isolation->DNA_Digestion LC_MS_MS LC-MS/MS Analysis DNA_Digestion->LC_MS_MS Adduct_Quantification Quantify DNA Adducts LC_MS_MS->Adduct_Quantification

Caption: Workflow for cytotoxicity and DNA adduct analysis.

Conclusion

This compound and acylfulvene, while structurally related, present a compelling case study in how minor chemical modifications can dramatically alter biological activity and therapeutic potential. Acylfulvene's reliance on PTGR1 for bioactivation provides a basis for its selective cytotoxicity against cancer cells, a feature not observed with the more broadly toxic this compound. The formation of specific DNA adducts is the common endpoint for both compounds, but the pathways leading to this damage are distinct. Understanding these differences is crucial for the ongoing development of targeted cancer therapies. This guide provides a foundational comparison to inform further research and drug development efforts in this area.

References

Comparative Genomics of Illudin S-Sensitive vs. -Resistant Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the genomic underpinnings of resistance to potent anti-cancer compounds like Illudin S is paramount for developing effective therapeutic strategies. This guide provides a comparative overview of the genomic landscapes of cells sensitive and resistant to this compound, supported by experimental data and detailed methodologies.

This compound, a sesquiterpene natural product, exhibits significant cytotoxic activity by inducing DNA lesions. The primary mechanism for repairing this damage is the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway. Consequently, the genomic status of this and other DNA repair pathways is a critical determinant of cellular sensitivity or resistance to this compound.

Data Presentation: Genomic Alterations in this compound Resistance

Acquired resistance to this compound is a multifactorial process involving genetic and epigenetic alterations. Below are illustrative tables summarizing potential quantitative genomic differences observed between this compound-sensitive and -resistant cells. These examples are based on the known mechanisms of action and resistance to DNA damaging agents.

Table 1: Illustrative Differential Gene Expression in this compound-Resistant Cells

GenePathwayFold Change (Resistant vs. Sensitive)Putative Role in Resistance
POLH (DNA Polymerase Eta)Translesion Synthesis↑ 5.2Error-prone bypass of DNA lesions
REV3L (DNA Polymerase Zeta)Translesion Synthesis↑ 4.8Error-prone bypass of DNA lesions
ERCC6 (CSB)TC-NER↓ 3.5Inactivation of TC-NER can lead to tolerance in some contexts
XPANucleotide Excision Repair↓ 2.9General NER deficiency can alter response to specific DNA lesions
ABCC1 (MRP1)Drug Efflux↑ 6.1Increased efflux of the drug from the cell

Table 2: Illustrative Somatic Mutations in this compound-Resistant Cells

GeneMutation TypeVariantPathwayConsequence
ERCC2 (XPD)Missensep.Arg683TrpTC-NERAltered helicase activity, impacting DNA repair initiation.[1][2]
ERCC3 (XPB)Frameshiftp.Gly452fsTC-NERTruncated, non-functional protein, impairing TC-NER.[1][2]
TP53Missensep.Arg248GlnCell Cycle ControlInactivation of p53-mediated apoptosis
ATRMissensep.Leu2109ProDNA Damage ResponseAltered checkpoint signaling

Signaling Pathways in this compound Action and Resistance

The cellular response to this compound is primarily governed by DNA damage recognition and repair pathways. The following diagrams illustrate the key signaling cascades involved.

TC_NER_Pathway cluster_0 This compound-Induced DNA Damage cluster_1 Transcription-Coupled Nucleotide Excision Repair (TC-NER) Illudin_S This compound DNA_Lesion DNA Lesion (Transcription Block) Illudin_S->DNA_Lesion RNA_Pol_II RNA Polymerase II Stalls DNA_Lesion->RNA_Pol_II CSB CSB (ERCC6) RNA_Pol_II->CSB Recruits CSA CSA (ERCC8) CSB->CSA TFIIH TFIIH Complex (XPB, XPD) CSA->TFIIH XPA XPA TFIIH->XPA RPA RPA XPA->RPA XPG XPG RPA->XPG XPF_ERCC1 XPF-ERCC1 RPA->XPF_ERCC1 XPG->XPF_ERCC1 Dual Incision DNA_Polymerase DNA Polymerase δ/ε XPF_ERCC1->DNA_Polymerase Gap Filling DNA_Ligase DNA Ligase DNA_Polymerase->DNA_Ligase Ligation Repair DNA Repair DNA_Ligase->Repair

Caption: Transcription-Coupled Nucleotide Excision Repair (TC-NER) Pathway for this compound-induced DNA lesions.

TLS_Pathway cluster_0 Replication Fork Stall cluster_1 Translesion Synthesis (TLS) Pathway Replication_Fork Stalled Replication Fork (due to DNA Lesion) PCNA_Ub PCNA Monoubiquitination (RAD6/RAD18) Replication_Fork->PCNA_Ub TLS_Polymerase TLS Polymerase (e.g., Pol η, Pol ζ) PCNA_Ub->TLS_Polymerase Recruits Lesion_Bypass Lesion Bypass (Error-Prone) TLS_Polymerase->Lesion_Bypass Replication_Restart Replication Restart Lesion_Bypass->Replication_Restart

Caption: Translesion Synthesis (TLS) as a mechanism of tolerance to this compound-induced DNA damage.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. The following are representative protocols for key experiments in the study of this compound resistance.

1. Generation of this compound-Resistant Cell Lines

This protocol describes a method for generating drug-resistant cell lines through continuous exposure to escalating concentrations of this compound.

  • Cell Culture: Maintain the parental cancer cell line (e.g., A549, HCT116) in its recommended growth medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using a cell viability assay (e.g., MTT, CellTiter-Glo).

  • Induction of Resistance:

    • Culture the parental cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

    • Once the cells have recovered and reached 80-90% confluency, passage them and increase the this compound concentration by 1.5 to 2-fold.

    • Repeat this process of stepwise concentration increase for several months.

  • Verification of Resistance:

    • Periodically determine the IC50 of the treated cell population to monitor the development of resistance.

    • Once a stable resistant phenotype is achieved (e.g., >10-fold increase in IC50), culture the cells in drug-free medium for several passages to ensure the stability of the resistant phenotype.

    • Isolate single-cell clones of the resistant population for downstream genomic analysis.

2. Whole-Exome Sequencing (WES) of Sensitive and Resistant Cells

This protocol outlines the steps for identifying somatic mutations that may contribute to this compound resistance.

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both the parental (sensitive) and the derived this compound-resistant cell lines using a commercial DNA extraction kit.

  • Library Preparation:

    • Quantify and assess the quality of the extracted DNA.

    • Fragment the genomic DNA to an average size of 150-200 bp.

    • Perform end-repair, A-tailing, and adapter ligation.

  • Exome Capture: Hybridize the prepared DNA libraries to an exome capture probe set (e.g., Agilent SureSelect Human All Exon V8).

  • Sequencing: Sequence the captured libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to achieve a mean target coverage of >100x.

  • Data Analysis:

    • Align the sequencing reads to the human reference genome (e.g., hg38).

    • Perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels).

    • Compare the somatic mutations present in the resistant cells to the parental cells to identify resistance-specific genetic alterations.

    • Annotate the identified variants to determine their potential functional impact.

3. RNA-Sequencing (RNA-Seq) for Differential Gene Expression Analysis

This protocol details the methodology for comparing the transcriptomes of sensitive and resistant cells.

  • RNA Extraction: Isolate total RNA from sensitive and resistant cell lines (in biological triplicates) using a commercial RNA extraction kit.

  • Library Preparation:

    • Assess the quality and quantity of the extracted RNA.

    • Perform poly(A) selection to enrich for mRNA.

    • Fragment the mRNA and synthesize cDNA.

    • Perform end-repair, A-tailing, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform to generate at least 20 million reads per sample.

  • Data Analysis:

    • Align the sequencing reads to the human reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis between the sensitive and resistant cell lines to identify genes with significantly altered expression.

    • Conduct pathway analysis on the differentially expressed genes to identify enriched biological pathways.

4. CRISPR-Cas9 Knockout Screen to Identify Genes Conferring this compound Resistance

This protocol describes a genome-wide loss-of-function screen to identify genes whose inactivation leads to this compound resistance.

  • Cell Line Preparation: Generate a stable Cas9-expressing cell line from the parental sensitive cells.

  • Lentiviral Library Transduction: Transduce the Cas9-expressing cells with a genome-wide CRISPR knockout library (e.g., GeCKO v2) at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single guide RNA.

  • Drug Selection:

    • After a period of recovery and expansion, treat the transduced cell population with this compound at a concentration that kills the majority of the cells (e.g., IC80-IC90).

    • Culture the surviving cells until they have repopulated the culture vessel.

  • Genomic DNA Extraction and Sequencing:

    • Isolate genomic DNA from the this compound-treated (resistant) population and an untreated control population.

    • Amplify the integrated guide RNA sequences from the genomic DNA by PCR.

    • Sequence the amplified guide RNAs using a high-throughput sequencer.

  • Data Analysis:

    • Quantify the abundance of each guide RNA in the treated and control populations.

    • Identify guide RNAs that are significantly enriched in the this compound-treated population, as these target genes whose knockout confers resistance.

Experimental Workflow Diagrams

WES_Workflow cluster_0 Sample Preparation cluster_1 Sequencing cluster_2 Data Analysis Sensitive_Cells Sensitive Cells gDNA_Extraction gDNA Extraction Sensitive_Cells->gDNA_Extraction Resistant_Cells Resistant Cells Resistant_Cells->gDNA_Extraction Library_Prep Library Preparation gDNA_Extraction->Library_Prep Exome_Capture Exome Capture Library_Prep->Exome_Capture NGS Next-Generation Sequencing Exome_Capture->NGS Alignment Alignment to Reference Genome NGS->Alignment Variant_Calling Variant Calling Alignment->Variant_Calling Comparative_Analysis Comparative Analysis (Resistant vs. Sensitive) Variant_Calling->Comparative_Analysis Mutation_List List of Resistance- Associated Mutations Comparative_Analysis->Mutation_List

Caption: Workflow for Whole-Exome Sequencing (WES) to identify mutations associated with this compound resistance.

CRISPR_Screen_Workflow cluster_0 Screen Preparation cluster_1 Selection and Sequencing cluster_2 Data Analysis Cas9_Cells Cas9-Expressing Sensitive Cells Transduction Transduction Cas9_Cells->Transduction CRISPR_Library Lentiviral CRISPR Knockout Library CRISPR_Library->Transduction Illudin_S_Treatment This compound Treatment (Selection) Transduction->Illudin_S_Treatment gDNA_Extraction gDNA Extraction Illudin_S_Treatment->gDNA_Extraction NGS Next-Generation Sequencing of gRNAs gDNA_Extraction->NGS gRNA_Quantification gRNA Quantification NGS->gRNA_Quantification Enrichment_Analysis Enrichment Analysis gRNA_Quantification->Enrichment_Analysis Hit_Identification Identification of Resistance Genes Enrichment_Analysis->Hit_Identification

Caption: Workflow for a CRISPR-Cas9 knockout screen to identify genes conferring this compound resistance.

References

Irofulven: A Less Toxic and More Targeted Alternative to Illudin S for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent anti-cancer agents with favorable safety profiles is a continuous endeavor. In this context, Irofulven (B1672183), a semi-synthetic derivative of the natural fungal toxin Illudin S, has emerged as a promising candidate, demonstrating significant antitumor activity with a notably improved therapeutic window. This guide provides an objective comparison of Irofulven and this compound, supported by experimental data, detailed methodologies, and pathway visualizations to aid in understanding their distinct characteristics.

Irofulven (6-hydroxymethylacylfulvene) was developed to mitigate the severe toxicity associated with its parent compound, this compound, a sesquiterpene isolated from the Omphalotus illudens (Jack-o'-lantern) mushroom.[1] While both compounds share a fundamental mechanism of action by inducing DNA damage, key structural differences contribute to Irofulven's reduced toxicity and enhanced tumor selectivity.

Mechanism of Action: A Shared Pathway with a Critical Divergence

Both Irofulven and this compound are classified as DNA alkylating agents.[1] Upon entering cells, they are metabolically activated to form reactive intermediates that covalently bind to DNA, creating bulky adducts.[2][3] This DNA damage obstructs essential cellular processes like replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4][5][6]

A crucial aspect of their mechanism lies in the cellular response to the DNA damage they inflict. The DNA lesions created by Irofulven and this compound are primarily recognized and repaired by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[2][3][7][8] This pathway is specifically designed to repair DNA damage that blocks transcribing RNA polymerase.[2] Consequently, cancer cells with deficiencies in the TC-NER pathway exhibit heightened sensitivity to both compounds.[2][9][10] This synthetic lethal relationship provides a basis for targeted therapy, suggesting that patients with tumors harboring mutations in TC-NER genes, such as ERCC2 and ERCC3, may derive the most benefit from these agents.[10]

The key difference in their mechanism that likely contributes to Irofulven's improved therapeutic index is its metabolic activation. While both are pro-drugs, the specific enzymes and the reactivity of the resulting intermediates may differ, leading to variations in off-target effects and overall toxicity.

Comparative Efficacy and Antitumor Activity

Preclinical studies have consistently demonstrated the potent antitumor activity of both this compound and Irofulven across a range of cancer cell lines and in vivo models. However, Irofulven often exhibits comparable or superior efficacy at lower, less toxic concentrations.

In Vitro Cytotoxicity

Studies comparing the cytotoxic effects of Irofulven and this compound in various cancer cell lines have shown that this compound is significantly more potent, but also indiscriminately toxic. Irofulven, while still a potent cytotoxic agent, displays a more favorable differential between cancer and normal cells. One study found Irofulven to be approximately 50 times less toxic to human fibroblasts than this compound.[9]

Cell LineCompoundIC50 (Concentration for 50% Inhibition)Reference
Human FibroblastsThis compound~1 ng/mL[9]
Human FibroblastsIrofulven~50 ng/mL[9]
SW-480 (Colon Cancer)This compound10-14 nM[11]
SW-480 (Colon Cancer)Irofulven (as Acylfulvene)301 nM[11]
A498 (Kidney Cancer)Irofulven~0.1 µM
PC-3 (Prostate Cancer)Irofulven~0.5 µM[2]
DU-145 (Prostate Cancer)Irofulven~0.3 µM[2]
In Vivo Antitumor Activity

Xenograft models have further substantiated the potent antitumor activity of Irofulven. In a human ovarian cancer xenograft model (SK-OV-3), Irofulven treatment resulted in a 25% partial shrinkage rate and 82% tumor growth inhibition in the remaining animals, whereas paclitaxel (B517696) showed no significant effect.[7] Similarly, in prostate cancer models (PC-3 and DU-145), Irofulven demonstrated strong antitumor activity, both as a monotherapy and in combination with other chemotherapeutic agents like mitoxantrone (B413) and docetaxel (B913).[2]

Toxicity Profile: The Decisive Advantage of Irofulven

The primary driver for the development of Irofulven was the significant toxicity of this compound. This compound has been shown to cause severe damage to the digestive tract in animal models.[12] Clinical development of this compound was hampered by its narrow therapeutic window and unacceptable toxicity.

Irofulven, while not devoid of side effects, has a more manageable toxicity profile. Phase I and II clinical trials have identified the dose-limiting toxicities of Irofulven to include myelosuppression (thrombocytopenia and neutropenia), gastrointestinal effects (nausea and vomiting), and renal dysfunction.[13][14][15] Visual disturbances have also been reported as a notable side effect.[16] However, these toxicities are generally manageable with appropriate supportive care and dose adjustments.[14][16]

CompoundKey ToxicitiesReference
This compound Severe gastrointestinal damage[12]
High general cytotoxicity
Irofulven Myelosuppression (thrombocytopenia, neutropenia)[14][15]
Nausea and vomiting[13][16]
Renal dysfunction[13][14]
Visual disturbances[16]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Irofulven and this compound in cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of Irofulven or this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period corresponding to two to three cell doubling times (typically 48-72 hours).

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antitumor Activity in a Xenograft Model

Objective: To evaluate the antitumor efficacy of Irofulven and this compound in a mouse xenograft model.

Methodology:

  • Cell Implantation: Human cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (length x width²) / 2.

  • Animal Randomization: Mice are randomized into treatment and control groups.

  • Drug Administration: Irofulven or this compound is administered to the treatment groups via an appropriate route (e.g., intravenous or intraperitoneal injection) at predetermined doses and schedules. The control group receives the vehicle.

  • Tumor Measurement and Body Weight Monitoring: Tumor volume and body weight are measured two to three times per week.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or when the animals show signs of excessive toxicity.

  • Data Analysis: Antitumor activity is assessed by comparing the tumor growth in the treated groups to the control group. Endpoints such as tumor growth inhibition (TGI), tumor growth delay (TGD), and the number of partial or complete responses are calculated.

Signaling Pathway and Experimental Workflow Visualizations

Irofulven_IlludinS_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Irofulven Irofulven / this compound Activated_Drug Metabolic Activation Irofulven->Activated_Drug Cellular Uptake DNA_Adduct DNA Adduct Formation Activated_Drug->DNA_Adduct Stalled_RNAP Stalled RNA Polymerase II DNA_Adduct->Stalled_RNAP During Transcription TC_NER TC-NER Pathway Stalled_RNAP->TC_NER Recruitment of Repair Proteins Cell_Cycle_Arrest Cell Cycle Arrest Stalled_RNAP->Cell_Cycle_Arrest Apoptosis Apoptosis TC_NER->Apoptosis If repair fails Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for Irofulven and this compound.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_drug Add serial dilutions of Irofulven / this compound seed_cells->add_drug incubate Incubate for 48-72 hours add_drug->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

References

Illudin S and its Analog Irofulven Demonstrate Efficacy in Cisplatin-Resistant Ovarian Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New comparative data reveals the potential of Illudin S, a sesquiterpene compound, and its semi-synthetic derivative, Irofulven (B1672183), in overcoming cisplatin (B142131) resistance in ovarian cancer. This guide provides a comprehensive overview of the efficacy, mechanisms of action, and experimental data supporting the use of these compounds as a promising therapeutic strategy for patients with cisplatin-resistant ovarian cancer.

Executive Summary

Cisplatin resistance is a major clinical challenge in the management of ovarian cancer, leading to poor prognosis and limited treatment options.[1][2][3] this compound and its analog Irofulven have emerged as potent antitumor agents with a unique mechanism of action that circumvents common cisplatin resistance pathways.[4] Experimental evidence demonstrates that Irofulven retains significant cytotoxic activity in cisplatin-resistant ovarian cancer cell lines, suggesting its potential as a valuable alternative or combination therapy. This guide presents a detailed comparison of the efficacy of this compound/Irofulven with cisplatin and other alternative treatments, supported by experimental data and detailed protocols for researchers.

Comparative Efficacy in Cisplatin-Resistant Ovarian Cancer Cell Lines

The cytotoxic activity of Irofulven has been evaluated in well-characterized cisplatin-resistant ovarian cancer cell lines, A2780/CP70 and 2008 C13*. The data indicates that while one cell line showed a low level of cross-resistance, the other demonstrated increased sensitivity to Irofulven compared to its cisplatin-sensitive counterpart.

Cell LineDrugIC50 (µM)Fold Resistance/Sensitivity vs. Parental LineReference
A2780 (Parental) Cisplatin0.65-[5]
A2780cis (Resistant) Cisplatin13.420.8-fold resistant[5]
A2780/CP70 (Resistant) Cisplatin~7-fold resistant7-fold resistant[4]
Irofulven-2-fold cross-resistant[4]
2008 (Parental) Cisplatin--[4]
2008 C13 (Resistant)*Cisplatin--[4]
Irofulven-3-fold more sensitive[4]

Alternative Therapies for Cisplatin-Resistant Ovarian Cancer

Several alternative therapeutic agents are being investigated for the treatment of cisplatin-resistant ovarian cancer. The following table provides a summary of their efficacy in relevant cell line models.

DrugOvarian Cancer Cell LineIC50 (µM)Reference
Salinomycin A2780 CDDP (cisplatin-resistant)-[5]
FALP1 (Fatty Acid-Like Pt(IV) Prodrug) A2780cis (cisplatin-resistant)3.99 ± 0.91[6]
Wedelolactone A2780cisR (cisplatin-resistant)13.41 ± 0.99[7]
delta 7-PGA1 A2780AD (doxorubicin/cisplatin-resistant)-[8]
delta 12-PGJ2 A2780AD (doxorubicin/cisplatin-resistant)-[8]

Mechanism of Action: this compound/Irofulven vs. Cisplatin

The distinct mechanisms of action of this compound/Irofulven contribute to their efficacy in cisplatin-resistant models.

This compound/Irofulven: this compound and its analogs are classified as alkylating agents that covalently bind to macromolecules, including DNA.[4] This interaction induces DNA damage, leading to cell cycle arrest, primarily in the S phase, and subsequent apoptosis.[3][9] A key feature of their mechanism is that the DNA lesions they create are not efficiently repaired by the global nucleotide excision repair (NER) system, a common mechanism of cisplatin resistance.[10] Instead, these lesions are primarily processed through transcription-coupled NER (TC-NER).

Cisplatin Resistance: Cisplatin resistance in ovarian cancer is a multifactorial phenomenon involving several key pathways:

  • Reduced Intracellular Drug Accumulation: Decreased expression of copper transporter 1 (CTR1) and increased expression of efflux pumps like ATP7A/B and multidrug resistance-associated proteins (MRPs) limit the amount of cisplatin reaching its target.[2][11]

  • Enhanced DNA Repair: Upregulation of DNA repair pathways, particularly NER, allows cancer cells to efficiently remove cisplatin-DNA adducts.[2]

  • Increased Drug Detoxification: Elevated levels of glutathione (B108866) (GSH) and metallothioneins can inactivate cisplatin before it binds to DNA.[2]

  • Altered Signaling Pathways: Activation of pro-survival signaling pathways, such as PI3K/Akt/mTOR and EGFR/ErbB2, can override the apoptotic signals induced by cisplatin.[12][13]

Signaling Pathways

IlludinS_Pathway cluster_cell Cancer Cell IlludinS This compound / Irofulven CellMembrane Cell Membrane DNA DNA DNA_Damage DNA Adducts (ignored by global NER) DNA->DNA_Damage covalent binding TC_NER Transcription-Coupled NER DNA_Damage->TC_NER triggers ATM_CHK2 ATM/CHK2 Activation DNA_Damage->ATM_CHK2 activates S_Phase_Arrest S-Phase Arrest ATM_CHK2->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis IlludinS_int Intracellular This compound/Irofulven IlludinS_int->DNA

Caption: this compound/Irofulven mechanism of action.

Cisplatin_Resistance_Pathway cluster_cell Cisplatin-Resistant Cancer Cell Cisplatin_ext Cisplatin CTR1 CTR1 (Influx) CellMembrane Cell Membrane Cisplatin_int Intracellular Cisplatin Efflux Efflux Pumps (ATP7A/B, MRPs) Cisplatin_int->Efflux increased efflux Detox Detoxification (GSH, Metallothioneins) Cisplatin_int->Detox inactivation DNA DNA Cisplatin_int->DNA CTR1->Cisplatin_int reduced influx DNA_Adducts Cisplatin-DNA Adducts DNA->DNA_Adducts NER Nucleotide Excision Repair (NER) DNA_Adducts->NER enhanced repair Apoptosis Apoptosis DNA_Adducts->Apoptosis Survival Pro-Survival Pathways (PI3K/Akt/mTOR, EGFR/ErbB2) Reduced_Apoptosis Reduced Apoptosis Survival->Reduced_Apoptosis promotes

Caption: Key mechanisms of cisplatin resistance in ovarian cancer.

Experimental Protocols

Cell Lines and Culture
  • A2780: Human ovarian cancer cell line (cisplatin-sensitive).

  • A2780/CP70 (A2780cisR): Cisplatin-resistant variant of A2780.

  • 2008: Human ovarian cancer cell line (cisplatin-sensitive).

  • 2008 C13:* Cisplatin-resistant variant of 2008.

  • Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

MTT_Workflow A Seed cells in 96-well plates B Allow cells to adhere (overnight) A->B C Treat with varying concentrations of This compound/Irofulven or Cisplatin B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours (formation of formazan (B1609692) crystals) E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate IC50 values H->I

Caption: General workflow for an MTT cytotoxicity assay.

  • Cell Seeding: Plate cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Expose cells to a range of concentrations of this compound, Irofulven, or cisplatin for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Clonogenic Survival Assay: This assay assesses the ability of single cells to form colonies after treatment, providing a measure of long-term cell survival and reproductive integrity.

  • Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) into 6-well plates.

  • Drug Treatment: Treat the cells with the desired drug concentrations for a specified period (e.g., 24 hours).

  • Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 10-14 days to allow for colony formation.

  • Colony Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

Conclusion and Future Directions

The presented data strongly suggests that this compound and its analog Irofulven have significant potential in the treatment of cisplatin-resistant ovarian cancer. Their unique mechanism of action, which is not substantially compromised by common cisplatin resistance pathways, makes them attractive candidates for further preclinical and clinical investigation. Future studies should focus on in vivo models to validate these in vitro findings and explore optimal combination strategies with other chemotherapeutic agents to enhance therapeutic efficacy and overcome drug resistance in ovarian cancer.

References

A Head-to-Head Comparison of Illudin S and Doxorubicin in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-cancer drug discovery, both natural compounds and synthetic agents continue to provide a rich pipeline of potential therapeutics. This guide offers a detailed, head-to-head comparison of Illudin S, a natural sesquiterpene, and Doxorubicin (B1662922), a well-established anthracycline antibiotic, for their potential applications in oncology research and development.

At a Glance: this compound vs. Doxorubicin

FeatureThis compoundDoxorubicin
Origin Natural product from Omphalotus mushroomsSemi-synthetic, derived from Streptomyces peucetius
Primary Mechanism of Action DNA alkylating agent, causing DNA damage that stalls replication and transcription forks.[1]DNA intercalator and Topoisomerase II inhibitor.[2]
Cellular Uptake Energy-dependent transport mechanism.[3]Passive diffusion and transporter-mediated uptake.
Resistance Profile Effective against some multi-drug resistant (MDR) cell lines.[4]Subject to resistance mediated by efflux pumps like P-glycoprotein (P-gp).
Toxicity Profile High toxicity, particularly in the lung and liver, indicating a narrow therapeutic window.[1]Cardiotoxicity is a major dose-limiting factor. Other toxicities include myelosuppression, mucositis, and nausea.[5]

Data Presentation: A Quantitative Comparison

Direct head-to-head quantitative comparisons of this compound and doxorubicin in the same cancer cell lines under identical experimental conditions are limited in publicly available literature. However, the following tables summarize reported IC50 values for each compound across various cancer cell lines to provide a general sense of their cytotoxic potency.

Table 1: Reported IC50 Values for this compound

Cell LineCancer TypeIC50Exposure TimeAssay
HL-60Human Promyelocytic Leukemia6-11 nM--
Various Human Tumor Cell LinesMyelocytic Leukemia, Epidermoid, Lung, Ovarian, Breast CarcinomaSelectively toxic with ≤ 2 hr exposure≤ 2 hr-

Table 2: Reported IC50 Values for Doxorubicin

Cell LineCancer TypeIC50 (µM)Exposure TimeAssay
AMJ13Breast Cancer223.6 µg/ml72 hoursMTT
HelaCervical CancerVaries (e.g., ~1 µM)72 hoursMTT
MDA-MB-231Breast Cancer~0.9 µM24 hoursCell Viability Assay
MCF7Breast Cancer~2.2 µM24 hoursCell Viability Assay
Caco-2Colorectal Cancer---
HepG2Liver CancerVaries24, 48, 72 hoursCell Viability Assay
A549Lung CancerVaries--
PC3Prostate CancerVaries--

IC50 values for doxorubicin can vary significantly depending on the cell line, exposure time, and assay method used.[6][7][8]

Mechanism of Action and Signaling Pathways

This compound: A Genotoxic Assault

This compound exerts its cytotoxic effects primarily by inducing DNA damage.[1] It acts as a potent alkylating agent, forming covalent adducts with DNA. This damage physically obstructs the progression of both DNA replication and transcription machinery, leading to stalled replication and transcription forks.[1] The cellular response to this damage is critical for determining cell fate. The DNA lesions created by this compound are primarily recognized and repaired by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1][9] Cells deficient in components of the TC-NER pathway exhibit heightened sensitivity to this compound. The sustained presence of irreparable DNA damage ultimately triggers downstream signaling cascades leading to cell cycle arrest and apoptosis.

Illudin_S_Pathway This compound This compound DNA Alkylation DNA Alkylation This compound->DNA Alkylation Induces Stalled Replication & Transcription Forks Stalled Replication & Transcription Forks DNA Alkylation->Stalled Replication & Transcription Forks DNA Damage Response (DDR) DNA Damage Response (DDR) Stalled Replication & Transcription Forks->DNA Damage Response (DDR) Activates TC-NER Pathway TC-NER Pathway DNA Damage Response (DDR)->TC-NER Pathway Initiates Cell Cycle Arrest Cell Cycle Arrest DNA Damage Response (DDR)->Cell Cycle Arrest Apoptosis Apoptosis DNA Damage Response (DDR)->Apoptosis

References

Validating the Anti-proliferative Effects of Illudin S and its Analogs In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-proliferative effects of Illudin S and its more clinically relevant analog, Irofulven (B1672183) (6-hydroxymethylacylfulvene, HMAF). The guide synthesizes experimental data from various preclinical xenograft models and details the methodologies employed in these key studies.

This compound, a natural sesquiterpene toxin produced by the Omphalotus mushroom, has demonstrated potent cytotoxic activity. However, early in vivo studies in rodent models revealed a narrow therapeutic index, limiting its clinical development. This led to the synthesis of this compound analogs, with Irofulven emerging as a promising anti-cancer agent with a more favorable toxicity profile and significant anti-proliferative activity across a range of human tumor xenografts.[1][2][3] This guide focuses on the in vivo validation of Irofulven's efficacy, often in comparison to standard-of-care chemotherapeutic agents.

Comparative Efficacy of Irofulven in Human Tumor Xenograft Models

The anti-proliferative effects of Irofulven have been extensively studied in vivo, primarily using human tumor cell line-derived xenograft (CDX) models in immunocompromised mice. These studies have demonstrated Irofulven's potency as a single agent and in combination with other chemotherapy drugs in various cancer types, including pancreatic, prostate, and lung cancer.

Pancreatic Cancer

In preclinical models of pancreatic cancer, Irofulven has shown remarkable efficacy, particularly in combination with gemcitabine.

Table 1: In Vivo Efficacy of Irofulven in Pancreatic Cancer Xenograft Model (MiaPaCa)

Treatment GroupDosing ScheduleTumor Growth Inhibition (TGI)Complete Responses (CR)Reference
Irofulven (3 mg/kg) + Gemcitabine (40 mg/kg)Intermittent (q3dx4)-5/10[4]
Irofulven (3 mg/kg) + Gemcitabine (80 mg/kg)Intermittent (q3dx4)-10/10[4]
Irofulven (Monotherapy)Daily and IntermittentCurative ActivityNot specified[3]
Gemcitabine (Monotherapy)Not specifiedMinimal activity (13% TGI)Not specified[4]
Prostate Cancer

Studies using androgen-independent prostate cancer xenografts have also highlighted the potent anti-tumor activity of Irofulven, both as a monotherapy and in combination regimens.

Table 2: In Vivo Efficacy of Irofulven in Prostate Cancer Xenograft Models (PC-3 and DU-145)

Treatment GroupXenograft ModelKey FindingsReference
Irofulven + Mitoxantrone (B413)PC-3 and DU-145Enhanced antitumor activity[5]
Irofulven + Docetaxel (B913)PC-3Additive combination effects[5]
Irofulven + DocetaxelDU-145Curative activity (8/10 CR)[5]
Lung Cancer

The MV522 human lung carcinoma xenograft model has been frequently used to evaluate the efficacy of Irofulven in combination with various DNA damaging agents.

Table 3: In Vivo Efficacy of Irofulven in Lung Cancer Xenograft Model (MV522)

Treatment GroupKey FindingsReference
Irofulven + ThiotepaStrong synergistic (supra-additive) activity, complete cures in the majority of animals[1]
Irofulven + Mitomycin CStrong synergistic (supra-additive) activity, complete cures in the majority of animals[1]
Irofulven + Platinum-derived agents (e.g., Cisplatin)Synergistic or super-additive interaction[6]
Irofulven + Melphalan or ChlorambucilSynergistic or super-additive interaction[6]
Dehydroilludin M (another this compound analog)Inhibited xenograft growth and prolonged lifespan; efficacy equaled that of mitomycin C[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for the key in vivo experiments cited in this guide.

Human Tumor Xenograft Models
  • Cell Lines: Human cancer cell lines such as MiaPaCa (pancreatic), PC-3 and DU-145 (prostate), and MV522 (lung) are cultured under standard conditions.

  • Animals: Immunocompromised mice, typically athymic nude mice or SCID mice, are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of cancer cells (e.g., 1 x 10^6 cells) is mixed with Matrigel and injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers, and calculated using the formula: (length × width²) / 2.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. Drugs are administered via various routes, including intraperitoneal (i.p.) or intravenous (i.v.), following specific dosing schedules (e.g., daily for 5 days, or intermittently).

  • Efficacy Evaluation: The primary endpoints for efficacy are typically tumor growth inhibition (TGI) and the number of complete responses (CR), where the tumor is no longer palpable. Animal body weight is also monitored as an indicator of toxicity.

Mechanism of Action: DNA Damage and Repair

The anti-proliferative effects of this compound and its analogs stem from their ability to induce DNA damage. Inside the cell, these compounds are metabolized into unstable intermediates that covalently bind to DNA, forming adducts.[7] These DNA lesions are unique in that they are largely ignored by the global genome repair pathway of the nucleotide excision repair (NER) system.[6][7] Instead, their repair is critically dependent on the transcription-coupled nucleotide excision repair (TC-NER) pathway.[7][8] This selective mechanism of DNA repair provides a rationale for the synergistic effects observed when Irofulven is combined with other DNA damaging agents that are repaired via the global NER pathway. The overwhelming of two distinct points in the NER system is thought to lead to prolonged stalling of transcription forks and subsequent induction of apoptosis.[6]

G Experimental Workflow for In Vivo Efficacy Studies cluster_setup Model Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cell_culture Human Cancer Cell Culture (e.g., MiaPaCa, PC-3) implantation Subcutaneous Injection of Cells with Matrigel cell_culture->implantation animal_prep Immunocompromised Mice (e.g., Athymic Nude) animal_prep->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization drug_admin Drug Administration (Irofulven +/- Other Agents) randomization->drug_admin monitoring Tumor Volume Measurement & Animal Weight Monitoring drug_admin->monitoring endpoint Endpoint Analysis: Tumor Growth Inhibition, Complete Responses monitoring->endpoint

Caption: Xenograft Model Workflow

G Irofulven's Mechanism of Action cluster_dna_damage DNA Damage Induction cluster_cellular_response Cellular Response Irofulven Irofulven Metabolites Reactive Metabolites Irofulven->Metabolites Intracellular Metabolism DNA_Adducts DNA Adducts Metabolites->DNA_Adducts Covalent Binding Replication_Block Replication Fork Stalling DNA_Adducts->Replication_Block Transcription_Block Transcription Stalling DNA_Adducts->Transcription_Block Apoptosis Apoptosis Replication_Block->Apoptosis TC_NER Transcription-Coupled Nucleotide Excision Repair (TC-NER) Transcription_Block->TC_NER Repair Initiation TC_NER->Apoptosis If Repair Fails

Caption: Irofulven Signaling Pathway

References

Validating the Cellular Targets of Illudin S: A Comparative Guide Using CRISPR/Cas9 Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Illudin S is a potent sesquiterpene natural product with significant antitumor activity. Its mechanism of action has been a subject of extensive research, with evidence pointing towards its role as a DNA-damaging agent. This guide provides a comprehensive comparison of methodologies for validating the cellular targets and mechanism of action of this compound, with a primary focus on the powerful CRISPR/Cas9 gene-editing technology. While traditional drug development often focuses on a single protein target, evidence suggests this compound may not follow this paradigm. A recent chemical proteomic analysis indicated that this compound interacts with multiple proteins in a non-selective manner, suggesting its primary cytotoxic effects are a result of DNA alkylation rather than binding to a specific protein.[1][2] Therefore, for this compound, "target validation" extends to confirming its mechanism of action and identifying the genetic factors that influence cellular sensitivity.

CRISPR/Cas9-Based Target Validation of this compound

CRISPR/Cas9 technology offers a precise and efficient way to dissect the cellular pathways affected by this compound and to identify genes that mediate its cytotoxic effects. By creating clean genetic knockouts, CRISPR/Cas9 provides a powerful tool to validate the role of specific genes and pathways in the drug's mechanism of action. Genome-wide CRISPR screens have been instrumental in studying resistance to this compound, revealing the critical role of the transcription-coupled nucleotide excision repair (TC-NER) pathway in repairing this compound-induced DNA lesions.[3]

Experimental Workflow: CRISPR/Cas9-Mediated Validation

The following diagram outlines a typical workflow for validating a putative gene involved in the this compound response using CRISPR/Cas9.

CRISPR_Workflow cluster_0 Phase 1: gRNA Design and Lentiviral Production cluster_1 Phase 2: Cell Line Engineering cluster_2 Phase 3: Validation and Phenotypic Analysis gRNA_Design Design gRNAs targeting gene of interest Lentiviral_Packaging Clone gRNAs into lentiviral vector and package into virus gRNA_Design->Lentiviral_Packaging Transduction Transduce Cas9-expressing cells with lentivirus Lentiviral_Packaging->Transduction Selection Select for transduced cells (e.g., puromycin) Transduction->Selection Clonal_Isolation Isolate single-cell clones Selection->Clonal_Isolation KO_Verification Verify gene knockout (Sanger sequencing, WB) Clonal_Isolation->KO_Verification Cytotoxicity_Assay Treat WT and KO cells with this compound KO_Verification->Cytotoxicity_Assay Data_Analysis Compare IC50 values and assess resistance Cytotoxicity_Assay->Data_Analysis

CRISPR/Cas9 workflow for generating and validating a knockout cell line.

Quantitative Data Presentation

A key outcome of this workflow is the quantitative comparison of drug sensitivity between wild-type (WT) and knockout (KO) cells. A significant shift in the half-maximal inhibitory concentration (IC50) provides strong evidence for the role of the targeted gene in the cellular response to this compound.

Cell LineTarget GeneIC50 of this compound (nM)Fold Change in ResistanceReference
SW-480N/A (WT)14-[4]
PTGR1-480N/A (WT)10-[4]
Human FibroblastsN/A (WT)0.08 - 0.26 (24-72h)-[5]
HypotheticalGene X (KO)150~10-15N/A

Note: The "Hypothetical Gene X (KO)" data is illustrative of a potential outcome where knocking out a gene involved in this compound's mechanism of action leads to increased resistance.

Comparison with Alternative Target Validation Methods

While CRISPR/Cas9 is a powerful tool, other methods have been traditionally used for target validation. The following table provides a comparison of these techniques.

FeatureCRISPR/Cas9 (Knockout)RNA interference (siRNA/shRNA)Small Molecule Inhibitors
Mechanism Permanent gene disruptionTransient mRNA degradationDirect protein inhibition
Effect Complete loss of functionIncomplete knockdownOften incomplete inhibition
Specificity High (gRNA dependent)Prone to off-target effectsVariable, off-target effects are common
Duration Permanent and heritableTransient (days to weeks)Dependent on compound half-life
Time to Result Longer (requires clonal selection)Faster (transient transfection)Immediate
Use in this compound Research Identifying genes modulating sensitivityLimited use reportedNot applicable for validating a non-protein target

This compound Signaling Pathway: DNA Damage and Repair

This compound exerts its cytotoxic effects by inducing DNA lesions that stall DNA replication and transcription.[3] The primary mechanism for repairing this damage is the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[6][7] Cells with defects in the TC-NER pathway are hypersensitive to this compound.[7]

IlludinS_Pathway Illudin_S This compound Cell_Entry Cellular Uptake Illudin_S->Cell_Entry DNA_Adducts DNA Adduct Formation Cell_Entry->DNA_Adducts Replication_Stall Replication Fork Stalling DNA_Adducts->Replication_Stall Transcription_Stall Transcription Stalling DNA_Adducts->Transcription_Stall Cell_Cycle_Arrest Cell Cycle Arrest Replication_Stall->Cell_Cycle_Arrest TC_NER Transcription-Coupled Nucleotide Excision Repair (TC-NER) Transcription_Stall->TC_NER Transcription_Stall->Cell_Cycle_Arrest Cell_Survival Cell Survival TC_NER->Cell_Survival Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Simplified signaling pathway of this compound leading to cell cycle arrest and apoptosis.

Experimental Protocols

CRISPR/Cas9-Mediated Gene Knockout for this compound Target Validation

1. gRNA Design and Cloning:

  • Design 2-3 single guide RNAs (sgRNAs) targeting a candidate gene using a reputable online tool.

  • Synthesize and clone the sgRNAs into a lentiviral expression vector containing a selection marker (e.g., puromycin (B1679871) resistance).

2. Lentivirus Production and Transduction:

  • Co-transfect the sgRNA-containing lentiviral vector and packaging plasmids into HEK293T cells.

  • Harvest the lentiviral particles after 48-72 hours.

  • Transduce the target cancer cell line (e.g., a cell line known to be sensitive to this compound) with the lentivirus at a low multiplicity of infection (MOI) to ensure single viral integration per cell.

3. Selection and Clonal Isolation:

  • Select for transduced cells using the appropriate antibiotic (e.g., puromycin).

  • Perform single-cell sorting or limiting dilution to isolate individual clones.

4. Knockout Verification:

  • Expand individual clones and extract genomic DNA and protein.

  • Verify the gene knockout by Sanger sequencing of the targeted locus and by Western blotting to confirm the absence of the protein.

5. Phenotypic Analysis:

  • Seed wild-type and verified knockout cells in 96-well plates.

  • Treat the cells with a range of this compound concentrations for a predetermined time (e.g., 72 hours).

  • Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Calculate the IC50 values for both wild-type and knockout cell lines and determine the fold change in resistance.

Conclusion

CRISPR/Cas9 technology provides a robust and precise platform for dissecting the complex mechanism of action of this compound. While a traditional single protein target for this compound remains elusive, CRISPR-based approaches are invaluable for identifying and validating the cellular pathways and genetic determinants that govern its potent antitumor activity. This knowledge is critical for the future development of this compound analogs and for identifying patient populations that are most likely to respond to this class of compounds.

References

Safety Operating Guide

Personal protective equipment for handling Illudin S

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Illudin S. The following procedures are designed to ensure the safe execution of laboratory work and proper disposal of this potent antitumor sesquiterpene.

Personal Protective Equipment (PPE)

Effective use of personal protective equipment is the first line of defense against exposure to this compound. A multi-layered PPE approach is mandatory to prevent inhalation, skin, and eye contact. The required PPE varies depending on the laboratory activity.

ActivityRequired PPESpecifications and Best Practices
Weighing and Aliquoting (Solid Form) • Double Nitrile Gloves• Disposable Gown/Lab Coat• Safety Goggles with Side Shields• N95 or higher Respirator• Perform in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.• Use anti-static weighing paper and tools to prevent dust generation.[1]• Change gloves immediately if contaminated.[1]
Solution Preparation and Handling • Double Nitrile Gloves• Disposable Gown/Lab Coat• Safety Goggles with Side Shields• Handle all solutions within a chemical fume hood to avoid splashes and aerosol generation.[1]• Ensure vials and tubes are securely capped.
Cell Culture and In Vitro Assays • Nitrile Gloves• Lab Coat• Safety Glasses• Conduct all procedures in a certified biological safety cabinet (BSC).[1]• Dispose of all contaminated media and consumables as chemical waste.[1]
Spill Cleanup • Double Nitrile Gloves• Chemical Resistant Gown• Chemical Splash Goggles• Face Shield• N95 or higher Respirator• Evacuate and secure the area immediately.• Use an appropriate chemical spill kit.• Absorb liquids with inert material and carefully sweep up solids to avoid creating dust.[1]

Toxicity Data

This compound is a cytotoxic compound with significant antitumor activity. The following table summarizes key toxicity values.

MetricValueSpecies/Cell LineReference
LD50 (Intravenous) 30 mg/kgMouse
IC50 6-11 nMMyeloid and T-lymphocyte leukemia cells[2]
IC50 (2-hour exposure) 11 nM (2.9 ng/ml)HL60 cells[3]
Cytotoxicity (24-72 hours) 0-0.26 nMHuman fibroblasts[4]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in in vitro assays.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Pre-weighing: In a chemical fume hood, carefully weigh the desired amount of this compound into a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve 2.64 mg of this compound (Molecular Weight: 264.32 g/mol ) in 1 mL of DMSO.

  • Dissolution: If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]

  • Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[4] When stored at -80°C, it is recommended to use it within 6 months. When stored at -20°C, use within 1 month.[4]

  • Working Solutions: Prepare fresh dilutions of the stock solution in the appropriate cell culture medium for your experiments.

Mechanism of Action: DNA Damage and Repair

This compound is a potent DNA-damaging agent. Inside the cell, it is converted to unstable metabolites that form DNA lesions.[5][6] These lesions are not repaired by global genome nucleotide excision repair (NER) but are exclusively processed by transcription-coupled NER and replication-coupled repair pathways.[5][6] This mechanism of action leads to a block of the cell cycle at the G1-S phase interface.[2][4]

IlludinS_Mechanism This compound Mechanism of Action Illudin_S This compound Intracellular_Metabolites Intracellular Metabolites Illudin_S->Intracellular_Metabolites Intracellular Conversion DNA_Lesions DNA Lesions Intracellular_Metabolites->DNA_Lesions Induces Transcription_Stall Transcription Stall DNA_Lesions->Transcription_Stall Replication_Fork_Block Replication Fork Block DNA_Lesions->Replication_Fork_Block TC_NER Transcription-Coupled Nucleotide Excision Repair (TC-NER) Transcription_Stall->TC_NER Initiates Cell_Cycle_Arrest G1-S Phase Cell Cycle Arrest Replication_Fork_Block->Cell_Cycle_Arrest TC_NER->DNA_Lesions Repairs Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound is intracellularly converted to metabolites that induce DNA lesions, leading to transcription and replication blocks, cell cycle arrest, and apoptosis.

Operational and Disposal Plans

Handling and Storage:

  • Handle this compound in a well-ventilated area, preferably a chemical fume hood.[7]

  • Wear suitable protective clothing, including gloves, lab coat, and eye protection.[7]

  • Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[7]

  • Store in a tightly sealed container in a cool, dry place as recommended on the product insert.

First Aid Measures:

  • After inhalation: Move to fresh air. If breathing is difficult, give oxygen. Consult a doctor.[7]

  • After skin contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[7]

  • After eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[7]

  • After swallowing: Rinse mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately.[7]

Disposal Plan: All disposable PPE and materials that have come into contact with this compound must be treated as chemical waste.[1]

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing paper, pipette tips) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all contaminated liquid waste (e.g., unused solutions, cell culture media) in a designated, labeled hazardous waste container. Do not pour down the drain.

  • Disposal: Dispose of all hazardous waste according to your institution's and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Illudin S
Reactant of Route 2
Illudin S

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。